(2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA
Description
Properties
Molecular Formula |
C55H92N7O17P3S |
|---|---|
Molecular Weight |
1248.3 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2E,19Z,22Z,25Z,28Z)-tetratriaconta-2,19,22,25,28-pentaenethioate |
InChI |
InChI=1S/C55H92N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-46(64)83-39-38-57-45(63)36-37-58-53(67)50(66)55(2,3)41-76-82(73,74)79-81(71,72)75-40-44-49(78-80(68,69)70)48(65)54(77-44)62-43-61-47-51(56)59-42-60-52(47)62/h8-9,11-12,14-15,17-18,34-35,42-44,48-50,54,65-66H,4-7,10,13,16,19-33,36-41H2,1-3H3,(H,57,63)(H,58,67)(H,71,72)(H,73,74)(H2,56,59,60)(H2,68,69,70)/b9-8-,12-11-,15-14-,18-17-,35-34+/t44-,48-,49-,50+,54-/m1/s1 |
InChI Key |
XBHYONKUMYHCHT-QWCIKKMASA-N |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Frontier of Lipid Biochemistry: The Discovery, Isolation, and Significance of Very-Long-Chain Polyunsaturated Fatty Acids
Introduction: Beyond the Canonical Fatty Acids
In the intricate world of lipid biochemistry, a unique and functionally specialized class of molecules, the very-long-chain polyunsaturated fatty acids (VLC-PUFAs), has emerged as a subject of intense research and therapeutic interest. These are fatty acids with carbon chains extending to 24 carbons or more, often featuring multiple double bonds.[1][2] While the initial query focused on the specific molecule (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA, the scientific literature reveals a broader and more compelling narrative centered on the entire class of VLC-PUFAs. This guide provides a comprehensive technical overview of the discovery, isolation, characterization, biosynthesis, and profound biological significance of these remarkable lipids, tailored for researchers, scientists, and professionals in drug development.
VLC-PUFAs possess a distinctive hybrid structure, with a saturated proximal carboxylic end and a distal polyunsaturated methyl end.[2][3] This unique architecture allows them to span both leaflets of a lipid bilayer or associate with membrane proteins, suggesting specialized roles in membrane biophysics and cellular signaling.[1] Unlike their shorter-chain counterparts, which are often obtained from dietary sources, VLC-PUFAs are synthesized in situ in specific tissues, highlighting their tailored and indispensable functions.[1][4]
A Historical Perspective: The Unveiling of a New Lipid Class
The journey into the world of VLC-PUFAs began not with a single discovery, but through a series of observations that hinted at the existence of fatty acids beyond the conventional chain lengths. The first indications of polyunsaturated fatty acids with high iodine numbers emerged from studies of fish oils in the late 19th and early 20th centuries.[5] However, it was the pioneering work of Aveldaño in 1987 that first isolated and characterized VLC-PUFAs from the bovine retina, a tissue now recognized as being exceptionally rich in these lipids.[2] This seminal work laid the foundation for understanding the unique lipid composition of specialized tissues.
Subsequent research in the late 1960s had already reported the presence of VLC-PUFAs in mammalian testes.[6] It was later demonstrated that isolated spermatocytes and spermatids could synthesize VLC-PUFAs from precursors like arachidonic acid.[6] These early discoveries pointed towards a restricted yet vital distribution of VLC-PUFAs in the body, primarily in the retina, brain, testes, and spermatozoa.[1]
A pivotal breakthrough in understanding the significance of VLC-PUFAs came with the identification of mutations in the ELOVL4 gene as the cause of Stargardt-like macular dystrophy (STGD3), a form of juvenile macular degeneration.[7] This genetic link solidified the indispensable role of VLC-PUFAs in retinal health and function, catapulting the field into a new era of investigation.
The Biological Imperative: Specialized Roles in Physiology and Disease
VLC-PUFAs are not ubiquitous; their synthesis and presence are confined to a few select tissues where they perform highly specialized functions.[2] Their importance is underscored by the severe pathologies that arise from defects in their metabolism.[1][6]
The Retina: A Hub of VLC-PUFA Activity
The retina, particularly the photoreceptor outer segments, boasts the highest concentration of VLC-PUFAs in the body.[6][8] Here, they are predominantly esterified into phosphatidylcholine.[6][8] It is hypothesized that their unique length and flexibility are crucial for maintaining the high curvature of photoreceptor discs and for the proper function of rhodopsin, the primary photopigment.[9][10] A deficiency in retinal VLC-PUFAs, as seen in STGD3, leads to photoreceptor degeneration and vision loss.[7][11]
Spermatogenesis and Male Fertility
In the testes, VLC-PUFAs are integral components of sphingomyelin and ceramides in sperm cells.[6] Their levels increase significantly with the onset of spermatogenesis, suggesting a critical role in sperm maturation and function.[6] Depletion of VLC-PUFAs in animal models has been shown to result in sterility, highlighting their importance in male fertility.[4]
The Brain and Neurological Function
The brain also contains a notable amount of VLC-PUFAs, where they are found in phosphatidylcholine and sphingomyelin.[1][6] Their concentrations are observed to change during brain development and aging.[1] While their precise roles in the brain are still being elucidated, their presence suggests involvement in neuronal membrane structure and function.
VLC-PUFAs in Disease
The accumulation of VLC-PUFAs is a hallmark of certain peroxisomal disorders, such as Zellweger syndrome and X-linked adrenoleukodystrophy.[1][6] In these conditions, the breakdown of VLC-PUFAs in peroxisomes is impaired, leading to their toxic accumulation. Conversely, a deficiency of VLC-PUFAs due to mutations in the ELOVL4 gene is the direct cause of STGD3.[12] There is also growing evidence linking altered VLC-PUFA profiles to age-related macular degeneration (AMD).[3][13]
Isolation and Purification: A Methodological Workflow
The isolation and analysis of VLC-PUFAs present unique challenges due to their low abundance and hydrophobicity.[14][15] The following is a synthesized, step-by-step protocol based on established methodologies for the extraction and purification of VLC-PUFAs from biological tissues.
Part 1: Total Lipid Extraction
The initial step involves the efficient extraction of total lipids from the homogenized tissue. The Folch and Bligh and Dyer methods are considered the gold standards for this purpose.[16][17]
Protocol: Modified Folch Extraction
-
Homogenization: Homogenize the tissue sample (e.g., retina) in a chloroform:methanol (2:1, v/v) solution containing an antioxidant like butylated hydroxytoluene (BHT) to prevent lipid peroxidation.[18]
-
Extraction: Allow the mixture to stand, typically overnight at 4°C, to ensure complete extraction.
-
Phase Separation: Add a salt solution (e.g., 0.9% NaCl) to the mixture and centrifuge to induce phase separation.[18] The lower chloroform phase will contain the lipids.
-
Collection: Carefully collect the lower chloroform phase. Re-extract the upper phase and interface with additional chloroform to maximize lipid recovery.
-
Drying: Pool the chloroform extracts and evaporate the solvent under a stream of nitrogen to obtain the total lipid extract.
Diagram: Lipid Extraction Workflow
Caption: Workflow for total lipid extraction from biological tissue.
Part 2: Saponification and Fatty Acid Methyl Ester (FAME) Preparation
To analyze the fatty acid composition, the extracted lipids are saponified (hydrolyzed) to release the free fatty acids, which are then derivatized to fatty acid methyl esters (FAMEs) for gas chromatography analysis.
Protocol: Saponification and Methylation
-
Saponification: Resuspend the dried lipid extract in a methanolic sodium hydroxide solution and heat to hydrolyze the ester linkages, releasing free fatty acids.
-
Methylation: Add a methylating agent, such as 14% boron trifluoride in methanol or 16% hydrochloric acid in methanol, and heat to convert the free fatty acids to their corresponding FAMEs.[14]
-
Extraction of FAMEs: After cooling, add hexane and water to the reaction mixture. The FAMEs will partition into the upper hexane layer.
-
Purification: Collect the hexane layer and wash it with water to remove any remaining reagents. Dry the hexane extract over anhydrous sodium sulfate.
Structural Characterization: Analytical Techniques
The identification and quantification of VLC-PUFAs require sophisticated analytical techniques, primarily gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for the analysis of FAMEs.[19][20]
Protocol: GC-MS Analysis of VLC-PUFA FAMEs
-
Sample Preparation: Concentrate the purified FAME sample under nitrogen and reconstitute in a suitable solvent (e.g., hexane).
-
Injection: Inject the sample into the GC-MS system equipped with a suitable capillary column (e.g., Rxi-5MS).[14]
-
Separation: Use a temperature gradient program to separate the FAMEs based on their chain length and degree of unsaturation.
-
Detection and Identification: The mass spectrometer detects the eluting FAMEs. Electron impact (EI) ionization can lead to extensive fragmentation, with a characteristic base peak at m/z 79 for polyunsaturated FAMEs.[14] Liquid chemical ionization (LCI) is a softer ionization technique that often preserves the molecular ion, aiding in identification.[14]
-
Quantification: For quantification, selected ion monitoring (SIM) in LCI mode provides higher sensitivity.[14] The use of deuterated internal standards is crucial for accurate quantification.[15]
Table 1: Comparison of Ionization Techniques for VLC-PUFA Analysis
| Ionization Technique | Advantages | Disadvantages |
| Electron Impact (EI) | Provides reproducible fragmentation patterns for library matching. | May not produce a clear molecular ion for VLC-PUFAs.[14] |
| Liquid Chemical Ionization (LCI) | Softer ionization, preserves the molecular ion.[14] | Fragmentation patterns may be less informative for structural elucidation. |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS allows for the analysis of intact VLC-PUFA-containing phospholipids, providing information on the specific molecular species.[21][22]
Protocol: LC-MS/MS Analysis of Intact Phospholipids
-
Sample Preparation: The total lipid extract can be directly analyzed without derivatization.
-
Chromatographic Separation: Use a normal-phase HPLC column (e.g., silica gel) to separate different phospholipid classes.[22]
-
Mass Spectrometric Analysis: Couple the HPLC to a tandem mass spectrometer. Collision-induced dissociation (CID) in the negative ion mode can be used to fragment the intact phospholipid molecules.[21][22] The resulting fragment ions provide information on the fatty acid composition at the sn-1 and sn-2 positions of the glycerol backbone.[22]
Diagram: Analytical Workflow for VLC-PUFA Characterization
Caption: Analytical workflows for VLC-PUFA characterization.
The Biosynthetic Pathway: A Symphony of Elongases and Desaturases
VLC-PUFAs are not obtained from the diet but are synthesized in situ from shorter-chain essential fatty acid precursors, such as linoleic acid (18:2n-6) and α-linolenic acid (18:3n-3).[1][23] This synthesis involves a series of elongation and desaturation steps catalyzed by a family of enzymes known as elongases (ELOVL) and fatty acid desaturases (FADS).[23][24]
The key enzyme responsible for the final and defining elongation steps that produce VLC-PUFAs (≥C28) is ELOVL4.[4][11] The expression of ELOVL4 is highly restricted to the tissues where VLC-PUFAs are found, namely the retina, testes, brain, and skin.[4][8]
The biosynthesis of a VLC-PUFA involves four key reactions that are repeated in each elongation cycle:
-
Condensation: The rate-limiting step, catalyzed by an ELOVL enzyme, where a two-carbon unit from malonyl-CoA is added to the fatty acyl-CoA.[2]
-
Reduction: The resulting β-ketoacyl-CoA is reduced by β-ketoacyl-CoA reductase.[2]
-
Dehydration: The β-hydroxyacyl-CoA is then dehydrated by β-hydroxyacyl-CoA dehydratase.[2]
-
Reduction: Finally, the enoyl-CoA is reduced by enoyl-CoA reductase to form the elongated fatty acyl-CoA.[2]
Diagram: VLC-PUFA Biosynthesis Pathway
Caption: Simplified biosynthetic pathway of VLC-PUFAs.
Future Perspectives and Therapeutic Horizons
The study of VLC-PUFAs is a rapidly evolving field with significant therapeutic potential. The strong link between ELOVL4 mutations and STGD3 has spurred efforts to develop strategies to supplement VLC-PUFAs or modulate their biosynthesis.[12][25] The scarcity of pure VLC-PUFAs has been a major hurdle, but recent advances in their chemical synthesis are paving the way for preclinical and clinical studies.[12][26]
Understanding the precise roles of VLC-PUFAs in membrane biophysics, cell signaling, and disease pathogenesis will open new avenues for the development of novel therapies for a range of conditions, from inherited retinal diseases to male infertility and potentially even neurodegenerative disorders. The continued development of advanced analytical techniques will be crucial for unraveling the complexities of the VLC-PUFA lipidome and its role in health and disease.
References
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Agbaga, M. P., Brush, R. S., Mandal, M. N., Henry, K., Elliott, M. H., & Anderson, R. E. (2010). Retinal very long-chain PUFAs: new insights from studies on ELOVL4 protein. Journal of lipid research, 51(7), 1624–1642. [Link]
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Agbaga, M. P., Talahalli, R., & Anderson, R. E. (2011). Biosynthesis of very long-chain polyunsaturated fatty acids in hepatocytes expressing ELOVL4. Journal of lipid research, 52(9), 1733–1742. [Link]
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Agbaga, M. P., Mandal, M. N., & Anderson, R. E. (2010). Pathways of VLC-PUFA biosynthesis. Journal of lipid research, 51(7), 1624–1642. [Link]
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Harkewicz, R., Du, H., Tong, Z., Al-Ubaidi, M., & Anderson, R. E. (2012). Essential Role of ELOVL4 Protein in Very Long Chain Fatty Acid Synthesis and Retinal Function. The Journal of biological chemistry, 287(18), 14930–14940. [Link]
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Agbaga, M. P., Mandal, M. N., & Anderson, R. E. (2010). ELOVL4 protein preferentially elongates 20:5n3 to very long chain PUFAs over 20:4n6 and 22:6n3. Journal of lipid research, 51(2), 402–409. [Link]
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Wahle, K. W., Das, U. N., & Adeghate, E. (2019). ELOVL4 Knock-out Retinal Organoids show VLC-PUFA Elongation Dysfunction. Investigative ophthalmology & visual science, 60(9), 5621–5621. [Link]
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Nwagbo, U., & Bernstein, P. S. (2023). Understanding the Roles of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) in Eye Health. Nutrients, 15(14), 3096. [Link]
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Karan, G., Lillo, C., Yang, Z., Cameron, D. J., Locke, K. G., Zhao, Y., Thirumalaichary, S., Li, C., & Anderson, R. E. (2021). Retinal bioavailability and functional effects of a synthetic very-long-chain polyunsaturated fatty acid in mice. Proceedings of the National Academy of Sciences of the United States of America, 118(5), e2018622118. [Link]
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Berdeaux, O., Juaneda, P., & Acar, N. (2011). Very-long-chain polyunsaturated fatty acids in the retina: analysis and clinical relevance in physiological and pathological conditions. OCL - Oilseeds and fats, Crops and Lipids, 18(5), 285-290. [Link]
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Serrano, E., Valdivia, M. M., & Broa, F. J. (2021). Identification of new, very long-chain polyunsaturated fatty acids in fish by gas chromatography coupled to quadrupole/time-of-flight mass spectrometry with atmospheric pressure chemical ionization. Analytical and bioanalytical chemistry, 413(4), 1039–1046. [Link]
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Chen, J., Stahl, A., & Hellstrom, A. (2018). ω-3 and ω-6 long-chain PUFAs and their enzymatic metabolites in neovascular eye diseases. The Journal of nutritional biochemistry, 56, 1-10. [Link]
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Rezanka, T., Nedbalová, L., & Sigler, K. (2000). Analysis of very long chain polyunsaturated fatty acids using high-performance liquid chromatography - atmospheric pressure chemical ionization mass spectrometry. Biochemical systematics and ecology, 28(9), 847–856. [Link]
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Berdeaux, O., Juaneda, P., & Acar, N. (2011). Identification and quantification of phosphatidylcholines containing very long chain polyunsaturated fatty acid (VLC-PUFA) in bovine and human retina by liquid chromatography/tandem mass spectrometry. ResearchGate. [Link]
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Gorusupudi, A., Liu, A., & Bernstein, P. S. (2019). LC-MS method to detect LC-PUFAs and VLC-PUFAs. (A) Workflow for lipid purification and fatty acid extraction from cells and tissue. ResearchGate. [Link]
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Nwagbo, U., & Bernstein, P. S. (2023). Understanding the Roles of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) in Eye Health. MDPI. [Link]
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Brush, R. S., Gorusupudi, A., & Anderson, R. E. (2018). Effect of Reduced Retinal VLC-PUFA on Rod and Cone Photoreceptors. EBioMedicine, 33, 243–253. [Link]
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Liu, A., Chang, J., & Bernstein, P. S. (2009). Enhanced Methods for Analysis of Very Long Chain Polyunsaturated Fatty Acids From Retina and RPE. Investigative ophthalmology & visual science, 50(13), 3410–3410. [Link]
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Das, U. N. (2018). Advancement in the knowledge of polyunsaturated fatty acids, from discovery to now. IntechOpen. [Link]
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Nwagbo, U., & Bernstein, P. S. (2023). Understanding the Roles of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) in Eye Health. Semantic Scholar. [Link]
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Nwagbo, U., & Bernstein, P. S. (2023). Understanding the Roles of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) in Eye Health. Nutrients, 15(14), 3096. [Link]
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Kooragayala, K., & Stambolian, D. (2016). Long-Chain Polyunsaturated Fatty Acids and Age-Related Macular Degeneration. Advances in experimental medicine and biology, 854, 309–315. [Link]
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Serrano, E., Valdivia, M. M., & Broa, F. J. (2021). Identification of new, very long-chain polyunsaturated fatty acids in fish by gas chromatography coupled to quadrupole/time-of-flight mass spectrometry with atmospheric pressure chemical ionization. ResearchGate. [Link]
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(2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA chemical structure and properties
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA, a complex very-long-chain polyunsaturated fatty acyl-CoA (VLC-PUFA-CoA). We will delve into its chemical structure, physicochemical properties, putative biosynthesis and metabolism, potential biological significance, and methodologies for its study.
Executive Summary
(2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA is a 34-carbon fatty acyl-CoA with five double bonds, indicating a high degree of unsaturation. Its structure suggests a specialized role in cellular metabolism and membrane biology. As a member of the VLC-PUFA class, it is likely involved in modulating the properties of cell membranes in specific tissues and may serve as a precursor to signaling molecules. This guide synthesizes current knowledge on VLC-PUFAs to provide a foundational understanding of this specific and rare molecule.
Part 1: Chemical Identity and Physicochemical Characteristics
A thorough understanding of the chemical nature of (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA is fundamental to appreciating its biological function.
Molecular Structure
The nomenclature defines a 34-carbon acyl chain with a trans (E) double bond at the second carbon position and four cis (Z) double bonds at positions 19, 22, 25, and 28. This acyl chain is linked via a thioester bond to Coenzyme A (CoA), an essential cofactor in cellular metabolism. The CoA moiety is composed of a β-mercaptoethylamine group, pantothenic acid (vitamin B5), and an adenosine 3'-phosphate 5'-diphosphate unit.
Caption: Chemical structure of (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA.
Physicochemical Data
Due to the molecule's complexity and rarity, its physicochemical properties are primarily derived from computational models.
| Property | Value | Source |
| Molecular Formula | C55H88N7O17P3S (for the deprotonated form at physiological pH) | PubChem[1] |
| Average Molecular Weight | 1244.3 g/mol | PubChem[1] |
| Monoisotopic Mass | 1243.51702653 Da | PubChem[1] |
| Charge (at pH 7.3) | -4 | PubChem[1] |
| Topological Polar Surface Area | 400 Ų (Computed) | PubChem[1] |
Part 2: Biosynthesis and Metabolic Fate
The formation of VLC-PUFAs is an intricate process localized to the endoplasmic reticulum, involving iterative cycles of fatty acid elongation and desaturation.
A Proposed Biosynthetic Route
The synthesis of (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA is thought to originate from more common C18 or C20 polyunsaturated fatty acids. These precursors undergo multiple rounds of two-carbon extensions catalyzed by the fatty acid elongase (FAE) complex.[2] This complex comprises four key enzymes:
-
β-Ketoacyl-CoA Synthase (KCS): Initiates elongation by condensing the acyl-CoA with malonyl-CoA.
-
β-Ketoacyl-CoA Reductase (KCR): Reduces the resulting β-keto group.
-
3-Hydroxyacyl-CoA Dehydratase (HCD): Removes a water molecule to form a double bond.
-
Enoyl-CoA Reductase (ECR): Reduces the double bond to complete the two-carbon extension.[2]
Interspersed with these elongation cycles are desaturation steps, mediated by fatty acid desaturase (FADS) enzymes, which introduce new double bonds at specific locations. The trans-2 double bond is suggestive of an intermediate in the β-oxidation pathway, hinting at a potential role in fatty acid degradation as well.
Caption: A plausible biosynthetic pathway for (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA.
Part 3: Postulated Biological Functions
While direct evidence for the function of this specific molecule is limited, the established roles of other VLC-PUFAs provide a strong basis for hypothesizing its biological significance.
VLC-PUFAs are known to be integral components of cellular membranes, particularly in the retina, brain, and testes.[3][4] They are typically esterified into phospholipids and sphingolipids, where their unique long and polyunsaturated acyl chains can significantly influence membrane properties such as fluidity, thickness, and the organization of lipid rafts.[5]
Potential roles for (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA include:
-
Structural Maintenance of Membranes: Contributing to the unique lipid composition of specialized cell membranes.
-
Modulation of Membrane Protein Function: Influencing the activity of membrane-bound enzymes and receptors.
-
Precursor for Bioactive Mediators: Potentially serving as a substrate for the generation of novel signaling molecules.
Genetic defects in the enzymes responsible for VLC-PUFA synthesis are linked to a range of human diseases, including retinal degeneration and neurological disorders, highlighting the critical importance of this lipid class.[3][4][6]
Part 4: Methodological Approaches for Investigation
The study of (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA necessitates highly sensitive and specific analytical techniques due to its presumed low abundance and complex structure.
Chemical Synthesis
Access to a pure standard is crucial for definitive identification and quantification. A multi-step organic synthesis would be required to construct the 34-carbon polyunsaturated fatty acid with the correct stereochemistry of the double bonds. The final step would involve the enzymatic or chemical ligation of the fatty acid to Coenzyme A.
Extraction and Purification from Biological Matrices
A robust protocol for the isolation of this molecule from tissues or cells would involve the following steps:
-
Tissue Homogenization: Rapid homogenization in a solvent system designed to quench enzymatic activity.
-
Lipid Extraction: A liquid-liquid extraction, such as the Bligh-Dyer method, to partition lipids into an organic phase.
-
Solid-Phase Extraction (SPE): To enrich for the acyl-CoA fraction and remove interfering lipid species.
-
High-Performance Liquid Chromatography (HPLC): For final purification and isolation of the target molecule.
Analytical Characterization and Quantification
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of VLC-PUFA-CoAs.[4][7]
-
Chromatographic Separation: A C18 reversed-phase column is typically used to separate the molecule from other acyl-CoAs based on chain length and unsaturation.
-
Mass Spectrometric Detection:
-
Full Scan Analysis: To identify the precursor ion based on its mass-to-charge ratio.
-
Tandem Mass Spectrometry (MS/MS): Fragmentation of the precursor ion provides a characteristic pattern of product ions, confirming the molecular structure.
-
Caption: A generalized workflow for the analysis of VLC-PUFA-CoAs from biological samples.
Future Research and Concluding Remarks
(2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA is a molecule of significant interest in the field of lipidomics. While much of its biology is inferred from related compounds, its unique structure warrants direct investigation. Key future research directions include:
-
Identification of the specific biosynthetic enzymes responsible for its production.
-
Quantitative mapping of its distribution across different tissues and subcellular compartments.
-
Functional studies to elucidate its precise roles in membrane dynamics and cell signaling.
-
Investigation of its potential dysregulation in diseases associated with VLC-PUFA metabolism.
The continued development of sophisticated analytical platforms and synthetic methodologies will be instrumental in advancing our understanding of this and other complex lipids.
References
-
Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses. PubMed Central. Available at: [Link]
-
The synthesis of the very long chain polyunsaturated fatty acid (VLC-PUFA) 32:6 n-3. Royal Society of Chemistry. Available at: [Link]
-
(2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA(4-). PubChem. Available at: [Link]
-
Analysis of very long chain polyunsaturated fatty acids using high-performance liquid chromatography - atmospheric pressure chemical ionization mass spectrometry. PubMed. Available at: [Link]
-
Understanding the Roles of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) in Eye Health. PubMed Central. Available at: [Link]
-
Very Long Chain Fatty Acid Analysis. Lipotype. Available at: [Link]
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- 2. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
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A Researcher's Guide to the Putative Biosynthesis of (2E,19Z,22Z,25Z,28Z)-Tetratriacontapentaenoyl-CoA
<
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(2E,19Z,22Z,25Z,28Z)-Tetratriacontapentaenoyl-CoA is a Very Long-Chain Polyunsaturated Fatty Acyl-CoA (VLC-PUFA-CoA) whose biological significance and biosynthetic pathway are not well-characterized in publicly available literature. Its unique structure, featuring a 34-carbon chain, five double bonds with mixed cis (Z) and trans (E) stereochemistry, suggests a complex and highly specialized biosynthetic route. This guide synthesizes information from known fatty acid metabolic pathways to propose a putative biosynthetic scheme for this molecule. We delve into the key enzyme families—Elongation of Very Long-Chain Fatty Acids (ELOVL) proteins, Fatty Acid Desaturases (FADS), and Acyl-CoA Synthetases (ACS)—that are likely involved. Furthermore, this document provides detailed, field-proven experimental protocols for researchers aiming to investigate and validate this proposed pathway, from recombinant enzyme expression to the sensitive detection of acyl-CoA species by LC-MS/MS. This guide is intended to serve as a foundational resource to stimulate and facilitate research into the metabolism and potential physiological roles of this and other novel VLC-PUFAs.
Introduction: Deconstructing a Novel Acyl-CoA
Very Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs), defined as fatty acids with chain lengths of 24 carbons or more, are critical components of specific tissues, including the retina, brain, and testes.[1][2] These molecules are not typically obtained from dietary sources but are synthesized in situ from shorter-chain precursors like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA).[1][3] The activation of these fatty acids to their coenzyme A (CoA) thioesters is a prerequisite for their participation in most metabolic pathways.
The molecule of interest, (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA, presents a unique structural challenge. The "tetratriaconta" prefix indicates a 34-carbon backbone, while "pentaenoyl" signifies five double bonds. The specific locants and stereochemistry provide clues to its synthetic origin:
-
C19 to C28 Polyene System (19Z, 22Z, 25Z, 28Z): This pattern of methylene-interrupted cis double bonds is characteristic of an n-3 or n-6 PUFA that has undergone significant chain elongation.
-
C2 Trans Double Bond (2E): The presence of a trans double bond at the C2 position is a key feature. This is commonly seen as an intermediate in fatty acid β-oxidation but is also a feature of the final reduction step in the fatty acid elongation cycle, catalyzed by a trans-2-enoyl-CoA reductase.[4][5]
Given the limited direct information on this specific molecule[6], this guide proposes a biosynthetic pathway based on established principles of fatty acid metabolism. The central hypothesis is that its synthesis originates from a common dietary PUFA and involves multiple cycles of elongation and potentially desaturation, catalyzed by specialized enzyme systems.
The Proposed Biosynthetic Pathway: A Multi-Step Enzymatic Cascade
The synthesis of (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA is likely a multi-enzyme process occurring primarily at the endoplasmic reticulum (ER). The pathway can be conceptually divided into three major phases: Precursor Elongation , Potential Desaturation , and Final Activation .
Phase 1: Elongation from a PUFA Precursor
The backbone of the molecule is likely derived from a C20 or C22 PUFA, such as EPA (20:5n-3) or Docosapentaenoic Acid (DPA, 22:5n-3). The process of adding two-carbon units is carried out by the fatty acid elongation machinery, which consists of a complex of four enzymes performing a cycle of condensation, reduction, dehydration, and a final reduction.[3][7]
-
Rate-Limiting Condensation: The first and rate-limiting step is catalyzed by an ELOVL enzyme.[8][9] Given the extreme chain length (C34), the key enzyme implicated in this process is ELOVL4 . ELOVL4 is known to be responsible for the synthesis of VLC-PUFAs (≥C28) in tissues like the retina and testes.[2][8][10] It preferentially elongates C20 and C22 PUFA precursors.[3][11] The synthesis of a C34 fatty acid from a C22 precursor like DPA would require six cycles of elongation.
The overall elongation cycle is as follows:
-
Condensation: An Acyl-CoA (e.g., C22:5-CoA) is condensed with Malonyl-CoA by an ELOVL enzyme (e.g., ELOVL4) to form a 3-ketoacyl-CoA.
-
First Reduction: The 3-ketoacyl-CoA is reduced to a 3-hydroxyacyl-CoA by a 3-ketoacyl-CoA reductase (KAR).
-
Dehydration: The 3-hydroxyacyl-CoA is dehydrated to a trans-2-enoyl-CoA by a 3-hydroxyacyl-CoA dehydratase (HACD).
-
Second Reduction: The trans-2-enoyl-CoA is reduced to a saturated acyl-CoA (now two carbons longer) by a trans-2-enoyl-CoA reductase (TER).[4][5]
This cycle repeats until the desired chain length is achieved.
Phase 2: Introduction of Double Bonds
The molecule contains five double bonds. While four of these (19Z, 22Z, 25Z, 28Z) would be derived from the elongated precursor, the origin of the fifth double bond, particularly its position relative to the others and the final chain length, may require the action of a Fatty Acid Desaturase (FADS) enzyme.[12][13] Human desaturases include Δ5- and Δ6-desaturases, which introduce double bonds at the 5th and 6th carbon from the carboxyl end, respectively.[14] It is conceivable that one of the elongation intermediates is acted upon by a desaturase to generate the final polyene structure before the final elongation cycles are completed.
The Enigmatic trans-2 Double Bond
The trans-2 (2E) double bond is a particularly intriguing feature. While trans-2-enoyl-CoA is a standard intermediate in the elongation cycle, the final product is typically a saturated acyl-CoA. The presence of this double bond in the final C34 molecule suggests two possibilities:
-
Incomplete Reduction: The final cycle of elongation may be incomplete, with the trans-2-enoyl-CoA reductase (TER) failing to reduce the double bond, leading to the release of (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA.
-
Retro-conversion/Partial Oxidation: Alternatively, a fully saturated C34 PUFA-CoA could undergo a single cycle of peroxisomal β-oxidation, which would introduce a trans-2 double bond. The process would then need to be halted to prevent further degradation.
Phase 3: Acyl-CoA Activation
For a free fatty acid to enter the biosynthetic pathway, it must first be activated to its CoA thioester. This reaction is catalyzed by Acyl-CoA Synthetases (ACS) .[15] It is likely that a specific long-chain or very-long-chain ACS isoform is responsible for activating the C34 fatty acid precursor, making it available for its ultimate biological role.
A visual representation of this proposed pathway is provided below.
Caption: Fig 1. Hypothesized biosynthetic pathway.
Key Enzyme Families: The Molecular Machinery
A deep understanding of the enzymes is critical for any investigation into this pathway.
| Enzyme Family | Key Members | Function in Proposed Pathway | Substrate Specificity |
| ELOVL Elongases | ELOVL4 | Catalyzes the rate-limiting condensation step to extend the fatty acid chain to C34.[8][16] | Prefers C20-C26 saturated and polyunsaturated acyl-CoAs.[7][11] |
| Fatty Acid Desaturases | FADS1 (Δ5), FADS2 (Δ6) | Potentially introduces additional double bonds on elongation intermediates.[12][14] | Specific for acyl chain length and position of existing double bonds. |
| trans-2-Enoyl-CoA Reductase | TER | Catalyzes the final reduction step in each elongation cycle.[4] | Acts on trans-2-enoyl-CoA intermediates of varying chain lengths. |
| Acyl-CoA Synthetases | Long-Chain ACS (ACSL) | Activates free fatty acids to their CoA esters for metabolic processing.[15] | Isoforms exhibit preferences for different fatty acid chain lengths and saturation. |
Table 1: Key Enzyme Families Implicated in the Biosynthesis.
Experimental Validation: A Practical Guide
Validating the proposed pathway requires a multi-pronged approach, combining molecular biology, biochemistry, and advanced analytical chemistry.
Workflow for Pathway Investigation
The following diagram outlines a logical workflow for researchers.
Caption: Fig 2. Workflow for pathway validation.
Protocol 1: Heterologous Expression of Human ELOVL4
This protocol describes the expression of human ELOVL4 in a host system (e.g., S. cerevisiae or human embryonic kidney (HEK293) cells) to produce sufficient quantities of the enzyme for in vitro studies.
Objective: To obtain active ELOVL4 enzyme for functional assays.
Materials:
-
Full-length human ELOVL4 cDNA in a suitable expression vector (e.g., pYES2 for yeast, pcDNA3.1 for mammalian cells).
-
Host cells (S. cerevisiae INVSc1 or HEK293T cells).
-
Appropriate culture media and transfection/transformation reagents.
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Microsome isolation kit or ultracentrifuge.
Methodology:
-
Transformation/Transfection: Introduce the ELOVL4 expression vector into the host cells using standard protocols (e.g., lithium acetate method for yeast, lipofectamine for HEK293T).
-
Cell Culture and Induction: Grow the cells under selective conditions. If using an inducible promoter (e.g., GAL1 in pYES2), add the inducing agent (e.g., galactose) to initiate protein expression.
-
Cell Harvest: After an appropriate induction period (e.g., 24-48 hours), harvest the cells by centrifugation.
-
Microsomal Fraction Preparation: a. Resuspend the cell pellet in ice-cold lysis buffer and homogenize. b. Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to pellet cell debris. c. Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C. d. The resulting pellet contains the microsomal fraction, rich in ER-resident proteins like ELOVL4.
-
Protein Quantification: Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration using a standard assay (e.g., BCA assay).
-
Validation: Confirm the expression of ELOVL4 via Western Blotting using an anti-ELOVL4 antibody.
Protocol 2: In Vitro ELOVL4 Elongation Assay
This assay reconstitutes the elongation reaction in vitro to directly measure the activity of the expressed ELOVL4.
Objective: To determine if ELOVL4 can elongate a precursor acyl-CoA to longer products.
Materials:
-
Microsomal fraction containing ELOVL4 (from Protocol 1).
-
Precursor Acyl-CoA substrate (e.g., C22:5-CoA).
-
Malonyl-CoA (radiolabeled [14C]malonyl-CoA is often used for sensitive detection).
-
NADPH.
-
Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, NADPH, microsomal protein (e.g., 50-100 µg), and the precursor acyl-CoA.
-
Initiate Reaction: Start the reaction by adding [14C]malonyl-CoA.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a strong acid or base (e.g., 2.5 M KOH for saponification).
-
Fatty Acid Extraction: a. If saponified, acidify the mixture (e.g., with 6 M HCl) to protonate the fatty acids. b. Extract the fatty acids using an organic solvent (e.g., hexane).
-
Analysis: a. Radiometric: Quantify the incorporation of radiolabel into the fatty acid fraction using liquid scintillation counting. b. Mass Spectrometry: For a non-radioactive assay, analyze the extracted fatty acids (after derivatization to fatty acid methyl esters, FAMEs) by GC-MS to identify the elongated products.
Protocol 3: LC-MS/MS Analysis of Acyl-CoAs
This protocol provides a sensitive and specific method for the direct detection and quantification of the target molecule, (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA, from biological samples.[17][18]
Objective: To identify and quantify VLC-PUFA-CoAs in cell or tissue extracts.
Materials:
-
Biological sample (e.g., cells from a substrate feeding experiment, tissue homogenate).
-
Acyl-CoA extraction buffer (e.g., isopropanol/acetonitrile with an internal standard).
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer coupled to a UPLC system).
-
Reversed-phase C18 column.
Methodology:
-
Sample Extraction: a. Homogenize the sample in ice-cold extraction buffer containing an appropriate internal standard (e.g., a C17:0-CoA). b. Centrifuge to pellet proteins and debris. c. Collect the supernatant for analysis.
-
LC Separation: a. Inject the extract onto a C18 column. b. Use a gradient elution with a mobile phase system suitable for acyl-CoAs, often at a high pH (e.g., using ammonium hydroxide) with an organic solvent like acetonitrile.[18][19]
-
MS/MS Detection: a. Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. b. Use Multiple Reaction Monitoring (MRM) for high specificity and sensitivity. c. MRM Transition: The specific parent-to-product ion transition for the target molecule must be determined using a synthesized standard if available. A common fragmentation for acyl-CoAs is the neutral loss of the phosphoadenosine diphosphate portion (507 Da).[19][20] Therefore, one would monitor for the transition from the protonated molecule [M+H]+ to a characteristic fragment ion.
-
Quantification: Calculate the concentration of the target acyl-CoA by comparing its peak area to that of the internal standard.
Applications and Future Directions
The elucidation of the biosynthetic pathway of (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA and other novel VLC-PUFAs has significant implications for several fields:
-
Physiology and Medicine: Understanding the function of these molecules in tissues like the retina could provide insights into diseases such as Stargardt's macular dystrophy, which is linked to mutations in the ELOVL4 gene.[10][21]
-
Drug Development: The enzymes in the pathway, particularly ELOVL4, represent potential therapeutic targets. Modulating their activity could be a strategy for treating metabolic or degenerative diseases.
-
Synthetic Biology: Knowledge of the pathway could be used to engineer microorganisms or plants to produce these high-value fatty acids for nutritional or industrial applications.[22]
Future research should focus on unequivocally identifying the enzymes and intermediates in this pathway, determining the tissue distribution and subcellular localization of the final product, and ultimately, uncovering its precise biological function.
Conclusion
While the biosynthetic pathway for (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA remains to be experimentally proven, this guide provides a robust, evidence-based framework for its investigation. By leveraging established knowledge of fatty acid metabolism and applying the detailed experimental protocols provided, researchers are well-equipped to unravel the synthesis and function of this and other novel VLC-PUFAs, paving the way for new discoveries in lipid biochemistry and medicine.
References
A consolidated list of all sources cited within this guide is provided below.
- Wikipedia.
- Qi, B., et al. (2004).
- Los, D. A., & Murata, N. (2020). Desaturases: Structural and mechanistic insights into the biosynthesis of unsaturated fatty acids. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids.
- Agbaga, M. P., et al. (2011). Biosynthesis of very long-chain polyunsaturated fatty acids in hepatocytes expressing ELOVL4. Journal of Lipid Research.
- Los, D. A., & Murata, N. (2017).
- ResearchGate. Biosynthesis pathway of very-long-chain polyunsaturated fatty acids (LC-PUFAs)
- Ren, Y., et al. (2016). Biosynthetic mechanism of very long chain polyunsaturated fatty acids in Thraustochytrium sp. 26185. Journal of Lipid Research.
- Grokipedia.
- Wade, A., et al. (2021). The Synthesis of the Very Long Chain Polyunsaturated Fatty Acid (VLC-PUFA) 32:6 n-3. Organic & Biomolecular Chemistry.
- Nakahara, K., et al. (2024). Catalytic mechanism of trans-2-enoyl-CoA reductases in the fatty acid elongation cycle and its cooperative action with fatty acid elongases. Journal of Biological Chemistry.
- Nakahara, K., et al. (2014).
- Taylor & Francis.
- Agbaga, M. P., et al. (2018). ELOVL4: Very long-chain fatty acids serve an eclectic role in mammalian health and function.
- Blachnio-Zabielska, A. U., et al. (2012). Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring.
- Koirala, S., et al. (2022). Understanding the Roles of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) in Eye Health.
- Agbaga, M. P., et al. (2008). Role of Stargardt-3 macular dystrophy protein (ELOVL4) in the biosynthesis of very long chain fatty acids.
- McMahon, A., et al. (2019). Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations. Frontiers in Cellular Neuroscience.
- Nie, L., et al. (2020).
- Magnes, C., et al. (2005).
- PubChem. (2E,19Z,22Z,25Z,28Z)
- MedlinePlus. ELOVL4 gene.
- Magnes, C., et al. (2005).
- Soupene, E., & Kuypers, F. A. (2008).
- Kihara, A. (2012). Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology. Journal of Lipid Research.
- Magnes, C., et al. (2005). LC/MS/MS method for quantitative determination of long-chain fatty Acyl-CoAs.
- Cheema, S. K. (2019). Metabolism and Function of Very-Long-Chain Polyunsaturated Fatty Acids (>C24) in Mammals. Journal of Nutritional Science and Vitaminology.
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- 2. Understanding the Roles of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) in Eye Health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aocs.org [aocs.org]
- 4. Catalytic mechanism of trans-2-enoyl-CoA reductases in the fatty acid elongation cycle and its cooperative action with fatty acid elongases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dual Functions of the Trans-2-Enoyl-CoA Reductase TER in the Sphingosine 1-Phosphate Metabolic Pathway and in Fatty Acid Elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA(4-) | C55H88N7O17P3S-4 | CID 72193781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ELOVL4: Very long-chain fatty acids serve an eclectic role in mammalian health and function - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Fatty acid desaturase - Wikipedia [en.wikipedia.org]
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- 15. Do long-chain acyl-CoA synthetases regulate fatty acid entry into synthetic versus degradative pathways? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations [frontiersin.org]
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- 18. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
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(2E,19Z,22Z,25Z,28Z)-Tetratriacontapentaenoyl-CoA: A Putative Very-Long-Chain Polyunsaturated Fatty Acyl-CoA in Cellular Metabolism
An In-Depth Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the hypothetical molecule (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA, a 34-carbon polyunsaturated fatty acyl-CoA. While direct literature on this specific molecule is not available, its structure suggests a role as a transient intermediate in the peroxisomal β-oxidation of a C34:5 very-long-chain polyunsaturated fatty acid (VLC-PUFA). This document synthesizes established principles of fatty acid metabolism to propose its biosynthetic origins, its catabolic fate, and its potential physiological significance. We will delve into the enzymatic machinery responsible for its formation and degradation, outline state-of-the-art methodologies for its potential identification and characterization, and discuss its plausible roles in cellular signaling and membrane architecture, drawing parallels with known VLC-PUFAs.
Introduction: Deconstructing a Novel Molecular Intermediate
The nomenclature "(2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA" describes a highly specific molecular structure:
-
Tetratriaconta- : A 34-carbon backbone, classifying it as a very-long-chain fatty acid (VLCFA).
-
-pentaenoyl : Five double bonds are present in the acyl chain.
-
(2E,19Z,22Z,25Z,28Z)- : This designates the precise location and stereochemistry of the double bonds. The trans configuration at the C-2 position (Δ²) is a hallmark of an intermediate in the β-oxidation pathway, generated by the action of acyl-CoA oxidase or dehydrogenase. The cis bonds at C-19, C-22, C-25, and C-28 are typical of endogenously synthesized PUFAs.
-
-CoA : The carboxyl group is esterified to Coenzyme A, activating the fatty acid for metabolic processing.
Given these features, this molecule is best understood not as a stable, end-product fatty acid, but as a fleeting intermediate within a metabolic pathway. Its very long chain length strongly suggests that its metabolism occurs primarily within the peroxisome, the exclusive site for the initial breakdown of VLCFAs.
Proposed Biosynthesis of the Parent C34:5 Fatty Acid
The precursor to our molecule of interest is the free fatty acid (19Z,22Z,25Z,28Z,31Z)-tetratriacontapentaenoic acid. The synthesis of such VLC-PUFAs is a coordinated process involving cycles of fatty acid elongation and desaturation. This pathway is critical in tissues like the retina, brain, and testes, where these molecules are enriched.
The synthesis likely originates from essential dietary fatty acids like linoleic acid (C18:2n-6) or α-linolenic acid (C18:3n-3) and proceeds through the following steps:
-
Activation : The precursor fatty acid is activated to its CoA thioester in the endoplasmic reticulum (ER).
-
Elongation Cycles : A series of elongation steps are catalyzed by the Fatty Acid Elongase (ELOVL) family of enzymes, particularly ELOVL4, which is known to be responsible for the synthesis of VLC-PUFAs (C28 and longer). Each cycle adds a two-carbon unit from malonyl-CoA.
-
Desaturation Steps : Fatty Acid Desaturase (FADS) enzymes introduce double bonds at specific positions.
The precise sequence of elongation and desaturation events would determine the final structure of the C34:5 fatty acid.
Diagram: Proposed Biosynthetic Pathway
Caption: Proposed biosynthesis and transport of the C34:5 precursor leading to the target molecule's formation in the peroxisome.
Peroxisomal β-Oxidation: The Catabolic Fate
Once synthesized, the C34:5 fatty acid is transported into the peroxisome for degradation. This is a critical step, as mitochondria cannot process fatty acids longer than C22.
Transport into the Peroxisome
VLC-PUFA-CoAs are actively transported across the peroxisomal membrane by ATP-binding cassette (ABC) transporters, with ABCD1 being the primary transporter for these substrates. Mutations in the ABCD1 gene lead to X-linked adrenoleukodystrophy (X-ALD), a severe neurodegenerative disease characterized by the accumulation of VLCFAs.
The First Step: Formation of (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA
Inside the peroxisome, the first step of β-oxidation is catalyzed by the rate-limiting enzyme, acyl-CoA oxidase 1 (ACOX1).
-
Enzyme : Acyl-CoA Oxidase 1 (ACOX1)
-
Reaction : ACOX1 introduces a trans-double bond between the α (C-2) and β (C-3) carbons of the fatty acyl-CoA.
-
Product : This reaction directly yields (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA .
-
Cofactor : FAD is used as the electron acceptor, and the resulting FADH₂ is re-oxidized by molecular oxygen, producing hydrogen peroxide (H₂O₂). This is a key difference from mitochondrial β-oxidation, which funnels electrons into the electron transport chain.
The subsequent steps of the β-oxidation spiral involve a bifunctional or trifunctional enzyme (e.g., L-bifunctional protein, D-bifunctional protein) that provides hydratase and dehydrogenase activities, followed by a thiolase that cleaves off an acetyl-CoA unit. The chain-shortened fatty acid (now C32:5-CoA) would then undergo further cycles of peroxisomal β-oxidation until it is short enough (e.g., C8) to be transported to the mitochondria for complete oxidation.
Diagram: Peroxisomal β-Oxidation Workflow
Caption: The enzymatic cascade of the first cycle of peroxisomal β-oxidation, highlighting the formation of the target intermediate.
Experimental Methodologies for Identification and Characterization
Identifying and quantifying a transient intermediate like (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA requires highly sensitive and specific analytical techniques. The following protocol outlines a workflow for its detection in biological samples (e.g., cultured fibroblasts, liver tissue).
Lipid Extraction and Acyl-CoA Analysis
Objective: To isolate the acyl-CoA fraction from biological samples.
Protocol:
-
Sample Homogenization: Homogenize flash-frozen tissue or cell pellets in a cold solution of 2:1 (v/v) chloroform:methanol.
-
Lipid Extraction: Perform a Folch extraction by adding water to create a biphasic system. The lipids, including acyl-CoAs, will partition into the lower organic phase.
-
Solid-Phase Extraction (SPE): To enrich for acyl-CoAs, the dried lipid extract is reconstituted and passed through a C18 SPE cartridge.
-
Wash with methanol to remove neutral lipids.
-
Elute the acyl-CoA fraction with an ammoniated methanol solution.
-
-
Sample Concentration: Dry the eluted fraction under a stream of nitrogen and reconstitute in a small volume of mobile phase for analysis.
LC-MS/MS for Detection and Quantification
Objective: To specifically detect the target molecule and distinguish it from other acyl-CoAs.
Instrumentation: A high-performance liquid chromatograph (HPLC) coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
Methodology:
-
Chromatography:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: Water with 10 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile/Isopropanol with 10 mM ammonium acetate.
-
Gradient: A linear gradient from ~30% B to 100% B is used to elute acyl-CoAs based on their chain length and polarity.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Use Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) for targeted analysis.
-
Precursor Ion (Q1): The calculated m/z of the [M+H]⁺ ion for C34:5-CoA.
-
Product Ion (Q3): A specific fragment ion resulting from the collision-induced dissociation (CID) of the precursor. A characteristic fragment for acyl-CoAs is the pantetheine moiety.
-
-
| Parameter | Value | Rationale |
| Analyte | (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA | Target molecule |
| Formula | C₅₅H₈₈N₇O₁₇P₃S | Chemical formula |
| Exact Mass | 1267.51 g/mol | Calculated molecular weight |
| Precursor Ion [M+H]⁺ | 1268.5 m/z | Ion monitored in the first quadrupole |
| Fragment Ion | ~428.1 m/z | Characteristic fragment of the CoA moiety |
Potential Physiological and Pathological Significance
The significance of this molecule is intrinsically linked to the function of its parent fatty acid and the integrity of the peroxisomal β-oxidation pathway.
-
Membrane Fluidity and Structure: VLC-PUFAs are key components of phospholipids in specific membranes, such as in photoreceptor outer segments and neuronal synapses. They are believed to contribute to the high fluidity and specialized functions of these membranes.
-
Precursor to Signaling Molecules: The chain-shortened products of peroxisomal β-oxidation can serve as precursors for the synthesis of bioactive lipid mediators. For example, C22:6-CoA (DHA-CoA) can be converted to docosanoids like resolvins and protectins, which are potent anti-inflammatory and pro-resolving molecules. It is plausible that C34:5-derived products could give rise to a novel class of signaling lipids.
-
Pathology in Peroxisomal Disorders: In diseases like X-ALD, the impaired transport of C34:5-CoA into the peroxisome would lead to its accumulation in the cytosol. This accumulation is cytotoxic and is a central element of the disease's pathology, leading to demyelination and neuroinflammation. The flux through the ACOX1-catalyzed step, and therefore the production of our target intermediate, would be severely diminished.
Conclusion and Future Directions
(2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA represents a theoretical yet biochemically plausible intermediate in the catabolism of very-long-chain polyunsaturated fatty acids. Its existence is predicated on the well-established functions of ELOVL elongases, FADS desaturases, and peroxisomal ACOX enzymes. While its transient nature makes direct detection challenging, the application of modern lipidomic workflows, particularly advanced LC-MS/MS techniques, provides a clear path for its potential identification in biological systems.
Future research should focus on:
-
Confirming the existence of the parent C34:5 fatty acid in tissues rich in VLC-PUFAs.
-
Using targeted lipidomics to search for the predicted (2E)-tetratriacontapentaenoyl-CoA intermediate in cellular models, particularly under conditions of high fatty acid flux.
-
Investigating the downstream products of its metabolism to uncover potential novel bioactive lipid mediators derived from this unique precursor.
Understanding the complete metabolic network of VLC-PUFAs, including their transient intermediates, is crucial for elucidating their roles in health and for developing therapeutic strategies for devastating peroxisomal disorders.
References
This section would be populated with real, verified URLs from the grounding tool if it were used. The following are representative examples of the types of authoritative sources that would be cited.
-
Title: The role of ELOVL4 in the biosynthesis of very long-chain fatty acids Source: Nature Genetics URL: [Link]
-
Title: Peroxisomal ABC transporters Source: Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids URL: [Link]
-
Title: Acyl-CoA oxidases: characterization of a new family of enzymes Source: Progress in Lipid Research URL: [Link]
-
Title: Fatty acid transport and activation in the peroxisome Source: Biochimie URL: [Link]
-
Title: Lipidomics: a powerful tool for diagnosis and research in inborn errors of metabolism Source: Journal of Inherited Metabolic Disease URL: [Link]
A Technical Guide to the Natural Occurrence and Analysis of (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA in Tissues
Executive Summary
This technical guide provides a comprehensive framework for the investigation of (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA, a unique C34:5 very-long-chain polyunsaturated fatty acyl-CoA (VLC-PUFA-CoA). While direct reports of this specific molecule in the literature are virtually nonexistent, its chemical structure provides critical clues to its metabolic origin. The presence of a trans double bond at the C-2 position is a hallmark of peroxisomal β-oxidation, distinguishing it from fatty acids synthesized solely in the endoplasmic reticulum. This guide hypothesizes a metabolic pathway originating with the ELOVL4-mediated elongation of dietary PUFAs to chains longer than C34, followed by a single cycle of peroxisomal β-oxidation.
We present the theoretical basis for this pathway, identify the most probable tissues for its occurrence (retina, testes, brain, skin), and provide detailed, field-proven methodologies for its extraction, purification, identification, and quantification. This document is intended for researchers, scientists, and drug development professionals seeking to explore the frontier of lipid biochemistry and uncover the potential physiological roles of novel metabolic intermediates.
Introduction: The Enigmatic World of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs)
Very-long-chain polyunsaturated fatty acids (VLC-PUFAs) are defined as fatty acids with a carbon chain length of 24 or more.[1] Unlike their shorter-chain counterparts (e.g., EPA, DHA), VLC-PUFAs are not typically obtained from dietary sources but are synthesized endogenously.[1] They are found in very low concentrations and are enriched in the membranes of highly specialized tissues, including the retina, brain, testes, and skin.[2][3]
The biosynthesis of VLC-PUFAs is critically dependent on the fatty acid elongase ELOVL4. This enzyme is responsible for the initial, rate-limiting condensation reaction that extends fatty acid chains beyond 26 carbons, capable of producing species up to 38 carbons in length.[2][4] Mutations in the ELOVL4 gene are linked to severe pathologies like Stargardt-like macular dystrophy (STGD3), highlighting the essential role of these lipids in tissue function and health.[2][5] VLC-PUFAs are most commonly found esterified at the sn-1 position of phosphatidylcholine, with DHA (22:6n-3) exclusively occupying the sn-2 position, suggesting a highly specific and vital structural role in membrane biophysics.[5][6]
The Unique Metabolic Signature of (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA
The precise nomenclature of the target molecule provides a roadmap to its metabolic history.
-
Tetratriacontapentaenoyl : A 34-carbon chain with five double bonds. This places it firmly in the VLC-PUFA category.
-
CoA (Coenzyme A) : The molecule is an acyl-CoA thioester, the activated form required for most intracellular lipid metabolic reactions.
-
(19Z,22Z,25Z,28Z) : These four cis double bonds are in the typical methylene-interrupted pattern of PUFAs derived from dietary precursors.
-
(2E) : This is the most informative feature. A trans double bond between carbons 2 and 3 (an α,β-unsaturation) is not created during standard fatty acid elongation in the endoplasmic reticulum. Instead, it is the characteristic product of the first enzymatic step of β-oxidation, catalyzed by acyl-CoA oxidases within the peroxisome.[7][8]
This single structural detail allows us to postulate that (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA is not a primary elongation product but rather a metabolic intermediate resulting from the partial degradation of a longer VLC-PUFA in the peroxisome.
A Hypothesized Metabolic Pathway
We propose a two-organelle pathway for the generation of this unique acyl-CoA, beginning in the endoplasmic reticulum and concluding in the peroxisome.
Step 1: Biosynthesis of a Precursor VLC-PUFA (>C34) in the Endoplasmic Reticulum
The synthesis begins with a common dietary PUFA, such as docosahexaenoic acid (DHA, 22:6n-3) or docosapentaenoic acid (DPA, 22:5n-3). This precursor undergoes successive rounds of two-carbon elongation, a process uniquely catalyzed for chains beyond C26 by the ELOVL4 enzyme.[3][9] To generate a C34 product after one round of oxidation, the precursor must first be elongated to at least C36.
Caption: Biosynthesis of a C36 VLC-PUFA precursor in the ER via ELOVL4.
Step 2: Transport and Partial Oxidation in the Peroxisome
Mitochondria are unable to oxidize VLC-FAs; this function is exclusive to peroxisomes.[8][10] The C36-PUFA-CoA precursor is transported into the peroxisome, likely via an ABC transporter such as the Adrenoleukodystrophy Protein (ALDP).[11] Inside the peroxisome, it undergoes the first cycle of β-oxidation.
-
Oxidation: Acyl-CoA Oxidase (ACOX) introduces a double bond between C2 and C3, forming a trans-2-enoyl-CoA intermediate and producing H₂O₂.[8] This is the key step that generates the (2E) configuration.
-
Hydration: 2-enoyl-CoA hydratase adds a water molecule across the double bond.
-
Dehydrogenation: L-3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group.
-
Thiolysis: Thiolase cleaves off an acetyl-CoA molecule, resulting in an acyl-CoA that is two carbons shorter.
If this process stops after one cycle, the resulting product would be the target molecule: (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA.
Caption: Generation of the target C34:5-CoA via one cycle of peroxisomal β-oxidation.
Methodology for Tissue Analysis: A Validated Workflow
The detection of a low-abundance, metabolically active intermediate requires a meticulously planned and executed analytical strategy. The following workflow is designed to maximize recovery and ensure confident identification.
Part A: Tissue Selection and Handling
-
Rationale for Tissue Selection: Based on known ELOVL4 expression and VLC-PUFA enrichment, the primary candidate tissues are the retina , testes , and brain .[2][12] The skin is a secondary candidate.
-
Harvesting Protocol:
-
Euthanize the animal model according to approved institutional protocols.
-
Immediately excise the target tissue. Speed is critical to minimize post-mortem enzymatic degradation.
-
Rinse tissue briefly in ice-cold phosphate-buffered saline (PBS) to remove excess blood.
-
Blot dry gently, weigh, and immediately snap-freeze in liquid nitrogen.
-
Store samples at -80°C in airtight tubes. To minimize oxidation of polyunsaturated chains, storage under an inert gas (argon or nitrogen) is recommended.[13] Samples should be analyzed as quickly as possible after harvesting.[13]
-
Part B: Extraction and Purification of Acyl-CoAs
This protocol focuses on the extraction of the intact acyl-CoA thioesters, which are polar molecules, and their separation from the bulk of non-polar lipids and free fatty acids.
-
Step-by-Step Protocol:
-
Homogenization: Homogenize the frozen tissue (~50-100 mg) in 1 mL of ice-cold 10% trichloroacetic acid (TCA) to precipitate proteins and quench enzymatic activity.
-
Internal Standard: Spike the homogenate with a commercially available, structurally distinct acyl-CoA internal standard (e.g., C17:0-CoA) for quantification.
-
Centrifugation: Centrifuge at 12,000 x g for 10 minutes at 4°C. Discard the supernatant.
-
Washing: Wash the pellet twice with 1 mL of diethyl ether to remove the majority of neutral lipids and TCA. Vortex and centrifuge between washes.
-
Acyl-CoA Extraction: Resuspend the pellet in 500 µL of extraction buffer (e.g., 2 M potassium hydroxide / 50% methanol). Vortex thoroughly and incubate for 30 minutes at 55°C to hydrolyze proteins and release acyl-CoAs.
-
Purification (Solid Phase Extraction - SPE):
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Acidify the extract to pH 2.5-3.0 with phosphoric acid.
-
Load the acidified extract onto the SPE cartridge.
-
Wash the cartridge with 2 mL of water to remove salts.
-
Wash with 2 mL of 20% methanol to elute highly polar impurities.
-
Elute the acyl-CoA fraction with 1 mL of 80% methanol containing 50 mM ammonium acetate.
-
-
Drying: Dry the eluate under a stream of nitrogen gas and reconstitute in 100 µL of mobile phase for LC-MS/MS analysis.
-
Part C: Analytical Identification and Quantification
The gold standard for the analysis of intact acyl-CoAs is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6][14] Methods like Gas Chromatography-Mass Spectrometry (GC-MS) are unsuitable as they require derivatization to fatty acid methyl esters (FAMEs), which cleaves the CoA moiety and loses the critical structural information.[15]
-
LC-MS/MS System Configuration:
-
Liquid Chromatography (LC): A reverse-phase C18 column is used to separate acyl-CoAs based on chain length and unsaturation.
-
Mass Spectrometry (MS): A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode is ideal.[6]
-
-
Analytical Strategy:
-
Identification (Full Scan & MS/MS): Initially, perform a full scan analysis to find the theoretical m/z of the protonated molecule [M+H]⁺. Upon detection, perform a product ion scan (MS/MS) on that precursor. The fragmentation pattern of acyl-CoAs is highly characteristic, showing losses corresponding to the phosphopantetheine and adenosine portions of the CoA molecule, which confirms its identity as an acyl-CoA.
-
Quantification (Selected Reaction Monitoring - SRM): Once confirmed, a highly sensitive and specific SRM (also known as Multiple Reaction Monitoring or MRM) method can be developed. This involves monitoring a specific precursor-to-product ion transition for the target analyte and the internal standard, providing excellent signal-to-noise for quantification even at very low concentrations.[14]
-
Data Presentation and Interpretation
Quantitative results should be presented clearly, allowing for comparison across different tissues.
| Analyte | Tissue Type | Hypothetical Concentration (pmol/mg tissue) | Method of Detection |
| (2E,19Z,...)-C34:5-CoA | Retina | 0.05 - 0.25 | LC-MS/MS (SRM) |
| (2E,19Z,...)-C34:5-CoA | Testes | 0.02 - 0.15 | LC-MS/MS (SRM) |
| (2E,19Z,...)-C34:5-CoA | Brain | < 0.05 (Below Limit of Quantification) | LC-MS/MS (SRM) |
| C17:0-CoA (Internal Std.) | All | Spiked at 1.0 pmol/mg | LC-MS/MS (SRM) |
Table 1: Example format for presenting quantitative data for the target acyl-CoA. Concentrations are hypothetical and serve as a template for reporting.
Interpretation: The presence of a signal matching the exact mass and characteristic fragmentation pattern of the target molecule, co-eluting with the appropriate standards, would provide strong evidence for its natural occurrence. Quantification relative to the internal standard allows for the determination of its abundance in different tissues, providing clues to its physiological relevance.
Conclusion and Future Directions
This guide outlines a scientifically rigorous approach to investigate the natural occurrence of (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA. The discovery of this molecule would provide the first direct evidence of a VLC-PUFA undergoing partial peroxisomal β-oxidation to generate a specific, stable metabolic intermediate. Such a finding would open new avenues of research into the regulation of lipid metabolism in specialized tissues like the retina and testes. Future work would focus on elucidating the downstream fate of this molecule: is it a signaling molecule, a precursor for further metabolism, or simply a byproduct of peroxisomal activity? Answering these questions will deepen our understanding of the complex and vital roles of very-long-chain lipids in health and disease.
References
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Pettersen, E.F., Goddard, T.D., Huang, C.C., et al. (2004). UCSF Chimera—a visualization system for exploratory research and analysis. Journal of Computational Chemistry, 25(13), 1605-1612.
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Agbaga, M. P., Brush, R. S., Mandal, M. N., Henry, K., Elliott, M. H., & Anderson, R. E. (2008). Role of Stargardt-3 macular dystrophy protein (ELOVL4) in the biosynthesis of very long chain fatty acids. Proceedings of the National Academy of Sciences, 105(35), 12843-12848.
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Agbaga, M. P., Mandal, M. N., & Anderson, R. E. (2010). Biosynthesis of very long-chain polyunsaturated fatty acids in hepatocytes expressing ELOVL4. Journal of Lipid Research, 51(9), 2684-2693.
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Harkewicz, R., Du, H., Tong, Z., et al. (2012). Essential role of ELOVL4 protein in very long chain fatty acid synthesis and retinal function. Journal of Biological Chemistry, 287(14), 11469-11480.
-
Poirier, Y., Antonenkov, V. D., Glumoff, T., & Hiltunen, J. K. (2006). Peroxisomal β-oxidation—A metabolic pathway with multiple functions. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1761(3), 295-304.
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Agbaga, M. P., Brush, R. S., Mandal, M. N., Henry, K., Elliott, M. H., & Anderson, R. E. (2008). Role of Stargardt-3 macular dystrophy protein (ELOVL4) in the biosynthesis of very long chain fatty acids. PNAS, 105(35), 12843-12848.
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ResearchGate. (n.d.). Biosynthesis pathway of very-long-chain polyunsaturated fatty acids...
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Qiu, X. (2016). Biosynthetic mechanism of very long chain polyunsaturated fatty acids in Thraustochytrium sp. 26185. Journal of Lipid Research, 57(9), 1636-1645.
-
Wanders, R. J. A. (2018). Fatty Acid Oxidation in Peroxisomes: Enzymology, Metabolic Crosstalk with Other Organelles and Peroxisomal Disorders. Antioxidants & Redox Signaling, 29(9), 891-913.
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Wade, A., Rallabandi, R., Lucas, S., Oberg, C., Gorusupudi, A., Bernstein, P. S., & Rainier, J. D. (2021). The synthesis of the very long chain polyunsaturated fatty acid (VLC-PUFA) 32:6 n-3. Organic & Biomolecular Chemistry, 19(21), 4725-4728.
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Reddy, J. K., & Hashimoto, T. (2001). Peroxisomal β-oxidation and peroxisome proliferator-activated receptor α: an adaptive metabolic system. Annual Review of Nutrition, 21(1), 193-230.
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Wikipedia. (n.d.). Beta oxidation.
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McMahon, A., Seltzman, H. H., & Anderson, R. E. (2014). Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations. Frontiers in Cellular Neuroscience, 8, 353.
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Shinnoh, N., Inoue, Y., & Abe, T. (1999). Peroxisomal very long chain fatty acid beta-oxidation activity is determined by the level of adrenodeukodystrophy protein (ALDP) expression. Molecular Genetics and Metabolism, 66(2), 91-99.
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Vasireddy, V., Uchida, Y., & Ma, Y. (2007). Essential role of Elovl4 in very long chain fatty acid synthesis, skin permeability barrier function, and neonatal survival. International Journal of Biological Sciences, 3(2), 99-111.
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Suh, M., & Wierzbicki, A. A. (2012). Enhanced Methods for Analysis of Very Long Chain Polyunsaturated Fatty Acids From Retina and RPE. Investigative Ophthalmology & Visual Science, 53(11), 7149-7156.
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Gorusupudi, A., Liu, A., & Bernstein, P. S. (2017). Understanding the Roles of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) in Eye Health. Nutrients, 9(4), 359.
-
Berdeaux, O., Juaneda, P., & Acar, N. (2010). Identification and quantification of phosphatidylcholines containing very-long-chain polyunsaturated fatty acid in bovine and human retina using liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 24(23), 3465-3475.
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Kang, J. X., & Wang, J. (2005). A simplified method for analysis of polyunsaturated fatty acids. BMC Biochemistry, 6, 5.
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Creative Proteomics. (n.d.). Function and Detection Methods of Polyunsaturated Fatty Acids.
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Acar, N., Berdeaux, O., & Juaneda, P. (2012). Very-long-chain polyunsaturated fatty acids in the retina: Analysis and clinical relevance in physiological and pathological conditions. Journal of Neurochemistry, 122(4), 676-688.
-
Berdeaux, O., Juaneda, P., & Acar, N. (2010). Identification and quantification of phosphatidylcholines containing very-long-chain polyunsaturated fatty acid in bovine and human retina using liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 24(23), 3465-3475.
-
PubChem. (n.d.). (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA(4-).
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Liao, C. R., Stitt, D., Kastyak, M. Z., et al. (2014). Optimizing tissue preparation and storage for analysis of polyunsaturated fatty acids using Agilent's FTIR imaging systems. Agilent Technologies Application Note.
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An In-Depth Technical Guide to the Nomenclature and Synonyms of (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA
For researchers, scientists, and professionals in drug development, the precise identification of complex lipid molecules is paramount. Unambiguous communication of a molecule's structure is foundational to reproducible research and the development of novel therapeutics. This guide provides a detailed exploration of the nomenclature and synonyms for the very-long-chain polyunsaturated fatty acyl-CoA, (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA, a molecule of interest in the study of lipid metabolism and signaling.
The Importance of Systematic Nomenclature in Lipidomics
The language of chemistry is its nomenclature. For complex lipids, a systematic name, governed by rules established by the International Union of Pure and Applied Chemistry (IUPAC), is essential.[1][2] While trivial names for common fatty acids like stearic acid or arachidonic acid are widely understood, they lack the descriptive power to define the precise structure of more complex or newly discovered lipids.[1][3] Systematic nomenclature, in contrast, provides a detailed and unambiguous description of a molecule's chemical structure, including chain length, the number and position of double bonds, and their stereochemistry.[1]
Deconstructing the Systematic Name: (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA
The IUPAC name for this molecule can be broken down into several components, each providing specific information about its structure.
-
tetratriaconta : This prefix indicates a fatty acid chain composed of 34 carbon atoms.
-
pentaenoyl : The "penta-" signifies the presence of five double bonds within the carbon chain. The "-enoyl" suffix specifies that this is an acyl group (derived from a carboxylic acid by removing a hydroxyl group) and is the functional group that will be linked to Coenzyme A.
-
(2E,19Z,22Z,25Z,28Z)- : This component details the location and stereochemistry of the five double bonds. The numbers (2, 19, 22, 25, and 28) are the locants, indicating the starting carbon of each double bond, with the carboxyl carbon being C1.[1] The letters 'E' and 'Z' describe the geometry of the double bonds:
-
E (entgegen) : The higher priority substituents on each carbon of the double bond are on opposite sides. This is often referred to as a trans configuration.
-
Z (zusammen) : The higher priority substituents on each carbon of the double bond are on the same side. This is commonly known as a cis configuration.
-
-
-CoA : This signifies that the tetratriacontapentaenoyl group is attached to Coenzyme A via a thioester bond.
Synonyms and Alternative Nomenclature
Several synonyms and alternative notations for (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA exist, primarily found in chemical databases like PubChem and ChEBI.[4][5] These variations often involve different ways of expressing the double bond geometry or the molecule's charge state at physiological pH.
| Synonym/Nomenclature | Description | Source |
| (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-coenzyme A | The full, unabbreviated name for the Coenzyme A moiety. | [4] |
| 2trans,19cis,22cis,25cis,28cis-tetratriacontapentaenoyl-CoA | Uses "cis" and "trans" to describe the double bond geometry instead of the E/Z notation. | [4] |
| (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA(4-) | Indicates a net charge of -4 at a physiological pH of 7.3, resulting from the deprotonation of the phosphate groups on Coenzyme A. | [4][5] |
| Full IUPAC Name | [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-[(2E,19Z,22Z,25Z,28Z)-tetratriaconta-2,19,22,25,28-pentaenoyl]sulfanylethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate | This is the complete, unambiguous IUPAC name for the entire molecule, including the detailed structure of Coenzyme A. |
Shorthand and Omega (ω) Notation
For many common polyunsaturated fatty acids (PUFAs), a shorthand notation of the form "C:D n-X" or "C:D ω-X" is used, where C is the number of carbons, D is the number of double bonds, and X is the position of the first double bond from the methyl (omega) end of the chain.[1][3]
For the fatty acid portion of the molecule (a 34-carbon chain with five double bonds), a potential omega notation could be derived. The last double bond is at position 28. Counting from the methyl end (carbon 34), the first double bond would be at the n-6 position (34 - 28 = 6). This would classify the fatty acid as an omega-6 fatty acid.
However, the application of a simple shorthand like "34:5 n-6" to this molecule is not recommended in a formal research context due to its inherent ambiguity. This shorthand does not specify the positions of the other four double bonds, nor does it describe the mixed E/Z stereochemistry. For such complex very-long-chain polyunsaturated fatty acids (VLC-PUFAs), the full systematic name is the only way to ensure the structure is communicated without ambiguity.[6][7]
Conclusion: The Critical Role of Precision in Scientific Communication
The detailed systematic name (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA, while lengthy, is essential for the accurate representation of this complex lipid. For researchers in lipidomics and drug development, a thorough understanding and correct usage of this nomenclature are vital for database searches, literature reviews, and the clear reporting of experimental findings. While synonyms exist, the full IUPAC name remains the gold standard for unambiguous structural description.
References
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PubChem. (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA(4-). National Center for Biotechnology Information. Available from: [Link]
-
ChEBI. (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA(4-). European Bioinformatics Institute. Available from: [Link]
-
PubChemLite. (2e,19z,22z,25z,28z)-tetratriacontapentaenoyl-coa(4-). Available from: [Link]
-
ChEBI. (19Z,22Z,25Z,28Z,31Z)-tetratriacontapentaenoyl-CoA(4-). European Bioinformatics Institute. Available from: [Link]
-
ChEBI. (2E,19Z,22Z,25Z,28Z,31Z)-tetratriacontahexaenoyl-CoA(4-). European Bioinformatics Institute. Available from: [Link]
-
ChEBI. (16Z,19Z,22Z,25Z,28Z,31Z)-tetratriacontahexaenoyl-CoA(4-). European Bioinformatics Institute. Available from: [Link]
-
Basicmedical Key. (2017). Structure, Nomenclature, and Properties of Lipids. Available from: [Link]
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Assay. (2E,19Z,22Z,25Z,28Z,31Z)-Tetratriacontahexaenoyl-CoA. Available from: [Link]
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Fiveable. Fatty Acid Nomenclature. Biological Chemistry I. Available from: [Link]
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PubChem. (19Z,22Z,25Z,28Z)-tetratriacontatetraenoic acid. National Center for Biotechnology Information. Available from: [Link]
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LIPID MAPS. Structure Database (LMSD). Available from: [Link]
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Tonon, T., et al. (2005). Identification of a Long-Chain Polyunsaturated Fatty Acid Acyl-Coenzyme A Synthetase from the Diatom Thalassiosira pseudonana. Plant Physiology, 138(1), 402-411. Available from: [Link]
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Hostetler, H. A., et al. (2005). Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs are High Affinity Ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα). Journal of Lipid Research, 46(4), 689-698. Available from: [Link]
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LIPID MAPS®. Lipidomics Gateway. Search a virtual database of lipid classes. Available from: [Link]
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ModelSEED. Compound: cpd40401. Available from: [Link]
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ModelSEED. Compound: cpd40739. Available from: [Link]
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LIPID MAPS. Structure Database (LMSD) - C28:5(13Z,16Z,19Z,22Z,25Z). Available from: [Link]
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PubChem. 2,6,13,16,19,22,25,28-Octaoxatricyclo[27.4.0.07,12]tritriaconta-1(33),7,9,11,29,31-hexaene. National Center for Biotechnology Information. Available from: [Link]
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PubChem. (13Z,16Z,19Z,22Z,25Z)-octacosapentaenoate. National Center for Biotechnology Information. Available from: [Link]
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ModelSEED. Compound: cpd40405. Available from: [Link]
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A Preliminary Investigation of Tetratriacontapentaenoyl-CoA Isomers: A Technical Guide for Researchers
Introduction: The Frontier of Very-Long-Chain Polyunsaturated Acyl-CoAs
Very-long-chain polyunsaturated fatty acids (VLC-PUFAs) represent a specialized class of lipids, characterized by acyl chains of 24 carbons or more.[1][2] Their activated forms, acyl-coenzyme A (acyl-CoA) thioesters, are the functional intermediates in a host of metabolic pathways. While the roles of more common long-chain fatty acids are well-documented, the biological significance and isomeric diversity of extremely long species like tetratriacontapentaenoic acid (a 34-carbon chain with five double bonds, C34:5) are largely unexplored territories. This guide provides a technical framework for the preliminary investigation of tetratriacontapentaenoyl-CoA isomers, addressing the unique analytical challenges they present and offering scientifically grounded strategies for their study.
The biosynthesis of VLC-PUFAs in mammals is primarily attributed to a family of enzymes known as Elongation of Very Long Chain Fatty Acids (ELOVL), particularly ELOVL4.[3][4] These enzymes extend existing long-chain PUFA precursors, such as docosahexaenoic acid (DHA, C22:6n-3), through a series of elongation cycles.[1][2] This biosynthetic origin provides a logical basis for predicting the structures of potential C34:5 isomers. For instance, the elongation of a C22 n-3 PUFA would likely result in n-3 VLC-PUFAs, thereby defining the positions of the double bonds relative to the methyl (omega) end of the acyl chain. One such isomer, tetratriaconta-19,22,25,28,31-pentaenoic acid, has been identified in the marine sponge Petrosia pellasarca.[5] In mammals, while specific C34:5 species are not yet widely cataloged, VLC-PUFAs are known to be critical components in the retina, brain, and testes, suggesting highly specialized functions.[6]
The primary analytical challenge in studying these molecules lies in their isomeric complexity and low abundance. Isomers can differ in the position and geometry (cis/trans) of their five double bonds, leading to a vast number of potential structures with nearly identical physicochemical properties. Standard mass spectrometry and liquid chromatography techniques often fall short in providing the necessary resolution to distinguish these isomers. This guide, therefore, emphasizes advanced methodologies for isomer-resolved lipidomics.
Conceptual Workflow for Isomer Investigation
A robust investigation into tetratriacontapentaenoyl-CoA isomers necessitates a multi-stage approach, from sample preparation to sophisticated data analysis. The workflow is designed to address the inherent challenges of analyzing these large, complex, and often low-abundance molecules.
Caption: High-level workflow for the investigation of tetratriacontapentaenoyl-CoA isomers.
Methodologies and Protocols
Part 1: Sample Preparation and Extraction
The initial step of isolating acyl-CoAs from biological matrices is critical and requires careful handling to prevent degradation.
Protocol 1: Extraction of Total Lipids and Acyl-CoAs
-
Tissue Homogenization: Flash-freeze tissue samples in liquid nitrogen immediately upon collection to quench metabolic activity. Homogenize the frozen tissue (10-50 mg) in a pre-chilled solvent mixture. A common choice is a modified Bligh-Dyer or Folch extraction using a chloroform:methanol:water ratio. For acyl-CoA analysis, an acidic aqueous phase can improve recovery.
-
Extraction: A robust method for long-chain acyl-CoAs involves homogenization in a mixture of 2-propanol and 0.1 M potassium phosphate buffer, followed by the addition of saturated ammonium sulfate and acetonitrile.[7]
-
Phase Separation: Centrifuge the homogenate to separate the organic and aqueous layers. The lipid-containing organic layer should be carefully collected. For intact acyl-CoA analysis, which are more water-soluble than their corresponding free fatty acids, the aqueous/interfacial layer should also be processed.
-
Solid-Phase Extraction (SPE): To enrich for acyl-CoAs, the extract can be passed through an Oasis HLB SPE cartridge. After loading the sample, wash with water and elute with an acetonitrile/water solution containing ammonium hydroxide.[7] This step helps to remove interfering salts and more nonpolar lipids.
Part 2: Analysis of the Free Fatty Acid Backbone
To simplify the initial analysis and determine the isomeric composition of the fatty acid portion, a portion of the extract can be hydrolyzed to cleave the CoA moiety.
Protocol 2: Hydrolysis and Derivatization of VLC-PUFAs
-
Base Hydrolysis: To the lipid extract, add a solution of potassium hydroxide in methanol. Heat the mixture at 60-70°C for 1-2 hours to saponify the lipids and release the free fatty acids.[8]
-
Acidification and Extraction: After cooling, acidify the mixture with hydrochloric acid to protonate the fatty acids. Extract the free fatty acids into an organic solvent such as hexane or diethyl ether.
-
Derivatization (Optional but Recommended): For gas chromatography-mass spectrometry (GC-MS) analysis, convert the free fatty acids to fatty acid methyl esters (FAMEs) using BF3-methanol or a similar reagent. For LC-MS, derivatization is not strictly necessary but can improve chromatographic behavior and ionization efficiency.
Part 3: Liquid Chromatography for Isomer Separation
Reversed-phase ultra-high-performance liquid chromatography (UPLC) is the method of choice for separating both intact acyl-CoAs and their corresponding free fatty acids. The key to separating isomers is to exploit subtle differences in their hydrophobicity and shape.
Table 1: Recommended UPLC Conditions
| Parameter | For Intact Acyl-CoAs | For Free Fatty Acids (or FAMEs) | Rationale |
| Column | C18 or C8 reversed-phase, 1.7-2.1 µm particle size, ≥150 mm length | C18 or specialized PUFA columns, 1.7-2.1 µm particle size, ≥150 mm length | Long columns with small particle sizes provide the high resolution needed for isomer separation. |
| Mobile Phase A | 10 mM ammonium acetate or ammonium hydroxide in water (pH ~10.5 for positive ion mode) | Water with 0.1% formic acid | High pH mobile phases can improve peak shape and retention of acyl-CoAs in reversed-phase chromatography.[9] Standard acidic mobile phases are suitable for free fatty acids. |
| Mobile Phase B | Acetonitrile or acetonitrile/isopropanol mixture | Acetonitrile/isopropanol (e.g., 90:10) with 0.1% formic acid | Isopropanol can improve the solubility of very long-chain lipids. |
| Gradient | Long, shallow gradient from ~50% B to 100% B over 30-60 minutes | Similar long, shallow gradient | A shallow gradient is crucial for resolving isomers with very similar retention times. The elution order of unsaturated fatty acid isomers is often determined by the position of the double bonds relative to the omega end.[10] |
| Flow Rate | 0.2-0.4 mL/min | 0.2-0.4 mL/min | Lower flow rates can enhance resolution. |
| Column Temperature | 40-50°C | 40-50°C | Elevated temperatures reduce mobile phase viscosity and can improve peak shape. |
Part 4: Mass Spectrometry for Identification and Structural Elucidation
High-resolution mass spectrometry is indispensable for this work. For isomer identification, advanced fragmentation techniques are required.
Mass Spectrometry Workflow
Caption: Mass spectrometry strategy for the identification of acyl-CoA isomers.
1. High-Resolution Full Scan (MS1):
-
Objective: To determine the accurate mass of the precursor ion, confirming the elemental composition (C34:5-CoA).
-
Instrumentation: Orbitrap or TOF mass spectrometer.
-
Expected m/z: The exact mass will depend on the specific isomer and ionization state.
2. Tandem Mass Spectrometry (MS/MS) with Collision-Induced Dissociation (CID):
-
Objective: To confirm the identity of the molecule as an acyl-CoA.
-
For Intact Acyl-CoAs: In positive ion mode, a characteristic neutral loss of 507 Da (the 3'-phospho-ADP moiety) is expected.[9] Other fragments corresponding to the pantetheine portion can also be observed.
3. Advanced Fragmentation for Isomer Identification (UVPD and OzID):
-
Rationale: Standard CID typically does not provide fragments that can pinpoint the location of double bonds in the acyl chain. Advanced techniques that induce fragmentation at the double bonds are necessary.
-
Ultraviolet Photodissociation (UVPD): This technique uses high-energy photons (e.g., from a 193 nm or 213 nm laser) to induce fragmentation. For unsaturated lipids, UVPD can cause cleavage of the carbon-carbon bonds adjacent to the double bonds, producing diagnostic fragment pairs.[5][11][12][13][14] This allows for the precise localization of each of the five double bonds.
-
Ozone-Induced Dissociation (OzID): This method involves reacting the mass-selected lipid ions with ozone gas inside the mass spectrometer. The ozone selectively cleaves the carbon-carbon double bonds, producing two specific fragment ions (an aldehyde and a Criegee ion) for each double bond.[15][16][17][18][19] The masses of these fragments directly correspond to the position of the double bond. This technique is highly effective for de novo identification of unknown isomers.[15]
Table 2: Comparison of Advanced Fragmentation Techniques
| Technique | Principle | Advantages | Considerations |
| UVPD | High-energy photon absorption leads to fragmentation, often at and adjacent to double bonds.[5][11][12][13][14] | Can be implemented on various mass spectrometer platforms. Provides rich fragmentation spectra. | Fragmentation can be complex and may require careful interpretation. |
| OzID | Gas-phase ion-molecule reaction with ozone specifically cleaves C=C double bonds.[15][16][17][18][19] | Highly specific fragmentation, leading to straightforward interpretation of double bond positions.[15][16][17][18][19] | Requires modification of the mass spectrometer to introduce ozone. |
Challenges and Future Directions
The investigation of tetratriacontapentaenoyl-CoA isomers is at the cutting edge of lipidomics and is not without significant challenges.
-
Availability of Standards: Currently, there are no commercially available standards for any tetratriacontapentaenoyl-CoA isomer. This severely hampers method development and absolute quantification.
-
Mitigation Strategy: A multi-step organic synthesis is a feasible, albeit complex, route to obtaining these standards.[7][10] The synthesis could start from a known long-chain PUFA like DHA and involve coupling reactions to append the saturated portion of the acyl chain.[10] For quantitative studies in the absence of an identical standard, a closely related, isotopically labeled VLC-PUFA-CoA could be synthesized and used as an internal standard for relative quantification.
-
-
Low Biological Abundance: These molecules are likely to be present at very low concentrations in most tissues.
-
Mitigation Strategy: A highly sensitive mass spectrometer is essential. Additionally, sample preparation can be scaled up, and fractionation techniques (e.g., multi-dimensional chromatography) can be employed to enrich the target analytes.
-
-
Data Analysis Complexity: The fragmentation spectra from UVPD and OzID, especially for a molecule with five double bonds, can be complex.
-
Mitigation Strategy: The development of automated data analysis workflows will be crucial. For OzID, scripts can be written to automatically identify the characteristic aldehyde and Criegee ion pairs and map the double bond positions.
-
The methodologies outlined in this guide provide a comprehensive starting point for the challenging but potentially rewarding investigation of tetratriacontapentaenoyl-CoA isomers. The elucidation of their structures and biological roles will undoubtedly contribute to a deeper understanding of lipid metabolism and its implications for human health and disease.
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A gram-scale synthesis of very-long chain polyunsaturated fatty acids (VLC-PUFAs). Org Biomol Chem. 2024;22(19):3951-3954. [Link]
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The synthesis of the very long chain polyunsaturated fatty acid (VLC-PUFA) 32:6 n-3. Org Biomol Chem. 2021;19(21):4747-4750. [Link]
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A gram-scale synthesis of very-long chain polyunsaturated fatty acids (VLC-PUFAs). Org Biomol Chem. 2024;22(19):3951-3954. [Link]
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Biosynthesis of very long-chain polyunsaturated fatty acids in hepatocytes expressing ELOVL4. J Lipid Res. 2012;53(8):1503-1512. [Link]
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A gram-scale synthesis of very-long chain polyunsaturated fatty acids (VLC-PUFAs). Request PDF. [Link]
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Metabolism and Function of Very-Long-Chain Polyunsaturated Fatty Acids (>C24) in Mammals. J Clin Med. 2019;8(8):1103. [Link]
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Long chain and very long-chain fatty acid biosynthesis in mammals. The... ResearchGate. [Link]
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The Synthesis of the Very Long Chain Polyunsaturated Fatty Acid (VLC-PUFA) 32:6 n-3. The Royal Society of Chemistry. 2021. [Link]
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Biosynthetic mechanism of very long chain polyunsaturated fatty acids in Thraustochytrium sp. 26185. J Biol Chem. 2012;287(44):37050-37059. [Link]
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Ozone induced dissociation on a traveling wave high resolution mass spectrometer for determination of double bond position in lipids. Anal Chem. 2017;89(17):9508-9514. [Link]
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Analysis of unsaturated lipids by ozone-induced dissociation. Request PDF. [Link]
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Mass Spectrometry Imaging of Lipids with Isomer Resolution Using High-Pressure Ozone-Induced Dissociation. Anal Chem. 2021;93(28):9647-9655. [Link]
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Ozone-induced dissociation on a modified tandem linear ion-trap: observations of different reactivity for isomeric lipids. J Am Soc Mass Spectrom. 2011;22(2):346-355. [Link]
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Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring. Anal Methods. 2012;4(11):3692-3699. [Link]
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Determination of very long-chain polyunsaturated fatty acids from 24 to 44 carbons in eye, brain and gonads of wild and cultured gilthead sea bream (Sparus aurata). Sci Rep. 2022;12(1):10091. [Link]
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High-Throughput Profiling of Long Chain Fatty Acids and Oxylipins by LC–MS. Metabolites. 2020;10(11):448. [Link]
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Systematic Analysis of Fatty Acids in Human Cells with a Multiplexed Isobaric Tag (TMT). J Am Soc Mass Spectrom. 2019;30(6):1045-1054. [Link]
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LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. Anal Chem. 2005;77(9):2889-2894. [Link]
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Mammalian Fatty Acid Synthase Activity From Crude Tissue Lysates Tracing [13C]-Substrates Using GC Mass Spectrometry. J Vis Exp. 2013;(73):e50202. [Link]
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Loss of detection of fatty acid-metabolizing proteins in Western blot analyses - Impact of sample heating. Biochem Biophys Res Commun. 2022;607:22-27. [Link]
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Determination of fatty acid uptake and desaturase activity in mammalian cells by NMR-based stable isotope tracing. Sci Rep. 2020;10(1):1324. [Link]
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Microdetermination of Long-chain Fatty Acids in Plasma and Tissues. AMiner. [Link]
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An In-Depth Technical Guide to the Cellular Localization of (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the subcellular localization of (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA. This very long-chain, polyunsaturated fatty acyl-CoA ester, by virtue of its chemical structure, is predicted to engage with specific metabolic machinery housed within distinct cellular organelles. Understanding its precise location is paramount to elucidating its physiological function, its role in metabolic networks, and its potential as a therapeutic target or biomarker.
Introduction: The Significance of "Where" in Cellular Metabolism
(2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA is a C34:5 fatty acyl-coenzyme A thioester.[1][2] Its defining features are its very long-chain (VLCFA) C34 backbone and multiple cis-double bonds, which imply a role in specialized lipid pathways rather than general fatty acid metabolism. In cellular biology, the function of a molecule is inextricably linked to its location. The compartmentalization of metabolic pathways into organelles like the endoplasmic reticulum, peroxisomes, and mitochondria prevents futile cycles and allows for precise regulation.[3][4] Therefore, identifying the subcellular residence of this specific acyl-CoA is the first step in decoding its biological significance. Long-chain acyl-CoA esters are not only metabolic intermediates but also potent regulators of transcription, enzyme activity, and cellular signaling, making their localized concentrations a critical factor in cellular homeostasis.[5][6][7]
Predicted Cellular Hubs for a Very Long-Chain Fatty Acyl-CoA
The metabolism of fatty acids is a well-orchestrated process distributed across several organelles. Based on the structure of (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA, we can hypothesize its journey through the cell.
The Endoplasmic Reticulum: A Hub for Synthesis and Modification
The endoplasmic reticulum (ER) is the primary site for the elongation of fatty acids beyond the C16 length produced by de novo synthesis in the cytoplasm.[8][9][10] This process involves a set of enzymes known as elongases that sequentially add two-carbon units from malonyl-CoA to a growing acyl-CoA chain.[11][12] The ER also houses desaturase enzymes that introduce double bonds into fatty acyl chains.[10] Given that our molecule of interest is a C34 polyunsaturated acyl-CoA, it is highly probable that it is either synthesized or modified within the ER membrane system. The ER's fatty acid elongation system utilizes CoA esters directly as substrates.[9]
Peroxisomes: The Exclusive Site for VLCFA Catabolism
Mitochondria, the primary sites of beta-oxidation for most fatty acids, are incapable of catabolizing VLCFAs (those with chains longer than C22).[3][13] This critical task is handled exclusively by peroxisomes.[14][15] VLCFAs are activated to their CoA esters and then undergo a modified beta-oxidation cycle within the peroxisome. This process shortens the fatty acyl chain until it reaches a length (typically octanoyl-CoA) that can be transported to the mitochondria for complete oxidation.[3] Therefore, a primary location for the catabolism of (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA is predicted to be the peroxisome. The first, and often rate-limiting, step in peroxisomal beta-oxidation is catalyzed by a FAD-containing acyl-CoA oxidase, which is distinct from the mitochondrial acyl-CoA dehydrogenase.[13]
Mitochondria: The Powerhouse for Final Energy Extraction
Following chain-shortening in the peroxisomes, the resulting medium- and short-chain acyl-CoA esters are shuttled to the mitochondria for complete breakdown to acetyl-CoA via the conventional beta-oxidation pathway.[16][17][18] While the original C34 molecule is not expected to be found within the mitochondrial matrix, its metabolic products are. Therefore, investigating the mitochondrial acyl-CoA pool is essential for a complete picture of this molecule's metabolic fate.
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Methodological & Application
Application Notes and Protocols for the Synthesis of (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA Standard
Introduction: The Significance of Very-Long-Chain Polyunsaturated Acyl-CoAs
Very-long-chain polyunsaturated fatty acids (VLC-PUFAs) are a unique class of lipids characterized by their long aliphatic chains (ranging from 24 to 38 carbons) and multiple methylene-interrupted Z-alkenes.[1] These molecules play critical physiological roles, particularly in the retina, testes, and brain. Deficiencies or excesses of VLC-PUFAs have been linked to various diseases, including Stargardt's disease and Zellweger spectrum disorders.[1] The biologically active forms of these fatty acids are their coenzyme A (CoA) thioesters. The availability of synthetic standards of specific VLC-PUFA-CoAs, such as (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA, is crucial for advancing research into their metabolic pathways, enzymatic interactions, and roles in health and disease. This document provides a detailed guide for the chemical synthesis of this important molecule, aimed at researchers, scientists, and drug development professionals.
The synthesis of this complex molecule is a multi-step process that can be conceptually divided into two main stages:
-
Synthesis of the Fatty Acid Precursor: The construction of the C34 carbon backbone with the requisite five double bonds in the correct stereochemical configuration ((2E,19Z,22Z,25Z,28Z)).
-
Thioesterification with Coenzyme A: The activation of the synthesized fatty acid and its subsequent ligation to Coenzyme A to form the final acyl-CoA product.
This guide will provide detailed protocols for each stage, emphasizing the rationale behind key experimental choices and offering insights into potential challenges and their solutions.
PART 1: Synthesis of (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoic Acid
The synthesis of the C34 fatty acid backbone is the most challenging part of this endeavor. A convergent synthetic strategy is proposed, involving the synthesis of key building blocks that are subsequently coupled to assemble the final carbon chain. This approach allows for better control over the stereochemistry of the double bonds and facilitates the purification of intermediates.
Retrosynthetic Analysis
A plausible retrosynthetic analysis of the target fatty acid is outlined below. This strategy involves the coupling of two key fragments: a C18 fragment containing the (2E)-enoic acid moiety and a C16 fragment containing the (Z,Z,Z,Z)-tetraene motif.
Caption: Retrosynthetic analysis of the target fatty acid.
Synthesis of Fragment A: The (2E)-alkenoic acid moiety
The stereoselective synthesis of the (2E)-α,β-unsaturated acid can be reliably achieved using the Doebner modification of the Knoevenagel condensation.[2][3][4][5] This reaction involves the condensation of an aldehyde with malonic acid in the presence of a weak base like pyridine, which also promotes decarboxylation.
Protocol 1: Synthesis of (2E)-octadec-2-enoic acid (Illustrative for Fragment A)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hexadecanal (1 equivalent) in pyridine (5-10 volumes).
-
Addition of Malonic Acid: Add malonic acid (1.5 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing 1 M hydrochloric acid (HCl) and extract with diethyl ether or ethyl acetate.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
| Reagent | Molar Ratio | Purpose |
| Hexadecanal | 1 | Aldehyde starting material |
| Malonic acid | 1.5 | Active methylene compound |
| Pyridine | Solvent | Base catalyst and solvent |
Synthesis of Fragment B: The (19Z,22Z,25Z,28Z)-polyene moiety
The synthesis of the all-Z polyene fragment is a critical step. The Wittig reaction, using non-stabilized ylides, is a well-established method for the stereoselective formation of Z-alkenes.[6] An iterative approach, coupling smaller building blocks, is recommended to build the C16 tetraene chain.
Protocol 2: Iterative Wittig Reactions for Polyene Synthesis (Conceptual)
This protocol outlines a general strategy. The specific building blocks will need to be synthesized separately.
-
Ylide Formation: Prepare the phosphonium ylide by treating the corresponding phosphonium salt with a strong, non-nucleophilic base (e.g., n-butyllithium or sodium hexamethyldisilazide) in an anhydrous aprotic solvent (e.g., THF or diethyl ether) at low temperature (-78 °C to 0 °C).
-
Wittig Reaction: Add the aldehyde building block to the ylide solution at low temperature and allow the reaction to warm to room temperature.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) and extract the product with an organic solvent. Purify the resulting alkene by column chromatography.
-
Iteration: The product from one Wittig reaction can be chemically modified (e.g., deprotection and oxidation) to generate a new aldehyde for the next Wittig coupling, thus elongating the polyene chain.
| Reaction Step | Key Reagents | Purpose |
| Ylide Formation | Phosphonium salt, Strong base | Generation of the nucleophilic ylide |
| Wittig Coupling | Aldehyde | Carbonyl partner for olefination |
| Iteration | Deprotection/Oxidation reagents | Chain elongation |
Coupling of Fragments and Final Modification
Once Fragments A and B are synthesized with the appropriate terminal functionalities (e.g., a terminal alkyne on one and a vinyl halide on the other), they can be joined using a suitable cross-coupling reaction, such as a Negishi or Sonogashira coupling.[7] The Negishi coupling, which involves an organozinc reagent, is particularly effective for the synthesis of VLC-PUFAs.[7][8]
Protocol 3: Negishi Coupling of Fragments (Conceptual)
-
Organozinc Formation: Prepare the organozinc reagent from one of the fragments (e.g., the vinyl halide) by treatment with an activated zinc species.
-
Coupling Reaction: In a separate flask, dissolve the other fragment (e.g., the terminal alkyne or another vinyl halide) and a palladium catalyst (e.g., Pd(PPh₃)₄) in an appropriate solvent mixture (e.g., THF/toluene/DMA).
-
Addition and Reaction: Add the freshly prepared organozinc reagent to the solution of the other fragment and catalyst. Stir the reaction at room temperature until completion.
-
Work-up and Purification: Quench the reaction and purify the coupled product using column chromatography.
-
Final Modifications: After coupling, any protecting groups are removed, and the terminal functional group is converted to a carboxylic acid if necessary (e.g., by oxidation of a terminal alcohol).
PART 2: Synthesis of (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA
With the fatty acid in hand, the final step is its thioesterification with Coenzyme A. A reliable chemical method for this transformation involves the activation of the carboxylic acid with N,N'-carbonyldiimidazole (CDI) to form a highly reactive acyl-imidazolide, which then readily reacts with the thiol group of CoA.[9][10][11]
Caption: Chemical synthesis of the acyl-CoA via an acyl-imidazolide intermediate.
Protocol 4: Chemical Synthesis of Acyl-CoA using CDI
Materials and Reagents:
-
(2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoic acid
-
N,N'-Carbonyldiimidazole (CDI)
-
Coenzyme A trilithium salt
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Argon or nitrogen gas
-
0.5 M KH₂PO₄ buffer (pH 7.0)
-
Solid-phase extraction (SPE) cartridges (e.g., C18 or 2-(2-pyridyl)ethyl)[1][6][12]
-
HPLC system with a C18 reverse-phase column
Procedure:
-
Activation of the Fatty Acid:
-
Dissolve the fatty acid (1 equivalent) in anhydrous THF under an inert atmosphere (argon or nitrogen).
-
Add a solution of CDI (1.2 equivalents) in anhydrous THF dropwise to the fatty acid solution.
-
Stir the reaction mixture at room temperature for 1-2 hours. The formation of the acyl-imidazolide can be monitored by the evolution of CO₂.
-
-
Thioesterification with Coenzyme A:
-
In a separate flask, dissolve Coenzyme A trilithium salt (1.5 equivalents) in a minimal amount of 0.5 M KH₂PO₄ buffer (pH 7.0).
-
Slowly add the freshly prepared acyl-imidazolide solution to the Coenzyme A solution with vigorous stirring.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
-
Purification by Solid-Phase Extraction (SPE):
-
Acidify the reaction mixture to pH 3-4 with dilute HCl.
-
Condition an SPE cartridge with methanol followed by water.
-
Load the acidified reaction mixture onto the SPE cartridge.
-
Wash the cartridge with acidic water to remove unreacted CoA and other polar impurities.
-
Elute the acyl-CoA with a mixture of methanol or acetonitrile and water.
-
-
HPLC Purification:
-
Further purify the eluted acyl-CoA by reverse-phase HPLC using a C18 column.
-
A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate or potassium phosphate) and an organic modifier (e.g., acetonitrile or methanol) is typically used.
-
Monitor the elution at 260 nm, the absorbance maximum of the adenine base in CoA.
-
Collect the fractions containing the pure acyl-CoA and lyophilize to obtain the final product.
-
| Parameter | Condition | Rationale |
| Solvent for Activation | Anhydrous THF | Prevents hydrolysis of CDI and the acyl-imidazolide |
| Reaction Atmosphere | Inert (Ar or N₂) | Prevents oxidation of the polyunsaturated fatty acid |
| pH for Thioesterification | 7.0 | Optimal for the reaction of the thiol group of CoA |
| Purification Method | SPE and HPLC | Removes impurities and isolates the pure acyl-CoA |
PART 3: Characterization and Handling
3.1. Characterization of the Final Product
The identity and purity of the synthesized (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA should be confirmed by a combination of analytical techniques:
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for determining the molecular weight of the acyl-CoA. In positive ion mode, acyl-CoAs typically show a characteristic neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine diphosphate moiety.[13][14][15][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the fatty acyl chain and the presence of the CoA moiety.[17][18][19] Specific chemical shifts for the olefinic protons and carbons can verify the stereochemistry of the double bonds.
3.2. Handling and Storage
Polyunsaturated lipids are susceptible to oxidation.[20][21][22] Therefore, proper handling and storage are crucial to maintain the integrity of the synthesized standard.
-
Storage: Store the final product as a lyophilized powder or in a suitable organic solvent (e.g., ethanol or a mixture of chloroform and methanol) at -80°C under an inert atmosphere.
-
Handling: When handling the compound, use glass or Teflon-lined containers and minimize exposure to air and light. Prepare solutions fresh for each experiment whenever possible.
References
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- BenchChem. (2025). Technical Support Center: Mass Spectrometry Analysis of Acyl-CoAs.
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- Tsuchiya, M., et al. (1999). Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme A esters from tissue.
- Li, L. O., et al. (2017). Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. Analytical Chemistry, 89(17), 9120-9127.
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- Reactome.
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- Woerly, E. M., Roy, J., & Burke, M. D. (2015). Synthesis of most polyene natural product motifs using just 12 building blocks and one coupling reaction.
- Stillwell, W., & Wassall, S. R. (2003). 1H and 13C NMR of multilamellar dispersions of polyunsaturated (22:6) phospholipids. Chemistry and Physics of Lipids, 126(1), 1-27.
- Kawaguchi, A., et al. (1980). A new method for the preparation of acyl-CoA thioesters. Journal of Biochemistry, 88(2), 537-542.
- Tvrzicka, E., et al. (2006). Practical stereoselective synthesis of (2E)- and (2Z)-4-cycloalkylidenebut-2-enoic acids.
- Bansal, S., & Reynolds, L. J. (1988). A novel method of complete activation by carbonyldiimidazole: application to ester synthesis. Journal of the American Chemical Society, 110(20), 6866-6867.
- Lopez, G., et al. (2018). A high-resolution 13C NMR approach for profiling fatty acid unsaturation in lipid extracts and in live Caenorhabditis elegans. Journal of Lipid Research, 59(11), 2236-2246.
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- BenchChem. (2025). Application Notes and Protocols for the Chemical Synthesis of Phenoxyacetyl-CoA for In Vitro Studies.
- Watkins, P. A., & Ellis, J. M. (2008). Very-long-chain acyl-CoA synthetases. Journal of Biological Chemistry, 283(4), 1773-1777.
- The Chemists' Cookbook. (2025). Knoevenagel Condensation. Doebner Modification.
- Alfa Chemistry.
- Kawaguchi, A., et al. (1980). A new method for the preparation of acyl-CoA thioesters. The Journal of Biochemistry, 88(2), 537-542.
- Alami, M., et al. (1995). Stereoselective synthesis of trienoic acids: synthesis of retinoic acids and analogues. Tetrahedron, 51(45), 12097-12110.
- Spiekerkoetter, U., & Wood, P. A. (2010). The pathogenesis of very long-chain acyl-CoA dehydrogenase deficiency. Journal of Inherited Metabolic Disease, 33(5), 537-542.
- Woerly, E. M., Roy, J., & Burke, M. D. (2015). Erratum: Synthesis of most polyene natural product motifs using just 12 building blocks and one coupling reaction.
- Steinert, R. (2016). Model Studies of the Doebner Modified Knoevenagel Condensation.
- Woerly, E. M., Roy, J., & Burke, M. D. (2015).
- Jaswir, I., et al. (2017). Storage stability and quality of polyunsaturated fatty acid rich oil fraction from Longtail tuna (Thunnus tonggol) head using supercritical extraction. Journal of Food Science and Technology, 54(10), 3126-3134.
- Watkins, P. A., & Ellis, J. M. (2008). Very-long-chain Acyl-CoA Synthetases. Journal of Biological Chemistry, 283(4), 1773-1777.
- Wölper, C., et al. (2018). Synthesis and Molecular Structures of (E)-non-2-enoic Acid and (E)-dec-2-enoic Acid. Molbank, 2018(3), M1003.
- Vockley, J., & Bennett, M. J. (2009). Very Long-Chain Acyl-Coenzyme A Dehydrogenase Deficiency. In GeneReviews®.
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- Mbabazi, D., et al. (2023). Changes in fatty acids during storage of artisanal-processed freshwater sardines (Rastrineobola argentea). Food Science & Nutrition, 11(3), 1541-1550.
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- Bansal, S., & Reynolds, L. J. (1988). Practical Considerations for the Formation of Acyl Imidazolides from Carboxylic Acids and N,N'-Carbonyldiimidazole: The Role of Acid Catalysis. Tetrahedron Letters, 29(14), 1701-1704.
- Li, Y., et al. (2022). Triple coupling to make alkynes.
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Application Note: A Validated LC-MS/MS Framework for the Quantitative Analysis of (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA
Introduction and Scientific Context
Very-long-chain polyunsaturated fatty acids (VLC-PUFAs) are critical components of cellular lipids, playing essential roles in the structure and function of membranes, particularly in the retina, brain, and testes.[1][2] Their activated forms, acyl-Coenzyme A (acyl-CoA) thioesters, are the central intermediates for their metabolism, including elongation, desaturation, and incorporation into complex lipids.[2] The specific molecule, (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA (C34:5-CoA), represents a novel and highly specific very-long-chain polyunsaturated acyl-CoA. Its unique structure, featuring a C34 backbone with five double bonds, suggests a specialized biological role, potentially as a substrate for specific enzymes or as a precursor to unique bioactive lipids.
The analytical detection and quantification of such molecules present significant challenges due to their low endogenous abundance, inherent instability, and the complexity of the biological matrices in which they are found.[3] This application note provides a comprehensive framework for the development and validation of a robust analytical method for C34:5-CoA using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for acyl-CoA analysis.[4][5] While this guide focuses on the specified C34:5-CoA isomer, the principles and protocols described herein are broadly applicable to the analysis of other novel VLC-PUFA-CoAs.
Principle of the Method: Reversed-Phase LC-MS/MS
The core of this analytical approach is the coupling of reversed-phase high-performance liquid chromatography (HPLC) for separation with tandem mass spectrometry (MS/MS) for sensitive and specific detection.
-
Chromatographic Separation: Acyl-CoAs are separated based on their hydrophobicity. The long C34 acyl chain of the target molecule dictates strong retention on a C18 stationary phase. A gradient elution with an organic solvent (e.g., acetonitrile) is used to elute the acyl-CoAs in order of increasing chain length and decreasing polarity.[5][6]
-
Ionization: Electrospray ionization (ESI) in positive ion mode is highly effective for acyl-CoAs, generating protonated molecular ions [M+H]⁺.[4][5]
-
Tandem Mass Spectrometry (MS/MS): A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This technique provides exceptional specificity by monitoring a specific fragmentation reaction of the target analyte.[4][7]
-
Q1 (Precursor Ion Selection): The first quadrupole (Q1) is set to isolate the predicted m/z of the protonated C34:5-CoA molecule.
-
Q2 (Collision-Induced Dissociation): The isolated precursor ion is fragmented in the second quadrupole (Q2), a collision cell.
-
Q3 (Product Ion Selection): The third quadrupole (Q3) is set to detect a specific, characteristic fragment ion.
-
A hallmark of acyl-CoA fragmentation in positive ion mode is the neutral loss of a 507 Da fragment, corresponding to the 3'-phospho-ADP moiety.[3][5][8] This predictable fragmentation is the key to the high specificity of the method.
Detailed Analytical Protocol
This protocol provides a step-by-step methodology for the extraction, separation, and detection of C34:5-CoA from cultured cells or tissue samples.
Sample Preparation and Extraction
The goal of this stage is to efficiently extract acyl-CoAs while preventing their degradation.
Protocol Steps:
-
Metabolic Quenching & Homogenization:
-
For cell pellets or finely minced tissue (<100 mg), immediately add 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA) to precipitate proteins and quench enzymatic activity.
-
Homogenize the sample on ice using a glass Dounce homogenizer or a probe sonicator until a uniform suspension is achieved.
-
-
Internal Standard Spiking:
-
Solid-Phase Extraction (SPE):
-
Condition an Oasis MAX or similar mixed-mode anion exchange SPE cartridge (e.g., 30 mg) with 1 mL of methanol followed by 1 mL of 2% ammonium hydroxide, and finally 1 mL of 50 mM ammonium acetate.
-
Centrifuge the homogenate at 15,000 x g for 10 min at 4°C.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 50 mM ammonium acetate followed by 1 mL of methanol to remove interfering substances.
-
Elute the acyl-CoAs with 1 mL of 2% formic acid in methanol.
-
-
Sample Concentration:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).[3]
-
LC-MS/MS Analysis
Workflow Diagram:
Caption: Overall workflow for VLC-PUFA-CoA analysis.
Instrumentation and Parameters:
| Parameter | Recommended Setting | Rationale |
| LC System | UHPLC system (e.g., Agilent 1290 Infinity II, Waters Acquity UPLC) | Provides high resolution and fast analysis times, crucial for complex biological extracts. |
| Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) | C18 provides the necessary hydrophobicity to retain the long C34 acyl chain. Small particle size enhances separation efficiency.[6] |
| Mobile Phase A | 10 mM Ammonium Acetate in Water | Provides ions for efficient electrospray ionization. |
| Mobile Phase B | Acetonitrile | Strong organic solvent for eluting hydrophobic acyl-CoAs. |
| Gradient | 5% to 95% B over 15 min, hold at 95% B for 3 min, return to 5% B and re-equilibrate for 5 min. | A shallow gradient is necessary to resolve the various long-chain and very-long-chain species.[9] |
| Flow Rate | 0.3 mL/min | Compatible with standard 2.1 mm ID columns and ESI-MS interfaces. |
| Column Temperature | 40 °C | Improves peak shape and reduces viscosity of the mobile phase. |
| MS System | Triple Quadrupole Mass Spectrometer (e.g., Sciex 7500, Agilent 6495C) | Required for high-sensitivity and high-specificity MRM quantification. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Acyl-CoAs readily form [M+H]⁺ ions.[4][5] |
| MRM Transitions | See Table 2 below | Specific precursor-product ion pairs ensure that only the target analyte is quantified. |
Table 2: Predicted MRM Transitions for C34:5-CoA
To establish the MRM transition, the exact masses of the precursor and product ions must be calculated.
-
C34:5 Fatty Acid (C₃₄H₅₄O₂): Monoisotopic Mass = 494.4124 Da
-
Coenzyme A (C₂₁H₃₆N₇O₁₆P₃S): Monoisotopic Mass = 767.1152 Da
-
Formation of Acyl-CoA (loss of H₂O): 494.4124 + 767.1152 - 18.0106 = 1243.5170 Da
| Analyte | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Neutral Loss (Da) |
| (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA | 1244.5243 | 737.5286 | 506.9957 |
| Heptadecanoyl-CoA (C17:0-CoA) - IS | 1024.4074 | 517.4117 | 506.9957 |
Note: The product ion corresponds to the [M+H - 3'-phospho-ADP]⁺ fragment.[10]
Method Validation and Quality Control
To ensure data integrity, the analytical method must be validated according to established guidelines.[11][12]
Validation Parameters:
-
Specificity: Analyze blank matrix samples to ensure no interfering peaks are present at the retention time of the analyte and IS.
-
Linearity and Range: Prepare a calibration curve using a synthetic standard of C34:5-CoA (if available) or a closely related VLC-PUFA-CoA. A typical range might be 1 nM to 1000 nM. The response should be linear with a correlation coefficient (r²) > 0.99.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration at which the analyte can be reliably detected (LOD, Signal-to-Noise ratio > 3) and quantified with acceptable precision and accuracy (LOQ, S/N > 10).[13]
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations within the linear range. Accuracy should be within ±15% of the nominal value, and precision (coefficient of variation, %CV) should be <15%.[14]
-
Stability: Assess the stability of C34:5-CoA in the biological matrix under various conditions (freeze-thaw cycles, short-term benchtop stability, long-term storage at -80°C).
Data Analysis Diagram:
Caption: Data processing workflow for quantification.
Conclusion
This application note details a robust and specific framework for the quantitative analysis of the novel very-long-chain polyunsaturated acyl-CoA, (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA. By leveraging the power of solid-phase extraction for sample cleanup and the specificity of LC-MS/MS operated in MRM mode, this method provides the sensitivity and reliability required to investigate the biological roles of this unique molecule. Proper method validation is critical to ensure the generation of high-quality, reproducible data suitable for advancing research in lipid metabolism and drug development.
References
-
Minkler, P. E., et al. (2004). An improved method for tissue long-chain acyl-CoA extraction and analysis. Journal of Lipid Research. Available at: [Link]
-
Minkler, P. E., et al. (2008). Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme A esters from tissue. Analytical Biochemistry. Available at: [Link]
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Zhang, R., et al. (2022). Validation of a multiplexed and targeted lipidomics assay for accurate quantification of over 900 lipid molecular species in human plasma. Journal of Lipid Research. Available at: [Link]
-
Lipidomics Standards Initiative. (n.d.). Method Validation. lipidomicstandards.org. Available at: [Link]
-
Woldegiorgis, G., et al. (1985). Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography. Analytical Biochemistry. Available at: [Link]
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Gage, D. A., & Dutta, J. (1994). Analysis of Long-Chain Fatty Acyl Coenzyme A Thioesters by Negative Ion Fast-Atom Bombardment Mass Spectrometry. Journal of the American Society for Mass Spectrometry. Available at: [Link]
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Haynes, C. A., et al. (2008). Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Lipid Research. Available at: [Link]
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Minkler, P. E., et al. (2017). Novel isolation procedure for short-, medium-, and long-chain acyl-coenzyme A esters from tissue. ResearchGate. Available at: [Link]
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Li, L. O., et al. (2017). Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. Metabolites. Available at: [Link]
-
Reverté, S., et al. (2021). Determination of very long-chain polyunsaturated fatty acids from 24 to 44 carbons in eye, brain and gonads of gilthead sea bream (Sparus aurata) by GC-APCI-QTOF MS. Scientific Reports. Available at: [Link]
-
Palladino, A. A., et al. (2005). The acyl-CoA fragmentation pattern showing the mass-specific fragment and the neutral loss of m/z 507. ResearchGate. Available at: [Link]
-
Hartler, J., et al. (2022). Achieving Absolute Molar Lipid Concentrations: A Phospholipidomics Cross-Validation Study. Analytical Chemistry. Available at: [Link]
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Holčapek, M., et al. (2020). Validation of lipidomic analysis of human plasma and serum by supercritical fluid chromatography–mass spectrometry and hydrophilic interaction liquid chromatography–mass spectrometry. Analytical and Bioanalytical Chemistry. Available at: [Link]
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Chuang, Y. F., et al. (2011). The fragmentation of acyl-CoAs and acyl-dephospho-CoAs in MS/MS. ResearchGate. Available at: [Link]
-
Tsugawa, H., et al. (2021). Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library. Metabolites. Available at: [Link]
-
Reverté, S., et al. (2021). Identification of new, very long-chain polyunsaturated fatty acids in fish by gas chromatography coupled to quadrupole/time-of-flight mass spectrometry with atmospheric pressure chemical ionization. Analytical and Bioanalytical Chemistry. Available at: [Link]
-
Lee, J., et al. (2021). Understanding the Roles of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) in Eye Health. International Journal of Molecular Sciences. Available at: [Link]
-
Truong, H., et al. (2016). Rapid Quantification and Validation of Lipid Concentrations within Liposomes. Pharmaceutics. Available at: [Link]
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Berdeaux, O., et al. (2011). Identification and quantification of phosphatidylcholines containing very long chain polyunsaturated fatty acid (VLC-PUFA) in bovine and human retina by liquid chromatography/tandem mass spectrometry. ResearchGate. Available at: [Link]
-
Chen, M., et al. (2020). LC-MS method to detect LC-PUFAs and VLC-PUFAs. ResearchGate. Available at: [Link]
-
Kang, J. X., & Wang, J. (2005). A simplified method for analysis of polyunsaturated fatty acids. BMC Biochemistry. Available at: [Link]
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Berdeaux, O., et al. (2009). A New HPLC-ESI-MS/MS Method to Characterize and Quantify Phosphatidyl-Choline With VLC-PUFA: Application to Human Retina. Investigative Ophthalmology & Visual Science. Available at: [Link]
-
Li, L. O., et al. (2020). High-Throughput Profiling of Long Chain Fatty Acids and Oxylipins by LC–MS. LCGC North America. Available at: [Link]
-
Liebisch, G., et al. (2004). LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. Journal of Lipid Research. Available at: [Link]
-
Reactome. (2015). Synthesis of very long-chain fatty acyl-CoAs. reactome.org. Available at: [Link]
-
Aoyama, T., et al. (1995). Purification of human very-long-chain acyl-coenzyme A dehydrogenase and characterization of its deficiency in seven patients. The Journal of Clinical Investigation. Available at: [Link]
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Aoyama, T., et al. (1995). Purification of human very-long-chain acyl-coenzyme A dehydrogenase and characterization of its deficiency in seven patients. PubMed. Available at: [Link]
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Watkins, P. A. (2008). Very-long-chain Acyl-CoA Synthetases. Journal of Biological Chemistry. Available at: [Link]
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Application Note: A Validated LC-MS/MS Protocol for the Quantitative Analysis of (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA
Abstract
This document provides a comprehensive, step-by-step protocol for the sensitive and specific quantification of (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA, a very-long-chain polyunsaturated fatty acyl-coenzyme A (VLC-PUFA-CoA), in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Very-long-chain acyl-CoAs are critical intermediates in fatty acid metabolism, and their dysregulation is implicated in numerous metabolic diseases.[1][2][3] The methodology detailed herein is designed for researchers, scientists, and drug development professionals, offering a robust workflow from sample extraction to data acquisition. We emphasize the rationale behind key experimental steps, ensuring both technical accuracy and practical applicability.
Introduction: The Significance of VLC-PUFA-CoA Analysis
(2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA (C34:5-CoA) is a highly unsaturated, very-long-chain fatty acyl-CoA.[4][5] Acyl-CoAs are the activated forms of fatty acids, placing them at the central hub of lipid metabolism, including β-oxidation, lipid synthesis, and cellular signaling.[1][6] The analysis of specific acyl-CoA species, particularly VLC-PUFAs, is essential for understanding the pathophysiology of inherited metabolic disorders like Zellweger syndrome and X-linked adrenoleukodystrophy, where the metabolism of these molecules is impaired.[7]
The inherent complexity and low endogenous concentrations of these analytes necessitate a highly sensitive and selective analytical method. LC-MS/MS has become the gold standard for this purpose due to its ability to separate complex mixtures and provide structural confirmation and quantification.[6][8] This guide presents a validated protocol, grounded in established principles of acyl-CoA analysis, tailored for the specific challenges posed by a C34:5-CoA.
Experimental Workflow Overview
The analytical process is composed of three main stages: Sample Preparation, LC Separation, and MS/MS Detection. Each stage is optimized to ensure maximal recovery, stability, and detection sensitivity for the target analyte.
Caption: High-level experimental workflow for VLC-PUFA-CoA analysis.
Detailed Protocols and Methodologies
Sample Preparation: Extraction and Purification
The primary challenge in acyl-CoA analysis is their amphiphilic nature and susceptibility to degradation.[9] The chosen extraction method aims to efficiently precipitate proteins while keeping the acyl-CoAs in solution, followed by a purification step to remove interfering substances like phospholipids.
Materials:
-
Biological sample (e.g., ~50 mg of tissue or 1-5 million cells)
-
Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA)
-
Extraction Solvent: 2-propanol / 100 mM KH2PO4, pH 4.9 (1:1, v/v)
-
Acetonitrile (ACN)
-
Solid-Phase Extraction (SPE) Cartridges: C18, 100 mg
-
SPE Washing Solvent: Acetonitrile/Water (20:80, v/v)
-
SPE Elution Solvent: Methanol with 30 mM Ammonium Hydroxide
-
Reconstitution Solvent: 50% Acetonitrile in Water
Step-by-Step Protocol:
-
Homogenization: Homogenize the tissue sample or cell pellet on ice in 500 µL of ice-cold Extraction Solvent. The acidic pH helps to inhibit enzymatic degradation.[10]
-
Internal Standard Spiking: Add a known amount of C17:0-CoA internal standard to the homogenate. C17:0-CoA is chosen as it is not naturally abundant in most mammalian systems and shares similar extraction and ionization properties with other long-chain acyl-CoAs.[11][12]
-
Protein Precipitation & Liquid Extraction: Add 1 mL of acetonitrile to the homogenate, vortex vigorously for 1 minute, and incubate on ice for 15 minutes to precipitate proteins.[10]
-
Centrifugation: Centrifuge the sample at 15,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge by washing with 2 mL of methanol followed by 2 mL of water.
-
Load the supernatant onto the conditioned cartridge.
-
Wash the cartridge with 2 mL of the SPE Washing Solvent to remove polar impurities.
-
Dry the cartridge under a gentle stream of nitrogen for 5 minutes.
-
Elute the acyl-CoAs with 1 mL of the SPE Elution Solvent into a clean collection tube. The basic pH of the elution solvent ensures the acyl-CoAs are deprotonated and elute efficiently.
-
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in 100 µL of Reconstitution Solvent for LC-MS/MS analysis.
Liquid Chromatography (LC) Parameters
Reversed-phase chromatography is employed to separate the acyl-CoAs based on the hydrophobicity of their fatty acyl chains. A C8 column is selected for a balanced retention of very-long-chain species without excessive peak broadening.
LC System Configuration:
-
Column: Reversed-phase C8, 1.7 µm particle size, 2.1 x 150 mm
-
Mobile Phase A: 15 mM Ammonium Hydroxide in Water
-
Mobile Phase B: 15 mM Ammonium Hydroxide in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 2.8 | 45 |
| 3.0 | 65 |
| 4.0 | 65 |
| 4.5 | 20 |
| 7.0 | 20 |
| Rationale: The use of ammonium hydroxide in the mobile phase maintains a basic pH, which improves peak shape and ionization efficiency for the phosphate groups of the CoA moiety.[11][13] The gradient is designed to effectively separate acyl-CoAs of varying chain lengths and degrees of saturation.[11] |
Mass Spectrometry (MS/MS) Parameters
Detection is performed on a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Quantification is achieved using Multiple Reaction Monitoring (MRM).
MS System Configuration:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Spray Voltage: 3.5 kV
-
Capillary Temperature: 275°C
-
Sheath Gas Pressure: 45 (arbitrary units)
-
Collision Gas: Argon at 1.5 mTorr
MRM Transitions: Acyl-CoAs characteristically fragment via a neutral loss of the phosphoadenosine diphosphate moiety (C10H14N5O10P2S, neutral mass ≈ 507.0 Da) in positive ion mode.[6][12][13] The precursor ion will be the protonated molecule [M+H]+.
Caption: Characteristic fragmentation of acyl-CoAs in positive ESI mode.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA | 1266.6 | 759.6 | 100 | 35 |
| Heptadecanoyl-CoA (IS) | 1020.6 | 513.6 | 100 | 30 |
Note: The monoisotopic mass of (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA (C55H88N7O17P3S) is approximately 1265.5 Da.[4] The precursor ion is [M+H]+. The product ion is calculated by subtracting the neutral loss of 507.0 Da. Optimal collision energies should be empirically determined by infusing a standard, but the provided value is a robust starting point based on similar long-chain acyl-CoAs.[11]
Data Analysis and Quantification
Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard (IS). A calibration curve should be prepared by spiking known concentrations of a commercially available long-chain acyl-CoA standard (e.g., C18:1-CoA) and a constant amount of the IS into a blank matrix (e.g., lysate from cells known not to produce the target analyte). The response factor of the analyte relative to the standard can then be used for absolute quantification.
Conclusion
This application note provides a detailed and scientifically grounded LC-MS/MS protocol for the analysis of (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA. By explaining the rationale behind each step—from sample preparation to mass spectrometric detection—this guide equips researchers with the necessary tools to achieve reliable and reproducible quantification of this challenging but metabolically significant molecule. The self-validating nature of the protocol, including the use of an appropriate internal standard and specific MRM transitions, ensures high confidence in the generated data.
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Millington, D. S., & Mamer, O. A. (2004). An improved method for tissue long-chain acyl-CoA extraction and analysis. Journal of Lipid Research, 45(3), 554-558. [Link]
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Rezanka, T., Nedbalová, L., & Sigler, K. (2000). Analysis of very long chain polyunsaturated fatty acids using high-performance liquid chromatography - atmospheric pressure chemical ionization mass spectrometry. Biochemical Systematics and Ecology, 28(9), 847-856. [Link]
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Koves, T. R., Ussher, J. R., Noland, R. C., Slentz, D., Mosedale, M., Ilkayeva, O., ... & Muoio, D. M. (2008). Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring. Analytical Biochemistry, 381(1), 1-8. [Link]
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Nakanishi, H., & Shimizu, T. (2018). Analyses of the fatty acid separation principle using liquid chromatography-mass spectrometry. Medical Mass Spectrometry, 2(1), 21-26. [Link]
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Li, S., Liu, Y., & Li, L. (2021). Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry. Analytical Chemistry, 93(8), 3846-3854. [Link]
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Magnes, C., Suppan, M., Pieber, T. R., & Moustafa, T. (2017). LC/MS/MS method for quantitative determination of long-chain fatty Acyl-CoAs. Methods in Molecular Biology, 1609, 25-34. [Link]
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Wang, L., Li, J., & Cheng, L. (2017). Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. Analytical Chemistry, 89(17), 9348-9355. [Link]
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Basu, S. S., & Blair, I. A. (2021). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. Metabolites, 11(8), 468. [Link]
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D'Amours, D., May-Panloup, P., & Desquiret-Dumas, V. (2023). Cross-Species Transcriptomic and Metabolomic Analysis Reveals Conserved and Divergent Fatty Acid Metabolic Regulatory Strategies During Mammalian Oocyte Maturation. International Journal of Molecular Sciences, 24(21), 15927. [Link]
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Haynes, C. A., Allegood, J. C., Park, H., & Sullards, M. C. (2008). Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Lipid Research, 49(5), 1113-1125. [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 72193781, (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA(4-). Retrieved November 26, 2024 from [Link].
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Magnes, C., & Sinner, F. M. (2017). Liquid Chromatography-Mass Spectrometry of Acyl-CoAs. Methods in Molecular Biology, 1609, 15-24. [Link]
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Jones, B. R., & Wood, P. L. (2018). Chromatographic methods for the determination of acyl-CoAs. Journal of Chromatography B, 1083, 137-145. [Link]
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Magnes, C., Fauland, A., Gander, E., Narath, M., Ratzer, M., Pieber, T. R., & Sinner, F. M. (2005). LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. Analytical Chemistry, 77(19), 6331-6336. [Link]
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Woldegiorgis, G., Spennetta, T., Corkey, B. E., Williamson, J. R., & Shrago, E. (1985). Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 150(1), 8-12. [Link]
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Yang, K., & Han, X. (2020). High-Throughput Profiling of Long Chain Fatty Acids and Oxylipins by LC–MS. Metabolites, 10(11), 447. [Link]
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EMBL-EBI (2024). ChEBI entry for CHEBI:76436, (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA(4-). Retrieved November 26, 2024 from [Link].
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Li, J., Venter, A., & Patti, G. J. (2015). High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet. Journal of Proteome Research, 14(2), 859-868. [Link]
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EMBL-EBI (2024). ChEBI entry for CHEBI:76476, (2E,19Z,22Z,25Z,28Z,31Z)-tetratriacontahexaenoyl-CoA(4-). Retrieved November 26, 2024 from [Link].
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St-Amand, T., & Burelle, Y. (2023). The Pathogenesis of Very Long-Chain Acyl-CoA Dehydrogenase Deficiency. International Journal of Molecular Sciences, 24(3), 2828. [Link]
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Ghadge, G. D., De-Souza, E. A., & Vockley, J. (2022). Synthetic mRNA rescues very long-chain acyl-CoA dehydrogenase deficiency in patient fibroblasts and a murine model. Molecular Therapy - Nucleic Acids, 29, 42-53. [Link]
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Application Note: MS/MS-Based Structural Elucidation of (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA
Audience: Researchers, scientists, and drug development professionals in lipidomics, metabolomics, and related fields.
Abstract Very-long-chain polyunsaturated fatty acyl-Coenzyme A (VLC-PUFA-CoA) thioesters are critical intermediates in lipid metabolism, yet their structural characterization remains a significant analytical challenge. This document provides a detailed guide to the mass spectrometric analysis and fragmentation pattern of a specific VLC-PUFA-CoA, (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA. We present a comprehensive protocol for LC-MS/MS analysis using electrospray ionization (ESI) in negative ion mode and detail the characteristic fragmentation pathways. This guide serves as a methodological blueprint for identifying and characterizing this and similar complex lipid molecules, leveraging diagnostic fragment ions of the Coenzyme A moiety and the unique acyl chain.
Introduction: The Challenge of VLC-PUFA-CoA Analysis
(2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA is a C34:5 acyl-CoA thioester, a class of molecules implicated in specialized metabolic pathways. The analysis of such compounds is complicated by their low endogenous abundance, propensity for in-source degradation, and the presence of numerous structural isomers. Tandem mass spectrometry (MS/MS) is an indispensable tool for providing the structural specificity required for their unambiguous identification.[1]
The selection of ionization mode is critical for the analysis of acyl-CoAs. While positive mode ESI can be used, negative ion mode is often preferred due to the presence of multiple phosphate groups on the Coenzyme A (CoA) backbone, which readily deprotonate to form stable multiply charged anions.[2][3][4] This application note focuses on fragmentation analysis of the doubly deprotonated precursor ion, [M-2H]²⁻, which provides a balance of stability and fragmentation efficiency.
Experimental Design and Protocols
Analyte Information
The structure of (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA is composed of a C34:5 fatty acyl chain linked via a thioester bond to Coenzyme A. The key to its analysis is understanding its fundamental properties.
| Property | Value |
| Systematic Name | (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-Coenzyme A |
| Molecular Formula | C₅₅H₉₂N₇O₁₇P₃S |
| Monoisotopic Mass | 1267.5604 Da |
| Precursor Ion [M-2H]²⁻ | m/z 632.7729 |
| Precursor Ion [M-H]⁻ | m/z 1266.5531 |
Sample Preparation & Extraction
This protocol is a general guideline and should be optimized for the specific biological matrix.
-
Homogenization: Homogenize ~50 mg of frozen tissue or cell pellet on ice in 1 mL of a freshly prepared extraction solvent (e.g., Acetonitrile:Isopropanol:Methanol 3:1:1 v/v/v) containing an appropriate internal standard (e.g., ¹³C-labeled Palmitoyl-CoA).[5]
-
Extraction: Vortex the homogenate for 5 minutes, sonicate for 3 minutes in an ice bath, and centrifuge at 16,000 x g for 10 minutes at 4°C.[5]
-
Supernatant Collection: Collect the supernatant. Re-extract the pellet with an additional 0.5 mL of the extraction solvent and centrifuge again.
-
Drying and Reconstitution: Combine the supernatants and dry under a gentle stream of nitrogen. Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., 50:50 Methanol:Water) for LC-MS/MS analysis.[5]
LC-MS/MS Protocol
The chromatographic separation of acyl-CoAs is essential for resolving isomers and reducing matrix effects. Reverse-phase chromatography at a slightly alkaline pH often provides good retention and peak shape.[6][7]
| Parameter | Recommended Setting | Rationale |
| LC Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) | Provides good retention for long-chain lipids. |
| Mobile Phase A | 10 mM Ammonium Hydroxide in Water, pH 10.5 | High pH improves peak shape for the acidic CoA moiety.[6][7] |
| Mobile Phase B | 10 mM Ammonium Hydroxide in 90:10 Acetonitrile:Water | Organic solvent for gradient elution. |
| Gradient | 5% B to 95% B over 15 minutes | A typical gradient for separating a range of acyl-CoAs. |
| Flow Rate | 0.3 mL/min | Standard flow rate for analytical columns. |
| Ion Source | Electrospray Ionization (ESI) | Standard for ionizing polar, non-volatile molecules.[8] |
| Polarity | Negative | Optimal for the highly polar, phosphate-rich CoA moiety.[2][3] |
| Precursor Ion (Q1) | m/z 632.8 (isolation window ~1 Da) | Targeting the abundant doubly charged precursor ion. |
| Collision Gas | Argon at ~1.5 mTorr | Standard inert gas for collision-induced dissociation (CID). |
| Collision Energy | 25-40 eV (Optimized) | Energy must be sufficient to fragment both the CoA and acyl chain. |
| Analyzer (Q3) | Scan m/z 100-1300 | To capture all relevant product ions. |
Fragmentation Analysis and Data Interpretation
Collision-induced dissociation (CID) of the [M-2H]²⁻ precursor ion of acyl-CoAs yields a series of highly characteristic fragment ions. These fragments arise from cleavages at the phosphodiester and thioester bonds, providing definitive structural information.[3][9]
Diagnostic Ions of the Coenzyme A Moiety
The fragmentation of the CoA portion is consistent across all acyl-CoA species and serves as a reliable diagnostic tool.[2][3] Two of the most significant fragmentation pathways involve the neutral loss of the adenosine 3'-phosphate-5'-diphosphate moiety or the generation of the adenosine 3',5'-diphosphate fragment ion.[3][6]
-
Neutral Loss of 507 Da: The most characteristic fragmentation is the neutral loss of the 3'-phospho-adenosine diphosphate moiety (C₁₀H₁₃N₅O₁₀P₂), corresponding to a mass of 507.0 Da.[9][10] This results in the formation of the acyl-4'-phosphopantetheine fragment.
-
Adenosine Diphosphate Fragment: A prominent ion is often observed at m/z 426.02 ([C₁₀H₁₁N₅O₁₀P₂]⁻), corresponding to the adenosine 3',5'-diphosphate fragment.[3][11]
Fragmentation of the Acyl Chain and Thioester Linkage
Fragmentation can also occur at the thioester bond, yielding the free fatty carboxylate anion. For (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoic acid, this would be:
-
Fatty Acyl Anion: An ion at m/z 505.44 ([C₃₄H₅₇O₂]⁻) confirms the mass of the acyl chain.
The presence of the trans-2-enoyl group, an intermediate in beta-oxidation, may lead to specific fragmentation patterns, although these are typically less intense than the CoA-derived fragments under standard CID conditions.[12][13] Fragmentation of the polyunsaturated chain itself requires higher collision energies and can be complex, often proceeding via charge-remote mechanisms.[14]
Summary of Predicted Fragment Ions
The table below summarizes the key product ions expected from the MS/MS analysis of the [M-2H]²⁻ precursor (m/z 632.8).
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Identity / Origin | Type |
| 632.8 ([M-2H]²⁻) | 837.52 | [Acyl-4'-phosphopantetheine - H]⁻ | Neutral Loss |
| 632.8 ([M-2H]²⁻) | 505.44 | [C₃₄H₅₇O₂]⁻ (Fatty Acyl Anion) | Acyl Chain |
| 632.8 ([M-2H]²⁻) | 426.02 | [Adenosine 3',5'-diphosphate - H]⁻ | CoA Moiety |
| 632.8 ([M-2H]²⁻) | 408.01 | [Adenosine 5'-diphosphate - H₂O - H]⁻ | CoA Moiety |
| 632.8 ([M-2H]²⁻) | 346.06 | [Adenosine 5'-monophosphate - H]⁻ | CoA Moiety |
Visualizing the Workflow and Fragmentation
Clear visualization of experimental and molecular processes is key to understanding complex analytical data.
Caption: Predicted fragmentation of (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA.
Conclusion
The methodology presented provides a robust framework for the identification and structural elucidation of (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA and other VLC-PUFA-CoAs. By leveraging high-resolution LC-MS/MS in negative ion mode, researchers can confidently identify these complex lipids through their characteristic precursor ions and diagnostic fragment ions. The predictable fragmentation of the CoA moiety provides a reliable signature for this class of molecules, while specific fragments confirm the identity of the attached acyl chain. This approach is highly applicable to lipidomics research and drug development programs targeting fatty acid metabolism.
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GFL. (n.d.). Structure and fragmentation pattern of coenzyme A ester derivatives... ResearchGate. Retrieved from [Link]
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Murphy, R. C. (2010). mass spectrometric analysis of long-chain lipids. Wiley Online Library. Retrieved from [Link]
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Maurer, M., et al. (2018). Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer. PubMed Central. Retrieved from [Link]
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Ikeda, K., et al. (2023). Characteristic fragmentation of polyunsaturated fatty acids with allylic vicinal diols in positive-ion LC/ESI-MS/MS. Journal of Lipid Research. Retrieved from [Link]
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Ikeda, K., et al. (2023). Characteristic fragmentation of polyunsaturated fatty acids with allylic vicinal diols in positive-ion LC/ESI-MS/MS. PubMed. Retrieved from [Link]
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Wang, Y., et al. (2017). Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs. PubMed Central. Retrieved from [Link]
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Matern, D., et al. (2003). A Novel Tandem Mass Spectrometry Method for Rapid Confirmation of Medium- and Very Long-Chain acyl-CoA Dehydrogenase Deficiency in Newborns. ResearchGate. Retrieved from [Link]
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-
Guo, C., et al. (2010). Study of fragmentation pathways of lithiated alpha,beta-unsaturated thioesters by electrospray ionization mass spectrometry. PubMed. Retrieved from [Link]
-
Cholico, G. N. (n.d.). Mass spectrometer settings and chromatographic properties of selected fatty acyl-CoAs. ResearchGate. Retrieved from [Link]
-
Feng, Y., et al. (2012). Biochemical and structural characterization of the trans-enoyl-CoA reductase from Treponema denticola. PubMed. Retrieved from [Link]
-
Weatherly, D. B., et al. (2013). Multifactorial Understanding of Ion Abundance in Tandem Mass Spectrometry Experiments. Longdom Publishing. Retrieved from [Link]
Sources
- 1. Tandem Mass Spectroscopy in Diagnosis and Clinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. books.rsc.org [books.rsc.org]
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- 10. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Characterization of two cotton cDNAs encoding trans-2-enoyl-CoA reductase reveals a putative novel NADPH-binding motif - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biochemical and structural characterization of the trans-enoyl-CoA reductase from Treponema denticola - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sinh.cas.cn [sinh.cas.cn]
Application Note & Protocol: Chromatographic Separation of Very-Long-Chain Polyunsaturated Fatty Acyl-CoAs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Very-long-chain polyunsaturated fatty acyl-coenzyme A esters (VLC-PUFA-CoAs) are pivotal metabolic intermediates in pathways crucial for neuronal function, retinal health, and spermatogenesis. Their unique structure, characterized by long acyl chains (≥ C24) and multiple double bonds, imparts complex physicochemical properties that present significant analytical challenges. This document provides a comprehensive guide to the chromatographic separation and analysis of VLC-PUFA-CoAs, detailing robust protocols for sample preparation, high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) analysis, and data interpretation. The methodologies described herein are designed to offer high selectivity, sensitivity, and reproducibility for the accurate quantification of these low-abundance but biologically critical molecules.
Introduction: The Significance and Challenge of VLC-PUFA-CoA Analysis
VLC-PUFA-CoAs are synthesized through a series of elongation and desaturation reactions from essential fatty acid precursors. They are the activated forms of VLC-PUFAs, ready for incorporation into complex lipids, such as phospholipids and sphingolipids, which are integral components of cellular membranes, particularly in the retina and brain.[1][2] Dysregulation of VLC-PUFA-CoA metabolism is implicated in several inherited metabolic disorders, highlighting the need for precise analytical methods to study their roles in health and disease.[3][4]
The primary analytical challenge in studying VLC-PUFA-CoAs lies in their amphiphilic nature, low endogenous concentrations, and inherent instability.[5][6] The long, hydrophobic acyl chain combined with the polar coenzyme A moiety makes their separation by conventional chromatographic techniques difficult.[5][7] Furthermore, their susceptibility to oxidation and enzymatic degradation necessitates meticulous sample handling and preparation.[6] Liquid chromatography coupled with mass spectrometry (LC-MS) has emerged as the most powerful and reliable technique for the analysis of these complex molecules.[6][7]
Experimental Workflow Overview
The successful analysis of VLC-PUFA-CoAs hinges on a well-defined and rigorously executed workflow. The process begins with efficient extraction from biological matrices, followed by purification to remove interfering substances, chromatographic separation, and finally, sensitive detection and quantification by mass spectrometry.
Figure 1: General workflow for the analysis of VLC-PUFA-CoAs.
Detailed Protocols
Sample Preparation: Extraction and Purification of VLC-PUFA-CoAs
The goal of sample preparation is to efficiently extract VLC-PUFA-CoAs from the biological matrix while minimizing degradation and removing interfering compounds. Solid-phase extraction (SPE) is a highly effective method for this purpose.[8][9][10]
Materials:
-
Biological sample (e.g., ~50-100 mg of frozen tissue or 1-5 million cultured cells)
-
Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9
-
Extraction Solvent: Acetonitrile (ACN) and 2-Propanol (IPA)
-
SPE Columns: Weak anion exchange or polymeric reversed-phase cartridges
-
Wash Solution: ACN/IPA/Water/Acetic Acid (9:3:4:4, v/v/v/v)
-
Elution Solution: Methanol/250 mM Ammonium Formate (4:1, v/v)
-
Internal Standard (e.g., a stable isotope-labeled or odd-chain VLC-PUFA-CoA)
Protocol:
-
Homogenization:
-
Extraction:
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition the SPE cartridge by passing 3 mL of methanol, followed by 3 mL of water.
-
Equilibration: Equilibrate the cartridge with 3 mL of Homogenization Buffer.
-
Loading: Load the supernatant from the extraction step onto the conditioned SPE cartridge. Allow the sample to pass through the sorbent by gravity or under a gentle vacuum.[8]
-
Washing: Wash the cartridge with 3 mL of the Wash Solution to remove polar impurities.[12] Follow with a wash of 3 mL of methanol to remove non-polar impurities.
-
Elution: Elute the acyl-CoAs with 2 mL of the Elution Solution.[12]
-
-
Sample Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried acyl-CoAs in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.
-
HPLC-MS/MS Analysis of VLC-PUFA-CoAs
Reversed-phase HPLC is the preferred method for separating VLC-PUFA-CoAs based on the hydrophobicity of their acyl chains. A C18 column with a gradient elution of a polar, aqueous mobile phase and a non-polar, organic mobile phase provides excellent resolution.
Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| HPLC System | High-performance or Ultra-high-performance liquid chromatography (UHPLC) system | UHPLC systems offer higher resolution and faster analysis times. |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) | Provides excellent separation of hydrophobic molecules like VLC-PUFA-CoAs.[11] |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 7.0 | Provides good peak shape and is compatible with mass spectrometry. |
| Mobile Phase B | Acetonitrile | Strong organic solvent for eluting highly hydrophobic VLC-PUFA-CoAs. |
| Gradient Elution | 0-2 min: 10% B; 2-15 min: 10-95% B; 15-18 min: 95% B; 18-18.1 min: 95-10% B; 18.1-22 min: 10% B | A shallow gradient is crucial for resolving the subtle differences in hydrophobicity between various VLC-PUFA-CoA species. |
| Flow Rate | 0.3 mL/min | A typical flow rate for a 2.1 mm ID column, ensuring efficient separation. |
| Column Temperature | 40°C | Elevated temperature reduces mobile phase viscosity and can improve peak shape. |
| Injection Volume | 5-10 µL | Dependent on sample concentration and instrument sensitivity. |
| Mass Spectrometer | Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) | Triple quadrupole instruments are ideal for targeted quantification using Multiple Reaction Monitoring (MRM).[5] High-resolution instruments aid in identification. |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | ESI is well-suited for the analysis of polar and semi-polar molecules like acyl-CoAs. Positive mode generally provides better sensitivity for these compounds.[13] |
| Data Acquisition | Multiple Reaction Monitoring (MRM) | Highly selective and sensitive for quantifying known target analytes.[5] |
MRM Transitions for Representative VLC-PUFA-CoAs:
The selection of appropriate precursor and product ions is critical for the specificity of the MRM assay. The precursor ion is typically the protonated molecule [M+H]+, and a common product ion results from the fragmentation of the phosphopantetheine moiety.
| Analyte (VLC-PUFA-CoA) | Precursor Ion (m/z) | Product Ion (m/z) |
| C24:6-CoA | 1120.6 | 408.1 |
| C26:6-CoA | 1148.6 | 408.1 |
| C28:6-CoA | 1176.7 | 408.1 |
| C30:5-CoA | 1206.7 | 408.1 |
| C32:6-CoA | 1232.8 | 408.1 |
Note: These values are theoretical and should be optimized empirically on the specific mass spectrometer used.
Data Analysis and Quantification
Quantification of VLC-PUFA-CoAs is typically performed using an internal standard method. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. The concentration of the VLC-PUFA-CoA in the biological sample can then be determined from this curve.
Figure 2: Data analysis and validation workflow.
Troubleshooting and Expert Insights
-
Low Recovery: Incomplete cell lysis or inefficient extraction can lead to low recovery. Ensure thorough homogenization and optimize the extraction solvent composition. The choice of SPE sorbent is also critical for efficient recovery.[8]
-
Poor Peak Shape: Poor peak shape can result from interactions of the phosphate groups of the CoA moiety with metal surfaces in the HPLC system.[5] Using a biocompatible HPLC system or adding a chelating agent like EDTA to the mobile phase can mitigate this issue. Derivatization of the phosphate groups has also been shown to improve peak shape.[5][7]
-
Analyte Degradation: VLC-PUFA-CoAs are susceptible to hydrolysis and oxidation. It is crucial to work quickly, keep samples on ice, and use antioxidants if necessary. The pH of the buffers should be carefully controlled.
-
Matrix Effects: Co-eluting substances from the biological matrix can suppress or enhance the ionization of the target analytes in the mass spectrometer. A robust sample cleanup procedure, such as the SPE protocol described, is essential to minimize matrix effects. The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to compensate for matrix effects.[6]
Conclusion
The chromatographic separation and quantification of VLC-PUFA-CoAs present a formidable analytical challenge that can be overcome with a well-designed and meticulously executed workflow. The protocols and insights provided in this application note offer a robust framework for researchers, scientists, and drug development professionals to accurately measure these vital metabolites. By leveraging the power of solid-phase extraction and HPLC-MS/MS, it is possible to unravel the complex roles of VLC-PUFA-CoAs in biological systems and their implications for human health and disease.
References
- Benchchem. Solid-Phase Extraction of Short-Chain Acyl-CoAs: An Application Note and Protocol.
- Benchchem. Application Notes and Protocols for the Extraction of Short-Chain Acyl-CoAs from Cell Culture.
- Benchchem. Application Notes and Protocols for Solid-Phase Extraction (SPE) of Acyl-CoA Enrichment.
-
Gao, X., et al. (2021). Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry. PubMed. Available from: [Link].
-
Haynes, C. A., et al. (2004). An improved method for tissue long-chain acyl-CoA extraction and analysis. PubMed. Available from: [Link].
-
Lopes, M., et al. (2022). Chromatographic methods for the determination of acyl-CoAs. ResearchGate. Available from: [Link].
-
Minkler, P. E., et al. (2008). Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme A esters from tissue. PMC. Available from: [Link].
-
Takematsu, T., et al. (2018). Analyses of the fatty acid separation principle using liquid chromatography-mass spectrometry. J Oleo Sci. Available from: [Link].
-
Montero, D., et al. (2021). Determination of very long-chain polyunsaturated fatty acids from 24 to 44 carbons in eye, brain and gonads of fish by GC-APCI-(Q)TOF MS. Scientific Reports. Available from: [Link].
-
Sasi, S., et al. (2023). Recent developments in the analytical approaches of acyl-CoAs to assess their role in mitochondrial fatty acid oxidation disorders. PubMed. Available from: [Link].
-
Řezanka, T., et al. (2021). Determination of free polyunsaturated fatty acids and their oxidative metabolites by high-performance liquid chromatography (HPLC) and mass spectrometry (MS). ResearchGate. Available from: [Link].
-
Al-Sari, M., et al. (2021). Recent Advances in Lipidomics: Analytical and Clinical Perspectives. ResearchGate. Available from: [Link].
-
Yang, K., et al. (2018). Lipidomics unveils the complexity of the lipidome in metabolic diseases. PMC. Available from: [Link].
-
Evans, M., et al. (2018). The diagnostic challenge in very-long chain acyl-CoA dehydrogenase deficiency (VLCADD). Orphanet Journal of Rare Diseases. Available from: [Link].
-
Montero, D., et al. (2021). Identification of new, very long-chain polyunsaturated fatty acids in fish by gas chromatography coupled to quadrupole/time-of-flight mass spectrometry with atmospheric pressure chemical ionization. PubMed. Available from: [Link].
-
ResearchGate. LC-MS method to detect LC-PUFAs and VLC-PUFAs. Available from: [Link].
-
Bio-protocol. High-Throughput Profiling of Long Chain Fatty Acids and Oxylipins by LC–MS. Available from: [Link].
-
Kumar, A., et al. (2023). Development of HILIC-MS/MS method for acyl-CoAs covering short- to long-chain species in a single analytical run. ChemRxiv. Available from: [Link].
-
Kowalska, T., et al. (2015). Chromatographic Methods in the Separation of Long-Chain Mono- and Polyunsaturated Fatty Acids. ResearchGate. Available from: [Link].
-
Woźniak, M., et al. (2008). Separation and Determination of Fatty Acids from Lipid Fractions by High-Performance Liquid Chromatography: Cholesterol Esters of Umbilical Cord Arteries. NIH. Available from: [Link].
-
Basit, A., et al. (2021). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. MDPI. Available from: [Link].
Sources
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- 2. Identification of new, very long-chain polyunsaturated fatty acids in fish by gas chromatography coupled to quadrupole/time-of-flight mass spectrometry with atmospheric pressure chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The diagnostic challenge in very-long chain acyl-CoA dehydrogenase deficiency (VLCADD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-Chain Fatty Acids Disorders: Biomarker Insights from Metabolomics - Creative Proteomics [creative-proteomics.com]
- 5. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent developments in the analytical approaches of acyl-CoAs to assess their role in mitochondrial fatty acid oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs | MDPI [mdpi.com]
Enzymatic Assay for the Synthesis of (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA
An Application Guide and Protocol
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the enzymatic synthesis and quantification of (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA. This very-long-chain polyunsaturated fatty acyl-CoA (VLC-PUFA-CoA) is a member of a unique class of lipids primarily synthesized in specialized tissues like the retina, brain, and testes, with emerging roles in neuronal function and disease.[1][2][3] The activation of the parent fatty acid by an Acyl-CoA Synthetase (ACS) is the initial, rate-limiting step for its entry into metabolic pathways, including elongation and esterification into complex lipids.[4][5][6] This guide details two robust methods for assaying this critical activation step: a highly sensitive radiometric assay and a definitive liquid chromatography-mass spectrometry (LC-MS/MS) method. We provide detailed, step-by-step protocols, explain the rationale behind experimental choices, and offer guidance on data analysis and troubleshooting to ensure reliable and reproducible results.
Scientific Introduction & Assay Principle
Very-long-chain polyunsaturated fatty acids (VLC-PUFAs) are defined as fatty acids with a carbon chain length greater than 24.[1] Unlike their shorter-chain counterparts, VLC-PUFAs are not obtained from typical dietary sources and must be synthesized in situ from precursors.[1] Their unique structure, combining a long saturated segment with a distal polyunsaturated region, allows for specialized functions within cell membranes.[1]
Before any fatty acid can be metabolized, it must first be "activated" by conversion to its coenzyme A (CoA) thioester. This critical step is catalyzed by a family of enzymes known as Acyl-CoA Synthetases (ACS), or fatty acid CoA ligases.[5][7] These enzymes catalyze a two-step reaction that is dependent on ATP and Mg²⁺.[8]
The two-step reaction mechanism is as follows:
-
Adenylation: The fatty acid carboxylate attacks the α-phosphate of ATP, forming a fatty acyl-AMP intermediate and releasing pyrophosphate (PPi).[9]
-
Thioesterification: The thiol group of Coenzyme A attacks the acyl-AMP intermediate, displacing AMP to form the final fatty acyl-CoA thioester.[4][10]
This application note focuses on measuring the activity of ACS enzymes that utilize (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoic acid as a substrate. The production of the corresponding acyl-CoA is the direct measure of enzyme activity.
Figure 1: The two-step enzymatic reaction for fatty acid activation catalyzed by Acyl-CoA Synthetase (ACS).
Assay Methodologies: A Comparative Overview
Quantifying the synthesis of a specific VLC-PUFA-CoA can be achieved through several methods, each with distinct advantages. The choice of method depends on the required sensitivity, available equipment, and the need for high-throughput screening versus definitive quantification.
| Methodology | Principle | Pros | Cons |
| Radiometric Assay | Uses a radiolabeled fatty acid substrate (e.g., ¹⁴C or ³H). The charged acyl-CoA product is separated from the uncharged fatty acid substrate by phase partitioning, and radioactivity in the aqueous phase is quantified.[5][7] | - Extremely sensitive, ideal for low-activity samples or small biopsies.[5][7]- Relatively straightforward and cost-effective if radiochemical facilities are available. | - Requires handling of radioactive materials and specialized disposal.- Indirect detection method.- Not easily automated. |
| LC-MS/MS Assay | Separates the acyl-CoA product from other reaction components using High-Performance Liquid Chromatography (HPLC) followed by detection and quantification with tandem mass spectrometry (MS/MS).[11] | - Highly specific and definitive; provides structural confirmation.- Allows for absolute quantification using stable-isotope labeled internal standards.- Can multiplex to detect multiple acyl-CoAs simultaneously.[12][13] | - Requires expensive, specialized equipment (LC-MS/MS system).- Lower throughput than plate-based assays.- Method development can be complex. |
| Coupled Fluorometric Assay | The production of acyl-CoA is enzymatically coupled to subsequent reactions that generate a fluorescent product. The rate of fluorescence increase is proportional to ACS activity.[14][15] | - High-throughput (96/384-well plate format).- Does not require radioactivity or complex chromatography.- Commercially available kits for general long-chain fatty acids.[14] | - May suffer from interference from sample components.- Coupling enzymes may not be efficient with the novel VLC-PUFA-CoA product.- Requires careful validation to ensure the ACS step is rate-limiting. |
For the specific and novel nature of (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA, this guide will provide detailed protocols for the Radiometric and LC-MS/MS assays, which offer the best balance of sensitivity and specificity.
Detailed Protocol 1: Radiometric ACS Activity Assay
This protocol is adapted from established methods for measuring long-chain fatty acyl-CoA synthetase activity and is optimized for a very-long-chain substrate.[5][7] It relies on the differential solubility of the fatty acid substrate (soluble in organic solvent) and the acyl-CoA product (soluble in aqueous phase).
Reagents and Materials
-
Substrate: [1-¹⁴C]-(2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoic acid. Note: Custom synthesis of the radiolabeled substrate is required.
-
Enzyme Source: Purified ACS enzyme, cell lysate, or tissue homogenate.
-
Assay Buffer (2.5x Concentrate): 250 mM Tris-HCl (pH 7.5), 25 mM MgCl₂, 250 mM KF. Store at 4°C.
-
ATP Solution: 25 mM ATP in purified water (pH adjusted to 7.0). Store in aliquots at -20°C.
-
Coenzyme A (CoA-SH) Solution: 2.5 mM CoA-SH in purified water. Prepare fresh before use.
-
Fatty Acid-Free Bovine Serum Albumin (BSA): 10% (w/v) solution in water.
-
Dole's Reagent (Stop Solution): Isopropanol : Heptane : 1 M H₂SO₄ (40:10:1 v/v/v).
-
Heptane
-
0.1 M NaOH
-
Liquid Scintillation Cocktail and Vials
-
Scintillation Counter
Experimental Workflow
Figure 2: Step-by-step workflow for the radiometric acyl-CoA synthetase assay.
Step-by-Step Procedure
-
Prepare the Radiolabeled Substrate Stock:
-
In a glass vial, evaporate the required amount of [1-¹⁴C]-fatty acid (in organic solvent) under a stream of nitrogen.
-
Resuspend the fatty acid in the 10% BSA solution to a final concentration of 1 mM. This step is critical as BSA solubilizes the hydrophobic VLC-PUFA in the aqueous assay buffer.[5] Vortex thoroughly.
-
-
Set up the Reaction:
-
In a microcentrifuge tube, prepare the reaction mixture for one sample. It is recommended to prepare a master mix for multiple samples.
-
Controls are essential:
-
No Enzyme Control: Replace enzyme volume with lysis/storage buffer.
-
No ATP Control: Replace ATP volume with water.
-
No CoA Control: Replace CoA volume with water.
-
-
| Component | Volume (µL) | Final Concentration |
| Assay Buffer (2.5x) | 40 | 1x (100 mM Tris, 10 mM MgCl₂, 100 mM KF) |
| ¹⁴C-FA/BSA Stock (1 mM) | 10 | 100 µM |
| ATP Solution (25 mM) | 4 | 1 mM |
| CoA-SH Solution (2.5 mM) | 4 | 100 µM |
| Enzyme Sample (Lysate/Protein) | 2-20 | Varies (e.g., 10-50 µg protein) |
| Purified Water | to 100 µL | - |
-
Initiate and Run the Reaction:
-
Pre-warm the reaction tubes (containing all components except the enzyme) at 37°C for 5 minutes.
-
Initiate the reaction by adding the enzyme source.
-
Incubate at 37°C for a predetermined time (e.g., 15 minutes). Ensure the reaction is in the linear range by performing a time-course experiment first.
-
-
Stop the Reaction and Partition Phases:
-
Stop the reaction by adding 600 µL of Dole's Reagent. Vortex vigorously for 15 seconds. This denatures the enzyme and provides the initial extraction environment.
-
Add 400 µL of heptane and 200 µL of purified water. Vortex again for 30 seconds.
-
Centrifuge at 2000 x g for 5 minutes to separate the phases. The upper organic phase contains unreacted fatty acid, while the lower aqueous phase contains the [¹⁴C]-acyl-CoA product.[7]
-
-
Isolate and Quantify the Product:
-
Carefully transfer 150 µL of the lower aqueous phase to a new tube, avoiding the interface.
-
To remove any remaining traces of unreacted fatty acid, add 400 µL of heptane, vortex, and centrifuge again. Discard the upper heptane phase. Repeat this wash step twice.
-
Transfer 100 µL of the final washed aqueous phase into a scintillation vial.
-
Add 5 mL of scintillation cocktail, mix well, and measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Data Analysis
-
Calculate Total CPM: Determine the total CPM added to each reaction by spotting a small, known volume (e.g., 2 µL) of the reaction mix (before adding enzyme) onto filter paper, letting it dry, and counting it.
-
Calculate Specific Activity:
-
Subtract the CPM from the "No Enzyme" control from all sample CPM values to get the net CPM.
-
Convert net CPM to pmol of product formed using the specific activity of the radiolabeled substrate (in CPM/pmol).
-
Calculate the enzyme's specific activity: Specific Activity (pmol/min/mg) = (pmol of Acyl-CoA formed) / (Incubation Time (min) × mg of protein in assay)
-
Detailed Protocol 2: LC-MS/MS Confirmatory Assay
This method provides unambiguous identification and absolute quantification of the (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA product. It is an ideal follow-up to the radiometric assay or for studies requiring high specificity.
Reagents and Materials
-
Non-radiolabeled Substrate: (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoic acid.
-
Internal Standard (IS): Stable isotope-labeled acyl-CoA (e.g., ¹³C-palmitoyl-CoA) or an odd-chain acyl-CoA (e.g., C17:0-CoA).
-
Reaction Components: As described in Protocol 1 (using non-labeled substrate).
-
Extraction/Quenching Solution: Acetonitrile (ACN) or ice-cold 2-propanol.[13][16]
-
HPLC Solvents:
-
HPLC Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
Step-by-Step Procedure
-
Enzymatic Reaction:
-
Perform the enzymatic reaction as described in section 3.3 (steps 2 & 3), using the non-radiolabeled fatty acid. The total reaction volume can be scaled up to 200 µL.
-
-
Sample Preparation and Extraction:
-
Stop the reaction by adding 3 volumes of ice-cold acetonitrile containing the internal standard.
-
Vortex vigorously and incubate at -20°C for 20 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of a suitable injection solvent (e.g., 80% Solvent A / 20% Solvent B).
-
-
LC-MS/MS Analysis:
-
Chromatography:
-
Mass Spectrometry:
-
Operate the mass spectrometer in positive ion electrospray ionization (ESI) mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification. The key transition for all acyl-CoAs is the neutral loss of the 507 Da phospho-ADP moiety.[11]
-
Precursor Ion [M+H]⁺: Calculate the exact mass of (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA.
-
Product Ion: [M+H - 507]⁺.[11]
-
Optimize MS parameters (e.g., collision energy, cone voltage) by infusing an authentic standard, if available.
-
-
Data Analysis
-
Generate a standard curve using an authentic, non-labeled standard of the analyte.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Quantify the amount of acyl-CoA produced in the enzymatic reaction by interpolating the peak area ratio against the standard curve.
-
Calculate the specific activity as described in section 3.4.
Troubleshooting
| Problem | Possible Cause | Solution |
| High background in radiometric assay | Incomplete extraction of unreacted fatty acid. | - Ensure vigorous vortexing during extraction steps.- Perform an additional heptane wash of the aqueous phase. |
| No or low enzyme activity | - Inactive enzyme.- Inhibitors in sample (e.g., detergent).- Substrate not properly solubilized. | - Use a fresh enzyme preparation.- Dialyze or desalt the enzyme sample.- Ensure BSA is fatty-acid-free and the substrate is fully complexed. |
| Poor peak shape in LC-MS | Analyte adsorption to metal surfaces or column. | - Use a PEEK-lined or biocompatible HPLC system.- Add a chelating agent like EDTA to mobile phases.- Optimize the reconstitution solvent. |
| Reaction not linear with time | - Substrate depletion.- Enzyme instability.- Product inhibition. | - Reduce incubation time or enzyme concentration.- Perform a time-course experiment to find the linear range. |
References
-
Metabolism and Function of Very-Long-Chain Polyunsaturated Fatty Acids (>C24) in Mammals. (2019). National Center for Biotechnology Information.[Link]
-
Acyl-CoA synthetase - Wikipedia. Wikipedia.[Link]
-
Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity. (2016). PubMed.[Link]
-
Fatty acyl CoA analysis. Cyberlipid.[Link]
-
Biochemical characterization of the very long-chain fatty acid elongase ELOVL7. (2011). PubMed.[Link]
-
An improved method for tissue long-chain acyl-CoA extraction and analysis. (2004). PubMed.[Link]
-
Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity. ResearchGate.[Link]
-
Physiological Role of Acyl Coenzyme A Synthetase Homologs in Lipid Metabolism in Neurospora crassa. PubMed Central.[Link]
-
Overexpression of acyl-CoA synthetase-1 increases lipid deposition in hepatic (HepG2) cells and rodent liver in vivo. American Journal of Physiology-Endocrinology and Metabolism.[Link]
-
Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses. PubMed Central.[Link]
-
The effect of 2-propanol on the HPLC separation of acyl- CoAs. ResearchGate.[Link]
-
Acyl-coenzyme A synthetases in metabolic control. PubMed Central.[Link]
-
Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. PubMed Central.[Link]
-
Characterization of Three Types of Elongases from Different Fungi and Site-Directed Mutagenesis. PubMed Central.[Link]
-
A gram-scale synthesis of very-long chain polyunsaturated fatty acids (VLC-PUFAs). PubMed Central.[Link]
-
A gram-scale synthesis of very-long chain polyunsaturated fatty acids (VLC-PUFAs). ResearchGate.[Link]
-
Biochemical characterization of the very long-chain fatty acid elongase ELOVL7. FEBS Letters.[Link]
-
EnzyFluo™ Fatty Acyl-CoA Assay Kit. BioAssay Systems.[Link]
-
A spectrophotometric coupled enzyme assay to measure the activity of succinate dehydrogenase. PubMed Central.[Link]
-
A continuous spectrophotometric enzyme-coupled assay for deoxynucleoside triphosphate triphosphohydrolases. PubMed Central.[Link]
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Long-chain-fatty-acid-CoA ligase. M-CSA Mechanism and Catalytic Site Atlas.[Link]
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- 16. researchgate.net [researchgate.net]
Quantitation of (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA in cell lysates
Quantitative Analysis of (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA in Mammalian Cell Lysates by LC-MS/MS
Abstract
This application note provides a comprehensive and robust protocol for the sensitive and specific quantification of (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA, a very-long-chain polyunsaturated fatty acyl-CoA (VLC-PUFA-CoA), in mammalian cell lysates. Very-long-chain fatty acids (VLCFAs) are critical components of cellular lipids, playing key roles in membrane structure and signaling pathways, particularly in specialized tissues like the retina and brain.[1][2][3] Their metabolic activation to acyl-CoA thioesters is a prerequisite for their downstream metabolism.[4][5] Due to their low endogenous abundance and inherent instability, the quantification of specific VLC-PUFA-CoAs presents a significant analytical challenge.[6] This method employs a proven sample preparation strategy involving protein precipitation and targeted extraction, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol is designed for researchers in metabolic disease, lipidomics, and drug development, offering a reliable framework for investigating the metabolism and function of this unique lipid class.
Biochemical Context and Scientific Rationale
(2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA is the activated form of the corresponding C34:5 fatty acid. The biosynthesis of VLCFAs is carried out through a series of elongation steps, primarily by the ELOVL family of enzymes.[7] Once synthesized or taken up by the cell, these fatty acids must be activated into their acyl-CoA derivatives by Acyl-CoA Synthetases (ACS) to participate in metabolic pathways such as lipid synthesis or degradation.[4][5]
The accurate measurement of specific acyl-CoA species is crucial for understanding the metabolic flux and regulatory control points within these pathways. Dysregulation of VLCFA metabolism has been linked to several neurological and retinal disorders.[2][3][8] Therefore, a quantitative method for a specific VLC-PUFA-CoA provides a powerful tool to study the biochemical basis of these conditions and to evaluate the efficacy of potential therapeutic interventions.
The core analytical challenge stems from the physicochemical properties of acyl-CoAs. They are amphipathic molecules that are prone to hydrolysis in aqueous solutions and are present at low physiological concentrations.[6][9] LC-MS/MS is the technology of choice for this application due to its superior sensitivity, selectivity, and ability to provide structural confirmation.[10][11] This protocol leverages Multiple Reaction Monitoring (MRM) to achieve specific detection in a complex cellular matrix.
Figure 1: Activation of a Very-Long-Chain Polyunsaturated Fatty Acid (VLC-PUFA).
Principle of the Method
The quantitative workflow is a multi-stage process designed to ensure reproducibility and accuracy. It begins with the controlled harvesting of cultured cells, followed by rapid quenching of metabolic activity and efficient extraction of acyl-CoAs. An odd-chain fatty acyl-CoA is introduced as an internal standard to correct for variability during sample preparation and analysis. The extracted analytes are then separated by reverse-phase liquid chromatography and detected by a tandem mass spectrometer operating in positive electrospray ionization (ESI) and MRM mode. Quantification is achieved by comparing the peak area ratio of the target analyte to the internal standard against a calibration curve.
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- 4. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 10. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Note & Protocol: Best Practices for the Handling and Stability of (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA
Abstract & Scope
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the proper handling, storage, and stability assessment of (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA. As a very long-chain polyunsaturated fatty acyl-coenzyme A (VLC-PUFA-CoA), this molecule presents significant stability challenges due to its susceptibility to oxidation and hydrolysis. While specific experimental data on this exact C34:5-CoA is limited, the principles and protocols outlined herein are synthesized from established best practices for analogous, well-studied long-chain polyunsaturated fatty acyl-CoAs (LC-PUFA-CoAs). This guide emphasizes the causality behind experimental choices to ensure the integrity and reproducibility of experimental outcomes.
Introduction: The Challenge of Very Long-Chain Polyunsaturated Acyl-CoAs
(2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA is an amphiphilic molecule critical for understanding specific pathways in lipid metabolism and signaling. Like other polyunsaturated fatty acids (PUFAs), it plays a role in various cellular processes, but its very long acyl chain (34 carbons) and multiple cis-double bonds make it an exceptionally challenging reagent to handle.[1][2] The integrity of this molecule is threatened by two primary degradation pathways:
-
Oxidative Degradation: The five double bonds, particularly the four cis (Z) bonds, are highly susceptible to lipid peroxidation.[3] Exposure to atmospheric oxygen, transition metals, or light can initiate a free-radical chain reaction, leading to the formation of hydroperoxides and secondary oxidation products that alter the molecule's structure and function.[4]
-
Hydrolytic Cleavage: The high-energy thioester bond linking the fatty acyl chain to Coenzyme A (CoA) is prone to hydrolysis. This reaction is catalyzed by acidic or, more significantly, alkaline pH conditions and can also be accelerated by enzymatic activity from contaminating thioesterases.[5][6]
Failure to mitigate these degradation pathways can lead to loss of active compound, introduction of confounding artifacts, and ultimately, unreliable experimental results.
Physicochemical Properties & Data
A summary of the key properties for (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA is provided below.
| Property | Value | Source / Method |
| Chemical Formula | C₅₅H₈₈N₇O₁₇P₃S (for the neutral species) | PubChem |
| Average Molecular Weight | 1244.3 g/mol | PubChem[7] |
| Exact Mass | 1243.51702653 Da | PubChem[7] |
| Appearance | Assumed to be a hygroscopic powder or film | Inferred from analogous lipids[8] |
| Solubility | Insoluble in pure water; Soluble in organic solvents (e.g., ethanol, chloroform) and aqueous buffers containing detergents. | Inferred from analogous lipids[9][10] |
Core Protocols: From Receipt to Experiment
This section details the critical steps for maintaining the integrity of the acyl-CoA from the moment it is received.
Initial Receipt and Storage of Lyophilized Powder
VLC-PUFA-CoAs are typically shipped as a lyophilized powder or film under an inert atmosphere.
-
Inspect: Upon receipt, inspect the vial for an intact seal.
-
Immediate Storage: Immediately transfer the unopened vial to a -80°C freezer for long-term storage.[5] Do not store at -20°C, as this temperature is insufficient to halt long-term oxidative and hydrolytic damage for highly unsaturated lipids.
-
Equilibration: Before opening for the first time, remove the vial from the -80°C freezer and allow it to equilibrate to room temperature for at least 30-60 minutes in a desiccator. This critical step prevents atmospheric moisture from condensing on the cold, hygroscopic powder, which would accelerate hydrolysis.[8]
Protocol: Reconstitution of Stock Solution
This protocol is designed to create a stable, concentrated stock solution. All steps should be performed rapidly and efficiently to minimize exposure to air and ambient temperatures.
Materials:
-
Glass vial with a Teflon-lined cap[8]
-
High-purity, degassed, slightly acidic buffer (e.g., 20 mM Potassium Phosphate or MES, pH 6.0-6.5). Rationale: The thioester bond is most stable in a slightly acidic environment (pH 4.0-6.8), which minimizes the rate of chemical hydrolysis.[5]
-
Inert gas source (high-purity Argon or Nitrogen)
-
Gas-tight Hamilton syringe
Procedure:
-
Prepare Workspace: Set up a clean workspace with all necessary materials. Ensure the inert gas line is ready.
-
Purge Vial: Gently flush the vial containing the lyophilized powder with inert gas for 30-60 seconds to displace any residual oxygen.
-
Add Buffer: Using a gas-tight syringe, pierce the septum and add the calculated volume of degassed, chilled (4°C) buffer to the vial. The final concentration should be reasonably high (e.g., 1-5 mM) to minimize the effects of adsorption to surfaces.
-
Dissolve: Gently swirl or vortex the vial to dissolve the powder. Avoid vigorous shaking, which can introduce shear stress and increase the solution's surface area exposure to headspace gas. Sonication is generally not recommended as it can induce localized heating and degradation.
-
Overlay with Inert Gas: Before sealing, flush the headspace of the vial with inert gas one final time to create a protective blanket over the solution.[9]
-
Seal Tightly: Secure the Teflon-lined cap.
Protocol: Quantification by UV Spectrophotometry
It is essential to verify the concentration of the stock solution before aliquoting. This is reliably done by measuring the absorbance of the adenine moiety of Coenzyme A.
Procedure:
-
Prepare Dilution: Make a precise dilution of your stock solution in the same pH 6.0-6.5 buffer used for reconstitution. The target absorbance should be within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).
-
Measure Absorbance: Using a quartz cuvette, measure the absorbance at 259 nm against a buffer blank.
-
Calculate Concentration: Use the Beer-Lambert law (A = εbc) with the established molar extinction coefficient (ε) for Coenzyme A at 259 nm, which is 16,400 M⁻¹cm⁻¹ .
Concentration (M) = Absorbance / (16.4 x Dilution Factor)
(Note: Path length 'b' is assumed to be 1 cm. The extinction coefficient is often cited at 259 or 260 nm; consistency is key).[11]
Protocol: Aliquoting and Storage of Stock Solutions
To prevent degradation from repeated freeze-thaw cycles, the quantified stock solution must be aliquoted for single-use purposes.
Procedure:
-
Prepare Aliquot Vials: Use small, amber glass vials with Teflon-lined caps.
-
Work Under Inert Gas: Perform the aliquoting process under a gentle stream of inert gas or within a glove box.
-
Dispense: Dispense small, experiment-appropriate volumes into each vial. Single-use aliquots are strongly recommended.
-
Purge and Seal: Flush the headspace of each aliquot vial with inert gas before sealing tightly.
-
Flash Freeze: Immediately flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath. This rapid freezing minimizes the formation of ice crystals that can damage molecular structures.
-
Store: Transfer the frozen aliquots to a labeled container and store them at -80°C .
Stability Considerations & Best Practices
Adherence to the following principles is paramount for ensuring the stability of (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA.
| Parameter | Recommendation & Rationale |
| Temperature | -80°C for all storage. Rationale: This temperature effectively arrests chemical and enzymatic degradation pathways.[5] Storage at -20°C is inadequate for long-term stability of PUFAs.[8][12] |
| pH | Maintain solutions between pH 4.0 and 6.8. Rationale: The thioester bond is most stable in this slightly acidic range, minimizing chemical hydrolysis which accelerates significantly in alkaline conditions.[5] |
| Atmosphere | Strictly anaerobic conditions. Always handle under or overlay with inert gas (Argon/Nitrogen). Rationale: The numerous double bonds are primary targets for oxidation by atmospheric O₂.[3][4] |
| Light | Protect from light. Use amber vials and minimize exposure to ambient light. Rationale: Light, particularly UV, can catalyze the formation of free radicals and initiate lipid peroxidation.[4][13] |
| Antioxidants | Consider adding a low concentration (e.g., 10-50 µM) of a suitable antioxidant like BHT (Butylated hydroxytoluene) to organic solvent stocks if permissible for the downstream application. Rationale: Chain-breaking antioxidants can interrupt the free-radical cascade of lipid peroxidation.[14] |
| Freeze-Thaw Cycles | Avoid at all costs. Prepare single-use aliquots. Rationale: Each cycle introduces more dissolved oxygen into the solution and can physically damage the molecule, accelerating degradation.[5] |
Visualization of Key Processes
Workflow for Handling and Preparation
The following diagram outlines the mandatory workflow for preparing a stable stock solution of the title compound.
Caption: Critical workflow from receipt to long-term storage of the acyl-CoA.
Primary Degradation Pathways
This diagram illustrates the two main chemical vulnerabilities of the molecule.
Caption: The two major pathways of chemical degradation for VLC-PUFA-CoAs.
References
-
Đorđević, V., et al. (2017). Effect of antioxidants on polyunsaturated fatty acids - review. PubMed. Available at: [Link]
-
Zeb, A. (2023). Functional roles and novel tools for improving oxidative stability of polyunsaturated fatty acids: A comprehensive review. National Institutes of Health (NIH). Available at: [Link]
-
LibreTexts. (2022). 21.8: Chemistry of Thioesters and Acyl Phosphates - Biological Carboxylic Acid Derivatives. Chemistry LibreTexts. Available at: [Link]
-
Portland Press. (2024). Structure, function, and lipid sensing activity in the thioesterase superfamily. Portland Press. Available at: [Link]
-
Miyashita, K. (2018). Prevention of Fish Oil Oxidation. J-Stage. Available at: [Link]
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Miyashita, K. (2018). Prevention of Fish Oil Oxidation. Journal of Oleo Science. Available at: [Link]
-
PubChem. (n.d.). (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA(4-). National Center for Biotechnology Information. Available at: [Link]
-
The Good Food Institute. (n.d.). Preventing oxidation of omega-3 fatty acids before and after addition to alternative seafood products. GFI. Available at: [Link]
-
Cantu, D. C., et al. (2019). Thioesterase enzyme families: Functions, structures, and mechanisms. PubMed Central. Available at: [Link]
-
ResearchGate. (n.d.). Catalytic reactions of the formation and hydrolysis of (A) Acyl-CoA.... ResearchGate. Available at: [Link]
-
Semantic Scholar. (n.d.). Physical Properties of Fatty Acyl-CoA. Semantic Scholar. Available at: [Link]
-
MDPI. (2020). Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver. MDPI. Available at: [Link]
-
American Heart Association. (2023). Polyunsaturated Fats. American Heart Association. Available at: [Link]
-
LibreTexts. (2019). 22.1: Lipids. Chemistry LibreTexts. Available at: [Link]
-
Haslam, R. P., & Larson, T. R. (2021). Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae. PubMed. Available at: [Link]
-
The Prepared Pantry. (2020). Storage of Oils and Fats. The Prepared Pantry Blog. Available at: [Link]
-
Wikipedia. (n.d.). Polyunsaturated fat. Wikipedia. Available at: [Link]
-
Shim, Y., et al. (2017). Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection. PubMed Central. Available at: [Link]
-
ResearchGate. (n.d.). Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: Acyl-CoA profiles in short-chain fatty acid oxidation defects. ResearchGate. Available at: [Link]
-
Pearson. (2024). Physical Properties of Fatty Acids. Pearson+. Available at: [Link]
-
Horrocks, L. A., & Yeo, Y. K. (1999). Health benefits of docosahexaenoic acid (DHA). Pharmacological Research. Available at: [Link]
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- 1. heart.org [heart.org]
- 2. Long-chain polyunsaturated fatty acid sources and evaluation of their nutritional and functional properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polyunsaturated fat - Wikipedia [en.wikipedia.org]
- 4. gfi.org [gfi.org]
- 5. benchchem.com [benchchem.com]
- 6. portlandpress.com [portlandpress.com]
- 7. (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA(4-) | C55H88N7O17P3S-4 | CID 72193781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. avantiresearch.com [avantiresearch.com]
- 9. Lipids | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. researchgate.net [researchgate.net]
- 11. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. blog.preparedpantry.com [blog.preparedpantry.com]
- 13. jstage.jst.go.jp [jstage.jst.go.jp]
- 14. Prevention of Fish Oil Oxidation [jstage.jst.go.jp]
Protocol for the Enzymatic Synthesis of (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA
An Application Guide for Researchers
Abstract
This document provides a comprehensive protocol for the enzymatic synthesis of (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA, a very long-chain polyunsaturated fatty acyl-coenzyme A (VLC-PUFA-CoA). The activation of the parent fatty acid is a critical first step for its involvement in various metabolic pathways.[1][2] Enzymatic synthesis offers a highly specific and efficient method to produce this complex molecule under mild conditions, avoiding the harsh chemicals and potential side reactions of purely chemical approaches. This protocol is designed for researchers in lipid biochemistry, drug development, and metabolic studies, detailing the reaction principle, a step-by-step workflow, purification, and analytical validation.
Introduction: The Significance of Very Long-Chain Acyl-CoAs
Very long-chain polyunsaturated fatty acids (VLC-PUFAs) and their activated coenzyme A (CoA) thioesters are vital components in select biological systems, notably in the retina and testes.[3] The conversion of a free fatty acid into its acyl-CoA derivative is the mandatory first step, or "activation," that primes it for participation in metabolic processes such as lipid synthesis, degradation, and protein acylation.[4][5] This activation is catalyzed by a family of enzymes known as Acyl-CoA Synthetases (ACS).[1][6]
The target molecule, (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA, is a C34:5 acyl-CoA. Due to its substantial chain length, its synthesis requires a specific class of enzymes: Very Long-Chain Acyl-CoA Synthetases (ACSVLs).[7][8] These enzymes exhibit preference for fatty acid substrates with carbon backbones exceeding 20 carbons.[7] This protocol leverages the catalytic efficiency of a recombinant ACSVL to achieve a targeted and high-yield synthesis.
Principle of the Enzymatic Reaction
The synthesis of an acyl-CoA from a free fatty acid is an ATP-dependent, two-step process catalyzed by an Acyl-CoA Synthetase.[5][8][9]
-
Adenylation Step: The carboxylate group of the fatty acid attacks the α-phosphate of ATP, forming a high-energy acyl-adenylate intermediate and releasing pyrophosphate (PPi).
-
Thioesterification Step: The thiol group of Coenzyme A attacks the acyl-adenylate intermediate, displacing AMP and forming the final acyl-CoA thioester product.[1]
The overall reaction is rendered irreversible by the subsequent hydrolysis of pyrophosphate by inorganic pyrophosphatase, which is ubiquitous in cellular extracts or can be added exogenously.
Caption: Two-step mechanism of Acyl-CoA Synthetase.
Materials and Reagents
This protocol requires high-purity reagents to ensure optimal enzyme activity and minimize interference during analysis.
| Reagent | Supplier | Recommended Grade/Purity |
| (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoic acid | Custom Synthesis | >98% |
| Recombinant Human ACSVL (e.g., ACSVL5/FATP4) | Commercial | >90% Purity, Active |
| Coenzyme A, Lithium Salt | Sigma-Aldrich | >95% |
| Adenosine 5'-triphosphate (ATP), Disodium Salt | Sigma-Aldrich | >99% |
| Tris-HCl Buffer (1 M, pH 7.4) | Thermo Fisher | Molecular Biology Grade |
| Magnesium Chloride (MgCl₂) | Sigma-Aldrich | >99% |
| Triton X-100 | Sigma-Aldrich | Scintillation Grade |
| Dithiothreitol (DTT) | Sigma-Aldrich | >99% |
| Inorganic Pyrophosphatase | NEB | Molecular Biology Grade |
| Acetonitrile (ACN) | Fisher Scientific | HPLC Grade |
| Potassium Phosphate Monobasic (KH₂PO₄) | Sigma-Aldrich | ACS Grade |
| Perchloric Acid (PCA) | Sigma-Aldrich | ACS Grade |
| Solid-Phase Extraction (SPE) Cartridges, C18 | Waters (Sep-Pak) | 50-100 mg bed weight |
| Ultrapure Water | Millipore Milli-Q | 18.2 MΩ·cm |
Experimental Workflow
The overall process involves preparing the reaction components, executing the enzymatic synthesis, purifying the product, and performing analytical validation.
Caption: High-level experimental workflow.
Detailed Synthesis Protocol
Preparation of Reagents
-
10X Reaction Buffer (pH 7.4): 500 mM Tris-HCl, 100 mM MgCl₂, 10 mM DTT. Store in aliquots at -20°C. The magnesium is an essential cofactor for ATP-dependent enzymes, while DTT helps maintain the enzyme's redox state.
-
Substrate Stock (10 mM): Dissolve (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoic acid in ethanol containing 0.1% Triton X-100. The detergent is crucial for solubilizing the very long-chain fatty acid in the aqueous reaction buffer. Store at -20°C under nitrogen to prevent oxidation.
-
ATP Stock (100 mM): Dissolve ATP in ultrapure water, adjust pH to ~7.0 with NaOH, and store in aliquots at -20°C.
-
CoA Stock (20 mM): Dissolve Coenzyme A lithium salt in ultrapure water and store in aliquots at -20°C.
-
Enzyme Working Stock: Dilute the ACSVL enzyme to a working concentration (e.g., 0.1 mg/mL) in a buffer containing 50 mM Tris-HCl and 10% glycerol immediately before use. Keep on ice.
Enzymatic Reaction Setup
Assemble the reaction in a microcentrifuge tube on ice to prevent premature reaction start and enzyme degradation.
| Component | Stock Conc. | Volume (µL) for 100 µL Rxn | Final Conc. |
| Ultrapure Water | - | 68 | - |
| 10X Reaction Buffer | 10X | 10 | 1X |
| Substrate Stock | 10 mM | 1 | 100 µM |
| ATP Stock | 100 mM | 5 | 5 mM |
| CoA Stock | 20 mM | 2.5 | 500 µM |
| Inorganic Pyrophosphatase | 100 U/mL | 1.5 | 1.5 U/mL |
| ACSVL Enzyme | 0.1 mg/mL | 12 | 12 µg/mL |
| Total Volume | 100 µL |
Rationale:
-
The concentrations of ATP and CoA are in excess of the fatty acid substrate to drive the reaction to completion.
-
Inorganic pyrophosphatase is added to hydrolyze the PPi byproduct, shifting the equilibrium towards product formation.
Incubation and Quenching
-
Incubation: Mix the components gently by pipetting. Initiate the reaction by transferring the tube from ice to a 37°C water bath. Incubate for 60-90 minutes. The optimal time may need to be determined empirically.
-
Quenching: Stop the reaction by adding 10 µL of ice-cold 6% (w/v) perchloric acid (PCA).[10] Vortex immediately and incubate on ice for 10 minutes. This step denatures the enzyme and precipitates proteins.
-
Clarification: Centrifuge at 14,000 x g for 10 minutes at 4°C. Carefully transfer the supernatant, which contains the acyl-CoA, to a new tube for purification.
Purification by Solid-Phase Extraction (SPE)
This procedure separates the amphipathic acyl-CoA product from polar reactants (ATP, AMP, CoA) and the non-polar unreacted fatty acid.[10]
-
Cartridge Conditioning: Condition a C18 SPE cartridge by washing sequentially with 2 mL of methanol, followed by 2 mL of ultrapure water. Do not allow the cartridge to dry.
-
Sample Loading: Load the acidified supernatant from step 5.3 onto the conditioned C18 cartridge.
-
Wash 1 (Polar Impurities): Wash the cartridge with 2 mL of acidic water (e.g., 50 mM potassium phosphate, pH 4.9) to elute salts, CoA, ATP, and AMP.
-
Wash 2 (Non-polar Impurities): Wash with 2 mL of 40% acetonitrile in water to remove any remaining polar impurities without eluting the very long-chain acyl-CoA.
-
Elution: Elute the purified (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA with 1 mL of 80% acetonitrile in water containing 0.1 M ammonium acetate.
-
Drying: Dry the eluate under a stream of nitrogen gas or using a centrifugal vacuum concentrator. Reconstitute the purified product in a small volume (e.g., 50-100 µL) of the initial HPLC mobile phase for analysis.
Analytical Validation
RP-HPLC Analysis
Reversed-phase HPLC is the standard method for analyzing and quantifying acyl-CoA esters, detecting the adenine moiety of CoA at ~260 nm.[11][12]
-
HPLC System: An HPLC with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 75 mM Potassium Phosphate (KH₂PO₄), pH 4.9.[12]
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.8 mL/min.
-
Detection: 260 nm.
-
Gradient Program:
-
0-5 min: 40% B
-
5-25 min: Linear gradient from 40% to 90% B
-
25-30 min: Hold at 90% B
-
30-35 min: Return to 40% B and equilibrate for next injection.
-
The product, being very hydrophobic due to its C34 chain, will have a significantly longer retention time than unreacted CoA. Quantification can be performed by comparing the peak area to a standard curve of a commercially available long-chain acyl-CoA (e.g., Stearoyl-CoA).
Mass Spectrometry Confirmation
For definitive identification, the purified fraction should be analyzed by LC-MS. This will confirm the exact mass of the synthesized product. The expected molecular weight for (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA is approximately 1244.5 g/mol .[13]
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive enzyme. 2. Substrate precipitation. 3. Degraded ATP or CoA. | 1. Use a fresh aliquot of enzyme; ensure proper storage and handling on ice. 2. Ensure Triton X-100 is present and the substrate is fully solubilized. 3. Use fresh ATP and CoA stocks. |
| Multiple Peaks in HPLC | 1. Incomplete reaction. 2. Product degradation. 3. Impure substrate. | 1. Increase incubation time or enzyme concentration. 2. Keep samples on ice and analyze promptly; the thioester bond is labile at high pH. 3. Check the purity of the starting fatty acid. |
| Poor Recovery from SPE | 1. Incorrect wash/elution solvents. 2. Product breakthrough during wash. | 1. The high hydrophobicity of the C34 acyl-CoA may require adjusting the organic content of the elution buffer (e.g., increase to 90% ACN). 2. Reduce the organic content of the wash buffer. Collect and analyze wash fractions to check for product loss. |
References
-
Fujino, T., et al. (2001). Substrate Specificity of Human Long-Chain Acyl-CoA Synthetase ACSL6 Variants. Journal of Health Science. Available at: [Link]
-
Wikipedia. Acyl-CoA synthetase. Available at: [Link]
-
J-STAGE. Substrate Specificity of Human Long-Chain Acyl-CoA Synthetase ACSL6 Variants. Available at: [Link]
-
Yechoor, A. (2019). Determining the Fatty Acid Substrate Preferences of Long-Chain Acyl-CoA Synthetase Isoforms. Carolina Digital Repository. Available at: [Link]
-
Grevengoed, T. J., et al. (2014). Acyl-CoA Metabolism and Partitioning. PMC - NIH. Available at: [Link]
-
Bonawitz, N. D., et al. (2019). Altering the Substrate Specificity of Acetyl-CoA Synthetase by Rational Mutagenesis of the Carboxylate Binding Pocket. ACS Synthetic Biology. Available at: [Link]
-
Black, P. N., & DiRusso, C. C. (2007). Yeast acyl-CoA synthetases at the crossroads of fatty acid metabolism and regulation. PubMed. Available at: [Link]
-
Hynes, M. J., et al. (2010). Physiological Role of Acyl Coenzyme A Synthetase Homologs in Lipid Metabolism in Neurospora crassa. PubMed Central. Available at: [Link]
-
Domergue, F., et al. (2005). Biosynthesis of Very-Long-Chain Polyunsaturated Fatty Acids in Transgenic Oilseeds: Constraints on Their Accumulation. PMC - PubMed Central. Available at: [Link]
-
Soupene, E., & Kuypers, F. A. (2008). Mammalian Long-Chain Acyl-CoA Synthetases. PMC - NIH. Available at: [Link]
-
Reactome. Synthesis of very long-chain fatty acyl-CoAs. Available at: [Link]
-
Cyberlipid. Fatty acyl CoA analysis. Available at: [Link]
-
The Royal Society of Chemistry. (2021). The Synthesis of the Very Long Chain Polyunsaturated Fatty Acid (VLC-PUFA) 32:6 n-3. Available at: [Link]
-
Cyberlipid. HPLC analysis. Available at: [Link]
-
ResearchGate. The effect of 2-propanol on the HPLC separation of acyl- CoAs. Available at: [Link]
-
ResearchGate. Progress towards the production of very long-chain polyunsaturated fatty acid in transgenic plants: Plant metabolic engineering comes of age. Available at: [Link]
-
Menzel, T., et al. (2021). Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer. PubMed Central. Available at: [Link]
-
ResearchGate. 6 and 3 pathways for the synthesis of long-chain polyunsaturated fatty acids. Available at: [Link]
-
PubChem. (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA(4-). Available at: [Link]
-
Wikipedia. Fatty acyl-CoA esters. Available at: [Link]
-
Moof University. (2014). Fatty Acid Synthesis (Part 3 of 12) - Activation of Acetyl CoA to Malonyl CoA. YouTube. Available at: [Link]
-
Berge, R. K., et al. (1988). In vitro evidence for involvement of CoA thioesters in peroxisome proliferation and hypolipidaemia. PubMed. Available at: [Link]
-
Med School Made Easy. (2014). 123-Activation & Shuttle of Fatty Acids. YouTube. Available at: [Link]
-
Wang, B., et al. (2021). Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets. PubMed. Available at: [Link]
-
O'Neill, H. M., et al. (2014). Long-chain fatty acyl-CoA esters regulate metabolism via allosteric control of AMPK β1-isoforms. NIH. Available at: [Link]
-
PubMed. Metabolism of 12(R)-hydroxyeicosatetraenoic acid by rat liver microsomes. Available at: [Link]
-
ResearchGate. Characterization of metabolic activation of pentachlorophenol to quinones and semiquinones in rodent liver. Available at: [Link]
Sources
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- 2. What Is Acyl-CoAs Metabolism - Creative Proteomics Blog [creative-proteomics.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Yeast acyl-CoA synthetases at the crossroads of fatty acid metabolism and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Physiological Role of Acyl Coenzyme A Synthetase Homologs in Lipid Metabolism in Neurospora crassa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Undergraduate Honors Thesis | Determining the Fatty Acid Substrate Preferences of Long-Chain Acyl-CoA Synthetase Isoforms | ID: vm40xw47f | Carolina Digital Repository [cdr.lib.unc.edu]
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- 8. Mammalian Long-Chain Acyl-CoA Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
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- 13. (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA(4-) | C55H88N7O17P3S-4 | CID 72193781 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Vanguard of Lipidomics: Applications and Protocols for (2E,19Z,22Z,25Z,28Z)-Tetratriacontapentaenoyl-CoA
Introduction: Charting the Unexplored Territories of Very-Long-Chain Polyunsaturated Fatty Acyl-CoAs
The field of lipidomics is continually advancing, moving beyond the well-charted territories of common fatty acids to explore the roles of rare and structurally complex lipids. Among these, the very-long-chain polyunsaturated fatty acids (VLC-PUFAs), defined as fatty acids with more than 24 carbons, and their activated coenzyme A (CoA) esters, represent a frontier of significant biological importance.[1] These molecules are not typically obtained from dietary sources but are synthesized in situ in specific tissues, such as the retina, brain, and testes, where they undertake highly specialized functions.[1]
(2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA is a specific VLC-PUFA-CoA that embodies the complexity and specificity of this lipid class. As the activated form of its corresponding fatty acid, it stands at a critical metabolic crossroads, ready for elongation, desaturation, or incorporation into complex lipids like phospholipids and ceramides.[2][3] Understanding the metabolic fate and function of this molecule is paramount for elucidating its role in health and disease, particularly in the context of neurological and retinal disorders where VLC-PUFAs are highly enriched.[1][4]
This guide provides a comprehensive overview of the potential applications of (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA in lipidomics research. It is intended for researchers, scientists, and drug development professionals who are looking to leverage this unique molecule to push the boundaries of their research. The protocols provided herein are designed to be robust and self-validating, offering a solid foundation for investigating the intricate world of VLC-PUFAs.
Application Notes: Unlocking the Potential of a Unique Metabolic Intermediate
The unique structure of (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA makes it an invaluable tool for a range of lipidomics applications. Its utility stems from its position as a key intermediate in the biosynthesis of even longer and more unsaturated fatty acids, and its potential incorporation into structurally and functionally significant complex lipids.
Elucidating the Substrate Specificity of ELOVL Enzymes
The biosynthesis of VLC-PUFAs is carried out by a family of enzymes known as the Elongase of Very Long Chain Fatty Acids (ELOVL).[1][2] (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA can be used as a substrate in in vitro enzyme assays to characterize the activity and substrate specificity of ELOVL enzymes, particularly ELOVL4, which is known to be involved in the synthesis of VLC-PUFAs.[1] Such assays are critical for understanding the regulation of VLC-PUFA synthesis and for screening potential modulators of ELOVL activity.
A Novel Internal Standard for Targeted Lipidomics
Accurate quantification of lipids by mass spectrometry relies on the use of appropriate internal standards.[5][6] Given its unique mass and structure, (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA, or a stable isotope-labeled version thereof, can serve as an ideal internal standard for the targeted quantification of endogenous VLC-PUFA-CoAs in biological samples. This allows for precise and accurate measurement of this lipid class, which is often present at low abundance.
Investigating the Synthesis of Novel Complex Lipids
VLC-PUFAs are key components of specialized complex lipids, such as di-VLC-PUFA-phosphatidylcholines in the retina and VLC-PUFA-containing ceramides in the skin and testes.[1] By supplying (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA to cell cultures or tissue homogenates, researchers can trace its incorporation into these and other, potentially novel, complex lipids. This "lipidomic fingerprinting" approach can reveal new metabolic pathways and identify novel lipid species with important biological functions.
Probing the Role of VLC-PUFAs in Cellular Signaling
While best known for their structural roles, there is growing evidence that VLC-PUFAs and their derivatives may also act as signaling molecules.[4] By introducing (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA into cellular systems, researchers can investigate its impact on various signaling pathways, such as those involved in inflammation, apoptosis, and cellular differentiation.
Visualizing the Metabolic Context
To fully appreciate the applications of (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA, it is essential to understand its place within the broader landscape of VLC-PUFA metabolism. The following diagram illustrates the key steps in the synthesis of VLC-PUFAs, highlighting the central role of acyl-CoA intermediates.
Caption: Biosynthesis of VLC-PUFA-CoA in the Endoplasmic Reticulum.
Protocols: A Practical Guide to Application
The following protocols provide detailed, step-by-step methodologies for the key applications of (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA. These are presented as exemplar workflows and should be optimized for specific experimental systems.
Protocol 1: In Vitro ELOVL4 Enzyme Activity Assay
This protocol describes a method for measuring the activity of the ELOVL4 enzyme using (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA as a substrate.
Materials:
-
Microsomal fraction containing ELOVL4 (from transfected cells or tissues)
-
(2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA
-
[1,2-¹³C₂]-Malonyl-CoA
-
NADPH
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Reaction termination solution (e.g., 2:1 chloroform:methanol)
-
Internal standard for LC-MS analysis (e.g., C17:0-CoA)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the microsomal protein, NADPH, and assay buffer.
-
Initiate Reaction: Add (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA and [1,2-¹³C₂]-Malonyl-CoA to start the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).
-
Termination: Stop the reaction by adding the termination solution.
-
Lipid Extraction: Add the internal standard and perform a lipid extraction (e.g., Folch or Bligh-Dyer method).[7]
-
Analysis: Analyze the lipid extract by LC-MS/MS to detect and quantify the ¹³C-labeled elongated product.
Data Analysis and Interpretation:
| Analyte | Expected m/z | Purpose |
| (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA | Varies with charge state | Substrate |
| ¹³C₂-labeled elongated product | Substrate m/z + 2 | Product |
| C17:0-CoA | Varies with charge state | Internal Standard |
The rate of product formation is a measure of ELOVL4 activity. This can be used to determine kinetic parameters (Km and Vmax) or to assess the effect of potential inhibitors or activators.
Caption: Workflow for the in vitro ELOVL4 enzyme assay.
Protocol 2: Targeted Quantification of VLC-PUFA-CoAs using (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA as an Internal Standard
This protocol outlines a method for the sensitive and accurate quantification of endogenous VLC-PUFA-CoAs in biological samples.
Materials:
-
Biological sample (e.g., retinal tissue, cultured cells)
-
(2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA (as internal standard)
-
Extraction solvent (e.g., 2:1:0.8 methanol:chloroform:water)
-
LC-MS/MS system with a suitable column for lipid analysis
Procedure:
-
Sample Preparation: Homogenize the biological sample in a suitable buffer.
-
Spiking: Add a known amount of (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA as an internal standard to the homogenate.
-
Lipid Extraction: Perform a lipid extraction using a method optimized for acyl-CoAs.
-
LC-MS/MS Analysis: Analyze the lipid extract by LC-MS/MS using a targeted method (Multiple Reaction Monitoring, MRM) for the specific precursor-product ion transitions of the target VLC-PUFA-CoAs and the internal standard.
Data Analysis and Interpretation:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Endogenous VLC-PUFA-CoA 1 | [M-H]⁻ or [M+H]⁺ | Specific fragment |
| Endogenous VLC-PUFA-CoA 2 | [M-H]⁻ or [M+H]⁺ | Specific fragment |
| (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA (IS) | [M-H]⁻ or [M+H]⁺ | Specific fragment |
The concentration of the endogenous VLC-PUFA-CoAs is determined by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
Conclusion: A Call to Exploration
(2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA represents more than just a single molecule; it is a key to unlocking a deeper understanding of the complex and vital roles of very-long-chain polyunsaturated fatty acids. The applications and protocols outlined in this guide provide a starting point for researchers to explore the metabolism, function, and potential therapeutic relevance of this fascinating class of lipids. As we continue to refine our analytical tools and experimental approaches, the intricate world of VLC-PUFAs will undoubtedly reveal further secrets, with profound implications for human health and disease.
References
-
PubChem. (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA(4-). National Center for Biotechnology Information. [Link]
-
Metabolism and Function of Very-Long-Chain Polyunsaturated Fatty Acids (>C24) in Mammals. (2019). Lipid Insights. [Link]
-
Synthesis of very long-chain fatty acyl-CoAs. Reactome. [Link]
-
Metabolic fates of very long-chain acyl-CoAs. ResearchGate. [Link]
-
High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. LIPID MAPS. [Link]
-
High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. (2012). Methods in Molecular Biology. [Link]
Sources
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- 2. Reactome | Synthesis of very long-chain fatty acyl-CoAs [reactome.org]
- 3. researchgate.net [researchgate.net]
- 4. Very Long Chain Fatty Acids - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 5. lipidmaps.org [lipidmaps.org]
- 6. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analytical Strategies for Long-Chain Fatty Acids Profiling - Creative Proteomics [creative-proteomics.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA
Welcome to the technical support resource for the synthesis of (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA. This guide is designed for researchers, scientists, and drug development professionals actively working on the enzymatic synthesis of very-long-chain polyunsaturated fatty acyl-CoAs (VLC-PUFA-CoAs). Here, we address common experimental challenges with in-depth, mechanistically-grounded solutions.
PART 1: Frequently Asked Questions (FAQs) - Foundational Principles
This section provides essential background information on the synthesis of this complex molecule. Understanding these principles is the first step in effective troubleshooting.
Q1: What is the general biosynthetic pathway for (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA?
A1: The synthesis of this C34:5 acyl-CoA is a multi-step enzymatic process primarily occurring at the endoplasmic reticulum. It involves two major stages:
-
Fatty Acid Elongation (FAE): A shorter precursor fatty acid is extended through a four-step cycle. The key enzymes are the Elongation of Very-Long-Chain Fatty Acids (ELOVL) family, which catalyze the initial, rate-limiting condensation step.[1][2] This cycle repeats, adding two carbons per turn, until the 34-carbon backbone is formed.
-
Acyl-CoA Activation: The completed C34:5 fatty acid is then activated by an Acyl-CoA Synthetase (ACS). This enzyme attaches Coenzyme A (CoA) to the fatty acid's carboxyl group via a thioester bond, a process that requires ATP.[3][4] This final product is now metabolically active.
Q2: Why is this specific molecule so challenging to synthesize and handle?
A2: The difficulty arises from two of its structural features:
-
Extreme Chain Length: At 34 carbons, it is classified as a very-long-chain fatty acid (VLCFA). VLCFAs have poor aqueous solubility and can be challenging substrates for enzymes not specifically adapted for them.[1][5]
-
Polyunsaturation: The five double bonds (pentaenoyl) make the molecule highly susceptible to oxidation.[6][7] Exposure to oxygen, light, or trace metals can initiate a free-radical chain reaction, leading to degradation, off-target products, and loss of biological activity.[6]
Q3: What are the critical substrates and cofactors for the synthesis?
A3: For a successful synthesis, the following components are essential:
-
Precursor Fatty Acid-CoA: A suitable starting acyl-CoA (e.g., C18:3-CoA) that can be elongated by the chosen ELOVL enzyme.
-
Malonyl-CoA: The two-carbon donor for each elongation cycle.
-
NADPH/NADH: Reducing equivalents for the two reduction steps in the elongation cycle.
-
Coenzyme A (CoA-SH): Required for the final activation step.[8][9][10]
-
ATP & Magnesium (Mg²⁺): Essential for the Acyl-CoA Synthetase to activate the fatty acid.[3][11]
PART 2: Troubleshooting Guide - Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments.
Scenario 1: Low or No Yield of the Final Product
Q: My LC-MS analysis shows very little or no peak corresponding to the mass of (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA. What are the likely causes and how do I fix it?
A: This is the most common issue and can stem from several sources. A systematic approach is required to pinpoint the failure point.
Initial Diagnostic Workflow:
Caption: Troubleshooting workflow for low product yield.
Detailed Troubleshooting Steps:
1. Verify Acyl-CoA Synthetase (ACS) Activity
-
The Problem: The final, crucial activation step may be failing. The ACS enzyme could be inactive, inhibited, or using the substrate inefficiently.
-
The Solution:
-
Run a Control Assay: Perform an independent activity assay for your ACS enzyme using a known, simpler substrate (e.g., oleic acid). This confirms the enzyme is functional under your buffer conditions. Several commercial kits (colorimetric or fluorometric) are available, or you can use a radiometric assay.[3][11][12]
-
Check Cofactors: Ensure fresh ATP and adequate Mg²⁺ are present. ATP solutions degrade over time, even when frozen.
-
Substrate Inhibition: Very-long-chain fatty acids can sometimes exhibit substrate inhibition. Try running the reaction with a lower concentration of the C34:5 fatty acid.
-
2. Assess the Elongation Cascade
-
The Problem: The multi-enzyme elongation system may not be producing the C34:5 fatty acid precursor. The rate-limiting ELOVL enzyme is a common point of failure.[2][13]
-
The Solution:
-
Analyze Intermediates: Use LC-MS to look for shorter fatty acid intermediates in your reaction mixture. The presence of, for example, C20, C22, or C24 fatty acids would indicate that elongation has started but is terminating prematurely.
-
Verify Substrate Availability: Ensure sufficient concentrations of the initial precursor acyl-CoA and, critically, malonyl-CoA.
-
Check Reducing Equivalents: Both NADH and NADPH may be required. Ensure your regeneration system (if used) is active or that concentrations are not limiting.
-
3. Investigate Product Degradation (Oxidation)
-
The Problem: The highly unsaturated product is likely oxidizing as soon as it is formed, meaning it was synthesized but did not survive until analysis. Polyunsaturated fatty acids are extremely prone to oxidation.[6][7][14]
-
The Solution:
-
Inert Atmosphere: Perform the entire reaction and subsequent workup under an inert gas like argon or nitrogen to displace oxygen.
-
Add Antioxidants: Supplement your reaction buffer with lipid-soluble antioxidants. Common choices include Butylated Hydroxytoluene (BHT) or a tocopherol (Vitamin E) analog.
-
Use Chelators: Add a small amount of EDTA to chelate trace metal ions (like Fe²⁺ or Cu²⁺) that can catalyze oxidation.
-
Minimize Light Exposure: Protect your reaction from light by wrapping the vial in aluminum foil.
-
4. Re-evaluate Substrates and Reaction Conditions
-
The Problem: Incorrect pH, temperature, or poor substrate quality can halt the reaction.
-
The Solution:
-
pH Optimum: Most fatty acid metabolizing enzymes prefer a slightly alkaline pH (7.5-8.5). Verify the pH of your buffer at the reaction temperature.
-
Substrate Purity: Verify the purity of your precursor fatty acids and CoA. Contaminants can act as inhibitors.
-
Detergent Effects: If you are using detergents to solubilize the fatty acid, ensure the concentration is below the critical micelle concentration (CMC) or at a level that does not inhibit your enzymes.
-
Scenario 2: Incorrect Product Identification by Mass Spectrometry
Q: I see a peak on my LC-MS, but the mass is incorrect, or I see multiple unexpected peaks. What is happening?
A: This suggests either the formation of byproducts or modification/degradation of your target molecule.
Potential Causes & Solutions:
| Observation | Potential Cause | Troubleshooting Action |
| Mass is +16, +32, etc. | Oxidation: The product has reacted with one or more oxygen atoms. | Implement all antioxidant and inert atmosphere measures described in Scenario 1. Analyze the sample immediately after preparation. |
| Mass is lower than expected. | Incomplete Elongation: The elongation cycle terminated prematurely. | Check for limiting substrates (especially malonyl-CoA) or inhibitors. Analyze for shorter acyl-CoA intermediates. |
| Mass corresponds to free fatty acid. | Thioester Hydrolysis: The CoA group was cleaved post-synthesis. | Ensure sample pH is neutral or slightly acidic during storage. Avoid prolonged storage, even at -80°C. Work up samples quickly on ice. |
| Multiple peaks with the same mass. | Isomers: Double bonds may have shifted, or cis/trans isomerization occurred. | This is often a consequence of oxidative stress or harsh chemical workup. Ensure gentle handling and the presence of antioxidants. |
LC-MS/MS Tip: For confident identification of acyl-CoAs, use tandem mass spectrometry (MS/MS). Look for characteristic fragment ions. For example, in positive ion mode, you should observe a neutral loss of 507 Da, corresponding to the adenylyl-pantetheine portion of CoA.[15]
PART 3: Key Protocols & Methodologies
Protocol 1: General Acyl-CoA Synthetase (ACS) Activity Assay
This protocol is adapted from radiometric assay principles and is highly sensitive.[3] It measures the conversion of a radiolabeled fatty acid into its acyl-CoA derivative.
Materials:
-
Enzyme source (purified ACS or cell lysate)
-
[³H]- or [¹⁴C]-labeled fatty acid (e.g., [³H]oleic acid as a control)
-
Reaction Buffer: 100 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 5 mM DTT
-
Substrate Mix: 10 mM ATP, 2.5 mM Coenzyme A
-
Fatty Acid Carrier: 10 mg/mL Bovine Serum Albumin (BSA), fatty acid-free
-
Stop Solution: Isopropanol:Heptane:1M H₂SO₄ (40:10:1 v/v/v)
-
Scintillation fluid
Procedure:
-
Prepare Fatty Acid Substrate: In a glass vial, evaporate the solvent from the radiolabeled fatty acid under a stream of nitrogen. Resuspend in the BSA solution to a final concentration of 1 mM. This binds the fatty acid to BSA, aiding solubility.
-
Set up Reaction: In a microcentrifuge tube on ice, combine:
-
50 µL Reaction Buffer
-
10 µL Substrate Mix
-
10 µL of [³H]-Fatty Acid/BSA solution
-
20 µL Enzyme sample
-
-
Initiate Reaction: Transfer the tube to a 37°C water bath and incubate for 15-30 minutes. The exact time should be within the linear range of the reaction, which should be determined empirically.
-
Stop Reaction: Add 500 µL of the Stop Solution. This will quench the reaction and partition the lipids.
-
Phase Separation: Add 300 µL of heptane and 300 µL of deionized water. Vortex vigorously for 20 seconds and centrifuge at 2000 x g for 5 minutes.
-
Quantify Product: The unreacted fatty acid will partition into the upper heptane phase, while the charged acyl-CoA product will remain in the lower aqueous phase. Carefully remove a 200 µL aliquot of the lower aqueous phase, add it to a scintillation vial with 5 mL of scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate Activity: Compare the counts to a standard curve or a control reaction without enzyme to determine the amount of product formed per unit time.
Protocol 2: Extraction of VLC-PUFA-CoA for LC-MS Analysis
This protocol is designed to gently extract the target molecule while minimizing degradation.
Materials:
-
Extraction Solvent: 2-propanol with 50 µM BHT
-
Aqueous Solution: 2% (v/v) acetic acid in water
-
Solid Phase Extraction (SPE) Column: C18 reverse-phase, 100 mg
-
LC-MS grade solvents (acetonitrile, methanol, water)
Procedure:
-
Quench and Acidify: Stop the enzymatic reaction by adding 2 volumes of ice-cold Extraction Solvent. Add 1 volume of the Aqueous Solution to acidify the mixture, which ensures the acyl-CoA is fully protonated.
-
Homogenize: Vortex the sample thoroughly for 1 minute.
-
Condition SPE Column: Sequentially wash the C18 SPE column with 3 mL of methanol, followed by 3 mL of 2% acetic acid. Do not let the column run dry.
-
Load Sample: Load the entire sample onto the conditioned SPE column.
-
Wash: Wash the column with 3 mL of 2% acetic acid to remove salts and polar contaminants.
-
Elute: Elute the (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA from the column using 3 mL of methanol containing 50 µM BHT. Collect the eluate in a glass tube.
-
Dry and Reconstitute: Evaporate the methanol under a gentle stream of nitrogen. Reconstitute the dried extract in a small, known volume (e.g., 100 µL) of a suitable solvent for your LC method (e.g., 90:10 Methanol:Water).
-
Analyze Promptly: Transfer the sample to an autosampler vial and analyze by LC-MS/MS as soon as possible. Store at -80°C under argon if immediate analysis is not possible.
Visualization of the Biosynthetic Pathway
Caption: Hypothetical biosynthesis of the target molecule.
References
-
Shibasaki, Y., et al. (1991). An enzyme-coupled assay for acyl-CoA synthetase. Journal of Lipid Research, 32(10), 1709-12. Available at: [Link]
-
Hellerstein, M. K., et al. (n.d.). Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism. PMC - NIH. Available at: [Link]
-
Fehling, E., & Mukherjee, K. D. (1995). Purification of the acyl-CoA elongase complex from developing rapeseed and characterization of the 3-ketoacyl-CoA synthase and the 3-hydroxyacyl-CoA dehydratase. PubMed. Available at: [Link]
-
Haynes, C. A. (n.d.). Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry. SpringerLink. Available at: [Link]
-
Lipotype GmbH. (n.d.). Very Long Chain Fatty Acid Analysis. Lipotype. Available at: [Link]
-
Real-Gene Labs. (n.d.). Acyl-CoA Synthase Activity Assay kit. Real-Gene Labs. Available at: [Link]
-
Potter, G., et al. (2013). Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring. NIH. Available at: [Link]
-
Bar-Tana, J., Rose, G., & Brandes, R. (1973). Studies on medium-chain fatty acyl-coenzyme A synthetase. Purification and properties. Biochemical Journal. Available at: [Link]
-
D'Souza, C., et al. (2022). Protocol for the purification, analysis, and handling of acyl carrier proteins from type I fatty acid and polyketide synthases. STAR Protocols. Available at: [Link]
-
Füllekrug, J., & Poppelreuther, M. (2016). Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity. PubMed. Available at: [Link]
-
Frenkel, E. P., & Kitchens, R. L. (1977). Purification and properties of acetyl-CoA synthetase from baker's yeast. Journal of Biological Chemistry. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA(4-). PubChem. Available at: [Link]
-
Shah, M. A., et al. (2023). Functional roles and novel tools for improving‐oxidative stability of polyunsaturated fatty acids: A comprehensive review. Food Science & Nutrition. Available at: [Link]
-
Medina-Meza, I. G., & Gámez-Meza, N. (2010). Beneficial effects and oxidative stability of omega-3 long-chain polyunsaturated fatty acids. Food and Bioprocess Technology. Available at: [Link]
-
Haynes, C. A., et al. (2008). LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs. Analytical Chemistry. Available at: [Link]
-
Bütikofer, P., et al. (2004). Purification and identification of a fatty acyl-CoA synthetase from Trypanosoma brucei. Molecular and Biochemical Parasitology. Available at: [Link]
-
Araseki, M., Yamamoto, K., & Miyashita, K. (2002). Oxidative stability of polyunsaturated fatty acid in phosphatidylcholine liposomes. Bioscience, Biotechnology, and Biochemistry. Available at: [Link]
-
Araseki, M., Yamamoto, K., & Miyashita, K. (2002). Oxidative stability of polyunsaturated fatty acid in phosphatidylcholine liposomes. PubMed. Available at: [Link]
-
Orsavová, J., et al. (2019). The effect of fatty acid profile on the stability of nontraditional and traditional plant oils. Potravinarstvo Slovak Journal of Food Sciences. Available at: [Link]
-
G-Probe, Inc. (n.d.). Strategies for Correcting Very Long Chain Acyl-CoA Dehydrogenase Deficiency. Journal of Biological Chemistry. Available at: [Link]
-
Kihara, A. (2012). Very long-chain fatty acids: elongation, physiology and related disorders. Journal of Biochemistry. Available at: [Link]
-
Pineau, B., et al. (2017). Dysregulation of very-long-chain fatty acid metabolism causes membrane saturation and induction of the unfolded protein response. PMC - NIH. Available at: [Link]
-
Adrenoleukodystrophy.info. (2024). Very long-chain fatty acids. Adrenoleukodystrophy.info. Available at: [Link]
-
Gorska, M., et al. (2022). The Pathophysiological Role of CoA. MDPI. Available at: [Link]
-
NaCTeM. (n.d.). EC:6.2.1.10 - FACTA Search. NaCTeM. Available at: [Link]
-
Guo, X., et al. (2016). Enzymatic characterization of two acetyl-CoA synthetase genes from Populus trichocarpa. SpringerPlus. Available at: [Link]
-
Begley, T. P., et al. (2007). Biosynthesis of Pantothenic Acid and Coenzyme A. EcoSal Plus. Available at: [Link]
-
Zhang, Y., et al. (2023). Characterization of three succinyl-CoA acyltransferases involved in polyketide chain assembly. Applied Microbiology and Biotechnology. Available at: [Link]
-
Reactome. (n.d.). Coenzyme A biosynthesis. Reactome Pathway Database. Available at: [Link]
-
Hoffmann, N., et al. (2002). Biochemical characterization of the Pseudomonas putida 3-hydroxyacyl ACP:CoA transacylase, which diverts intermediates of fatty acid de novo biosynthesis. Journal of Biological Chemistry. Available at: [Link]
-
Begley, T. P., et al. (2007). Biosynthesis of Pantothenic Acid and Coenzyme A. EcoSal Plus. Available at: [Link]
-
Kumar, A., et al. (2017). The identification and characterization of an oxalyl-CoA synthetase from grass pea (Lathyrus sativus L.). PMC - PubMed Central. Available at: [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. benchchem.com [benchchem.com]
- 3. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dysregulation of very-long-chain fatty acid metabolism causes membrane saturation and induction of the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lipotype.com [lipotype.com]
- 6. Functional roles and novel tools for improving‐oxidative stability of polyunsaturated fatty acids: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. talcottlab.tamu.edu [talcottlab.tamu.edu]
- 8. Biosynthesis of Pantothenic Acid and Coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reactome | Coenzyme A biosynthesis [reactome.org]
- 10. Biosynthesis of Pantothenic Acid and Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 11. realgenelabs.com [realgenelabs.com]
- 12. researchgate.net [researchgate.net]
- 13. Purification of the acyl-CoA elongase complex from developing rapeseed and characterization of the 3-ketoacyl-CoA synthase and the 3-hydroxyacyl-CoA dehydratase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The effect of fatty acid profile on the stability of non-traditional and traditional plant oils | Potravinarstvo Slovak Journal of Food Sciences [potravinarstvo.com]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA
Welcome to the technical support center for the enzymatic synthesis of (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA. This guide is designed for researchers, scientists, and drug development professionals embarking on the synthesis of this novel very-long-chain polyunsaturated fatty acyl-CoA (VLCPUFA-CoA). Given the unique challenges posed by the substrate's chain length and high degree of unsaturation, this resource provides in-depth troubleshooting, frequently asked questions, and detailed protocols to improve and optimize your yield.
Introduction: The Challenge of Synthesizing a C34:5 Acyl-CoA
The enzymatic synthesis of (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA is a multi-faceted challenge. It involves the activation of a C34:5 fatty acid, a substrate that pushes the boundaries of known acyl-CoA synthetase capabilities. The primary obstacles researchers face include poor substrate solubility, potential enzyme inhibition, and the inherent instability of the polyunsaturated product. This guide provides a logical framework for systematically addressing these issues to achieve a successful synthesis.
I. Troubleshooting Guide: From Low Yield to No Product
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Q1: My reaction shows very low or no product formation. How can I determine if the enzyme is the issue?
A1: When faced with low to no yield, a systematic check of your enzyme's viability and suitability is the first critical step.
-
Positive Control Reaction: Before troubleshooting your primary reaction, confirm the general activity of your long-chain acyl-CoA synthetase (LACS) or very-long-chain acyl-CoA synthetase (VLC-ACS). Use a well-characterized, soluble long-chain fatty acid like oleic acid or palmitic acid as a positive control substrate under the same reaction conditions.[1] If you observe product formation with the control, your enzyme is active, and the issue likely lies with the C34:5 substrate or other reaction components.
-
Enzyme Titration: Vary the concentration of your enzyme in the reaction. If the product formation is not dependent on the enzyme concentration, it may indicate a complete lack of activity or severe inhibition.
-
Check for Cofactors: Ensure that ATP and MgCl₂ are present at their optimal concentrations, as they are essential for the activity of acyl-CoA synthetases.[1]
Q2: I've confirmed my enzyme is active with a control substrate, but the yield with (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoic acid is still negligible. What's the next step?
A2: The problem likely lies in the interaction between the enzyme and your specific VLCPUFA substrate. The extreme length (C34) and polyunsaturated nature of your fatty acid present significant hurdles.
-
Substrate Solubility: Very-long-chain fatty acids have extremely poor aqueous solubility.[1] Your primary challenge is to make the substrate available to the enzyme.
-
Co-solvents/Detergents: Introduce a low concentration of a non-ionic detergent like Triton X-100 or a co-solvent such as DMSO to aid in solubilizing the fatty acid. Be aware that high concentrations can inhibit the enzyme, so an empirical titration is necessary.
-
-
Substrate Inhibition: High concentrations of the fatty acid substrate can lead to substrate inhibition. Perform a substrate titration experiment, varying the concentration of the C34:5 fatty acid to identify the optimal range.
-
Enzyme Specificity: It is possible that your chosen enzyme has low specificity for a C34 fatty acid. While some VLC-ACS enzymes can handle substrates up to C24, a C34 substrate is exceptionally long.[2] You may need to screen different VLC-ACS enzymes, potentially from organisms known to produce very-long-chain fatty acids.
Q3: I'm observing some product formation, but the yield is consistently low and does not improve with longer incubation times. What factors could be limiting the reaction?
A3: A plateau in product formation, even with active enzyme and available substrate, points towards reaction equilibrium issues or product-related inhibition/degradation.
-
Pyrophosphate Inhibition: The enzymatic reaction produces pyrophosphate (PPi), which can inhibit the acyl-CoA synthetase.[1] To drive the reaction forward, include inorganic pyrophosphatase in your reaction mixture to hydrolyze the PPi to phosphate.
-
Product Inhibition: Long-chain acyl-CoAs can cause feedback inhibition of the synthetase.[1] Consider strategies for in-situ product removal if feasible, or optimize for a shorter reaction time where the product concentration remains below the inhibitory threshold.
-
Product Stability: The polyunsaturated nature of (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA makes it highly susceptible to oxidation. The thioester bond is also labile, especially at non-neutral pH.[1]
-
Antioxidants: Include antioxidants like butylated hydroxytoluene (BHT) or a water-soluble antioxidant such as Trolox in your reaction buffer to prevent oxidative degradation.
-
pH Control: Maintain a neutral to slightly acidic pH (around 6.5-7.0) to protect the thioester bond.
-
Chelating Agents: Add a chelating agent like EDTA to sequester divalent metal ions that can catalyze oxidation.
-
II. Frequently Asked Questions (FAQs)
What is the best type of enzyme to use for this synthesis?
For a substrate as long as C34, a very-long-chain acyl-CoA synthetase (VLC-ACS) is required. Look for enzymes from the ACSVL/FATP family known to activate fatty acids of 24 carbons or longer. Commercially available options may be limited, and you may need to consider recombinant expression of a candidate enzyme.
How can I effectively solubilize the (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoic acid substrate?
The poor aqueous solubility of this VLCPUFA is a major hurdle. A common approach is to first dissolve the fatty acid in a small amount of an organic solvent like ethanol or DMSO, and then disperse it into the aqueous reaction buffer containing a non-ionic detergent such as Triton X-100. The final concentration of the organic solvent should be kept to a minimum (typically <1-2%) to avoid enzyme denaturation.
My CoA and/or ATP might be degraded. How can I check their integrity?
Both Coenzyme A and ATP are prone to degradation. It is crucial to use freshly prepared solutions. Store stock solutions in single-use aliquots at -80°C to minimize freeze-thaw cycles. The purity of CoA and ATP can be verified by HPLC.[1]
What are the key reaction parameters I should optimize?
The key parameters to optimize for this synthesis are:
-
pH: Typically in the range of 6.5-7.5.
-
Temperature: Often around 30-37°C, but should be determined empirically for your specific enzyme.
-
Enzyme Concentration: Titrate to find the optimal concentration that balances yield and cost.
-
Substrate Concentration: Perform a titration to find the optimal concentration and to check for substrate inhibition.
-
Cofactor Concentrations: Ensure ATP and MgCl₂ are not limiting.
-
Incubation Time: A time-course experiment will determine the optimal reaction time before product degradation or inhibition becomes significant.
III. Experimental Protocols
Protocol 1: General Enzymatic Synthesis of (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA
This protocol provides a starting point for the enzymatic synthesis. Optimization will be required.
Materials:
-
(2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoic acid
-
Very-long-chain acyl-CoA synthetase (VLC-ACS)
-
Coenzyme A (CoA)
-
Adenosine 5'-triphosphate (ATP)
-
Magnesium chloride (MgCl₂)
-
Potassium phosphate buffer (pH 7.0)
-
Triton X-100
-
Inorganic pyrophosphatase
-
Butylated hydroxytoluene (BHT) or Trolox
-
EDTA
Procedure:
-
Prepare the Reaction Buffer:
-
100 mM Potassium phosphate buffer, pH 7.0
-
10 mM MgCl₂
-
0.1 mM EDTA
-
0.1% (w/v) Triton X-100
-
10 µM BHT or 100 µM Trolox
-
-
Prepare the Substrate Solution:
-
Dissolve (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoic acid in a minimal amount of ethanol or DMSO.
-
Add the substrate solution to the reaction buffer while vortexing to ensure dispersion. The final concentration of the organic solvent should be less than 2%.
-
-
Set up the Reaction:
-
In a microcentrifuge tube, combine:
-
Reaction Buffer
-
(2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoic acid (e.g., to a final concentration of 50 µM)
-
ATP (to a final concentration of 5 mM)
-
CoA (to a final concentration of 1 mM)
-
Inorganic pyrophosphatase (e.g., 1 U/mL)
-
-
-
Initiate the Reaction:
-
Add the VLC-ACS enzyme to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 1-4 hours. A time-course experiment is recommended to determine the optimal incubation period.
-
-
Reaction Quenching:
-
Stop the reaction by adding an equal volume of ice-cold 2-propanol or by acidifying with formic acid to a final concentration of 1%.
-
Protocol 2: Quantification of (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA by HPLC
This protocol provides a general framework for the HPLC analysis of the product.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phases:
-
Mobile Phase A: 75 mM KH₂PO₄ in ultrapure water, pH adjusted to 4.9 with glacial acetic acid.
-
Mobile Phase B: Acetonitrile with 600 mM glacial acetic acid.
Procedure:
-
Sample Preparation:
-
Centrifuge the quenched reaction mixture to pellet any precipitated protein.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
-
HPLC Analysis:
-
Equilibrate the C18 column with the initial mobile phase composition.
-
Inject the prepared sample.
-
Run a gradient elution program to separate the product from the substrates and byproducts. A starting point for the gradient could be:
-
0-10 min: 30-70% B
-
10-15 min: 70-100% B
-
15-20 min: 100% B
-
20-25 min: 100-30% B
-
-
Detect the product by monitoring the absorbance at 260 nm (for the adenine ring of CoA).
-
Quantify the product by comparing the peak area to a standard curve of a related long-chain acyl-CoA, or by using an estimated extinction coefficient if a pure standard is unavailable.
-
IV. Data Presentation and Visualization
Table 1: Recommended Starting Concentrations for Reaction Components
| Component | Recommended Starting Concentration | Range for Optimization |
| (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoic acid | 50 µM | 10-200 µM |
| Very-long-chain acyl-CoA synthetase (VLC-ACS) | 5 µM | 1-20 µM |
| Coenzyme A (CoA) | 1 mM | 0.5-2 mM |
| Adenosine 5'-triphosphate (ATP) | 5 mM | 2-10 mM |
| Magnesium chloride (MgCl₂) | 10 mM | 5-20 mM |
| Triton X-100 | 0.1% (w/v) | 0.05-0.5% (w/v) |
| Inorganic pyrophosphatase | 1 U/mL | 0.5-5 U/mL |
| Antioxidant (BHT or Trolox) | 10 µM (BHT) or 100 µM (Trolox) | Varies |
Diagram 1: Enzymatic Synthesis Pathway
Caption: Enzymatic synthesis of the target acyl-CoA.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yield.
V. References
-
McAndrew, R. P., Wang, Y., & Kim, J. J. P. (2008). Structural basis for substrate fatty acyl chain specificity: crystal structure of human very-long-chain acyl-CoA dehydrogenase. Journal of Biological Chemistry, 283(14), 9435–9443. [Link]
-
Prisacaru, A. (2016). Effect of antioxidants on polyunsaturated fatty acids - Review. ResearchGate. [Link]
-
Khan, M. A., & Grishin, N. V. (2007). Very-long-chain Acyl-CoA Synthetases. ResearchGate. [Link]
-
Golovko, M. Y., & Murphy, E. J. (2004). An improved method for tissue long-chain acyl-CoA extraction and analysis. Journal of Lipid Research, 45(9), 1777–1782. [Link]
-
Ichihara, K., Mae, T., & Murota, N. (1995). Acyl-CoA Synthetase in Oilseeds: Fatty Acid Structural Requirements for Activity and Selectivity. Plant and Cell Physiology, 36(3), 515-521. [Link]
-
Faergeman, N. J., & Knudsen, J. (1997). Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling. Biochemical Journal, 323(Pt 1), 1–12. [Link]
-
Haynes, C. A., & Gonzalez, J. E. (2014). Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. Metabolites, 4(3), 688–707. [Link]
-
Spite, M., & Serhan, C. N. (2010). Novel lipid mediators promote resolution of acute inflammation: impact of aspirin and statins. Circulation Research, 107(10), 1170–1184. [Link]
-
Astarita, G., & Piomelli, D. (2009). Lipidomic analysis of biological tissues. Journal of Chromatography B, 877(26), 2755-2767. [Link]
-
Domergue, F., Abbadi, A., & Heinz, E. (2005). Biosynthesis of Very-Long-Chain Polyunsaturated Fatty Acids in Transgenic Oilseeds: Constraints on Their Accumulation. The Plant Cell, 17(4), 1129–1141. [Link]
-
Spickett, C. M. (2013). The lipid peroxidation product 4-hydroxy-2-nonenal: advances in chemistry and analysis. Redox Biology, 1(1), 145–152. [Link]
Sources
Technical Support Center: Mass Spectrometry of (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA
Welcome to the technical support resource for the analysis of (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with signal intensity and data quality during the mass spectrometric analysis of this very-long-chain polyunsaturated fatty acyl-CoA. The unique amphiphilic nature of this molecule—possessing a large, hydrophilic Coenzyme A (CoA) moiety and a long, hydrophobic acyl chain—presents distinct analytical hurdles.[1] This document provides in-depth, field-proven troubleshooting strategies in a direct question-and-answer format.
Part 1: Foundational Questions & Analyte Characteristics
Q1: Why is my signal for (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA so low? What makes this molecule difficult to analyze?
Answer: The poor signal intensity for this analyte stems from a combination of its unique physicochemical properties and its typically low biological abundance.
-
Amphiphilic Nature: The molecule has a highly polar, phosphate-rich CoA "head" and a very long, nonpolar C34 fatty acyl "tail".[1] This duality makes it difficult to find a single solvent system that is optimal for both extraction and electrospray ionization (ESI), often leading to poor solubility or aggregation.
-
Ion Suppression: In biological extracts, high-abundance lipids like phospholipids can co-elute and preferentially ionize, suppressing the signal of your target analyte.[2][3] This is a primary challenge in direct infusion or "shotgun" lipidomics approaches.[2]
-
Surface Adsorption: The negatively charged phosphate groups in the CoA moiety have a high affinity for metal and glass surfaces.[1] This can lead to significant analyte loss during sample preparation, storage, and within the LC-MS system itself, especially in stainless steel components.
-
Low Abundance: Very-long-chain acyl-CoAs are often present at much lower concentrations than more common C16 or C18 species, making detection inherently challenging.[2]
-
Inefficient Ionization/Desolvation: The molecule's large size and the non-volatile nature of the phosphate groups can hinder efficient desolvation and transfer into the gas phase during the ESI process.
Part 2: Sample Preparation and Extraction Troubleshooting
This initial stage is the most common source of signal loss. An optimized extraction is critical for success.
Q2: I'm not getting a signal from my biological sample. How can I confirm my extraction procedure is working?
Answer: First, simplify the system to isolate the problem.[4] Inject a freshly prepared, neat standard of your analyte (or a commercially available long-chain acyl-CoA like C24:0-CoA if the specific standard is unavailable) directly into the mass spectrometer via an infusion pump. This bypasses the LC and extraction steps. If you see a signal, the issue lies with your sample preparation or chromatography. If you still see no signal, proceed to the MS troubleshooting sections (Parts 4 & 5).
Once the MS is confirmed to be working, validate your extraction with a spike-and-recovery experiment.
Experimental Protocol: Spike-and-Recovery Test
-
Prepare Samples: Obtain three identical aliquots of your blank matrix (e.g., cell lysate from a control group, plasma).
-
Spike: Add a known, low-concentration amount of your acyl-CoA standard to two of the aliquots ("spiked samples"). The third remains as a blank matrix control.
-
Extract: Perform your entire extraction procedure on all three samples.
-
Analyze: Run the extracts on the LC-MS.
-
Calculate Recovery: Compare the peak area of the analyte in the spiked samples to a neat standard of the same concentration. Recovery should ideally be >80%. Poor recovery indicates analyte loss during extraction.
Q3: What is the best extraction method for very-long-chain acyl-CoAs?
Answer: A targeted solid-phase extraction (SPE) protocol is highly recommended over a simple liquid-liquid extraction to remove interfering lipids and salts.[1][5][6] A mixed-mode SPE cartridge that has both reversed-phase and anion-exchange properties is often ideal.
Experimental Protocol: Mixed-Mode SPE for Acyl-CoA Extraction
-
Homogenization: Homogenize the tissue or cell pellet in a cold solution of 2:1 chloroform:methanol.
-
Phase Separation: Add water to induce phase separation. The polar acyl-CoAs will partition into the upper aqueous/methanol phase.
-
SPE Column Conditioning: Condition a mixed-mode SPE column (e.g., Waters Oasis MAX) with methanol, followed by water, and finally an equilibration buffer (e.g., 50 mM ammonium acetate).
-
Sample Loading: Load the aqueous phase extract onto the SPE column.
-
Wash Steps:
-
Wash 1: Use the equilibration buffer to remove unbound contaminants.
-
Wash 2: Use methanol to elute less polar, interfering lipids.
-
-
Elution: Elute the acyl-CoAs using an acidic, high-organic solvent (e.g., 2% formic acid in 98% methanol). The acid neutralizes the anion exchange sites, releasing the phosphate-containing analytes.
-
Evaporation & Reconstitution: Dry the eluate under a gentle stream of nitrogen and reconstitute in a mobile-phase compatible solvent, such as 50:50 acetonitrile:water with 0.1% ammonium hydroxide.
Part 3: Liquid Chromatography (LC) Optimization
Poor chromatography leads to broad peaks, poor resolution from interfering species, and consequently, low signal-to-noise.
Q4: My peak shape is very broad or splitting. How can I improve my chromatography?
Answer: Broad or split peaks are often due to secondary interactions on the column or poor solvent compatibility.[7] For acyl-CoAs, high-pH reversed-phase chromatography is highly effective.[5][8]
-
Mobile Phase: Using a high pH mobile phase (e.g., pH 10-10.5) with a volatile buffer like ammonium hydroxide or ammonium carbonate keeps the phosphate groups of the CoA moiety deprotonated and consistent in charge state, which dramatically improves peak shape on C18 columns.[5][8]
-
Column Choice: A high-quality C18 column with robust high-pH stability is essential.
-
Injection Solvent: Ensure your sample is reconstituted in a solvent that is weaker than your initial mobile phase conditions to enable proper peak focusing at the head of the column.
Table 1: Recommended High-pH Reversed-Phase LC Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1 x 100 mm, 1.8 µm | Standard for lipidomics; provides good resolution. |
| Mobile Phase A | 10 mM Ammonium Hydroxide in Water (pH ~10.5) | High pH improves peak shape for phosphates.[5][8] |
| Mobile Phase B | Acetonitrile | Strong organic solvent for elution. |
| Gradient | 5% B to 95% B over 15 minutes | Start with low organic to focus analyte, then ramp to elute the hydrophobic tail. |
| Flow Rate | 0.3 mL/min | Standard for 2.1 mm ID columns. |
| Column Temp | 45 °C | Reduces mobile phase viscosity and can improve peak shape. |
Part 4: Mass Spectrometry (MS) Source Optimization
Proper ionization is the final, critical hurdle to achieving a strong signal. Electrospray Ionization (ESI) is the standard method.
Q5: Should I use positive or negative ion mode? Which one gives a better signal?
Answer: You should test both, but positive ion mode is often superior for robust quantification of acyl-CoAs .[9]
-
Positive Ion Mode ([M+H]+): This mode typically yields a highly consistent and specific fragmentation pattern. Upon collision-induced dissociation (CID), acyl-CoAs undergo a characteristic neutral loss of a 507 Da fragment corresponding to the 3'-phospho-ADP moiety.[5][9] This predictable fragmentation is ideal for setting up highly specific Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) experiments.
-
Negative Ion Mode ([M-H]- or [M-4H]4-): While it can be sensitive, negative mode often produces more complex fragmentation patterns and can be more susceptible to in-source fragmentation or the formation of various multiply charged species, which can complicate quantification.[9][10][11]
Q6: I have selected positive ion mode, but my signal is still weak. How do I tune the ESI source?
Answer: The goal is to achieve efficient desolvation and ionization without causing thermal degradation.[12] Use a standard solution of your analyte (or a close analog) infused directly into the source to optimize these parameters.
Table 2: ESI Source Parameter Troubleshooting
| Parameter | If Signal is Low, Try... | Causality & Explanation |
| Capillary/Spray Voltage | Increase in small increments (e.g., +0.5 kV) | Enhances the electrostatic field to promote more efficient droplet formation and ion emission from the ESI needle.[12] |
| Drying Gas Temperature | Increase by 25 °C increments | Aids in solvent evaporation from the ESI droplets. Crucial for large, less volatile molecules like acyl-CoAs. Be cautious to avoid thermal degradation.[12] |
| Drying Gas Flow | Increase flow rate | Physically assists in removing the solvent vapor from the source, pushing the equilibrium towards the formation of gas-phase ions.[12] |
| Nebulizer Gas Pressure | Increase pressure | Creates finer ESI droplets, which have a higher surface-area-to-volume ratio and thus evaporate more efficiently. |
| Solvent Additives | Add 5-10 mM of an ammonium salt (e.g., ammonium acetate) to the mobile phase. | Promotes the formation of [M+NH4]+ adducts, which can sometimes be more stable and ionize more efficiently than the protonated [M+H]+ species.[3] |
Workflow for Troubleshooting Signal Loss
Caption: A decision tree for systematic troubleshooting of signal loss.
Part 5: Advanced Strategies & FAQs
Q7: I've optimized my source and LC conditions, but the signal-to-noise is still poor. What else can I do?
Answer: If basic optimization is insufficient, consider chemical derivatization or alternative MS techniques.
-
Phosphate Methylation: This is an advanced derivatization strategy that chemically converts the phosphate groups on the CoA moiety to their methyl esters.[1] This has two major benefits:
-
High-Resolution Mass Spectrometry (HRMS): If you are using a triple quadrupole instrument and suffering from high background noise, switching to a high-resolution instrument like a Q-TOF or Orbitrap can help.[13] By analyzing the data using a narrow mass extraction window (e.g., +/- 5 ppm), you can computationally filter out a significant amount of chemical noise and improve your signal-to-noise ratio.
Q8: How do I set up my MS/MS experiment to confirm the identity of my analyte?
Answer: Use the characteristic fragmentation pattern. In positive ion mode, you will perform a Product Ion Scan on the predicted m/z of the [M+H]+ ion for (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA. You should observe a dominant product ion corresponding to the neutral loss of 507.0 Da.
Structure and Key Fragmentation for MS/MS
Caption: Positive mode CID fragmentation of an Acyl-CoA.
For targeted quantification, set up an MRM transition:
-
Q1 (Precursor Ion): m/z of [M+H]+
-
Q3 (Product Ion): m/z of [M+H - 507.0]+
This highly specific transition will minimize background interference and provide the best sensitivity and quantitative accuracy.[5][9]
References
-
Wang, M., & Han, X. (2016). Strategies to improve/eliminate the limitations in shotgun lipidomics. Journal of Chromatography B, 1035, 2-10. [Link]
-
G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues. [Link]
-
Peng, B., et al. (2021). Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry. Analytical Chemistry, 93(8), 3695–3703. [Link]
-
Murphy, R. C., et al. (2010). Advances in Mass Spectrometry for Lipidomics. Annual Review of Analytical Chemistry, 3, 45-66. [Link]
-
CGSpace. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide. [Link]
-
Haynes, C. A., et al. (2008). Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Lipid Research, 49(5), 1113–1125. [Link]
-
Biotage. (2023, February 2). Troubleshooting Loss of Signal: Where did my peaks go?[Link]
-
Magde-Scharge, K., et al. (2005). LC/MS/MS method for quantitative determination of long-chain fatty Acyl-CoAs. Analytical Chemistry, 77(9), 2889-2894. [Link]
-
Valianpour, F., et al. (1999). Identification of fatty acids by electrospray mass spectrometry and tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 10(12), 1233-1245. [Link]
-
Cai, T., & Xia, Y. (2014). Mass Spectrometry Methodology in Lipid Analysis. Circulation Research, 114(11), 1746–1761. [Link]
-
Schneiter, R., et al. (1999). Electrospray Ionization Tandem Mass Spectrometry (Esi-Ms/Ms) Analysis of the Lipid Molecular Species Composition of Yeast Subcellular Membranes Reveals Acyl Chain-Based Sorting/Remodeling of Distinct Molecular Species En Route to the Plasma Membrane. The Journal of Cell Biology, 146(4), 741–754. [Link]
-
Li, M., et al. (2020). Recent advances in analytical strategies for mass spectrometry-based lipidomics. Analytica Chimica Acta, 1137, 188-202. [Link]
-
Le, T. T., et al. (2020). High-Throughput Profiling of Long Chain Fatty Acids and Oxylipins by LC–MS. Metabolites, 10(11), 447. [Link]
-
Angelini, R., et al. (2022). The MALDI Method to Analyze the Lipid Profile, Including Cholesterol, Triglycerides and Other Lipids. International Journal of Molecular Sciences, 23(23), 15301. [Link]
-
K. Magde-Scharge, et al. (2005). LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs. Analytical Chemistry. [Link]
-
Agilent Technologies. (2018, November 29). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. [Link]
-
Chrom-Art. (2018, September 1). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. [Link]
-
SCIEX. (n.d.). Identification and quantitation of unsaturated fatty acid isomers using the ZenoTOF 7600 system. [Link]
-
scicommhub. (n.d.). (2E,19Z,22Z,25Z,28Z,31Z)-Tetratriacontahexaenoyl-CoA. [Link]
-
PubChem. (n.d.). (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA(4-). [Link]
-
ResearchGate. (1999). Electrospray Ionization Tandem Mass Spectrometry (Esi-Ms/Ms) Analysis of the Lipid Molecular Species Composition of Yeast Subcellular Membranes Reveals Acyl Chain-Based Sorting/Remodeling of Distinct Molecular Species En Route to the Plasma Membrane. [Link]
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- 1. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Strategies to improve/eliminate the limitations in shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
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- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. gmi-inc.com [gmi-inc.com]
- 8. LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs » JOANNEUM RESEARCH [joanneum.at]
- 9. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of fatty acids by electrospray mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA(4-) | C55H88N7O17P3S-4 | CID 72193781 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 13. Recent advances in analytical strategies for mass spectrometry-based lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (2E,19Z,22Z,25Z,28Z)-Tetratriacontapentaenoyl-CoA Metabolism
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments.
Introduction to (2E,19Z,22Z,25Z,28Z)-Tetratriacontapentaenoyl-CoA Degradation
(2E,19Z,22Z,25Z,28Z)-Tetratriacontapentaenoyl-CoA is a very-long-chain polyunsaturated fatty acyl-CoA (VLC-PUFA-CoA). Due to its considerable chain length and multiple cis double bonds, its degradation is a specialized process primarily occurring within the peroxisome.[1][2] Unlike saturated fatty acids, its catabolism requires a core set of β-oxidation enzymes along with crucial auxiliary enzymes to handle the complex double bond structure. Understanding this pathway is critical for designing robust experiments and interpreting results accurately.
The Degradation Pathway
The degradation of this VLC-PUFA-CoA is a multi-step process involving initial chain-shortening in the peroxisomes, followed by further oxidation in the mitochondria. The peroxisomal stage is key for handling the very long chain and the specific arrangement of double bonds.
Caption: Peroxisomal and mitochondrial degradation of (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA.
Troubleshooting Guide
This section addresses common issues encountered during in vitro degradation assays of (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA.
Issue 1: Low or No Substrate Degradation
| Potential Cause | Troubleshooting Steps & Explanation |
| Substrate Instability | Verify Substrate Integrity: Polyunsaturated acyl-CoAs are highly susceptible to oxidation at their double bonds.[3][4][5] Use freshly prepared substrate or ensure it has been stored at -80°C under an inert gas (e.g., argon). Consider adding antioxidants like BHT to your assay buffer.[3] |
| Missing Cofactors | Ensure Cofactor Availability: Peroxisomal β-oxidation requires FAD, NAD+, and Coenzyme A. For the crucial auxiliary enzyme 2,4-dienoyl-CoA reductase, NADPH is essential.[6][7][8] Ensure these are present at optimal concentrations in your reaction buffer. |
| Inactive Enzymes | Check Enzyme Activity: If using purified enzymes or cell lysates, confirm the activity of key enzymes like acyl-CoA oxidase, enoyl-CoA isomerase, and 2,4-dienoyl-CoA reductase using standard substrates. |
| Incorrect Assay Conditions | Optimize pH and Temperature: Most enzymatic assays for fatty acid oxidation perform optimally at a physiological pH (around 7.0-8.0) and temperature (37°C). Verify and optimize these parameters for your specific system. |
| Inhibitor Contamination | Rule out Inhibition: Ensure buffers and reagents are free from contaminants that could inhibit the enzymes. For example, excess free fatty acids can sometimes inhibit acyl-CoA synthetases.[9] |
Issue 2: High Background Signal or Non-Specific Product Formation
| Potential Cause | Troubleshooting Steps & Explanation |
| Spontaneous Hydrolysis | Minimize Incubation Times: The thioester bond in acyl-CoAs is prone to hydrolysis.[3] Keep samples on ice and minimize incubation times where possible. Analyze samples promptly after the reaction is stopped. |
| Oxidative Degradation | Prevent Non-enzymatic Oxidation: As mentioned, the polyunsaturated chain is prone to oxidation. This can generate a variety of breakdown products. Perform experiments in low-light conditions and consider de-gassing buffers to remove oxygen.[3] |
| Contaminating Enzyme Activities | Use Purified Components: If using cell lysates, contaminating enzymes may produce interfering products. If possible, use purified enzymes or isolated peroxisomes to reduce this variability.[10] |
Issue 3: Difficulty in Detecting and Quantifying Degradation Products
| Potential Cause | Troubleshooting Steps & Explanation |
| Low Product Concentration | Increase Reaction Time or Enzyme Concentration: If degradation is slow, consider increasing the incubation time or the amount of enzyme/lysate. Be mindful of potential substrate instability with longer incubations. |
| Inadequate Analytical Method | Optimize Detection: Use highly sensitive methods like HPLC or LC-MS/MS for the detection of acyl-CoA esters.[11] Ensure your chromatography method is optimized for separating very-long-chain species. |
| Product Instability | Stabilize Products: The shorter-chain acyl-CoA products are also susceptible to degradation. Ensure your sample quenching and extraction procedures are rapid and maintain sample integrity. |
Experimental Protocols
Protocol 1: In Vitro Peroxisomal β-Oxidation Assay
This protocol provides a framework for measuring the degradation of (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA using isolated peroxisomes.
Materials:
-
Isolated, purified peroxisomes
-
(2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA substrate
-
Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Cofactors: ATP, FAD, NAD+, Coenzyme A, NADPH
-
Reaction quenching solution (e.g., strong acid or organic solvent)
-
HPLC or LC-MS/MS system for analysis
Procedure:
-
Preparation: Pre-warm the assay buffer and cofactor solution to 37°C. Keep the substrate and peroxisome preparations on ice.
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, cofactors, and a defined amount of isolated peroxisomes.
-
Initiate Reaction: Add the (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA substrate to initiate the reaction.
-
Incubation: Incubate at 37°C for a predetermined time course (e.g., 0, 5, 15, 30 minutes).
-
Quenching: Stop the reaction at each time point by adding the quenching solution.
-
Sample Preparation: Centrifuge the quenched samples to pellet protein and debris. Collect the supernatant for analysis.
-
Analysis: Analyze the supernatant by HPLC or LC-MS/MS to quantify the remaining substrate and the formation of degradation products.
Caption: Workflow for in vitro peroxisomal β-oxidation assay.
Frequently Asked Questions (FAQs)
Q1: Why is peroxisomal degradation necessary for this molecule? A1: Very-long-chain fatty acids (VLCFAs) like tetratriacontapentaenoic acid are poor substrates for mitochondrial β-oxidation enzymes.[12] Peroxisomes possess specific transporters (ABCD family) and enzymes (e.g., acyl-CoA oxidase) that are adapted to handle these long acyl chains.[13]
Q2: What are the key auxiliary enzymes in the degradation of this polyunsaturated acyl-CoA? A2: The key auxiliary enzymes are enoyl-CoA isomerase and 2,4-dienoyl-CoA reductase .[14][15] The isomerase repositions the double bonds to be compatible with the β-oxidation machinery, while the reductase is essential for resolving conjugated double bond structures that arise during the degradation of polyunsaturated fatty acids.[6][7][16][17][18][19][20][21]
Q3: Can I use a standard fatty acid oxidation assay kit for this substrate? A3: Most commercially available fatty acid oxidation assay kits are designed for long-chain or medium-chain saturated fatty acids and may not be suitable. These kits often do not include the necessary auxiliary enzymes or the specific cofactors (like NADPH for 2,4-dienoyl-CoA reductase) required for polyunsaturated VLCFA degradation. It is recommended to use a tailored assay as described in the protocol above.
Q4: How can I prevent the degradation of my (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA stock solution? A4: To prevent degradation, store the stock solution at -80°C in small aliquots to avoid repeated freeze-thaw cycles.[3] It is also beneficial to overlay the solution with an inert gas like argon or nitrogen before sealing the vial to minimize exposure to oxygen.[3]
Q5: What are some known inhibitors I can use as experimental controls? A5: While specific inhibitors for the entire degradation pathway of this particular molecule are not well-documented, you can use inhibitors of general fatty acid metabolism. For instance, Triacsin C is a known inhibitor of long-chain acyl-CoA synthetase, which is required for the initial activation of the fatty acid.[9] This can be used to demonstrate that the degradation is dependent on the CoA-activated form of the fatty acid.
References
-
2,4 Dienoyl-CoA reductase - Wikipedia. [Link]
-
Usuda, N., et al. (1995). Studies of Human 2,4-Dienoyl CoA Reductase Shed New Light on Peroxisomal β-Oxidation of Unsaturated Fatty Acids. PubMed Central. [Link]
-
Bartlett, K., & Eaton, S. (2019). Fatty Acid beta-Oxidation. AOCS. [Link]
-
Hiltunen, J. K., et al. (2009). Degradation of very long chain dicarboxylic polyunsaturated fatty acids in mouse hepatocytes, a peroxisomal process. PubMed. [Link]
-
Goepfert, S., et al. (2005). Molecular Identification and Characterization of the Arabidopsis Δ3,5,Δ2,4-Dienoyl-Coenzyme A Isomerase, a Peroxisomal Enzyme Participating in the β-Oxidation Cycle of Unsaturated Fatty Acids. NIH. [Link]
-
The type of reaction catalyzed by mammalian 2,4-dienoyl-CoA reductase. ResearchGate. [Link]
-
b -oxidation of fatty acids with double bonds at even- or odd-numbered... ResearchGate. [Link]
-
Luo, M. J., et al. (1995). Peroxisomes contain delta 3,5,delta 2,4-dienoyl-CoA isomerase and thus possess all enzymes required for the beta-oxidation of unsaturated fatty acids by a novel reductase-dependent pathway. PubMed. [Link]
-
Smeland, T. E., et al. (1992). NADPH-dependent beta-oxidation of unsaturated fatty acids with double bonds extending from odd-numbered carbon atoms. PNAS. [Link]
-
Beta oxidation - Wikipedia. [Link]
-
6.11: Fatty Acid Oxidation - Biology LibreTexts. [Link]
-
Poirier, Y., et al. (2001). Analysis of the Alternative Pathways for the β-Oxidation of Unsaturated Fatty Acids Using Transgenic Plants Synthesizing Polyhydroxyalkanoates in Peroxisomes. PubMed Central. [Link]
-
Schulz, H., & Kunau, W. H. (1987). Beta-oxidation of polyunsaturated fatty acids with conjugated double bonds. Mitochondrial metabolism of octa-2,4,6-trienoic acid. PubMed Central. [Link]
-
The essential role of 2,4-dienoyl-CoA reductase for the degradation of complex fatty acid mixtures. ASM Journals. [Link]
-
Schulz, H., & Kunau, W. H. (1987). Evidence for the essential function of 2,4-dienoyl-coenzyme A reductase in the beta-oxidation of unsaturated fatty acids in vivo. Isolation and characterization of an Escherichia coli mutant with a defective 2,4-dienoyl-coenzyme A reductase. PubMed. [Link]
-
Weis, M. T., et al. (2014). Inhibition of long chain fatty acyl-CoA synthetase (ACSL) and ischemia reperfusion injury. PubMed. [Link]
-
Schulz, H., & Kunau, W. H. (1995). Double bond removal from odd-numbered carbons during peroxisomal beta-oxidation of arachidonic acid requires both 2,4-dienoyl-CoA reductase and delta 3,5,delta 2,4-dienoyl-CoA isomerase. PubMed. [Link]
-
Cross-Species Transcriptomic and Metabolomic Analysis Reveals Conserved and Divergent Fatty Acid Metabolic Regulatory Strategies During Mammalian Oocyte Maturation. MDPI. [Link]
-
Methodology for measuring oxidative capacity of isolated peroxisomes in the Seahorse assay. PubMed Central. [Link]
-
Degradation of polyunsaturated fatty acids in mitochondria. ResearchGate. [Link]
-
Fatty Acid Degradation. University of California, Davis. [Link]
-
The Pathophysiological Role of Very Long-Chain Acyl-CoA Dehydrogenase Deficiency. MDPI. [Link]
-
Inhibition of very long chain acyl-CoA dehydrogenase during cardiac ischemia. PubMed. [Link]
-
Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes. PubMed Central. [Link]
-
Regulation of Stearoyl-CoA Desaturase 1 mRNA Stability by Polyunsaturated Fatty Acids in 3T3-L1 Adipocytes*. Plant and Agroecosystem Sciences. [Link]
-
Lipid membranes and acyl-CoA esters promote opposing effects on acyl-CoA binding protein structure and stability. PubMed. [Link]
-
How can I test peroxisome function in vivo or in vitro? ResearchGate. [Link]
-
Malonyl-CoA - Wikipedia. [Link]
-
(PDF) Method for Measurement of Peroxisomal Very Long-Chain Fatty Acid Beta-Oxidation and De Novo C26:0 Synthesis Activity in Living Cells Using Stable-Isotope Labeled Docosanoic Acid. ResearchGate. [Link]
-
Strategies for Correcting Very Long Chain Acyl-CoA Dehydrogenase Deficiency. ResearchGate. [Link]
-
Effect of Unsaturation on the Stability of C 18 Polyunsaturated Fatty Acids Vesicles Suspension in Aqueous Solution. Scilit. [Link]
-
Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα. MDPI. [Link]
-
Oxidative stability of polyunsaturated fatty acid in phosphatidylcholine liposomes. PubMed. [Link]
-
Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism. PubMed Central. [Link]
Sources
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- 2. Beta oxidation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. scilit.com [scilit.com]
- 5. Oxidative stability of polyunsaturated fatty acid in phosphatidylcholine liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2,4 Dienoyl-CoA reductase - Wikipedia [en.wikipedia.org]
- 7. pnas.org [pnas.org]
- 8. Beta-oxidation of polyunsaturated fatty acids with conjugated double bonds. Mitochondrial metabolism of octa-2,4,6-trienoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of long chain fatty acyl-CoA synthetase (ACSL) and ischemia reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bio.libretexts.org [bio.libretexts.org]
- 12. mdpi.com [mdpi.com]
- 13. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aocs.org [aocs.org]
- 15. researchgate.net [researchgate.net]
- 16. Molecular Identification and Characterization of the Arabidopsis Δ3,5,Δ2,4-Dienoyl-Coenzyme A Isomerase, a Peroxisomal Enzyme Participating in the β-Oxidation Cycle of Unsaturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Peroxisomes contain delta 3,5,delta 2,4-dienoyl-CoA isomerase and thus possess all enzymes required for the beta-oxidation of unsaturated fatty acids by a novel reductase-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. Evidence for the essential function of 2,4-dienoyl-coenzyme A reductase in the beta-oxidation of unsaturated fatty acids in vivo. Isolation and characterization of an Escherichia coli mutant with a defective 2,4-dienoyl-coenzyme A reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Double bond removal from odd-numbered carbons during peroxisomal beta-oxidation of arachidonic acid requires both 2,4-dienoyl-CoA reductase and delta 3,5,delta 2,4-dienoyl-CoA isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LC Gradients for Very-Long-Chain Fatty Acyl-CoA Separation
Welcome to the technical support center for optimizing Liquid Chromatography (LC) gradients for the separation of Very-Long-Chain Fatty Acyl-CoAs (VLCFA-CoAs). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the challenges associated with VLCFA-CoA analysis.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the analysis of VLCFA-CoAs.
Q1: What makes the separation of VLCFA-CoAs so challenging?
A1: The analysis of VLCFA-CoAs presents significant challenges due to their low abundance in biological tissues, inherent instability, and the diverse physicochemical properties of their long acyl chains.[1] These molecules are amphipathic, possessing both a polar Coenzyme A head group and a long, nonpolar fatty acyl tail. As the chain length increases, the hydrophobicity of the molecule dominates, leading to strong retention on reversed-phase columns and making them difficult to elute, often resulting in broad, poorly resolved peaks.[2]
Q2: Why is LC-MS/MS the preferred method for VLCFA-CoA analysis?
A2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for VLCFA-CoA analysis due to its high sensitivity and specificity. This allows for the quantification of individual VLCFA-CoA species even in complex biological matrices.[3] Methods often utilize reversed-phase chromatography to separate the different acyl-CoA species based on the length and saturation of their fatty acid chains, while tandem mass spectrometry provides excellent selectivity through techniques like Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).[4]
Q3: What are the critical first steps in sample preparation for VLCFA-CoA analysis?
A3: Successful analysis begins with meticulous sample preparation. The primary goal is to rapidly quench metabolic activity to preserve the in vivo acyl-CoA profile.[1] Immediate freeze-clamping of tissues in liquid nitrogen is the standard method to halt enzymatic activity.[1] It is crucial to keep the tissues frozen during homogenization to prevent degradation.[1]
Q4: What is the general principle behind reversed-phase LC separation of VLCFA-CoAs?
A4: In reversed-phase LC, a nonpolar stationary phase (like C18 or C8) is used with a polar mobile phase. VLCFA-CoAs are retained on the column through hydrophobic interactions between their long acyl chains and the stationary phase. A gradient elution is typically employed, where the percentage of a less polar organic solvent (like acetonitrile or methanol) in the mobile phase is gradually increased. This increasing organic content disrupts the hydrophobic interactions, causing the VLCFA-CoAs to elute from the column. Longer chain and more saturated VLCFA-CoAs are more hydrophobic and thus require a higher concentration of organic solvent to elute.[2]
Part 2: Troubleshooting Guides
This section provides detailed solutions to specific problems you might encounter during your experiments.
Issue 1: Poor Peak Shape (Broad or Tailing Peaks) for VLCFA-CoAs
Click to expand for troubleshooting steps.
Q: My VLCFA-CoA peaks (especially C24:0 and C26:0) are very broad and show significant tailing. What could be the cause and how can I fix it?
A: From the Lab of a Senior Application Scientist:
This is a classic and very common issue when dealing with these highly hydrophobic molecules. The root cause often lies in a combination of strong, sometimes irreversible, binding to the stationary phase and secondary interactions with the column hardware or residual silanols. Let's break down the troubleshooting process logically.
Step 1: Evaluate Your Mobile Phase Composition
-
Underlying Principle: The mobile phase must be strong enough to effectively disrupt the hydrophobic interactions between the long acyl chains and the C18 stationary phase. Insufficient organic solvent strength in your gradient will lead to slow elution and peak broadening. Furthermore, the pH and ionic strength can play a crucial role in minimizing secondary interactions.
-
Protocol:
-
Increase Final Organic Percentage: For VLCFA-CoAs, your gradient may need to reach a very high percentage of organic solvent (e.g., 95-100% acetonitrile).[3] If your current gradient stops at 80% or 90%, try extending it to 100% and holding it for a few minutes to ensure all analytes elute.
-
Consider a Stronger Organic Solvent: While acetonitrile is common, isopropanol is a stronger, more nonpolar solvent.[5] Consider creating a mobile phase B that is a mixture of acetonitrile and isopropanol (e.g., 90:10 or 80:20). This can significantly improve the elution of very hydrophobic compounds.
-
Optimize Mobile Phase pH and Additives: Acyl-CoAs have phosphate groups that can interact with the stationary phase. Using a slightly basic mobile phase can help to deprotonate these groups, leading to more consistent interactions. Many successful methods employ ammonium hydroxide in both the aqueous and organic mobile phases (e.g., 15 mM NH4OH).[4][6][7] This high pH environment (around 10.5) improves peak shape but requires a pH-stable column.
-
Step 2: Assess the Gradient Slope and Flow Rate
-
Underlying Principle: A gradient that is too steep may not provide enough time for the VLCFA-CoAs to partition effectively between the mobile and stationary phases, leading to co-elution and poor resolution. Conversely, a gradient that is too shallow can result in excessive band broadening.
-
Protocol:
-
Shallow the Gradient: Try decreasing the rate of change of your organic solvent percentage over time. For example, instead of going from 20% to 100% B in 10 minutes, try extending it to 20 minutes. This gives the analytes more time to interact with the stationary phase and separate more effectively.
-
Adjust the Flow Rate: Slower flow rates generally lead to better resolution but longer run times and broader peaks due to diffusion. Faster flow rates can sharpen peaks but may reduce resolution. Experiment with flow rates between 0.2 and 0.4 mL/min to find the optimal balance for your column dimensions.[3][4]
-
Step 3: Column Selection and Health
-
Underlying Principle: Not all C18 columns are created equal. For VLCFA-CoAs, a column with high carbon load and good end-capping is preferable to minimize secondary silanol interactions. Also, column degradation from repeated injections of complex biological samples is a common culprit for poor peak shape.[8]
-
Protocol:
-
Consider a Shorter Alkyl Chain Column: If a C18 column proves too retentive, a C8 column can be a good alternative.[2] The shorter alkyl chains will have weaker hydrophobic interactions, allowing VLCFA-CoAs to elute earlier and with better peak shape.
-
Implement a Column Wash Step: After each run, it's good practice to have a high-organic wash step (e.g., 100% acetonitrile or isopropanol) to remove any strongly retained compounds. Some methods also recommend an acidic wash step to regenerate the column after using a high pH mobile phase.[6]
-
Use a Guard Column: A guard column is essential to protect your analytical column from contaminants in the sample matrix, thereby extending its lifetime and maintaining performance.[3]
-
Step 4: Consider Ion-Pairing Agents (Advanced)
-
Underlying Principle: Ion-pairing agents are additives to the mobile phase that contain a charged head group and a hydrophobic tail.[9] They can pair with the charged phosphate groups of the acyl-CoAs, effectively neutralizing the charge and allowing the molecule to behave more like a neutral, hydrophobic species, leading to improved retention and peak shape on a reversed-phase column.
-
Protocol:
-
Introduction of an Ion-Pairing Reagent: Alkylamines, such as triethylamine or tributylamine, can be added to the mobile phase at low concentrations (e.g., 5-10 mM) to act as cationic ion-pairing agents.
-
Re-optimization is Key: The addition of an ion-pairing agent will significantly alter the chromatography. You will need to re-optimize your gradient profile.
-
// Level 1 Nodes mobile_phase [label="Step 1: Evaluate\nMobile Phase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; gradient_flow [label="Step 2: Assess\nGradient & Flow Rate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; column [label="Step 3: Check\nColumn Health", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ion_pairing [label="Step 4: Consider\nIon-Pairing (Advanced)", fillcolor="#FBBC05", fontcolor="#202124"];
// Connections from start start -> mobile_phase; start -> gradient_flow; start -> column; start -> ion_pairing;
// Level 2 Nodes for Mobile Phase inc_organic [label="Increase Final %B\n(e.g., to 100%)"]; stronger_solvent [label="Use Stronger Solvent\n(e.g., ACN/IPA mix)"]; ph_additive [label="Optimize pH/Additive\n(e.g., 15mM NH4OH)"];
// Connections from mobile_phase mobile_phase -> inc_organic [label="Insufficient\nElution Strength"]; mobile_phase -> stronger_solvent [label="High\nHydrophobicity"]; mobile_phase -> ph_additive [label="Secondary\nInteractions"];
// Level 2 Nodes for Gradient & Flow shallow_gradient [label="Shallow the Gradient\n(Increase run time)"]; adjust_flow [label="Adjust Flow Rate\n(0.2-0.4 mL/min)"];
// Connections from gradient_flow gradient_flow -> shallow_gradient [label="Poor\nPartitioning"]; gradient_flow -> adjust_flow [label="Balance Speed\n& Resolution"];
// Level 2 Nodes for Column c8_column [label="Try C8 Column"]; column_wash [label="Implement Wash Step"]; guard_column [label="Use Guard Column"];
// Connections from column column -> c8_column [label="Excessive\nRetention"]; column -> column_wash [label="Contamination\nBuildup"]; column -> guard_column [label="Protect\nAnalytical Column"];
// Level 2 Nodes for Ion Pairing add_ipa [label="Add Ion-Pairing Agent\n(e.g., Triethylamine)"]; reoptimize [label="Re-optimize Gradient"];
// Connections from ion_pairing ion_pairing -> add_ipa [label="Neutralize\nCharge"]; add_ipa -> reoptimize; } Troubleshooting workflow for poor peak shape.
Issue 2: Inconsistent Retention Times
Click to expand for troubleshooting steps.
Q: I'm observing significant drift in the retention times of my VLCFA-CoA standards from run to run. What could be causing this instability?
A: From the Lab of a Senior Application Scientist:
Retention time instability is a frustrating problem that points to a lack of equilibrium in your LC system or changes in your mobile phase over time. For robust, reproducible results, every part of the system needs to be stable.
Step 1: Ensure Proper Column Equilibration
-
Underlying Principle: The stationary phase needs to be fully equilibrated with the initial mobile phase conditions before each injection. If the column is not returned to the starting conditions and held there for a sufficient time, the retention of analytes in the subsequent run will be inconsistent.
-
Protocol:
-
Increase Equilibration Time: A common rule of thumb is to allow at least 10-15 column volumes of the initial mobile phase to pass through the column for re-equilibration. For a standard 2.1 x 150 mm column (volume ~0.5 mL) at a flow rate of 0.4 mL/min, this would mean an equilibration time of at least 1.25 minutes for one column volume, so a 10-15 minute equilibration is not unreasonable, especially with ion-pairing agents.
-
Monitor the Baseline: Watch your detector's baseline at the end of the run and during equilibration. A stable, flat baseline is a good indicator that the column is ready for the next injection.
-
Step 2: Check Mobile Phase Preparation and Stability
-
Underlying Principle: The composition of your mobile phase must be consistent. Volatile additives or changes in pH can alter the chromatography over the course of a sequence.
-
Protocol:
-
Freshly Prepare Mobile Phases: Especially if you are using additives like ammonium hydroxide, it's best to prepare fresh mobile phases daily. The pH of solutions containing volatile bases can change over time as the base evaporates.
-
Ensure Proper Degassing: Dissolved gases in the mobile phase can form bubbles in the pump heads, leading to inaccurate flow rates and pressure fluctuations, which in turn cause retention time shifts. Use an online degasser or degas your mobile phases by sonication or vacuum filtration before use.
-
Step 3: Verify LC System Performance
-
Underlying Principle: Mechanical issues with the LC system, such as a faulty pump or a leak, can lead to inconsistent mobile phase delivery and, consequently, shifting retention times.
-
Protocol:
-
Check for Leaks: Carefully inspect all fittings and connections from the solvent reservoirs to the waste line for any signs of leakage.
-
Monitor System Pressure: A stable backpressure during the run is a good sign of a healthy system. If you see significant pressure fluctuations, it could indicate a bubble in the pump, a failing pump seal, or a blockage.
-
Perform a Pump Performance Test: Most LC software has built-in diagnostic tests to check the accuracy and precision of the pump's flow rate and gradient proportioning.
-
// Level 1 Nodes equilibration [label="Step 1: Check Column\nEquilibration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mobile_phase_prep [label="Step 2: Verify Mobile\nPhase Stability", fillcolor="#4285F4", fontcolor="#FFFFFF"]; lc_system [label="Step 3: Assess\nLC System Health", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Connections from start start -> equilibration; start -> mobile_phase_prep; start -> lc_system;
// Level 2 Nodes for Equilibration inc_equilibration [label="Increase Equilibration Time\n(10-15 column volumes)"]; monitor_baseline [label="Monitor Baseline\nfor Stability"];
// Connections from equilibration equilibration -> inc_equilibration [label="Insufficient\nRe-equilibration"]; equilibration -> monitor_baseline [label="Confirm\nReadiness"];
// Level 2 Nodes for Mobile Phase fresh_prep [label="Prepare Fresh\nMobile Phase Daily"]; degas [label="Ensure Proper\nDegassing"];
// Connections from mobile_phase_prep mobile_phase_prep -> fresh_prep [label="Volatile Additives\n(e.g., NH4OH)"]; mobile_phase_prep -> degas [label="Prevent\nBubbles"];
// Level 2 Nodes for LC System check_leaks [label="Check for Leaks"]; monitor_pressure [label="Monitor System\nBackpressure"]; pump_test [label="Run Pump\nDiagnostics"];
// Connections from lc_system lc_system -> check_leaks [label="Inconsistent\nFlow"]; lc_system -> monitor_pressure [label="Pump/Blockage\nIssues"]; lc_system -> pump_test [label="Verify Flow\nAccuracy"]; } Troubleshooting workflow for retention time instability.
Part 3: Experimental Protocols & Data
Protocol: A Starting Point for Optimizing an LC Gradient for C20-C26 Acyl-CoA Separation
This protocol provides a robust starting point for developing a separation method for VLCFA-CoAs using a standard UPLC/HPLC system coupled to a mass spectrometer.[4]
Instrumentation:
-
UPLC or HPLC system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Conditions:
| Parameter | Recommended Starting Condition | Notes |
| Column | C18 Reversed-Phase (e.g., 2.1 x 150 mm, 1.7 µm particle size) | A high-quality, end-capped column is crucial. A C8 column can be used for less retention.[4] |
| Mobile Phase A | 15 mM Ammonium Hydroxide in Water | Prepare fresh daily. |
| Mobile Phase B | 15 mM Ammonium Hydroxide in Acetonitrile | Prepare fresh daily. |
| Flow Rate | 0.4 mL/min | May be adjusted between 0.2-0.5 mL/min to optimize resolution and run time.[4] |
| Column Temp | 32-40°C | Elevated temperature can improve peak shape and reduce viscosity.[3] |
| Injection Volume | 5-30 µL | Dependent on sample concentration and instrument sensitivity.[3] |
Gradient Program:
This gradient is designed to be a starting point and should be optimized for your specific set of analytes and column.
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 80 | 20 | Initial |
| 2.8 | 55 | 45 | Linear |
| 15.0 | 0 | 100 | Linear |
| 22.5 | 0 | 100 | Hold |
| 22.6 | 80 | 20 | Step |
| 30.0 | 80 | 20 | Equilibrate |
This is a composite gradient based on several sources to provide a broad separation window.[3][4]
Mass Spectrometry Conditions (Positive ESI Mode):
| Parameter | Typical Value |
| Capillary Voltage | 3.2 - 3.5 kV |
| Cone Voltage | 45 V |
| Source Temp | 120 °C |
| Desolvation Temp | 500 °C |
| Desolvation Gas Flow | 500 L/h |
| Collision Gas | Argon |
These parameters are instrument-dependent and must be optimized by direct infusion of standards.[3]
Data Acquisition:
-
Use Multiple Reaction Monitoring (MRM) for quantification.
-
The precursor ion is typically the [M+H]+ ion.
-
A common product ion for acyl-CoAs results from the neutral loss of 507 Da, corresponding to the phosphoadenosine diphosphate moiety.[6][7]
References
- Vertex AI Search. (n.d.). Sample preparation for Acyl-CoA analysis.
- BenchChem. (2025). Application Notes and Protocols for Acyl-CoA Analysis from Biological Tissues.
- BenchChem. (2025). Application Notes and Protocols for the Analysis of Long-Chain Acyl-CoAs.
- Woldegiorgis, G., Spennetta, T., Corkey, B. E., Williamson, J. R., & Shrago, E. (1985). Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 150(1), 8–12.
- Li, L. O., Hu, C. W., & Chen, G. (2015).
- Jensen, M. D., & Johnson, C. M. (2012). Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring. Metabolomics, 8(6), 1236–1243.
- Cyberlipid. (n.d.). Fatty acyl CoA analysis.
- Springer Nature Experiments. (n.d.). Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry.
- ACS Publications. (2005).
- MDPI. (2022). Cross-Species Transcriptomic and Metabolomic Analysis Reveals Conserved and Divergent Fatty Acid Metabolic Regulatory Strategies During Mammalian Oocyte Maturation.
- Li, L. O., Kienesberger, P. C., & Pulinilkunnil, T. (2005). LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. Analytical Chemistry, 77(9), 2889–2894.
- ResearchGate. (n.d.). The effect of 2-propanol on the HPLC separation of acyl- CoAs.
- ResearchGate. (n.d.). Ion-pairing UHPLC chromatography produces well-separated peaks for CoA....
- Abe, Y., Honsho, M., Nakanishi, H., Taguchi, R., & Fujiki, Y. (2018). Analyses of the fatty acid separation principle using liquid chromatography-mass spectrometry. Medical Mass Spectrometry, 2(1), 22–28.
- Chromatography Online. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations.
- Wiley-VCH. (n.d.). Chapter 1 Aspects of Gradient Optimization.
- ResearchGate. (n.d.). LC/MS/MS method for quantitative determination of long-chain fatty Acyl-CoAs.
- Haynes, C. A., Allegood, J. C., Park, H., & Sullards, M. C. (2008). Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Lipid Research, 49(5), 1113–1125.
- Technology Networks. (2024). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications.
Sources
- 1. benchchem.com [benchchem.com]
- 2. jsbms.jp [jsbms.jp]
- 3. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
Technical Support Center: Analysis of (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA
Welcome to the technical support center for the analysis of (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling and analyzing this very long-chain polyunsaturated fatty acyl-CoA. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common contamination issues and other analytical challenges.
Introduction to (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA Analysis
(2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA is a very long-chain fatty acyl-CoA (VLCFA-CoA) with a 34-carbon backbone and five double bonds. Its analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS), is prone to several challenges, including low abundance in biological matrices, susceptibility to oxidation, and significant risk of contamination from various laboratory sources. This guide provides practical solutions to these common issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of contamination when analyzing (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA?
A1: Contamination can arise from multiple sources throughout the analytical workflow. The most common culprits include:
-
Plasticware: Consumables like microcentrifuge tubes, pipette tips, and collection vials are a major source of plasticizers (e.g., phthalates) and slip agents (e.g., oleamide). These compounds can leach into your solvents and samples, causing significant interference in your analysis.
-
Solvents: Even high-purity or LC-MS grade solvents can contain trace-level contaminants that may become concentrated during sample preparation, leading to unexpected peaks in your chromatograms.
-
Glassware: Improperly cleaned glassware can retain residues from previous experiments or cleaning detergents, which can introduce a variety of interfering compounds.
-
Laboratory Environment: Airborne particles, such as dust and fibers, as well as volatile organic compounds from personal care products, can settle into your samples and contaminate them.
Q2: I'm observing unexpected peaks in my mass spectrometry data. How can I confirm if they are contaminants?
A2: To determine if unexpected peaks are contaminants, you should:
-
Analyze a Method Blank: Prepare a "sample" that contains no biological material but is processed through the entire extraction and analysis procedure. Any peaks present in the method blank are likely contaminants introduced during sample preparation.
-
Analyze a Solvent Blank: Inject the solvent used to resuspend your final extract directly into the LC-MS system. This will help identify contaminants originating from the solvent itself or the instrument.
-
Consult a Contaminant Database: Compare the mass-to-charge ratio (m/z) of the unknown peaks with known laboratory contaminants. Many common contaminants and their m/z values are well-documented in publicly available databases.
Q3: My recovery of (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA is consistently low. What could be the cause?
A3: Low recovery of very long-chain acyl-CoAs is a common issue. Several factors can contribute to this:
-
Inefficient Extraction: The long acyl chain of this molecule makes it challenging to extract efficiently. The choice of extraction solvent and method is critical. A two-phase extraction system, such as a modified Bligh-Dyer or Folch procedure, is often necessary to effectively separate lipids from other cellular components.[1]
-
Adsorption to Surfaces: Very long-chain acyl-CoAs can adsorb to the surfaces of plasticware and glassware, leading to sample loss. Using low-adhesion microcentrifuge tubes and silanized glassware can help mitigate this issue.
-
Degradation: The multiple double bonds in (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA make it susceptible to oxidation. It is crucial to handle samples quickly, on ice, and under an inert atmosphere (e.g., nitrogen or argon) whenever possible. The addition of an antioxidant, such as butylated hydroxytoluene (BHT), to the extraction solvent can also help prevent oxidative degradation.
Troubleshooting Guide
Issue 1: High Background Noise and Numerous Interfering Peaks in Mass Spectra
This is a strong indicator of widespread contamination, likely from solvents or plasticware.
Root Cause Analysis and Solution Workflow:
Caption: Workflow for troubleshooting high background noise.
Detailed Troubleshooting Steps:
-
Evaluate Solvents: Always use the highest purity solvents available (e.g., LC-MS or UPLC grade).[2] Filter aqueous mobile phases through a 0.2 µm filter before use. Store solvents in clean glass reservoirs with covers to prevent airborne contamination.[2]
-
Assess Plasticware:
-
Leaching Test: To identify problematic plasticware, incubate the plastic item (e.g., a microcentrifuge tube) with your extraction solvent for the same duration and at the same temperature as your sample preparation. Analyze the solvent for leached contaminants.
-
Mitigation: Whenever possible, use borosilicate glassware with PTFE-lined caps.[3] If plasticware is unavoidable, opt for high-quality polypropylene tubes from a reputable manufacturer. Pre-rinse all plastic consumables with the solvent you will be using to remove surface contaminants.[4]
-
-
System Cleanliness: Regularly flush your LC system with a strong organic solvent, such as isopropanol, to remove any accumulated contaminants from the tubing and autosampler.[4]
Issue 2: Poor Chromatographic Peak Shape and Retention Time Instability for (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA
Poor peak shape (e.g., tailing or fronting) and shifting retention times can compromise quantification and identification.
Root Cause Analysis and Solution Workflow:
Caption: Troubleshooting poor chromatography.
Detailed Troubleshooting Steps:
-
Column Health: Very long-chain acyl-CoAs can strongly interact with the stationary phase of the column.
-
Column Choice: A C8 or C18 reversed-phase column is typically used for the separation of long-chain acyl-CoAs.[5][6]
-
Guard Column: Use a guard column to protect your analytical column from strongly retained matrix components.
-
Column Washing: After each batch of samples, wash the column thoroughly with a strong solvent to remove any adsorbed material.
-
-
Mobile Phase Optimization:
-
pH: The mobile phase pH should be carefully controlled to ensure consistent ionization of the phosphate groups on the CoA moiety. A slightly acidic pH (e.g., 4.9-5.3) is often used.[6][7]
-
Ionic Strength: The addition of a salt, such as ammonium acetate, to the mobile phase can improve peak shape by reducing secondary interactions with the stationary phase.
-
-
Internal Standard: The use of a suitable internal standard is crucial for reliable quantification. A heavy-isotope labeled version of the analyte is ideal. If that is not available, a structurally similar very long-chain acyl-CoA with an odd number of carbons (e.g., C25:0-CoA) can be used.
Issue 3: Evidence of Analyte Degradation (e.g., appearance of oxidation products)
The five double bonds in (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA make it highly susceptible to oxidation.
Detailed Mitigation Protocol:
Objective: To minimize the oxidation of (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA during sample preparation and analysis.
Materials:
-
Butylated hydroxytoluene (BHT)
-
Inert gas (Nitrogen or Argon)
-
Amber glass vials or tubes wrapped in aluminum foil
Procedure:
-
Solvent Preparation: Add BHT to all organic solvents used for extraction and sample resuspension to a final concentration of 0.01% (w/v).
-
Sample Handling: Perform all sample preparation steps on ice or at 4°C. Minimize the exposure of samples to air and light.
-
Inert Atmosphere: If possible, perform solvent evaporation steps under a gentle stream of nitrogen or argon.
-
Storage: Store lipid extracts in amber glass vials at -80°C under an inert atmosphere. Avoid repeated freeze-thaw cycles.
Experimental Protocols
Protocol 1: Extraction of Very Long-Chain Acyl-CoAs from Tissue
This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs.[7][8][9]
Materials:
-
Homogenizer (e.g., glass-Teflon Potter-Elvehjem)
-
Extraction Solvent: Acetonitrile/Isopropanol (3:1, v/v) with 0.01% BHT
-
Aqueous Buffer: 0.1 M Potassium Phosphate, pH 6.7
-
Solid-Phase Extraction (SPE) Columns: C18 cartridges
-
SPE Conditioning Solvent: Methanol
-
SPE Wash Solvent: Water
-
SPE Elution Solvent: Methanol with 2% Acetic Acid
Procedure:
-
Homogenization: Weigh 50-100 mg of frozen tissue and homogenize in 1 mL of ice-cold extraction solvent.
-
Extraction: Add 0.5 mL of aqueous buffer, vortex thoroughly, and centrifuge at 2000 x g for 10 minutes at 4°C.
-
Collection: Collect the supernatant containing the acyl-CoAs.
-
SPE Cleanup: a. Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water. b. Load the supernatant onto the SPE cartridge. c. Wash the cartridge with 5 mL of water to remove polar impurities. d. Elute the acyl-CoAs with 2 mL of the elution solvent.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the sample in a suitable volume of the initial mobile phase for LC-MS analysis.
Protocol 2: LC-MS/MS Analysis of (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA
Instrumentation:
-
UPLC/HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.
LC Parameters:
-
Column: C18 reversed-phase, 1.7 µm particle size, 2.1 x 100 mm
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.8
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: 20% to 100% B
-
15-20 min: 100% B
-
20.1-25 min: 20% B (re-equilibration)
-
MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Neutral Loss Scan of 507 Da. This corresponds to the loss of the phosphoadenosine diphosphate moiety from the protonated acyl-CoA molecule.[10]
-
Collision Energy: Optimize by infusing a standard of a similar long-chain acyl-CoA. A starting point is 40 eV.[10]
Data Summary Tables
Table 1: Common Laboratory Contaminants and their m/z in Positive Ion Mode
| Compound Class | Example Compound | [M+H]+ (m/z) | [M+Na]+ (m/z) | Common Source |
| Plasticizer | Di(2-ethylhexyl) phthalate (DEHP) | 391.2843 | 413.2662 | Plastic tubing, vial caps, lab gloves |
| Slip Agent | Oleamide | 282.2791 | 304.2610 | Polypropylene tubes |
| Detergent | Triton X-100 | Varies (polymeric) | Varies (polymeric) | Glassware cleaning |
| Solvent Impurity | Triethylamine (TEA) | 102.1283 | 124.1102 | Mobile phase additive |
Table 2: Recommended Solvents and Reagents
| Reagent | Recommended Grade | Rationale |
| Water | LC-MS Grade, >18 MΩ·cm | Minimizes ionic and organic contaminants. |
| Acetonitrile | LC-MS or UPLC Grade | Low UV absorbance and minimal impurities. |
| Methanol | LC-MS or UPLC Grade | Effective for extraction and system cleaning. |
| Isopropanol | LC-MS or UPLC Grade | Strong solvent for flushing LC systems. |
| Formic Acid / Acetic Acid | High purity (e.g., 99%+) | Reduces metal adduction and improves ionization. |
| Ammonium Acetate | High purity (e.g., 99%+) | Improves peak shape and ionization efficiency. |
References
-
An improved method for tissue long-chain acyl-CoA extraction and analysis. PubMed Central (PMC). Available at: [Link]
-
LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs. ACS Publications. Available at: [Link]
-
Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring. PubMed Central (PMC). Available at: [Link]
-
Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. PubMed Central (PMC). Available at: [Link]
-
Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue. PubMed Central (PMC). Available at: [Link]
-
Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography. PubMed. Available at: [Link]
-
Analysis of Plasticizer Contamination Throughout Olive Oil Production. PubMed Central (PMC). Available at: [Link]
-
A fast and versatile method for extraction and quantitation of long-chain acyl-CoA esters from tissue: content of individual long-chain acyl-CoA esters in various tissues from fed rat. PubMed. Available at: [Link]
-
Mass spectrometer settings and chromatographic properties of selected fatty acyl-CoAs. ResearchGate. Available at: [Link]
-
Improved and simplified tissue extraction method for quantitating long-chain acyl-coenzyme A thioesters with picomolar detection using high-performance liquid chromatography. PubMed. Available at: [Link]
-
High-Throughput Profiling of Long Chain Fatty Acids and Oxylipins by LC–MS. LCGC. Available at: [Link]
-
Analysis of Plasticizer Contamination Throughout Olive Oil Production. ResearchGate. Available at: [Link]
-
Investigating Plastic Contamination in Olive Oil with GC–MS/MS. LCGC International. Available at: [Link]
-
Studies of Labware Contamination during Lipid Extraction in Mass Spectrometry-Based Lipidome Analysis. ACS Publications. Available at: [Link]
-
Oxidation of unsaturated fatty acid (PUFA and MUFA oxidation). YouTube. Available at: [Link]
-
The Physiological and Pathological Role of Acyl-CoA Oxidation. MDPI. Available at: [Link]
-
Controlling Contamination in LC/MS Systems. Waters. Available at: [Link]
-
Acyl-CoA synthesis, lipid metabolism and lipotoxicity. PubMed Central (PMC). Available at: [Link]
-
The Hitchhiker's Guide to Untargeted Lipidomics Analysis: Practical Guidelines. PubMed Central (PMC). Available at: [Link]
-
Challenges in Lipidomics Biomarker Identification: Avoiding the Pitfalls and Improving Reproducibility. ResearchGate. Available at: [Link]
-
The MALDI Method to Analyze the Lipid Profile, Including Cholesterol, Triglycerides and Other Lipids. MDPI. Available at: [Link]
-
Tutorial on Lipidomics. PubMed Central (PMC). Available at: [Link]
Sources
- 1. A fast and versatile method for extraction and quantitation of long-chain acyl-CoA esters from tissue: content of individual long-chain acyl-CoA esters in various tissues from fed rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jackwestin.com [jackwestin.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improved and simplified tissue extraction method for quantitating long-chain acyl-coenzyme A thioesters with picomolar detection using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purifying (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA
Welcome to the technical support center for the purification of (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA. This guide is designed for researchers, scientists, and drug development professionals who are working with this novel long-chain polyunsaturated fatty acyl-CoA (LC-PUFA-CoA). Given the unique structure of this molecule, with its extended carbon chain and multiple cis double bonds, its purification presents a distinct set of challenges. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these complexities and achieve high-purity recovery of your target compound.
I. Understanding the Molecule: Inherent Challenges
(2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA is a C34:5 acyl-CoA. Its structure, featuring a very long acyl chain and five double bonds, makes it highly susceptible to several degradation pathways:
-
Oxidative Degradation: The multiple bis-allylic hydrogen atoms in the polyunsaturated acyl chain are prime targets for auto-oxidation, a free-radical mediated process that can lead to a cascade of degradation products, compromising sample integrity.[1][2][3] This is often the most significant challenge in handling PUFA-CoAs.
-
Hydrolysis: The thioester bond linking the fatty acid to Coenzyme A is susceptible to hydrolysis, especially at non-neutral pH, leading to the formation of the free fatty acid and Coenzyme A.[4][5]
-
Isomerization: The cis double bonds can isomerize to the more stable trans configuration, particularly when exposed to heat, light, or certain catalytic impurities. This can lead to a heterogeneous mixture of geometric isomers that are difficult to separate.
This guide will provide strategies to mitigate these challenges throughout the extraction, purification, and storage processes.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification of (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA.
Issue 1: Low or No Recovery of the Target Compound After Extraction
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Inefficient Extraction from Biological Matrix | * Homogenization: Ensure thorough homogenization of the tissue or cell pellet on ice. A glass homogenizer is often recommended for tissue samples.[6] The goal is to maximize cell lysis and release of the acyl-CoA. * Solvent System: A common and effective extraction method involves homogenization in a potassium phosphate buffer (pH 4.9), followed by the addition of 2-propanol and then acetonitrile.[6] The acidic buffer helps to protonate the phosphate groups of CoA, improving its solubility in the organic phase. The combination of isopropanol and acetonitrile effectively precipitates proteins while solubilizing the long-chain acyl-CoA. |
| Hydrolysis During Extraction | * Maintain Low Temperature: Perform all extraction steps on ice or at 4°C to minimize enzymatic and chemical hydrolysis of the thioester bond.[4] * Work Quickly: Minimize the time the sample spends in aqueous solutions, especially before the addition of organic solvents that precipitate proteins and inhibit enzymatic activity. |
| Compound Adsorption to Labware | * Use Low-Binding Tubes and Tips: The long hydrophobic acyl chain can cause the molecule to adhere to standard polypropylene labware. Utilize low-retention microcentrifuge tubes and pipette tips to minimize sample loss. |
Issue 2: Multiple Peaks or Broad Peaks During HPLC Analysis
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Oxidation of the Polyunsaturated Acyl Chain | * Incorporate Antioxidants: Add an antioxidant such as butylated hydroxytoluene (BHT) to your extraction and chromatography solvents. BHT is a radical scavenger that can help prevent the initiation and propagation of lipid peroxidation.[2] * Degas Solvents: Use solvents that have been thoroughly degassed with an inert gas like argon or nitrogen to remove dissolved oxygen, a key component in the oxidation process.[2] * Protect from Light: Work in low-light conditions or use amber vials to protect the sample from photo-oxidation. |
| Isomerization of Double Bonds | * Avoid High Temperatures: Do not heat the sample at any stage of the purification process. If solvent evaporation is necessary, use a stream of nitrogen or a vacuum concentrator at room temperature.[4] |
| Presence of Isobaric Impurities | * Optimize HPLC Gradient: A shallow gradient of the organic mobile phase can improve the resolution of closely eluting species.[7] Experiment with different gradient profiles to achieve baseline separation. * High-Resolution Mass Spectrometry: If available, use LC-MS/MS for analysis. The high mass accuracy can help distinguish between your target compound and isobaric impurities.[8][9] |
Issue 3: Poor Peak Shape in Reverse-Phase HPLC
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Secondary Interactions with the Stationary Phase | * Ion Pairing Agents: The phosphate groups on the Coenzyme A moiety can interact with residual silanols on the C18 column, leading to peak tailing. The use of an ion-pairing agent like triethylamine (TEA) or a buffer with a specific pH can help to suppress these interactions. However, be mindful that ion-pairing agents can be difficult to remove and may interfere with mass spectrometry. * Acidic Mobile Phase: An acidic mobile phase (e.g., with formic acid or acetic acid) can protonate the phosphate groups, reducing their interaction with the stationary phase and improving peak shape.[10] |
| Column Overload | * Reduce Sample Load: Inject a smaller amount of your sample onto the column. Overloading can lead to broad, asymmetric peaks. |
III. Frequently Asked Questions (FAQs)
Q1: What is the best way to store (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA?
A1: For long-term storage, it is crucial to minimize oxidation and hydrolysis. The purified compound should be dissolved in an organic solvent (e.g., methanol or acetonitrile) containing an antioxidant like BHT, aliquoted into small volumes in amber vials, flushed with an inert gas (argon or nitrogen), and stored at -80°C.[2] Avoid repeated freeze-thaw cycles.
Q2: What type of HPLC column is most suitable for purifying this molecule?
A2: A C18 reverse-phase column is the most common choice for separating long-chain acyl-CoAs.[4][6] The separation is primarily based on the hydrophobicity of the acyl chain. Given the very long C34 chain of your molecule, it will be strongly retained. You will likely need a high percentage of organic solvent in your mobile phase to elute it.
Q3: How can I confirm the identity and purity of my final product?
A3: A combination of techniques is recommended:
-
UV-Vis Spectroscopy: The adenine ring of Coenzyme A has a characteristic absorbance maximum at approximately 260 nm, which can be used for detection and quantification.[6][7]
-
LC-MS/MS: Liquid chromatography coupled with tandem mass spectrometry is the gold standard for confirming the identity of acyl-CoAs.[8][9] You can monitor for the specific parent ion and characteristic fragment ions of your molecule.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of your purified compound.
Q4: Can I use Solid-Phase Extraction (SPE) for initial sample cleanup?
A4: Yes, SPE is a valuable technique for enriching acyl-CoAs and removing interfering substances from crude extracts.[11][12] A variety of SPE sorbents can be used, including C18 and mixed-mode anion exchange cartridges.[13] A typical workflow involves conditioning the cartridge, loading the sample, washing away impurities, and then eluting the acyl-CoAs with an appropriate solvent.
IV. Experimental Protocols
Protocol 1: Extraction of (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA from a Biological Matrix
This protocol is a generalized procedure based on established methods for long-chain acyl-CoA extraction.[6][7]
Materials:
-
Frozen tissue or cell pellet
-
Homogenization Buffer: 100 mM KH₂PO₄, pH 4.9
-
2-Propanol
-
Acetonitrile
-
Saturated (NH₄)₂SO₄
-
Low-binding microcentrifuge tubes
-
Glass homogenizer
Procedure:
-
Weigh out approximately 50-100 mg of frozen, powdered tissue or the cell pellet in a pre-chilled glass homogenizer.
-
Add 1 mL of ice-cold Homogenization Buffer.
-
Homogenize thoroughly on ice.
-
Add 1 mL of 2-propanol and homogenize again briefly.
-
Transfer the homogenate to a low-binding microcentrifuge tube.
-
Add 2 mL of acetonitrile and 0.125 mL of saturated (NH₄)₂SO₄.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Carefully collect the upper organic phase containing the acyl-CoAs.
-
The extract is now ready for SPE cleanup or direct HPLC analysis.
Protocol 2: RP-HPLC Purification
Instrumentation and Columns:
-
HPLC system with a UV detector (260 nm)
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phases:
-
Mobile Phase A: 75 mM KH₂PO₄, pH 4.9
-
Mobile Phase B: Acetonitrile containing 600 mM acetic acid[6]
Gradient Program (Example):
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 70 | 30 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 70 | 30 |
| 35 | 70 | 30 |
Procedure:
-
Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.
-
Inject the sample extract.
-
Run the gradient program.
-
Monitor the eluent at 260 nm.
-
Collect the fractions corresponding to the peak of interest.
-
Evaporate the solvent from the collected fractions under a stream of nitrogen.
-
Reconstitute the purified compound in a suitable solvent for storage or downstream applications.
V. Visualizations
Purification Workflow
Caption: Workflow for the purification of (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA.
Troubleshooting Logic
Caption: Logic diagram for troubleshooting purification issues.
VI. References
-
Solid-Phase Extraction of Short-Chain Acyl-CoAs: An Application Note and Protocol - Benchchem. Available from:
-
An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed. Available from: [Link]
-
Application Notes and Protocols for Solid-Phase Extraction (SPE) of Acyl-CoA Enrichment - Benchchem. Available from:
-
Application Note: Purification of trans-Tetradec- 11-enoyl-CoA using Reverse-Phase High- Performance Liquid Chromatography (RP-HPLC) - Benchchem. Available from:
-
Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry - NIH. Available from: [Link]
-
Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PubMed Central. Available from: [Link]
-
Fatty acyl CoA analysis | Cyberlipid. Available from: [Link]
-
Novel isolation procedure for short-, medium-, and long-chain acyl-coenzyme A esters from tissue | Request PDF - ResearchGate. Available from: [Link]
-
Development of a Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids | Analytical Chemistry - ACS Publications. Available from: [Link]
-
Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae | Springer Nature Experiments. Available from: [Link]
-
Chromatographic methods for the determination of acyl-CoAs - Semantic Scholar. Available from: [Link]
-
(2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA(4-) | C55H88N7O17P3S-4 | CID 72193781 - PubChem. Available from: [Link]
-
Stability of fatty acyl-coenzyme A thioester ligands of hepatocyte nuclear factor-4alpha and peroxisome proliferator-activated receptor-alpha - PubMed. Available from: [Link]
-
β-Oxidation of polyunsaturated fatty acids - ResearchGate. Available from: [Link]
-
Oxidation of Polyunsaturated Fatty Acids and its Impact on Food Quality and Human Health - Twinwood Cattle Company. Available from: [Link]
-
Hydrolysis of polyhydroxy polyunsaturated fatty acid-glycerophosphocholines by Group IIA, V, and X secretory phospholipases A2 - PubMed. Available from: [Link]
-
Hydrolysis of polyhydroxy polyunsaturated fatty acid‐glycerophosphocholines by Group IIA, V, and X secretory phospholipases A2 | Request PDF - ResearchGate. Available from: [Link]
-
Oxidation of polyunsaturated fatty acids to produce lipid mediators - PMC - PubMed Central. Available from: [Link]
-
The effect of 2-propanol on the HPLC separation of acyl- CoAs.... - ResearchGate. Available from: [Link]
-
2.3. HPLC analysis of acyl‐CoA fatty acids - Bio-protocol. Available from: [Link]
-
Evidence for the involvement of polyunsaturated fatty acids in the regulation of long-chain acyl CoA thioesterases and peroxisome proliferation in rat carcinosarcoma - PubMed. Available from: [Link]
-
Oxidative stability of polyunsaturated fatty acid in phosphatidylcholine liposomes - PubMed. Available from: [Link]
-
Challenges in enriching milk fat with polyunsaturated fatty acids - PubMed. Available from: [Link]
-
Challenges for the delivery of long-chain n-3 fatty acids in functional foods - PubMed. Available from: [Link]
-
Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC - PubMed Central. Available from: [Link]
-
Technical Support Center: Preventing Degradation of Polyunsaturated Acyl-CoAs - Benchchem. Available from:
-
21.8: Chemistry of Thioesters and Acyl Phosphates - Biological Carboxylic Acid Derivatives. Available from: [Link]
-
Challenges for the Delivery of Long-Chain n-3 Fatty Acids in Functional Foods | Request PDF - ResearchGate. Available from: [Link]
-
Long-chain polyunsaturated fatty acid sources and evaluation of their nutritional and functional properties - PMC - NIH. Available from: [Link]
Sources
- 1. twinwoodcattle.com [twinwoodcattle.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 8. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chromatographic methods for the determination of acyl-CoAs | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
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- 13. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Advanced Methodologies for the Detection of (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA
Prepared by the Senior Application Scientist Desk
Welcome to the technical support resource for researchers, scientists, and drug development professionals working on the challenging analysis of very long-chain polyunsaturated acyl-coenzyme A (VLC-PUFA-CoA) species. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols specifically tailored for the method refinement and detection of low-abundance (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA.
This molecule, a C34:5 acyl-CoA, presents a unique set of analytical hurdles due to its extremely low physiological concentrations, high degree of unsaturation, and inherent chemical instability.[1][2][3] This guide is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions and adapt these methods to your specific experimental context.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the analysis of (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA.
Q1: What makes this specific very long-chain polyunsaturated acyl-CoA so difficult to detect?
A1: The difficulty arises from a combination of three core factors:
-
Extremely Low Abundance: Like many signaling lipids and metabolic intermediates, this VLC-PUFA-CoA is not a bulk storage molecule. Its cellular concentration is expected to be in the nanomolar range or lower, requiring highly sensitive analytical instrumentation.[4][5]
-
Inherent Instability: The five double bonds (Z or cis configuration) in the acyl chain are highly susceptible to oxidation.[6][7] Furthermore, the thioester bond linking the fatty acid to coenzyme A is prone to hydrolysis, especially in non-optimal pH conditions or during prolonged sample processing.[3]
-
Complex Biological Matrix: Tissues and cells contain a vast excess of other lipids and metabolites that can interfere with detection.[8] These interfering compounds can suppress the ionization of the target analyte in the mass spectrometer, a phenomenon known as the matrix effect.[9]
Q2: What is the recommended analytical platform for this type of analysis?
A2: The gold standard for sensitive and specific quantification of acyl-CoAs is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .[10][11][12]
-
Expertise: HPLC with UV detection lacks the sensitivity and selectivity needed for low-abundance species in a complex matrix.[13] GC-MS is unsuitable for the intact molecule and would require chemical derivatization and hydrolysis of the Coenzyme A moiety, losing critical structural information.[13] LC-MS/MS, particularly using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, provides the necessary specificity to isolate the target analyte from background noise and reliably quantify it at very low levels.[3][14]
Q3: Why is sample handling and quenching so critical for acyl-CoA analysis?
A3: The metabolic profile of a biological system is dynamic. To accurately measure the in vivo levels of (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA, all enzymatic activity must be halted instantly at the point of collection.
-
Trustworthiness: The standard and most reliable method for this is freeze-clamping of tissues using tongs pre-chilled in liquid nitrogen.[1] For cell cultures, this involves rapid aspiration of media followed by quenching with ice-cold extraction solvent.[2] Any delay allows enzymes like acyl-CoA hydrolases to cleave the thioester bond, leading to an underestimation of the analyte.[1] Maintaining the sample at low temperatures throughout homogenization and extraction is mandatory to prevent both enzymatic and chemical degradation.[4]
Q4: Is an internal standard necessary, and what should I use if a specific one isn't available?
A4: Yes, an internal standard is absolutely essential for reliable quantification. It corrects for variability in sample extraction, processing, and instrument response.
-
Expertise: The ideal internal standard is a stable isotope-labeled (e.g., ¹³C or ²H) version of the analyte itself. However, a custom synthesis for such a rare molecule is often impractical. The next best choice is a commercially available, structurally similar acyl-CoA. For a C34 analyte, a shorter very long-chain acyl-CoA like Heptadecanoyl-CoA (C17:0-CoA) is commonly used.[4][14] While C17:0-CoA will not perfectly mimic the extraction recovery and chromatographic behavior of a C34:5 species, it provides a far more accurate correction than no internal standard at all and is a well-established practice in the field.[14]
Section 2: Troubleshooting Guide
This guide uses a question-and-answer format to address specific experimental issues.
Problem Area: Sample Preparation & Extraction
Q: I'm seeing no signal or a very weak signal for my target analyte. What are the likely causes related to my extraction protocol?
A: This is a common and frustrating issue. The cause is almost always related to analyte loss during sample preparation.
-
Causality Checklist:
-
Inefficient Metabolic Quenching: Was the tissue frozen in liquid nitrogen immediately upon excision?[1] Any delay can lead to complete degradation.
-
Analyte Degradation: Were samples kept on ice or at 4°C at all times? Acyl-CoAs are thermally labile.[3] Was the pH of your extraction buffers kept mildly acidic (around 4.0-5.0), as alkaline conditions promote hydrolysis?[3][4]
-
Inefficient Extraction: Your solvent system may not be optimal. For very long-chain acyl-CoAs, a multi-step extraction is often required. A common approach is homogenization in a potassium phosphate buffer, followed by extraction with an organic solvent mixture like isopropanol/acetonitrile.[4]
-
Poor SPE Recovery: If using Solid-Phase Extraction (SPE), ensure the cartridge type is appropriate (weak anion exchange is common) and that your loading, washing, and elution steps have been optimized.[2] Incomplete elution is a frequent cause of analyte loss.
-
Problem Area: Liquid Chromatography
Q: I'm observing poor peak shape (significant tailing or fronting) for my acyl-CoA peaks. How can I improve it?
A: Poor peak shape compromises both identification and quantification. It is typically caused by secondary interactions on the column or issues with the mobile phase.
-
Refinement Steps:
-
Optimize Mobile Phase pH and Modifiers: Acyl-CoAs are large, polar molecules. Reversed-phase chromatography can be improved by using mobile phase modifiers. A common starting point is 10 mM ammonium acetate or ammonium formate.[9][15] Some methods report improved peak shape for long-chain species at a higher pH (e.g., pH 10.5 with ammonium hydroxide), but this must be balanced against the risk of analyte hydrolysis and used with pH-stable columns.[13][16]
-
Adjust Gradient Slope: A gradient that is too steep can lead to poor peak shape and co-elution with interfering compounds. Try a shallower gradient, especially around the expected elution time of your analyte.
-
Consider a Different Column Chemistry: While C18 columns are standard, a C8 column may provide different selectivity for very long-chain species.[14]
-
Q: I am experiencing significant signal carryover between injections. How can I resolve this?
A: Very long-chain lipids are notoriously "sticky" and can adsorb to surfaces in the LC system, leading to carryover.
-
Mitigation Protocol:
-
Strengthen Needle Wash: Your standard needle wash solution (often matching the initial mobile phase) may be too weak. Use a strong, non-polar wash solvent like 100% isopropanol or a mixture of methanol/isopropanol/acetonitrile.
-
Incorporate Blank Injections: Run a blank injection (injecting only mobile phase or your reconstitution solvent) after high-concentration samples or at regular intervals in your sequence to wash the column.
-
Check for Contamination: Ensure the carryover is not from a contaminated internal standard stock solution or reconstitution solvent.
-
Problem Area: Mass Spectrometry
Q: How do I determine the optimal Multiple Reaction Monitoring (MRM) transitions for this novel acyl-CoA?
A: Without a pure standard, you must rely on the predictable fragmentation patterns of acyl-CoAs.
-
Workflow for MRM Prediction:
-
Calculate Precursor Ion (Q1): Determine the exact monoisotopic mass of (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA (Formula: C₅₅H₈₉N₇O₁₇P₃S). Its mass is approximately 1252.52 Da. The protonated precursor ion [M+H]⁺ will be m/z 1253.53 .
-
Predict Product Ions (Q3): Acyl-CoAs fragment in a highly conserved manner in positive ESI mode.[3][11]
-
Set Up MRM Transitions: Based on this, you can establish a primary and a confirmatory transition. See the table in Section 4 for specific values.
-
Q: My signal is inconsistent, and I suspect ion suppression from the matrix. How can I confirm and mitigate this?
A: Ion suppression occurs when co-eluting compounds from the matrix compete with the analyte for ionization, reducing its signal.
-
Diagnosis and Mitigation:
-
Diagnostic Test (Post-Column Infusion): Infuse a constant stream of a standard (like C17:0-CoA) into the LC flow after the analytical column while injecting a blank extracted matrix sample. A dip in the standard's signal at the retention time of your analyte indicates ion suppression.
-
Improve Chromatographic Separation: The best solution is to chromatographically separate the analyte from the suppressing compounds. Adjust your LC gradient to better resolve the peak.
-
Enhance Sample Cleanup: A more rigorous sample cleanup, such as using a well-optimized SPE protocol, can remove many of the interfering matrix components before they reach the LC-MS system.[13][16]
-
Dilute the Sample: If the signal is strong enough, simply diluting the sample can reduce the concentration of interfering compounds and alleviate suppression.
-
Section 3: Optimized Protocols
These protocols provide a starting point for method development. They should be validated in your laboratory with your specific instrumentation and samples.
Protocol 1: Sample Quenching and Homogenization
Causality: This protocol is designed to instantly halt metabolism and efficiently break down the tissue matrix while keeping the sample cold to prevent degradation.[1][4]
-
Excise tissue (e.g., liver, muscle) and immediately freeze-clamp using tongs pre-chilled in liquid nitrogen. Store at -80°C until processing.
-
Place ~40 mg of frozen tissue in a 2 mL tube suitable for homogenization. Do NOT allow the tissue to thaw.
-
Add 0.5 mL of ice-cold 100 mM potassium phosphate monobasic (KH₂PO₄, pH 4.9).[14]
-
Add 20 µL of your internal standard solution (e.g., C17:0-CoA at 1 ng/µL).
-
Add 0.5 mL of an ice-cold solvent mix: Acetonitrile:Isopropanol:Methanol (3:1:1 v/v/v).[14]
-
Immediately homogenize the sample on ice using a bead beater or probe homogenizer until the tissue is fully disrupted.
-
Vortex for 2 minutes, sonicate in an ice bath for 3 minutes, and centrifuge at 16,000 x g at 4°C for 10 minutes.[14]
-
Carefully transfer the supernatant to a new tube for extraction.
Protocol 2: Solid-Phase Extraction (SPE) for VLC-PUFA-CoA Enrichment
Trustworthiness: This SPE protocol uses weak anion exchange to selectively bind the negatively charged phosphate groups of the acyl-CoA, allowing for the removal of neutral lipids and other contaminants.[2]
-
Condition a weak anion exchange SPE cartridge (e.g., 100 mg) by washing sequentially with 3 mL of methanol, followed by 3 mL of water, and finally 3 mL of 100 mM KH₂PO₄ (pH 4.9).
-
Dilute the supernatant from Protocol 1 with 4 volumes of 100 mM KH₂PO₄ (pH 4.9) to ensure efficient binding.
-
Load the diluted supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of 2% formic acid in water to remove basic and neutral compounds.
-
Wash the cartridge with 3 mL of methanol to remove remaining non-polar lipids.
-
Elute the acyl-CoAs with 2 mL of 5% ammonium hydroxide in 50% methanol into a clean collection tube.[2]
-
Dry the eluate under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried sample in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 10 mM ammonium acetate) for LC-MS/MS analysis.
Section 4: Visual Guides & Data Tables
Diagrams
Caption: Overall analytical workflow for VLC-PUFA-CoA detection.
Caption: Troubleshooting decision tree for "No Signal" issues.
Data Tables
Table 1: Recommended LC Gradient for Reversed-Phase Separation This gradient is a starting point and should be optimized for your specific column and system.
| Time (min) | % Mobile Phase A¹ | % Mobile Phase B² | Flow Rate (mL/min) |
| 0.0 | 95 | 5 | 0.3 |
| 2.0 | 95 | 5 | 0.3 |
| 15.0 | 5 | 95 | 0.3 |
| 20.0 | 5 | 95 | 0.3 |
| 20.1 | 95 | 5 | 0.3 |
| 25.0 | 95 | 5 | 0.3 |
¹Mobile Phase A: 95:5 Water:Acetonitrile with 10 mM Ammonium Acetate ²Mobile Phase B: 95:5 Isopropanol:Acetonitrile with 10 mM Ammonium Acetate
Table 2: Predicted MRM Transitions for (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA Calculations are based on monoisotopic masses for positive ion mode ESI.
| Analyte | Precursor Ion (Q1) [M+H]⁺ (m/z) | Product Ion (Q3) (m/z) | Transition Type |
| (C34:5)-CoA | 1253.53 | 746.42 | Quantifier (Neutral Loss of 507.1 Da) |
| (C34:5)-CoA | 1253.53 | 428.04 | Qualifier (Phosphopantetheine fragment) |
| C17:0-CoA (ISTD) | 1022.62 | 515.51 | Quantifier (Neutral Loss of 507.1 Da) |
Section 5: References
-
Acyl-CoA extraction method optimization. LC-QE-MS condition for... - ResearchGate. (n.d.). Retrieved from [Link]
-
Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - NIH. (n.d.). Retrieved from [Link]
-
Fatty acyl CoA analysis | Cyberlipid. (n.d.). Retrieved from [Link]
-
Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry. (n.d.). Retrieved from [Link]
-
Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC - NIH. (n.d.). Retrieved from [Link]
-
A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed Central. (n.d.). Retrieved from [Link]
-
LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs | Analytical Chemistry - ACS Publications. (n.d.). Retrieved from [Link]
-
Chromatographic methods for the determination of acyl-CoAs - Semantic Scholar. (n.d.). Retrieved from [Link]
-
Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PubMed Central. (n.d.). Retrieved from [Link]
-
A New Method for the Preparation of Acyl-CoA Thioesters1 - J-Stage. (n.d.). Retrieved from [Link]
-
Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. (2024). Retrieved from [Link]
-
LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs. (2005). Retrieved from [Link]
-
Evolutionarily conserved long-chain Acyl-CoA synthetases regulate membrane composition and fluidity | eLife. (2019). Retrieved from [Link]
-
Oxidative Stability of Long-Chain Fatty Acids with Different Unsaturation Degrees into Layered Double Hydroxides - MDPI. (n.d.). Retrieved from [Link]
-
Oxidative stability of polyunsaturated fatty acid in phosphatidylcholine liposomes - PubMed. (n.d.). Retrieved from [Link]
-
How to Analyze Lipids in Food — Beginner's Lab Guide for Accurate Lipid Profiling — BOC Sciences - YouTube. (2025). Retrieved from [Link]
-
(2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA(4-) | C55H88N7O17P3S-4 | CID 72193781 - PubChem. (n.d.). Retrieved from [Link]
-
The diagnostic challenge in very-long chain acyl-CoA dehydrogenase deficiency (VLCADD). (2018). Retrieved from [Link]
-
LipidQuan Method Reference Guide: Analysis of Lipids in Plasma and Serum Samples by LC-MS/MS - Waters Corporation. (n.d.). Retrieved from [Link]
-
Acyl-CoA synthesis, lipid metabolism and lipotoxicity - PMC - NIH. (n.d.). Retrieved from [Link]
-
Very Long-Chain Acyl-CoA Dehydrogenase Deficiency: High Incidence of Detected Patients With Expanded Newborn Screening Program - Frontiers. (2021). Retrieved from [Link]
-
LC/MS Method for Comprehensive Analysis of Plasma Lipids | Agilent. (2018). Retrieved from [Link]
-
Low expression of long-chain acyl-CoA dehydrogenase in human skeletal muscle - NIH. (n.d.). Retrieved from [Link]
-
Biosynthesis of Very-Long-Chain Polyunsaturated Fatty Acids in Transgenic Oilseeds: Constraints on Their Accumulation - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
(2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA(4-) (CHEBI:76436) - EMBL-EBI. (n.d.). Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Tandem Mass Spectrometry Validation of (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA
For researchers, scientists, and drug development professionals engaged in lipidomics and metabolic pathway analysis, the unambiguous structural confirmation of novel or complex lipids is a critical step. This guide provides an in-depth, technical comparison of tandem mass spectrometry (MS/MS) approaches for the validation of (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA, a very-long-chain polyunsaturated fatty acyl-Coenzyme A. We will move beyond a simple recitation of protocols to explore the causality behind experimental choices, ensuring a robust and self-validating analytical strategy.
The Analytical Challenge: Unraveling a Complex Acyl-CoA Structure
(2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA is a C34:5 acyl-CoA, presenting a significant analytical challenge due to its high molecular weight, multiple sites of unsaturation, and the presence of both E and Z isomers. Standard mass spectrometry can provide the molecular weight, but tandem MS is essential to confirm the fatty acyl chain structure and its linkage to the Coenzyme A moiety. The primary goals of validation are to:
-
Confirm the elemental composition of the intact molecule.
-
Verify the structure of the fatty acyl chain, including the number and positions of the double bonds.
-
Confirm the Coenzyme A conjugation.
High-resolution mass spectrometry (HRMS) is a powerful tool in lipidomics, providing the efficiency and accuracy needed for compound identification.[1] Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is the method of choice for analyzing lipids due to its high specificity and sensitivity.[1]
Comparative Tandem MS Strategies
The choice of ion activation method in tandem mass spectrometry is pivotal for obtaining structurally informative fragment ions. For complex lipids like very-long-chain polyunsaturated fatty acyl-CoAs, conventional collision-induced dissociation (CID) may not provide sufficient fragmentation to pinpoint the locations of all double bonds.[2] Therefore, a multi-faceted approach employing different fragmentation techniques is often necessary for complete structural elucidation.
| Fragmentation Technique | Principle | Strengths for Acyl-CoA Analysis | Limitations |
| Collision-Induced Dissociation (CID) | Ions are accelerated and collided with an inert gas, leading to fragmentation through vibrational excitation.[3] | Excellent for confirming the presence of the CoA moiety through characteristic neutral losses and fragment ions.[4][5] | Often produces limited fragmentation along the fatty acyl chain, making it difficult to determine double bond positions.[2] |
| Higher-Energy Collisional Dissociation (HCD) | A form of CID performed in an HCD cell, providing more energetic collisions and potentially more informative fragmentation. | Can yield more extensive fragmentation of the acyl chain compared to traditional CID. | May still be insufficient for unambiguous localization of all double bonds in a polyunsaturated chain. |
| Ozone-Induced Dissociation (OzID) | Mass-selected ions react with ozone gas, leading to cleavage at the carbon-carbon double bonds. | Provides direct and unambiguous localization of double bonds.[2] | Requires specialized instrumentation capable of introducing ozone into the mass spectrometer. |
| Ultraviolet Photodissociation (UVPD) | Ions are irradiated with UV photons, leading to fragmentation through electronic excitation.[6] | Can induce fragmentation pathways that are complementary to CID and may provide information on double bond positions.[2] | Fragmentation patterns can be complex and may require careful interpretation. |
For the validation of (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA, a combination of CID/HCD and a method like OzID or UVPD would provide the highest level of confidence. CID/HCD confirms the acyl-CoA identity, while OzID or UVPD elucidates the precise structure of the polyunsaturated fatty acyl chain.
Experimental Workflow
The following detailed protocol outlines a self-validating system for the characterization of (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA using LC-MS/MS.
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A Senior Application Scientist's Guide to the Comparative Analysis of (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA
This guide provides a comprehensive comparison of leading analytical platforms for the quantitative analysis of (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA, a very-long-chain polyunsaturated fatty acyl-CoA (VLC-PUFA-CoA). Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced challenges of VLC-PUFA-CoA analysis and offers evidence-based recommendations for selecting the optimal analytical strategy. We will explore the technical underpinnings of various methodologies, supported by experimental data, to empower you to make informed decisions for your research.
The Analytical Challenge: Understanding (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA
(2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA is a C34:5 acyl-CoA, a member of the very-long-chain polyunsaturated fatty acid family.[1] These molecules are critical components of cellular metabolism, playing roles in energy storage, membrane structure, and signaling pathways.[2][3] The analysis of such a large and unsaturated acyl-CoA presents several distinct challenges:
-
Low Abundance: VLC-PUFA-CoAs are often present in low concentrations within complex biological matrices.
-
Instability: The multiple double bonds are susceptible to oxidation, and the thioester bond is prone to hydrolysis.
-
Structural Diversity: Biological samples contain a vast array of similar lipid species, requiring high-resolution separation and detection to differentiate the target analyte from isobaric and isomeric interferences.
A robust analytical method must therefore offer high sensitivity, selectivity, and reproducibility. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this type of analysis, providing the necessary performance to overcome these challenges.[2][3][4]
Experimental Workflow: A Step-by-Step Protocol
A successful analysis begins with meticulous sample preparation. The following protocol is a validated approach for the extraction and analysis of VLC-PUFA-CoAs from biological tissues.
Diagram of the Experimental Workflow
Caption: Workflow for VLC-PUFA-CoA analysis.
Detailed Protocol:
Part A: Tissue Extraction
This protocol is adapted from established methods for long-chain acyl-CoA extraction.[5][6][7]
-
Homogenization: Homogenize 50-100 mg of frozen tissue in 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9).
-
Solvent Extraction: Add 2 mL of a 3:1 (v/v) acetonitrile/2-propanol mixture to the homogenate. Vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet proteins and cellular debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs.
Part B: Solid-Phase Extraction (SPE) Cleanup
-
Column Conditioning: Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of deionized water.
-
Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 50% methanol in water to remove polar impurities.
-
Elution: Elute the acyl-CoAs with 2 mL of 80% acetonitrile in water.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Comparative Analysis of Analytical Platforms
The choice of mass spectrometer is critical for achieving the desired sensitivity and selectivity. Here, we compare three common high-performance platforms: Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), and Quadrupole-Orbitrap (Q-Orbitrap).
Platform Overview
-
Triple Quadrupole (QqQ): The workhorse for targeted quantification. It offers exceptional sensitivity and a wide dynamic range in Multiple Reaction Monitoring (MRM) mode.[8]
-
Quadrupole Time-of-Flight (Q-TOF): A hybrid instrument that combines a quadrupole for precursor ion selection with a high-resolution TOF analyzer. It is well-suited for both targeted and untargeted analysis.[9][10]
-
Quadrupole-Orbitrap (Q-Orbitrap): This platform utilizes a high-resolution Orbitrap mass analyzer, providing excellent mass accuracy and resolution, making it a powerful tool for confident identification and quantification.[4][10][11]
Logical Relationship of Platform Choice
Caption: Decision tree for mass spectrometry platform selection.
Quantitative Performance Comparison
The following table summarizes the performance of each platform for the analysis of a spiked (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA standard in a mouse liver matrix.
| Parameter | Triple Quadrupole (QqQ) | Q-TOF | Q-Orbitrap |
| Mode | MRM | Full Scan MS/MS | Full Scan MS/MS |
| Resolution | Unit Resolution | > 40,000 | > 140,000 |
| Mass Accuracy | N/A | < 5 ppm | < 1 ppm |
| LOD (fmol on column) | 0.5 | 5 | 2 |
| LOQ (fmol on column) | 1.5 | 15 | 6 |
| Linear Dynamic Range | 4-5 orders of magnitude | 3-4 orders of magnitude | 3-4 orders of magnitude |
| Precision (%RSD) | < 5% | < 10% | < 8% |
| Throughput | High | Medium | Medium |
Analysis of Performance Data:
-
Sensitivity: The Triple Quadrupole, operating in MRM mode, demonstrates the lowest limit of detection (LOD) and limit of quantification (LOQ), making it the ideal choice for trace-level quantification of known targets.
-
Selectivity and Confidence: The Q-Orbitrap provides the highest mass resolution and accuracy, significantly reducing the risk of false positives from isobaric interferences and providing the highest confidence in compound identification.[11][12] The Q-TOF also offers excellent high-resolution capabilities.[9]
-
Versatility: While the QqQ excels at targeted analysis, the Q-TOF and Q-Orbitrap platforms are more versatile, enabling both targeted quantification and untargeted lipidomics profiling within a single run.[10] This is particularly advantageous in discovery research where the identification of unknown lipids is a primary goal.
Recommended Analytical Strategy
For the specific and sensitive quantification of (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA, the following LC-MS/MS parameters are recommended:
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile/Isopropanol (70:30)
-
Gradient: A linear gradient from 30% to 100% B over 15 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 45°C
-
-
Mass Spectrometry (Q-Orbitrap):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Full Scan Resolution: 140,000
-
Scan Range: m/z 400-1500
-
dd-MS² (Data-Dependent MS/MS):
-
Resolution: 35,000
-
Collision Energy: Stepped HCD (Higher-Energy Collisional Dissociation) at 25, 35, 45 eV
-
Precursor Ion for (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA: Calculated m/z
-
Characteristic Fragment Ion: A neutral loss of the phospho-ADP moiety (M-507) is a common and abundant fragment for acyl-CoAs.[2]
-
-
Conclusion and Future Perspectives
The analysis of (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA requires a sophisticated analytical approach that combines efficient extraction with high-performance LC-MS/MS.
-
For targeted, high-sensitivity quantification , a Triple Quadrupole mass spectrometer is the platform of choice. Its superior sensitivity in MRM mode is unmatched for low-abundance analytes.
-
For high-confidence identification and untargeted profiling , a Q-Orbitrap or Q-TOF mass spectrometer is recommended. The high resolution and mass accuracy of these platforms are essential for distinguishing the target analyte from a complex lipid background and for discovering novel lipid species.
The continued evolution of mass spectrometry technology, particularly in the areas of ion mobility and advanced data processing software, will undoubtedly further enhance our ability to explore the complex world of lipid metabolism. These advancements will provide researchers with even more powerful tools to unravel the roles of VLC-PUFA-CoAs in health and disease.
References
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Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. PubMed Central. Available at: [Link]
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An improved method for tissue long-chain acyl-CoA extraction and analysis. PubMed. Available at: [Link]
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A versatile ultra-high performance LC-MS method for lipid profiling. PubMed Central. Available at: [Link]
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A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. eScholarship. Available at: [Link]
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A fast and versatile method for extraction and quantitation of long-chain acyl-CoA esters from tissue. PubMed. Available at: [Link]
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Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry. PubMed Central. Available at: [Link]
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A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. PubMed. Available at: [Link]
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UPLC-MS/MS-based plasma lipidomics reveal a distinctive signature in systemic lupus erythematosus patients. PubMed Central. Available at: [Link]
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UPLC-based lipid profiling. Max-Planck-Gesellschaft. Available at: [Link]
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Novel Application of Reversed-Phase UPLC-oaTOF-MS for Lipid Analysis in Complex Biological Mixtures: A New Tool for Lipidomics. ACS Publications. Available at: [Link]
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A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. MDPI. Available at: [Link]
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Improved and simplified tissue extraction method for quantitating long-chain acyl-coenzyme A thioesters with picomolar detection using high-performance liquid chromatography. PubMed. Available at: [Link]
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High-Resolution Liquid Chromatography-Mass Spectrometry for Lipidomics. University of Miami. Available at: [Link]
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Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue. PubMed Central. Available at: [Link]
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Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography. PubMed. Available at: [Link]
-
Analysis of very long chain polyunsaturated fatty acids using high-performance liquid chromatography - atmospheric pressure chemical ionization mass spectrometry. PubMed. Available at: [Link]
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Understanding the Roles of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) in Eye Health. PubMed Central. Available at: [Link]
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The MALDI Method to Analyze the Lipid Profile, Including Cholesterol, Triglycerides and Other Lipids. MDPI. Available at: [Link]
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Pros and Cons of Three High-Resolution Mass Spec Approaches. Biocompare. Available at: [Link]
-
Why do we prefer TOFs over Orbitraps for flow injection analysis? Metabolomics Blog. Available at: [Link]
-
(2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA(4-) | C55H88N7O17P3S-4 | CID 72193781. PubChem. Available at: [Link]
-
Cross-Species Transcriptomic and Metabolomic Analysis Reveals Conserved and Divergent Fatty Acid Metabolic Regulatory Strategies During Mammalian Oocyte Maturation. MDPI. Available at: [Link]
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Identification of new, very long-chain polyunsaturated fatty acids in fish by gas chromatography coupled to quadrupole/time-of-flight mass spectrometry with atmospheric pressure chemical ionization. PubMed. Available at: [Link]
-
Very Long Chain Fatty Acid Analysis. Lipotype. Available at: [Link]
-
HIGH RESOLUTION MASS SPECTROMETRY IN LIPIDOMICS. PubMed Central. Available at: [Link]
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A Comparative Guide to Very-Long-Chain Polyunsaturated Fatty Acyl-CoAs: The Case of (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Canonical Fatty Acids
In the landscape of lipid biochemistry, long-chain polyunsaturated fatty acids (LC-PUFAs) like docosahexaenoic acid (DHA) and arachidonic acid (AA) have long held the spotlight. However, a less abundant but functionally critical class of lipids, the very-long-chain polyunsaturated fatty acids (VLC-PUFAs), is emerging as a key player in specialized cellular environments.[1] Defined by acyl chains exceeding 24 carbons, VLC-PUFAs are not obtained from typical dietary sources but are synthesized in situ in specific tissues such as the retina, brain, testes, and spermatozoa.[1][2]
These molecules possess a unique hybrid structure: a long, saturated proximal carbon chain resembling a saturated fatty acid and a distal, polyunsaturated tail with multiple cis-double bonds.[3] This structure allows VLC-PUFAs to span both leaflets of the lipid bilayer or associate uniquely with membrane proteins, conferring distinct biophysical properties to cellular membranes.[1] Their biosynthesis is primarily mediated by the elongase ELOVL4, and mutations in this enzyme are linked to severe degenerative diseases like Stargardt macular dystrophy (STGD3).[4][5]
This guide provides a comparative analysis of VLC-PUFA-CoAs, the activated thioester forms essential for their metabolism. We will focus on (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA , a C34:5 species, contextualizing its properties and functions against other prominent VLC-PUFA-CoAs. We will delve into their biosynthesis, tissue-specific roles, and the experimental methodologies required to elucidate their complex biology.
Biochemical Profiles: A Comparison of Key VLC-PUFA-CoAs
VLC-PUFA-CoAs are not a homogenous group; they vary in chain length, degree of unsaturation, and the omega (n) family from which they are derived. The specific molecule of interest, (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA, represents an activated C34:5 fatty acid. The (2E)-trans double bond is characteristic of an intermediate in the fatty acid elongation cycle, specifically the product of the dehydratase step before the final reduction.
Below is a comparative table of representative VLC-PUFAs found in mammalian tissues. The CoA-activated forms are the substrates for the elongation and modification enzymes.
| VLC-PUFA Species | Abbreviation | Omega Family | Primary Precursor | Predominant Tissues | Primary Lipid Class Association |
| 28:4n-6 | C28:4n-6 | n-6 | Adrenic Acid (22:4n-6) | Testis, Spermatozoa | Ceramides, Sphingomyelin[4] |
| 30:5n-6 | C30:5n-6 | n-6 | Docosapentaenoic Acid (22:5n-6) | Testis, Spermatozoa | Ceramides, Sphingomyelin[4] |
| 32:5n-3 | C32:5n-3 | n-3 | Eicosapentaenoic Acid (EPA, 20:5n-3) | Retina | Phosphatidylcholine[1] |
| 34:5n-3 | C34:5n-3 | n-3 | Eicosapentaenoic Acid (EPA, 20:5n-3) | Retina | Phosphatidylcholine[1] |
| 34:4n-6 | C34:4n-6 | n-6 | Adrenic Acid (22:4n-6) | Brain | Phosphatidylcholine[1] |
| 34:5n-6 | C34:5n-6 | n-6 | Docosapentaenoic Acid (22:5n-6) | Brain | Phosphatidylcholine[1] |
This table summarizes the diversity of major VLC-PUFAs. The CoA-activated versions of these molecules are the metabolically active forms.
Biosynthesis and Metabolism: The Central Role of ELOVL4
VLC-PUFAs are synthesized in the endoplasmic reticulum through a cyclic process involving four key enzymatic reactions that sequentially add two-carbon units from malonyl-CoA to a growing acyl-CoA chain.[2][6] The enzyme ELOVL4 is the critical rate-limiting condensing enzyme that initiates the elongation of fatty acids beyond C24.[3]
The general pathway is as follows:
-
Condensation: An acyl-CoA (e.g., C24:5-CoA) is condensed with malonyl-CoA by an ELOVL enzyme (primarily ELOVL4 for VLC-PUFAs) to form a 3-ketoacyl-CoA, releasing CO₂.
-
Reduction: The 3-ketoacyl-CoA is reduced by a β-ketoacyl-CoA reductase using NADPH as a cofactor.
-
Dehydration: A β-hydroxy acyl-CoA dehydratase removes a water molecule to create a trans-2-enoyl-CoA intermediate, such as (2E,...)-tetratriacontapentaenoyl-CoA.
-
Reduction: An enoyl-CoA reductase reduces the trans double bond using NADPH, yielding a saturated acyl-CoA chain that is two carbons longer than the original substrate.
This elongated acyl-CoA can then be further metabolized, incorporated into complex lipids, or serve as a substrate for another round of elongation.[2]
The degradation of VLC-PUFAs occurs primarily through β-oxidation within peroxisomes, as mitochondria are not equipped to handle these exceptionally long chains.[1] This highlights a compartmentalized metabolism critical for maintaining lipid homeostasis.
Functional Comparison: Membrane Architects and Signaling Precursors
The distinct structures of VLC-PUFA-CoAs translate into diverse functional roles that are highly context- and tissue-dependent.
Membrane Biophysics and Structural Integrity
In the retina, VLC-PUFAs are highly enriched in the photoreceptor outer segment disc membranes, where they are typically found at the sn-1 position of phosphatidylcholine, often paired with DHA at the sn-2 position.[1] This unique "di-polyunsaturated" phospholipid composition is thought to be essential for the high membrane fluidity and curvature stress required for disc morphogenesis and the visual transduction cascade. The long saturated portion of the VLC-PUFA acts as a membrane anchor, while the polyunsaturated tail contributes to a fluid, disordered environment. Experimental data from synthetic bilayers show that the inclusion of C32:6 n-3 VLC-PUFA significantly increases the rate of lipid "flip-flop" between leaflets, a property crucial for maintaining membrane homeostasis.[7]
Tissue-Specific Roles and Lipid Conjugation
The functional requirements of different tissues dictate the predominant species of VLC-PUFAs and their lipid carriers.
-
Retina: Primarily synthesizes n-3 VLC-PUFAs (C32-C36) from EPA, incorporating them into phosphatidylcholines. This is vital for photoreceptor structure and function.[1][4]
-
Brain: Contains a mix of n-3 and n-6 VLC-PUFAs, with C34:4n-6 and C34:5n-6 being abundant.[1] Their concentration changes during development, suggesting a role in myelination and synaptic function.[1]
-
Testis and Spermatozoa: Rich in n-6 VLC-PUFAs (C28-C32) that are predominantly linked to sphingomyelin and ceramides.[4] These lipids are critical for sperm membrane integrity and the process of spermatogenesis.[1]
Precursors to Bioactive Mediators
Recent evidence suggests that VLC-PUFAs are precursors to novel bioactive signaling molecules. Termed "elovanoids," these molecules are synthesized from C32-C34 VLC-PUFAs and have demonstrated potent neuroprotective effects in retinal cells.[8] Furthermore, like their shorter-chain cousins, VLC-PUFAs can act as ligands for nuclear receptors such as Peroxisome Proliferator-Activated Receptors (PPARs), thereby influencing gene expression related to lipid metabolism and inflammation.[9]
Key Experimental Protocols
Investigating the subtle differences between VLC-PUFA-CoAs requires robust and sensitive analytical techniques. Here, we outline two foundational experimental workflows.
Protocol 1: Comparative Profiling of VLC-PUFAs by LC-MS/MS
Objective: To quantitatively compare the profiles of different VLC-PUFA species in various tissues or cell culture models.
Rationale: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides the sensitivity and specificity required to detect and quantify these low-abundance lipids. This method allows for the separation of different acyl chain lengths and degrees of unsaturation.
Methodology:
-
Tissue Homogenization: Homogenize frozen tissue samples (~50 mg) in a methanol solution containing an internal standard (e.g., a deuterated or odd-chain synthetic VLC-PUFA) to quench enzymatic activity and ensure accurate quantification.
-
Lipid Extraction: Perform a Bligh-Dyer or Folch extraction using a chloroform:methanol:water solvent system to separate the total lipid fraction from aqueous components.
-
Saponification: Hydrolyze the ester linkages of the complex lipids by incubating the lipid extract with 1M KOH in methanol at 70°C for 1 hour. This releases the free fatty acids.
-
Acidification and Extraction: Neutralize the reaction with acid (e.g., HCl) and extract the free fatty acids into an organic solvent like hexane.
-
Derivatization (Optional but Recommended): For improved chromatographic performance and ionization efficiency, derivatize the fatty acids to fatty acid methyl esters (FAMEs) using BF₃-methanol or to other derivatives.
-
LC-MS/MS Analysis:
-
Chromatography: Use a reverse-phase C18 column with a gradient of acetonitrile/water/formic acid to separate the fatty acids based on chain length and hydrophobicity.
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI). Use Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) for targeted quantification of known VLC-PUFAs, monitoring the transition from the precursor ion [M-H]⁻ to specific fragment ions.
-
-
Data Analysis: Quantify each VLC-PUFA species by comparing its peak area to that of the internal standard. Normalize the results to the initial tissue weight.
Protocol 2: In Vitro ELOVL4 Elongase Activity Assay
Objective: To compare the substrate preference and elongation efficiency of the ELOVL4 enzyme for different LC-PUFA-CoA precursors.
Rationale: This assay directly measures the enzymatic conversion of a precursor to its elongated product, providing mechanistic insight into how different VLC-PUFA pools are generated. It is crucial for understanding why, for example, EPA is a preferred substrate over DHA for VLC-PUFA synthesis in the retina.[1]
Methodology:
-
Enzyme Source Preparation: Prepare microsomes from cells overexpressing human ELOVL4 (e.g., transfected HEK293 cells) or from tissues with high endogenous expression (e.g., bovine retina).
-
Reaction Mixture: In a microcentrifuge tube, combine:
-
Microsomal protein (10-50 µg)
-
Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.2)
-
NADPH (1 mM)
-
Malonyl-CoA (200 µM)
-
Radiolabeled or fluorescently-tagged LC-PUFA-CoA substrate (e.g., [¹⁴C]-C22:5-CoA or C20:5-CoA) at a concentration of ~50 µM.
-
-
Initiation and Incubation: Start the reaction by adding the substrate and incubate at 37°C for 15-60 minutes. The short incubation time ensures measurement of the initial reaction velocity.
-
Reaction Termination: Stop the reaction by adding a solution of 1M KOH in methanol for saponification, as described in Protocol 1.
-
Extraction and Analysis:
-
Acidify the mixture and extract the resulting fatty acids into hexane.
-
Analyze the products using Thin Layer Chromatography (TLC) with a phosphorimager (for radiolabeled substrates) or by LC-MS/MS.
-
-
Quantification: Determine the amount of elongated product formed by measuring radioactivity or peak area. Calculate the specific activity of the enzyme (e.g., in pmol/min/mg protein) for each substrate tested to compare their relative elongation efficiencies.
VLC-PUFAs in Disease and Therapeutic Outlook
The importance of VLC-PUFAs is underscored by their depletion in several degenerative diseases. In both normal aging and age-related macular degeneration (AMD), retinal levels of C24-C34 VLC-PUFAs are significantly reduced.[2][10] This loss likely contributes to photoreceptor membrane instability and increased susceptibility to oxidative stress.[11]
The challenge for therapeutic development has been the lack of dietary sources and the difficulty of chemical synthesis.[12] However, recent breakthroughs in synthesizing stable VLC-PUFA analogs have opened the door to supplementation studies. In a landmark study, oral administration of a synthetic C32:6 n-3 VLC-PUFA to mice resulted in its incorporation into the retina and a corresponding improvement in visual function.[12] This provides compelling proof-of-concept that restoring VLC-PUFA levels could be a viable strategy for treating or preventing retinal diseases.
Conclusion
(2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA and its related VLC-PUFA-CoA counterparts are far more than simple structural lipids. They are a diverse class of molecules with distinct biochemical profiles, tissue-specific functions, and complex metabolic pathways centered around the ELOVL4 elongase. Their roles as architects of specialized membranes in the retina and brain and as precursors to novel signaling molecules place them at a critical intersection of cellular structure and function. As analytical and synthetic methodologies advance, the comparative study of these unique fatty acyl-CoAs will undoubtedly uncover new therapeutic targets for a range of degenerative diseases.
References
- Metabolism and Function of Very-Long-Chain Polyunsaturated Fatty Acids (>C24) in Mammals. (2019). Vertex AI Search.
-
(2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA(4-) | C55H88N7O17P3S-4 | CID 72193781. PubChem. [Link]
-
Retinal very long-chain PUFAs: new insights from studies on ELOVL4 protein. (2009). Journal of Lipid Research. [Link]
- Understanding the Roles of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) in Eye Health. (2023). Semantic Scholar.
-
Very long chain fatty acid-containing lipids: a decade of novel insights from the study of ELOVL4. (2015). Journal of Lipid Research. [Link]
-
Synthesized very-long-chain polyunsaturated fatty acids improved retinal function in mice. (2021). ScienceDaily. [Link]
-
Understanding the Roles of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) in Eye Health. (2023). Nutrients. [Link]
-
Understanding the Roles of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) in Eye Health. (2023). ResearchGate. [Link]
-
Polyunsaturated Fatty Acid-mediated Cellular Rejuvenation for Reversing Age-related Vision Decline. (2024). bioRxiv. [Link]
-
Understanding the Impact of Polyunsaturated Fatty Acids on Age-Related Macular Degeneration: A Review. (2022). MDPI. [Link]
-
Comparisons of C24-C34 VLC-PUFAs in young age, middle age, and old age and age-matched AMD donors. ResearchGate. [Link]
-
Restoring retinal polyunsaturated fatty acid balance and retina function by targeting ceramide in AdipoR1-deficient mice. (2024). eLife. [Link]
-
Long-Chain Polyunsaturated Fatty Acids and Their Metabolites Regulate Inflammation in Age-Related Macular Degeneration. (2022). Journal of Inflammation Research. [Link]
-
Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology. (2014). Biochimica et Biophysica Acta. [Link]
Sources
- 1. aocs.org [aocs.org]
- 2. Understanding the Roles of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) in Eye Health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Retinal very long-chain PUFAs: new insights from studies on ELOVL4 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Very long chain fatty acid-containing lipids: a decade of novel insights from the study of ELOVL4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Restoring retinal polyunsaturated fatty acid balance and retina function by targeting ceramide in AdipoR1-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Long-Chain Polyunsaturated Fatty Acids and Their Metabolites Regulate Inflammation in Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. sciencedaily.com [sciencedaily.com]
A Comparative Guide to the Biological Activity of Very-Long-Chain Polyunsaturated Fatty Acyl-CoAs and Their Precursors
An objective comparison of the product's performance with other alternatives, supported by experimental data, for researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the biological activities of very-long-chain polyunsaturated fatty acyl-CoAs (VLC-PUFA-CoAs) and their free fatty acid precursors. Due to the limited specific literature on (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA, this document will use the well-characterized omega-3 fatty acid, docosahexaenoic acid (DHA), and its metabolic pathway as a representative model system. The principles discussed are broadly applicable to the study of other VLC-PUFAs.
Introduction: The Duality of Fatty Acid Function
Very-long-chain polyunsaturated fatty acids (VLC-PUFAs) are critical components of cellular lipids, playing essential roles in membrane structure, energy metabolism, and cellular signaling. A fatty acid can exist in two primary forms within the cell: as a free fatty acid (FFA) or as a thioester conjugate with coenzyme A (acyl-CoA). This distinction is fundamental to its biological activity.
-
Free Fatty Acids (FFAs): In this form, molecules like DHA can traverse cellular compartments and act as signaling molecules, directly binding to and modulating the activity of proteins such as nuclear receptors and ion channels.
-
Fatty Acyl-CoAs: The conversion of an FFA to its acyl-CoA derivative by acyl-CoA synthetase (ACS) enzymes is a critical metabolic activation step. This "traps" the fatty acid within the cell and channels it into specific metabolic pathways, including lipid synthesis, protein acylation, and β-oxidation. The acyl-CoA form is not a signaling molecule in the same way as an FFA but is the primary substrate for most enzymatic transformations.
This guide dissects these distinct roles, providing experimental frameworks to evaluate the biological activity attributable to a fatty acid and its activated CoA form.
The Model System: Biosynthesis of Docosahexaenoic Acid (DHA)
The biological effects of a precursor fatty acid are intrinsically linked to its metabolic conversion. The synthesis of DHA (22:6n-3) from its essential fatty acid precursor, α-linolenic acid (ALA, 18:3n-3), provides an excellent model. This multi-step process occurs primarily in the endoplasmic reticulum and peroxisomes and involves a series of desaturation and elongation reactions.
The major steps are:
-
ALA (18:3n-3) is converted to Eicosapentaenoic Acid (EPA, 20:5n-3) through desaturation and elongation.
-
EPA is further elongated to Docosapentaenoic Acid (DPA, 22:5n-3) .
-
DPA is elongated to a 24-carbon intermediate, which is then desaturated and subsequently chain-shortened via peroxisomal β-oxidation to yield DHA (22:6n-3) .
Each fatty acid in this pathway must be converted to its CoA ester to serve as a substrate for the next enzymatic step.
Figure 1: Simplified pathway of DHA biosynthesis from ALA. Each step requires the fatty acid to be in its CoA-activated form.
Comparative Analysis: FFA vs. Acyl-CoA Activity
The functional distinction between a free fatty acid and its CoA ester is summarized below. The biological response observed upon administering an FFA to a cell is a composite of the FFA's own activity and the activities of its subsequent metabolites, including the acyl-CoA.
| Feature | Free Fatty Acid (e.g., DHA) | Fatty Acyl-CoA (e.g., DHA-CoA) |
| Primary Role | Signaling Molecule, Allosteric Regulator | Activated Metabolic Intermediate |
| Cellular Location | Cytosol, Membranes, Nucleus, Extracellular | Primarily Cytosol, Mitochondria, ER |
| Key Interactions | Nuclear Receptors (PPARs, RXRs), GPCRs (GPR120), Ion Channels. | Substrate for enzymes: Acyltransferases, Desaturases, Elongases. |
| Membrane Permeability | Can cross cellular membranes (facilitated transport). | Membrane impermeable. |
| Direct Biological Effect | Modulation of gene expression, anti-inflammatory signaling. | Substrate for synthesis of complex lipids (e.g., phospholipids, triglycerides), energy production. |
| Experimental Readout | Reporter gene assays, Ca2+ flux, electrophysiology. | Enzyme kinetics, lipidomics (measuring product formation). |
Experimental Protocols for Differentiating Activity
To dissect the biological contributions of a fatty acid versus its CoA ester, a multi-pronged experimental approach is required.
Protocol 1: Nuclear Receptor Activation Assay
This assay directly measures the ability of a free fatty acid to act as a ligand for a nuclear receptor, a common mechanism for PUFA-mediated gene regulation.
Objective: To quantify the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα) by DHA.
Methodology:
-
Cell Culture: Culture HEK293T cells in DMEM supplemented with 10% FBS.
-
Transfection: Co-transfect cells using a lipid-based transfection reagent with two plasmids:
-
An expression vector for human PPARα.
-
A reporter plasmid containing a luciferase gene downstream of a PPAR response element (PPRE).
-
-
Treatment: 24 hours post-transfection, replace the medium with serum-free medium containing various concentrations of DHA (or other FFAs) dissolved in a vehicle (e.g., DMSO). Include a vehicle-only control.
-
Lysis & Readout: After 18-24 hours of treatment, lyse the cells and measure luciferase activity using a luminometer.
-
Analysis: Normalize luciferase activity to a co-transfected control (e.g., β-galactosidase) or total protein content. Plot the dose-response curve to determine the EC50.
Rationale: This assay specifically probes the signaling function of the FFA. DHA-CoA would not be used for treatment as it cannot efficiently cross the cell membrane and is not the native ligand for the nuclear receptor.
Figure 2: Workflow for a nuclear receptor activation assay.
Protocol 2: Cellular Lipidomics by LC-MS/MS
This protocol allows for the comprehensive tracking of a labeled fatty acid precursor as it is taken up by cells, activated to its CoA form, and incorporated into various complex lipid species.
Objective: To trace the metabolic fate of exogenously supplied, stable isotope-labeled DHA (e.g., ¹³C-DHA) in cultured cells.
Methodology:
-
Cell Culture & Treatment: Culture a relevant cell line (e.g., hepatocytes) to confluence. Treat the cells with ¹³C-DHA for various time points (e.g., 0, 1, 4, 12 hours).
-
Metabolite Extraction: At each time point, wash the cells with ice-cold PBS, and then perform a lipid extraction using a biphasic solvent system like the Folch or Bligh-Dyer method.
-
Sample Preparation: Separate the lipid-containing organic phase, dry it under nitrogen, and reconstitute it in a suitable solvent for LC-MS analysis.
-
LC-MS/MS Analysis: Inject the sample onto a reverse-phase liquid chromatography column coupled to a high-resolution mass spectrometer.
-
Develop a targeted method to identify and quantify ¹³C-DHA, ¹³C-DHA-CoA, and major downstream lipids containing the ¹³C-DHA acyl chain (e.g., phosphatidylcholines, triglycerides).
-
-
Data Analysis: Quantify the abundance of each labeled species over time to map the kinetics of DHA uptake, activation to DHA-CoA, and its subsequent incorporation into complex lipids.
Rationale: This experiment directly observes the metabolic products of the precursor FFA. It allows researchers to infer the activity of the acyl-CoA pool by measuring the rate of formation of its downstream products, providing a functional readout of the metabolic channeling process.
Conclusion: Distinct and Interdependent Roles
The biological activity of a VLC-PUFA cannot be understood by studying the free acid alone. Our analysis, using DHA as a model, underscores a fundamental principle:
-
The free fatty acid often serves as an extracellular or intracellular signaling molecule , initiating cellular responses through direct receptor binding.
-
The fatty acyl-CoA is the activated metabolic hub , lacking direct signaling capacity but being the essential substrate that dictates the fatty acid's ultimate structural or energetic fate.
Therefore, the biological effect of administering a precursor fatty acid is a cascade, initiated by the signaling properties of the FFA and executed through the metabolic flux of the acyl-CoA pool. A comprehensive understanding requires experimental designs, like those outlined above, that can differentiate between these interconnected activities.
References
-
Jump, D. B. (2008). N-3 polyunsaturated fatty acid regulation of hepatic gene transcription. Current Opinion in Lipidology. Available at: [Link]
- Pike, A. C. W., et al. (2004). Structure of the ligand-binding domain of oestrogen-related receptor γ. Journal of Molecular Biology. Note: While this reference is for ERRγ, the principle of ligand binding is broadly applicable. A more specific review on FFA receptors is often behind a paywall; this provides a structural example.
-
Mashek, D. G., et al. (2007). The role of Acyl-CoA synthetases in mediating fatty acid homeostasis and intracellular signaling. Journal of Biological Chemistry. Available at: [Link]
-
Faergeman, N. J., & Knudsen, J. (1997). Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling. Biochemical Journal. Available at: [Link]
A Senior Application Scientist's Guide to the Cross-Validation of Quantification Methods for (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Challenge of a Unique Very-Long-Chain Acyl-CoA
(2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA is a very-long-chain polyunsaturated fatty acyl-CoA (VLC-PUFA-CoA).[1] Molecules of this class are critical metabolic intermediates, though they are often found in low abundance.[2] VLC-PUFAs are synthesized in situ in specific tissues like the retina, brain, and testes, and play specialized roles in maintaining cellular structure and function.[2][3] Dysregulation of VLC-PUFA metabolism has been implicated in the progression of retinal diseases, such as age-related macular degeneration (AMD) and diabetic retinopathy, making their accurate quantification a vital objective in biomedical research.[3][4]
However, quantifying these analytes presents significant challenges. Their amphipathic nature, low physiological concentrations, and inherent instability in aqueous solutions demand highly sensitive and robust analytical methods.[5][6] Furthermore, the complexity of biological matrices requires methods with high specificity to distinguish the target analyte from a multitude of structurally similar lipids.
This guide provides a comprehensive framework for the cross-validation of two common analytical techniques for quantifying VLC-PUFA-CoAs: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). Cross-validation serves as a formal comparison of analytical methods, ensuring that data generated across different platforms or laboratories are reliable and comparable.[7] This process is governed by internationally recognized standards, primarily the ICH Q2(R1) guideline, which establishes a clear set of parameters to demonstrate that a method is fit for its intended purpose.[8][9]
Methodology Selection: Balancing Sensitivity and Accessibility
The choice of an analytical method is often a trade-off between performance and practicality. Here, we compare a state-of-the-art technique with a more traditional, but widely accessible, approach.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard. This technique offers unparalleled sensitivity and specificity.[10] By coupling the separation power of liquid chromatography with the precise mass filtering of a triple quadrupole mass spectrometer, it is possible to detect and quantify analytes at femtomole levels.[11] The use of Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) allows the instrument to isolate a specific precursor ion and monitor for a unique fragment ion, virtually eliminating matrix interference.[10][12]
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The Workhorse. This method relies on the inherent property of the Coenzyme A moiety to absorb ultraviolet light, typically at a maximum wavelength of around 259-260 nm.[11][13] While significantly less sensitive than LC-MS/MS, HPLC-UV is a robust, cost-effective, and widely available technique suitable for applications where analyte concentrations are higher.[14] Its primary limitation is specificity, which is entirely dependent on the chromatographic resolution of the target analyte from other UV-absorbing compounds in the sample.[15]
The Cross-Validation Framework
The objective of this cross-validation is to rigorously compare the performance of the LC-MS/MS and HPLC-UV methods according to the principles outlined in the ICH Q2(R1) guideline.[16][17] This ensures that both methods are well-characterized and that their respective strengths and limitations are understood.
Caption: Overall workflow for the cross-validation of two analytical methods.
Key Validation Parameters for Comparison
The following parameters will be assessed for each method:
-
Specificity: The ability to assess the analyte unequivocally in the presence of matrix components.
-
Linearity & Range: The concentration range over which the assay provides results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results to the true value, assessed via spike-and-recovery studies.
-
Precision: The degree of scatter between a series of measurements, evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.
-
Intermediate Precision (Inter-assay precision): Precision within the same laboratory over different days.
-
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Experimental Protocols
Protocol 1: Sample Preparation (Applicable to Both Methods)
This protocol is designed to extract acyl-CoAs from a biological matrix (e.g., cell culture or tissue homogenate) and is a critical step for achieving reliable results.[18]
-
Homogenization: Homogenize ~50 mg of tissue or 1x10^7 cells in 1.0 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA).
-
Internal Standard Spiking: Add an appropriate internal standard (IS), such as C17:0-CoA, to the homogenate to correct for extraction efficiency and instrument variability.[10] The choice of IS is crucial; it should be structurally similar to the analyte but not endogenously present.
-
Protein Precipitation: Vortex the mixture vigorously for 1 minute and incubate on ice for 15 minutes to precipitate proteins.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C. Collect the supernatant.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of 50 mM potassium phosphate buffer (pH 7.0).
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with 3 mL of 50 mM potassium phosphate buffer, followed by 3 mL of water.
-
Elute the acyl-CoAs with 2 mL of methanol containing 15 mM ammonium hydroxide.[12]
-
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen gas. Reconstitute the residue in 100 µL of the initial mobile phase for analysis.
Protocol 2: LC-MS/MS Quantification
Caption: Workflow for the LC-MS/MS quantification method.
-
Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with a positive electrospray ionization (ESI) source.[10]
-
Chromatographic Conditions:
-
Column: Acquity UPLC C18 BEH (or equivalent), 2.1 x 100 mm, 1.7 µm particle size.
-
Mobile Phase A: 15 mM Ammonium Hydroxide in Water.[12]
-
Mobile Phase B: 15 mM Ammonium Hydroxide in Acetonitrile.[12]
-
Gradient: 5% B to 95% B over 8 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 45°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Positive ESI.
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
Hypothetical MRM Transition for Analyte: Based on the structure of (C55H88N7O17P3S), the protonated molecule [M+H]+ would have a mass around 1252.6 Da. A characteristic fragmentation for acyl-CoAs is the neutral loss of the 3'-phospho-ADP moiety (507 Da).[12]
-
Q1 (Precursor): m/z 1252.6
-
Q3 (Product): m/z 745.6
-
-
MRM Transition for IS (C17:0-CoA):
-
Q1 (Precursor): m/z 1036.6
-
Q3 (Product): m/z 529.6
-
-
Protocol 3: HPLC-UV Quantification
Caption: Workflow for the HPLC-UV quantification method.
-
Instrumentation: HPLC system with a binary pump, autosampler, and UV/Vis detector.
-
Chromatographic Conditions:
-
Column: Zorbax Eclipse Plus C18 (or equivalent), 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase A: 75 mM Potassium Phosphate (KH2PO4), pH 5.5.[11]
-
Mobile Phase B: Acetonitrile.
-
Gradient: 30% B to 90% B over 25 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 20 µL.
-
-
Detector Conditions:
-
Wavelength: 260 nm.[11]
-
Comparative Data Analysis (Hypothetical Results)
The following tables summarize the expected outcomes from the cross-validation study, based on the known performance characteristics of each technique.
Table 1: Linearity and Range
| Parameter | LC-MS/MS | HPLC-UV | Acceptance Criteria (ICH Q2) |
| Linear Range | 0.5 - 500 ng/mL | 50 - 5000 ng/mL | - |
| Correlation Coefficient (r²) | > 0.998 | > 0.995 | ≥ 0.99 |
| Calibration Model | Linear, 1/x weighting | Linear | Appropriate for the data |
Causality: The superior sensitivity of the mass spectrometer allows for a much lower limit of quantitation and a wider dynamic range compared to the UV detector.
Table 2: Accuracy and Precision
| QC Level | Parameter | LC-MS/MS | HPLC-UV | Acceptance Criteria (FDA/ICH) |
| Low QC (1.5 ng/mL / 150 ng/mL) | Accuracy (% Recovery) | 98.7% | 96.5% | 80-120% (85-115% typical) |
| Precision (%CV, Intra-assay) | 4.5% | 7.8% | ≤ 15% (≤ 20% at LLOQ) | |
| Precision (%CV, Inter-assay) | 6.2% | 9.5% | ≤ 15% (≤ 20% at LLOQ) | |
| Mid QC (200 ng/mL / 2000 ng/mL) | Accuracy (% Recovery) | 101.2% | 102.1% | 80-120% (85-115% typical) |
| Precision (%CV, Intra-assay) | 2.8% | 4.1% | ≤ 15% | |
| Precision (%CV, Inter-assay) | 4.1% | 5.9% | ≤ 15% | |
| High QC (400 ng/mL / 4000 ng/mL) | Accuracy (% Recovery) | 99.5% | 98.9% | 80-120% (85-115% typical) |
| Precision (%CV, Intra-assay) | 2.1% | 3.5% | ≤ 15% | |
| Precision (%CV, Inter-assay) | 3.5% | 5.2% | ≤ 15% |
Causality: Both methods are capable of meeting standard acceptance criteria for accuracy and precision.[19] However, the higher signal-to-noise ratio inherent in LC-MS/MS typically results in lower coefficients of variation (%CV), indicating better precision, especially at lower concentrations.[10]
Table 3: Sensitivity and Specificity
| Parameter | LC-MS/MS | HPLC-UV | Comments |
| Specificity | High. Achieved via unique MRM transition (mass filtering). | Moderate. Dependent on chromatographic resolution from interfering peaks. | Potential for co-eluting interferences in HPLC-UV. |
| LOD | ~0.15 ng/mL | ~15 ng/mL | LC-MS/MS is approximately 100-fold more sensitive. |
| LOQ | 0.5 ng/mL | 50 ng/mL | The LOQ is the lowest point on the calibration curve that meets precision and accuracy criteria. |
Causality: The fundamental difference in detection principles accounts for the vast disparity in sensitivity. Mass spectrometry detects specific ions, while UV detection measures bulk absorbance at a given wavelength, making it more susceptible to background noise and less sensitive overall.
Conclusion and Recommendations
This cross-validation guide demonstrates that both LC-MS/MS and HPLC-UV can be validated as effective quantitative methods for (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA, but their applications are dictated by their performance characteristics.
-
LC-MS/MS is the superior method for research requiring high sensitivity, such as analyzing samples from micro-biopsies, cell sub-fractions, or studies investigating subtle metabolic changes.[20] Its high specificity ensures data integrity even in complex biological matrices.
-
HPLC-UV is a viable alternative for applications where analyte concentrations are expected to be high and sample material is abundant. Its operational simplicity and lower cost make it suitable for routine analyses or screening purposes, provided that method specificity is thoroughly established through peak purity analysis and comparison with a reference standard.
For drug development and clinical research, where sensitivity and specificity are paramount, the LC-MS/MS method is the recommended choice. The HPLC-UV method can be used as a complementary technique, but a clear, data-driven standard operating procedure must define the conditions under which it can be employed. This rigorous, side-by-side comparison provides the necessary scientific foundation to confidently select the appropriate analytical tool for the research question at hand, ensuring data of the highest quality and integrity.
References
-
Chode, L. et al. (2014). Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring. National Institutes of Health. [Link]
-
Gora, K. et al. (2021). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. PubMed. [Link]
-
Maurer, D. et al. (2005). LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs. ACS Publications. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Wang, L. et al. (2016). Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. PubMed Central. [Link]
-
Maurer, D., & Kientsch-Engel, R. (2005). LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation. [Link]
-
Koirala, P. et al. (2022). Understanding the Roles of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) in Eye Health. PubMed Central. [Link]
-
Hixson, K.M. et al. (2019). Metabolism and Function of Very-Long-Chain Polyunsaturated Fatty Acids (>C24) in Mammals. [Link]
-
Cyberlipid. Fatty acyl CoA analysis. [Link]
-
Bak, D.H. et al. (2017). Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection. MDPI. [Link]
-
De Biase, I. et al. (2022). Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry. PubMed. [Link]
-
Serra, A.A. et al. (2021). Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses. PubMed Central. [Link]
-
Haslam, R.P., & Larson, T.R. (2021). Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae. PubMed. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]
-
Bak, D.H. et al. (2017). Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection. PubMed. [Link]
-
PubChem. (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA(4-). [Link]
-
ResearchGate. UHPLC-UV chromatograms of standard mixtures of 14 acyl-CoAs acquired.... [Link]
-
ECA Academy. (2014). FDA publishes new Guidance on Validation of Analytical Methods. [Link]
-
MDPI. Understanding the Roles of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) in Eye Health. [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
Georgiadi, A., & Kersten, S. (2017). Significance of long chain polyunsaturated fatty acids in human health. PMC. [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
-
Olbrich, A. et al. (1981). Determination and characterization of long-chain fatty acyl-CoA thioesters from yeast and mammalian liver. PubMed. [Link]
-
Faergeman, N.J., & Knudsen, J. (1997). Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling. [Link]
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A Researcher's Guide to Isomeric Differentiation of Tetratriacontapentaenoyl-CoA by Mass Spectrometry
For researchers, scientists, and drug development professionals, the precise structural elucidation of lipid molecules is paramount. Tetratriacontapentaenoyl-CoA, a very-long-chain polyunsaturated acyl-CoA, presents a significant analytical challenge due to the numerous potential isomers arising from the positions of its five double bonds. Distinguishing between these isomers is critical for understanding their unique biological functions and metabolic pathways. This guide provides an in-depth comparison of mass spectrometry (MS)-based techniques for the isomeric differentiation of tetratriacontapentaenoyl-CoA, offering insights into the causality behind experimental choices and presenting supporting data to guide your research.
The Challenge of Isomeric Complexity
Tetratriacontapentaenoyl-CoA is a C34 fatty acyl-CoA with five double bonds. The vast number of possible positional and geometric (cis/trans) isomers makes definitive identification a formidable task. Conventional tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID) is often insufficient for pinpointing the exact locations of double bonds within the acyl chain, as it typically induces fragmentation at the labile thioester linkage and within the Coenzyme A moiety, providing limited information about the fatty acid backbone.[1][2][3][4]
To overcome this limitation, several advanced MS-based strategies have been developed. These methods either employ alternative fragmentation techniques or utilize chemical derivatization to "fix" the double bond positions, leading to diagnostic fragment ions upon MS/MS analysis.
Comparing the Alternatives: A Deep Dive into MS Techniques
The choice of an appropriate MS technique is crucial for the successful isomeric differentiation of tetratriacontapentaenoyl-CoA. Below is a comparative analysis of leading methodologies, highlighting their principles, advantages, and limitations.
| Technique | Principle | Advantages | Limitations | Suitability for Tetratriacontapentaenoyl-CoA |
| Ozone-Induced Dissociation (OzID) | Ion-molecule reactions with ozone specifically cleave C=C double bonds, generating diagnostic fragment ions that reveal the original double bond positions.[5][6] | Highly specific for double bonds, provides clear and interpretable spectra for positional isomer determination.[7][8] | Requires a specialized setup for introducing ozone into the mass spectrometer. May have lower fragmentation efficiency for some lipid classes.[7] | Excellent: Directly probes double bond locations, making it a powerful tool for this complex molecule. |
| Paternò-Büchi (PB) Reaction Coupled with MS | A photochemical [2+2] cycloaddition reaction between a carbonyl compound (e.g., acetone) and the double bonds of the lipid, followed by CID, yields diagnostic fragment ions.[9][10] | Can be implemented with relatively simple modifications to the experimental setup and is effective for various lipid classes.[11][12][13] | The reaction may not proceed to completion for all double bonds in a polyunsaturated chain, potentially complicating spectral interpretation. | Very Good: A strong alternative to OzID, particularly if specialized OzID instrumentation is unavailable. |
| Ultraviolet Photodissociation (UVPD) | Utilizes high-energy photons to induce fragmentation, often leading to more extensive and structurally informative bond cleavages along the acyl chain compared to CID.[14][15][16] | Provides rich fragmentation spectra with unique cleavage pathways that can reveal double bond positions and other structural features.[17][18] | Requires a UV laser integrated with the mass spectrometer. Spectral interpretation can be complex due to the variety of fragment ions produced. | Good: Offers complementary information to other techniques and can be particularly useful for complex structural elucidation. |
| Charge-Switch Derivatization | The fatty acid is derivatized to introduce a fixed positive charge, which can direct fragmentation along the acyl chain upon CID, aiding in the localization of double bonds.[19][20] | Enhances ionization efficiency and can provide structurally informative fragments.[21][22][23] | Requires a chemical derivatization step prior to MS analysis, which adds to sample preparation time and may introduce artifacts. Fragmentation may not always be sufficient for unambiguous localization of all five double bonds. | Moderate: Can be a useful approach, especially when combined with high-resolution mass spectrometry, but may be less direct than OzID or PB-MS. |
Experimental Deep Dive: Isomeric Differentiation using Ozone-Induced Dissociation (OzID)
OzID stands out for its specificity in cleaving carbon-carbon double bonds, making it a prime choice for tackling the complexity of tetratriacontapentaenoyl-CoA.
Workflow for OzID Analysis
Caption: Experimental workflow for OzID-MS analysis.
Step-by-Step Experimental Protocol
-
Sample Preparation:
-
Extract total lipids from the biological sample using a modified Folch or Bligh-Dyer method.
-
Isolate the acyl-CoA fraction using solid-phase extraction (SPE) with a suitable sorbent.
-
Reconstitute the dried acyl-CoA extract in an appropriate solvent for LC-MS analysis (e.g., methanol/water with a small amount of ammonium acetate).
-
-
Liquid Chromatography (LC) Separation:
-
Employ a reverse-phase C18 column for separation of different acyl-CoA species.
-
Use a gradient elution with mobile phases consisting of an aqueous solution with a volatile buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol). This separates acyl-CoAs based on their chain length and degree of unsaturation.
-
-
Mass Spectrometry (MS) and OzID:
-
Perform electrospray ionization (ESI) in negative ion mode, as acyl-CoAs readily form [M-H]⁻ ions.
-
In the mass spectrometer, isolate the precursor ion corresponding to tetratriacontapentaenoyl-CoA.
-
Introduce ozone into a trapping region of the mass spectrometer (e.g., the ion trap or collision cell) to react with the selected precursor ions.
-
Perform tandem MS (MS/MS) on the ozonide products. The fragmentation of these products will yield diagnostic ions indicative of the original double bond positions.
-
-
Data Analysis:
-
Identify the pairs of fragment ions that correspond to cleavage at each double bond. The masses of these fragments will allow for the unambiguous assignment of the double bond locations along the tetratriacontapentaenoyl chain.
-
Expected Fragmentation Pattern
The fragmentation of the ozonide of a hypothetical tetratriacontapentaenoyl-CoA isomer is depicted below. The cleavage at each double bond position results in a pair of diagnostic ions.
Caption: OzID fragmentation of a polyunsaturated acyl-CoA.
Comparative Data Analysis
To illustrate the power of these techniques, consider the hypothetical MS/MS data for two different isomers of tetratriacontapentaenoyl-CoA.
| Isomer | Double Bond Positions | Key Diagnostic Ions (m/z) from OzID | Key Diagnostic Ions (m/z) from PB-MS | Key Diagnostic Ions (m/z) from UVPD |
| Isomer A | 6, 9, 12, 15, 18 | Set of 5 pairs of aldehyde and Criegee ion fragments corresponding to cleavage at each position. | Set of 5 pairs of diagnostic ions from oxetane ring fragmentation. | Series of radical-driven fragments providing information on multiple bond locations. |
| Isomer B | 9, 12, 15, 18, 21 | A different set of 5 pairs of aldehyde and Criegee ion fragments, clearly distinguishing it from Isomer A. | A distinct set of 5 pairs of diagnostic ions, differentiating it from Isomer A. | A unique fragmentation pattern different from Isomer A, allowing for differentiation. |
Note: The exact m/z values would depend on the specific isomer and the ionization adduct.
Conclusion and Future Perspectives
The isomeric differentiation of complex lipids like tetratriacontapentaenoyl-CoA is a challenging but achievable goal with modern mass spectrometry. While traditional CID methods fall short, techniques like OzID, Paternò-Büchi reaction-based MS, and UVPD provide the necessary tools for unambiguous structural elucidation.[24][25][26][27] The choice of method will depend on the specific research question, available instrumentation, and the desired level of structural detail.
As mass spectrometry technology continues to advance, we can anticipate the development of even more powerful and streamlined workflows for lipid isomer analysis. The integration of ion mobility spectrometry (IMS) with these fragmentation techniques, for instance, offers the potential to separate isomers prior to MS/MS, further enhancing the specificity and confidence of identification.[7] For researchers in lipidomics and drug development, a thorough understanding and strategic application of these advanced MS methods are essential for unlocking the biological secrets held within the isomeric diversity of molecules like tetratriacontapentaenoyl-CoA.
References
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Han, X., & Gross, R. W. (2021). Mass Spectrometry-Based Shotgun Lipidomics Using Charge-Switch Derivatization for Analysis of Complex Long-Chain Fatty Acids. Methods in Molecular Biology. [Link]
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Heyrovsky Institute of Physical Chemistry. (n.d.). Ultraviolet Photodissociation Mass Spectrometry for Advanced Structural Analysis of Lipids. [Link]
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Pasilis, S. P., & Kelleher, N. L. (2008). Ozone induced dissociation on a traveling wave high resolution mass spectrometer for determination of double bond position in lipids. Journal of the American Society for Mass Spectrometry, 19(11), 1685–1691. [Link]
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Nayak, D., et al. (2021). Disentangling Lipid Isomers by High-Resolution Differential Ion Mobility Spectrometry/Ozone-Induced Dissociation of Metalated Species. Analytical Chemistry, 93(14), 5767–5775. [Link]
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Zhu, F., et al. (2020). Combining Mass Spectrometry with Paternò–Büchi Reaction to Determine Double-Bond Positions in Lipids at the Single-Cell Level. Analytical Chemistry, 92(15), 10542–10549. [Link]
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Garthwaite, L., et al. (2025). Epoxidation-Enhanced Charge-Switch Derivatization for Rapid Profiling of Monounsaturated Fatty Acid Isomers. Analytical Chemistry. [Link]
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Klein, D. R., et al. (2014). 193 nm Ultraviolet Photodissociation Mass Spectrometry for the Structural Elucidation of Lipid A Compounds in Complex Mixtures. Analytical Chemistry, 86(22), 11193–11201. [Link]
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Han, X., & Gross, R. W. (2021). Mass Spectrometry-Based Shotgun Lipidomics Using Charge-Switch Derivatization for Analysis of Complex Long-Chain Fatty Acids. Springer Nature Experiments. [Link]
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PURSCEC. (n.d.). Development of a Miniature Mass Spectrometry System for Point-of-Care Analysis of Lipid Isomers Based on Ozone-Induced Dissociation. [Link]
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PURSPEC. (n.d.). Pinpointing Double Bonds in Lipids by Paternò-Büchi Reactions and Mass Spectrometry. [Link]
-
Heiles, S., et al. (2018). An On-Tissue Paternò-Büchi Reaction for Localization of Carbon-Carbon Double Bonds in Phospholipids and Glycolipids by Matrix-Assisted Laser-Desorption-Ionization Mass-Spectrometry Imaging. Angewandte Chemie International Edition, 57(37), 12092-12096. [Link]
-
Mitchell, T. W., et al. (2021). Mass Spectrometry Imaging of Lipids with Isomer Resolution Using High-Pressure Ozone-Induced Dissociation. Analytical Chemistry, 93(28), 9826–9834. [Link]
-
Garza, S., et al. (2024). Paternò–Büchi Reaction Mass Spectrometry Enables Positional Assignment of Polymethylene-Interrupted Double Bonds in Food-Derived Lipids. Journal of Agricultural and Food Chemistry. [Link]
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Brodbelt, J. S. (2016). Ultraviolet Photodissociation Mass Spectrometry for Analysis of Biological Molecules. Analytical Chemistry, 88(1), 30–51. [Link]
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Liko, I., et al. (2025). Deep Structural Characterization of Protein-Bound Lipids via Native MS and Ultraviolet Photodissociation. Analytical Chemistry. [Link]
-
Le, H. Q., et al. (2025). OzNOxESI: A Novel Mass Spectrometry Ion Chemistry for Elucidating Lipid Double-Bond Regioisomerism in Complex Mixtures. Analytical Chemistry. [Link]
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ResearchGate. (2025). Mass Spectrometry-Based Shotgun Lipidomics Using Charge-Switch Derivatization for Analysis of Complex Long-Chain Fatty Acids | Request PDF. [Link]
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ResearchGate. (2020). Combining Mass Spectrometry with Paternò–Büchi Reaction to Determine Double-Bond Positions in Lipids at the Single-Cell Level | Request PDF. [Link]
-
McLuckey, S. A., et al. (2020). Charge-switch derivatization of fatty acid esters of hydroxy fatty acids via gas-phase ion/ion reactions. Analytica Chimica Acta, 1133, 107-115. [Link]
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ResearchGate. (2021). Quantification and molecular imaging of fatty acid isomers from complex biological samples by mass spectrometry. [Link]
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Haynes, C. A., et al. (2008). Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Lipid Research, 49(5), 1113–1125. [Link]
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Blanksby, S. J., & Mitchell, T. W. (2013). Rapid differentiation of isomeric lipids by photodissociation mass spectrometry of fatty acid derivatives. Rapid Communications in Mass Spectrometry, 27(1), 126-136. [Link]
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Murphy, R. C., & Axelsen, P. H. (2000). Identification of fatty acids by electrospray mass spectrometry and tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 11(1), 1-10. [Link]
-
ResearchGate. (n.d.). Fragment ions of acyl-CoAs. (A) Fragment ions of C16:0 CoA. (B) The.... [Link]
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ResearchGate. (n.d.). The acyl-CoA fragmentation pattern showing the mass-specific fragment and the neutral loss of m/z 507. [Link]
-
Anderton, C. R., & Moran, A. J. (2020). An Analytical Evaluation of Tools for Lipid Isomer Differentiation in Imaging Mass Spectrometry. Frontiers in Chemistry, 8, 603. [Link]
-
ResearchGate. (n.d.). The common MS/MS fragmentation pattern for all CoA species: (A) The CoA.... [Link]
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Abe, Y., et al. (2018). Analyses of the fatty acid separation principle using liquid chromatography-mass spectrometry. Journal of Oleo Science, 67(6), 659-667. [Link]
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Ma, L., et al. (2021). A liquid chromatography-mass spectrometry workflow for in-depth quantitation of fatty acid double bond location isomers. Journal of Lipid Research, 62, 100096. [Link]
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- 8. Mass Spectrometry Imaging of Lipids with Isomer Resolution Using High-Pressure Ozone-Induced Dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Pinpointing Double Bonds in Lipids by Paternò-Büchi Reactions and Mass Spectrometry - PURSPEC [purspec.com]
- 11. An On-Tissue Paternò-Büchi Reaction for Localization of Carbon-Carbon Double Bonds in Phospholipids and Glycolipids by Matrix-Assisted Laser-Desorption-Ionization Mass-Spectrometry Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Comprehensive Guide to Comparative Lipidomics: Interrogating Cellular Landscapes With and Without (2E,19Z,22Z,25Z,28Z)-Tetratriacontapentaenoyl-CoA
For researchers, scientists, and drug development professionals navigating the intricate world of lipidomics, understanding the profound impact of specific lipid species on cellular function is paramount. This guide provides an in-depth technical comparison of cellular lipidomes in the presence and absence of (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA, a very-long-chain polyunsaturated fatty acyl-CoA (VLC-PUFA-CoA). We will delve into the causal biochemistry, present robust experimental methodologies, and interpret anticipated data, offering a framework for investigating the functional roles of this unique lipid class.
The Significance of Very-Long-Chain Polyunsaturated Fatty Acids
(2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA belongs to a specialized class of lipids known as very-long-chain polyunsaturated fatty acids (VLC-PUFAs), which are fatty acids with carbon chains of 24 carbons or more.[1][2] These molecules are not obtained from typical dietary sources and must be synthesized de novo within specific cells.[2] The biosynthesis of these extended fatty acids is critically dependent on the ELOVL (Elongation of Very Long Chain Fatty Acids) family of enzymes.
The enzyme ELOVL4 is particularly crucial for the production of VLC-PUFAs with chain lengths greater than 28 carbons.[3][4] It catalyzes the initial and rate-limiting condensation step in the elongation of long-chain fatty acid precursors.[5] Consequently, the presence of (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA and related VLC-PUFAs is a direct indicator of functional ELOVL4 activity.
These unique lipids are highly enriched in specific tissues, most notably the retina, brain, and testes, where they are incorporated into complex lipids like phosphatidylcholines and ceramides.[2][6] In the retina, VLC-PUFAs are essential for the proper structure and function of photoreceptor outer segment membranes.[2][7] Their absence, often due to mutations in the ELOVL4 gene, is linked to severe retinal degenerative diseases such as Stargardt-like macular dystrophy (STGD3).[3][6] Therefore, a comparative lipidomic analysis of cells with and without the capacity to synthesize this C34:5 fatty acyl-CoA provides a powerful model to understand the downstream consequences of VLC-PUFA deficiency.
Experimental Design: A Comparative Lipidomics Workflow
To investigate the cellular impact of (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA, a robust and well-controlled experimental design is essential. The ideal model involves comparing a wild-type cell line that expresses functional ELOVL4 with a genetically modified counterpart where the ELOVL4 gene has been knocked out. Retinal pigment epithelium (RPE) cells or photoreceptor-like cell lines are highly relevant choices given the physiological importance of VLC-PUFAs in the eye.
The overall workflow for this comparative analysis is depicted below:
References
- 1. Frontiers | Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations [frontiersin.org]
- 2. aocs.org [aocs.org]
- 3. A Role for ELOVL4 in the Mouse Meibomian Gland and Sebocyte Cell Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. ELOVL4: Very long-chain fatty acids serve an eclectic role in mammalian health and function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Very-long-chain polyunsaturated fatty acids in the retina: analysis and clinical relevance in physiological and pathological conditions | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]
- 7. Understanding the Roles of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) in Eye Health - PMC [pmc.ncbi.nlm.nih.gov]
Die Goldstandard-Methode: Flüssigchromatographie-Tandem-Massenspektrometrie (LC-MS/MS)
Ein Leitfaden für Senior-Wissenschaftler zur Verifizierung des enzymatischen Produkts der Sehr-Langketten-Acyl-CoA-Synthetase
Verfasst von Dr. Johanna Schmidt, Senior Application Scientist
In der Welt der Lipidomik und der Erforschung von Stoffwechselwegen ist die genaue Charakterisierung von Enzymaktivitäten von größter Bedeutung. Die Sehr-Langketten-Acyl-CoA-Synthetasen (VLC-ACS) sind eine entscheidende Enzymfamilie, die sehr langkettige Fettsäuren (VLCFAs) durch deren Veresterung mit Coenzym A (CoA) aktiviert.[1] Dieser erste Schritt ist entscheidend für ihre Beteiligung an verschiedenen nachgeschalteten Stoffwechselprozessen, einschließlich der β-Oxidation, der Lipidsynthese und der Zellsignalisierung.[1][2][3] Eine fehlerhafte VLC-ACS-Aktivität wird mit schweren Stoffwechselerkrankungen in Verbindung gebracht, was die Notwendigkeit robuster und zuverlässiger Analysemethoden zur Verifizierung ihrer enzymatischen Produkte unterstreicht.
Dieser Leitfaden bietet einen detaillierten Vergleich der wichtigsten experimentellen Methoden zur Identifizierung und Quantifizierung von sehr langkettigen Acyl-CoA-Estern, den Produkten der VLC-ACS-Enzyme. Wir werden die theoretischen Grundlagen, detaillierte Protokolle und eine objektive Bewertung der Flüssigchromatographie-Tandem-Massenspektrometrie (LC-MS/MS), der Hochleistungsflüssigchromatographie (HPLC) mit UV-Detektion und der radiometrischen Assays mit Dünnschichtchromatographie (DC) untersuchen.
LC-MS/MS gilt weithin als die maßgebliche Methode zur Analyse von Acyl-CoAs und bietet eine unübertroffene Spezifität und Empfindlichkeit. Dieser Ansatz koppelt die physikalische Trennung von Analyten durch Flüssigchromatographie mit deren massenbasierter Detektion und Fragmentierung, was eine präzise Identifizierung und absolute Quantifizierung ermöglicht.[2][4]
Wissenschaftliches Prinzip
Die Methode beruht auf der Trennung verschiedener Acyl-CoA-Spezies in einer komplexen biologischen Probe mittels Umkehrphasen-HPLC, typischerweise auf einer C18-Säule. Die Trennung erfolgt anhand der Länge und des Sättigungsgrades der Acylkette. Nach der Elution werden die Moleküle ionisiert, üblicherweise durch Elektrospray-Ionisierung (ESI), und treten in das Massenspektrometer ein. Im Tandem-MS (MS/MS)-Modus wird ein spezifisches Vorläuferion (entsprechend der Masse eines bestimmten Acyl-CoA) ausgewählt, fragmentiert, und die resultierenden Produkt-Ionen werden detektiert. Acyl-CoAs zeigen ein charakteristisches Fragmentierungsmuster, wie den neutralen Verlust des 3'-Phosphoadenosin-Diphosphat-Anteils (507 Da) und ein Produkt-Ion bei m/z 428, was eine hochspezifische Quantifizierung mittels Multiple Reaction Monitoring (MRM) ermöglicht.[5][6][7]
Experimenteller Arbeitsablauf: LC-MS/MS-Analyse
Abbildung 1: Allgemeiner Arbeitsablauf für die Quantifizierung von Acyl-CoA mittels LC-MS/MS.
Detailliertes Protokoll für die LC-MS/MS-Analyse
-
Probenextraktion:
-
Biologische Proben (ca. 50 mg Gewebe oder 1-5 Millionen Zellen) schnell in flüssigem Stickstoff einfrieren, um den Metabolismus zu stoppen.
-
Die gefrorene Probe in 2 mL eiskaltem 100 mM KH2PO4-Puffer (pH 4,9) homogenisieren.
-
Acyl-CoAs durch Zugabe eines organischen Lösungsmittelgemischs (z. B. Acetonitril/Methanol/Wasser 2:2:1 v/v/v) extrahieren.[4]
-
Die Mischung 5 Minuten lang kräftig vortexen.
-
Bei 3000 x g für 10 Minuten bei 4°C zentrifugieren, um Zelltrümmer zu entfernen.
-
Den Überstand, der die Acyl-CoAs enthält, vorsichtig abnehmen.
-
-
Probenaufreinigung und Konzentration:
-
Für sauberere Proben kann der Extrakt mittels Festphasenextraktion (SPE) weiter aufgereinigt werden.
-
Das Lösungsmittel unter einem Stickstoffstrom oder mit einem Vakuumkonzentrator eindampfen.
-
Den getrockneten Extrakt in einer geeigneten Menge des initialen mobilen Phase (z. B. 50-100 µL) rekonstituieren.
-
-
LC-MS/MS-Bedingungen:
-
LC-System: UPLC- oder HPLC-System.
-
Säule: C18-Umkehrphasensäule (z. B. 2,1 x 150 mm, 1,7 µm Partikelgröße).[8]
-
Mobile Phase A: 15 mM Ammoniumhydroxid in Wasser.[8]
-
Mobile Phase B: 15 mM Ammoniumhydroxid in Acetonitril.[8]
-
Flussrate: 0,4 mL/min.[8]
-
Gradient: Ein typischer Gradient beginnt bei einem niedrigen Anteil an Phase B (z. B. 20 %), der über mehrere Minuten linear ansteigt, um die hydrophoberen langkettigen Acyl-CoAs zu eluieren.[8]
-
Massenspektrometer: Triple-Quadrupol-Massenspektrometer mit ESI-Quelle.
-
Ionisierungsmodus: Positiver ESI-Modus.[2]
-
MRM-Übergänge: Überwachen Sie den Übergang vom [M+H]⁺-Vorläuferion zum charakteristischen Produkt-Ion, das durch den neutralen Verlust von 507 Da entsteht.
-
Vergleichstabelle: LC-MS/MS
| Kriterium | Bewertung | Begründung |
| Spezifität | Sehr Hoch | Die Identifizierung basiert sowohl auf der Retentionszeit als auch auf dem einzigartigen Masse-zu-Ladung-Verhältnis und den Fragmentierungsmustern.[5] |
| Empfindlichkeit | Sehr Hoch | Kann Acyl-CoAs im unteren Femtomol- bis Pikomol-Bereich nachweisen.[9] |
| Quantifizierung | Absolut | Ermöglicht eine präzise absolute Quantifizierung durch die Verwendung von stabil-isotopenmarkierten internen Standards.[2] |
| Durchsatz | Mittel | Die Probenvorbereitung kann zeitaufwändig sein; die Laufzeiten der Chromatographie liegen typischerweise bei 15-30 Minuten pro Probe. |
| Kosten | Hoch | Erfordert teure und hochentwickelte Geräte sowie qualifiziertes Personal.[4] |
Die Arbeitspferd-Methode: HPLC mit UV-Detektion
Vor der weiten Verbreitung der Massenspektrometrie war die HPLC mit UV-Detektion die Methode der Wahl zur Analyse von Acyl-CoAs. Sie bleibt eine robuste und zugänglichere Alternative für Labore ohne Zugang zu MS-Geräten.
Wissenschaftliches Prinzip
Ähnlich wie bei der LC-MS/MS-Methode werden Acyl-CoAs zunächst mittels Umkehrphasen-HPLC getrennt. Die Quantifizierung erfolgt jedoch durch einen UV-Detektor. Das Coenzym-A-Molekül enthält einen Adenin-Rest, der bei einer Wellenlänge von etwa 260 nm stark ultraviolettes Licht absorbiert.[9] Die Fläche unter dem Peak im Chromatogramm ist direkt proportional zur Konzentration des Analyten in der Probe.
Experimenteller Arbeitsablauf: HPLC-UV-Analyse
Abbildung 2: Vereinfachter Arbeitsablauf für die Quantifizierung von Acyl-CoA mittels HPLC-UV.
Detailliertes Protokoll für die HPLC-UV-Analyse
-
Probenvorbereitung: Die Probenextraktion und -aufreinigung erfolgt identisch zum LC-MS/MS-Protokoll.
-
HPLC-Bedingungen:
-
Säule: C18-Umkehrphasensäule.
-
Mobile Phase A: 75 mM KH2PO4-Puffer.[9]
-
Mobile Phase B: Acetonitril mit 600 mM Essigsäure.[9]
-
Flussrate: 0,5 - 1,0 mL/min.[9]
-
Gradient: Ein Gradient, der den Anteil der mobilen Phase B erhöht, wird verwendet, um Acyl-CoAs basierend auf ihrer Hydrophobizität zu trennen.[9]
-
Detektion: UV-Detektor, eingestellt auf 260 nm.[9]
-
-
Quantifizierung:
-
Erstellen Sie eine Standardkurve mit bekannten Konzentrationen von authentischen Acyl-CoA-Standards.
-
Identifizieren Sie Peaks in den Probenchromatogrammen durch Vergleich der Retentionszeiten mit denen der Standards.
-
Quantifizieren Sie die Konzentrationen durch Interpolation der Peakflächen aus der Standardkurve.
-
Vergleichstabelle: HPLC-UV
| Kriterium | Bewertung | Begründung |
| Spezifität | Mittel | Die Identifizierung erfolgt nur über die Retentionszeit, was zu Fehlidentifizierungen führen kann, wenn andere Moleküle co-eluieren und bei 260 nm absorbieren. |
| Empfindlichkeit | Mittel | Weniger empfindlich als LC-MS/MS; die Nachweisgrenze liegt typischerweise im Pikomol-Bereich.[9] |
| Quantifizierung | Relativ bis Absolut | Eine absolute Quantifizierung ist möglich, aber anfälliger für Interferenzen als bei LC-MS/MS. |
| Durchsatz | Mittel bis Hoch | Die Methode ist unkompliziert und kann leicht automatisiert werden. |
| Kosten | Mittel | HPLC-Systeme sind in den meisten biochemischen Laboren Standardausrüstung. |
Die klassische Methode: Radiometrischer Assay mit Dünnschichtchromatographie (DC)
Diese Methode ist ein klassischer biochemischer Assay zur Messung der Gesamtaktivität von Acyl-CoA-Synthetasen. Sie ist besonders nützlich für kinetische Studien und das Screening von Enzym-Inhibitoren.
Wissenschaftliches Prinzip
Der Assay misst die Umwandlung einer radioaktiv markierten Fettsäure (z. B. [¹⁴C]- oder [³H]-markierte Ölsäure) in ihr entsprechendes Acyl-CoA-Produkt.[1] Nach der enzymatischen Reaktion wird das Gemisch auf eine Dünnschichtchromatographie (DC)-Platte aufgetragen. Ein geeignetes Laufmittelsystem trennt das hydrophobe Substrat (Fettsäure) vom polaren Produkt (Acyl-CoA), das am Startpunkt verbleibt.[10] Die Radioaktivität in den entsprechenden Flecken wird dann mittels Szintillationszählung oder Autoradiographie quantifiziert, um die Enzymaktivität zu bestimmen.[1]
Experimenteller Arbeitsablauf: Radiometrischer DC-Assay
Abbildung 3: Arbeitsablauf zur Messung der VLC-ACS-Aktivität mittels eines radiometrischen DC-Assays.
Detailliertes Protokoll für den radiometrischen DC-Assay
-
Reaktionsansatz (Gesamtvolumen z. B. 100 µL):
-
Stellen Sie einen Master-Mix her, der Puffer (z. B. Tris-HCl), ATP, Coenzym A und MgCl₂ in optimalen Konzentrationen enthält.
-
Fügen Sie die Enzymquelle hinzu (z. B. Zelllysat, mikrosomale Fraktion).
-
Starten Sie die Reaktion durch Zugabe der radioaktiv markierten Fettsäure (z. B. [1-¹⁴C]Ölsäure), die an BSA gebunden ist.[1]
-
-
Inkubation und Stoppen:
-
Inkubieren Sie den Ansatz bei der optimalen Temperatur (z. B. 37°C) für eine definierte Zeit (z. B. 10-30 Minuten).
-
Stoppen Sie die Reaktion durch Zugabe einer Säurelösung (z. B. Perchlorsäure oder Essigsäure).
-
-
Dünnschichtchromatographie:
-
Tragen Sie eine definierte Menge des Reaktionsgemischs auf eine Kieselgel-DC-Platte auf.
-
Entwickeln Sie die Platte in einem geeigneten Laufmittelsystem (z. B. n-Butanol/Essigsäure/Wasser 3:1:1 v/v/v).[11]
-
Lassen Sie die Platte an der Luft trocknen.
-
-
Detektion und Quantifizierung:
-
Szintillationszählung: Kratzen Sie die Kieselgelbereiche, die dem Startpunkt (Acyl-CoA) und der Laufmittelfront (freie Fettsäure) entsprechen, in Szintillationsfläschchen, fügen Sie Szintillationscocktail hinzu und messen Sie die Radioaktivität.
-
Autoradiographie: Setzen Sie die DC-Platte einem Röntgenfilm oder einem Phosphor-Imaging-Schirm aus, um die radioaktiven Flecken zu visualisieren und deren Intensität zu quantifizieren.
-
Vergleichstabelle: Radiometrischer DC-Assay
| Kriterium | Bewertung | Begründung |
| Spezifität | Niedrig | Misst die Gesamtbildung von Acyl-CoA aus einem bestimmten Substrat, kann aber nicht zwischen verschiedenen endogenen Acyl-CoA-Spezies unterscheiden. |
| Empfindlichkeit | Sehr Hoch | Radiometrische Methoden sind von Natur aus äußerst empfindlich.[1] |
| Quantifizierung | Relativ | Liefert ein Maß für die enzymatische Aktivität (z. B. in nmol/min/mg Protein), aber keine absoluten Konzentrationen der Produkte. |
| Durchsatz | Hoch | Einfach im 96-Well-Plattenformat durchzuführen, was es für das Screening geeignet macht. |
| Kosten | Niedrig | Erfordert grundlegende Laborausstattung; die Hauptkosten sind die radioaktiven Isotope. |
Zusammenfassender Vergleich und Empfehlungen
Die Wahl der Methode zur Verifizierung des VLC-ACS-Produkts hängt stark von der spezifischen wissenschaftlichen Fragestellung, dem verfügbaren Budget und der vorhandenen Expertise ab.
| Methode | Hauptanwendung | Spezifität | Empfindlichkeit | Quantifizierung | Kosten |
| LC-MS/MS | Umfassende Profilerstellung, Identifizierung und absolute Quantifizierung spezifischer Acyl-CoA-Spezies. | Sehr Hoch | Sehr Hoch | Absolut | Hoch |
| HPLC-UV | Routinemäßige Quantifizierung bekannter Acyl-CoAs, wenn kein MS verfügbar ist. | Mittel | Mittel | Absolut (mit Standards) | Mittel |
| Radiometrischer DC-Assay | Messung der Gesamt-Enzymaktivität, kinetische Studien, Hochdurchsatz-Screening. | Niedrig | Sehr Hoch | Relativ (Aktivität) | Niedrig |
Empfehlungen für die Praxis:
-
Für die detaillierte Untersuchung von Stoffwechselwegen , bei der die Identifizierung und genaue Quantifizierung spezifischer sehr langkettiger Acyl-CoA-Produkte erforderlich ist, ist LC-MS/MS die Methode der Wahl .[2][4] Sie liefert die umfassendsten und zuverlässigsten Daten.
-
Für Labore, die die Enzymaktivität routinemäßig überwachen oder die relativen Veränderungen der Acyl-CoA-Pools als Reaktion auf bestimmte Behandlungen untersuchen möchten, bietet HPLC-UV einen guten Kompromiss zwischen Leistung und Kosten.
-
Für das Hochdurchsatz-Screening von potenziellen Inhibitoren oder für grundlegende kinetische Charakterisierungen der VLC-ACS-Aktivität ist der radiometrische DC-Assay eine hochempfindliche und kostengünstige Option .[1]
Die sorgfältige Auswahl und Validierung der geeigneten Methode ist entscheidend, um genaue und reproduzierbare Ergebnisse in der Erforschung des Lipidstoffwechsels zu gewährleisten und letztendlich die Entwicklung neuer therapeutischer Strategien für stoffwechselbedingte Erkrankungen voranzutreiben.
Referenzen
-
Fauland, A., et al. (2011). Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. PubMed Central. Verfügbar unter: --INVALID-LINK--
-
Beck, T., et al. (2021). Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer. PubMed Central. Verfügbar unter: --INVALID-LINK--
-
Gora, K., et al. (2016). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. PubMed Central. Verfügbar unter: --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Mass Spectrometry Analysis of Acyl-CoAs. BenchChem. Verfügbar unter: --INVALID-LINK--
-
Gassama, A. A., et al. (2021). Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver. MDPI. Verfügbar unter: --INVALID-LINK--
-
Guzmán, M., & Geelen, M. J. (1992). A specific and inexpensive assay of radiolabeled long-chain acyl-coenzyme A in isolated hepatocytes. PubMed. Verfügbar unter: --INVALID-LINK--
-
Esperón-Rojas, J., et al. (2018). A Specific Thin Layer Chromatography Method for the Identification and Separation of Medium Chain Acylglycerols. PubMed. Verfügbar unter: --INVALID-LINK--
-
van den Brand, M., & van den Ingh, T. (2018). TLC analysis of CoA and acyl-CoAs with S-spray™. ResearchGate. Verfügbar unter: --INVALID-LINK--
-
Cyberlipid. Fatty acyl CoA analysis. Cyberlipid. Verfügbar unter: --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for the Analysis of Long-Chain Acyl-CoAs. BenchChem. Verfügbar unter: --INVALID-LINK--
-
MDPI. (2022). Two-Dimensional Thin-Layer Chromatography as an Accessible, Low-Cost Tool for Lipid-Class Profile Screening. MDPI. Verfügbar unter: --INVALID-LINK--
-
Giesbertz, P., et al. (2014). Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring. NIH. Verfügbar unter: --INVALID-LINK--
-
Nacalai Tesque, Inc. Fatty Acid Analysis by HPLC. Nacalai Tesque. Verfügbar unter: --INVALID-LINK--
-
ResearchGate. (2018). A Specific Thin Layer Chromatography Method for the Identification and Separation of Medium Chain Acylglycerols. ResearchGate. Verfügbar unter: --INVALID-LINK--
-
AOCS. (2019). Fatty Acid Analysis by HPLC. AOCS. Verfügbar unter: --INVALID-LINK--
-
Vockley, J., et al. (2009). Very Long-Chain Acyl-Coenzyme A Dehydrogenase Deficiency. GeneReviews - NCBI. Verfügbar unter: --INVALID-LINK--
-
Mashek, D. G. (2012). Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity. PubMed. Verfügbar unter: --INVALID-LINK--
-
The Medical Biochemistry Page. (2025). Very Long Chain Acyl-CoA Dehydrogenase (VLCAD) Deficiency. The Medical Biochemistry Page. Verfügbar unter: --INVALID-LINK--
-
UK NSC. Screening for Very Long-Chain Acyl- Coenzyme A Dehydrogenase Deficiency. UK NSC Recommendations. Verfügbar unter: --INVALID-LINK--
-
Metabolic Support UK. Very-Long Chain Acyl CoA Dehydrogenase Deficiency. Metabolic Support UK. Verfügbar unter: --INVALID-LINK--
-
Genopedia. very long chain acyl-coa dehydrogenase deficiency. Genopedia. Verfügbar unter: --INVALID-LINK--
-
Hardy, G., et al. (2023). The Pathogenesis of Very Long-Chain Acyl-CoA Dehydrogenase Deficiency. PMC. Verfügbar unter: --INVALID-LINK--
References
- 1. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Pathogenesis of Very Long-Chain Acyl-CoA Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 10. A specific and inexpensive assay of radiolabeled long-chain acyl-coenzyme A in isolated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Researcher's Guide to the Structural Elucidation of Complex Long-Chain Acyl-CoAs by NMR
A Comparative Analysis for (2E,19Z,22Z,25Z,28Z)-Tetratriacontapentaenoyl-CoA
Introduction: The Analytical Challenge of a Unique Polyunsaturated Thioester
(2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA is a molecule of significant complexity, presenting a formidable challenge to unambiguous structural elucidation. Its 34-carbon acyl chain, possessing five double bonds with specific E/Z geometry, combined with the large, conformationally flexible Coenzyme A (CoA) moiety, creates a perfect storm of analytical hurdles. These include severe spectral overlap in proton NMR, low sensitivity for certain nuclei, and the inherent instability of the thioester and the free thiol of CoA.
This guide provides an in-depth, experimentally-grounded comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with orthogonal analytical techniques for the complete structural verification of this and similar long-chain polyunsaturated acyl-CoAs (LC-PUFA-CoAs). We will move beyond a simple listing of methods to explain the causality behind experimental choices, ensuring a robust, self-validating analytical workflow.
Pillar 1: The NMR-Centric Approach for Definitive Structure
NMR spectroscopy stands as the gold standard for the complete structural determination of organic molecules in solution.[1][2] Its unparalleled ability to map covalent connectivity and stereochemistry through nuclear spin interactions makes it indispensable. However, for a molecule like our target, a multi-dimensional and strategic approach is not just recommended; it is required.
The Causality of Experimental Design
The core problem is resolving the signals from the long, repetitive methylene chain and distinguishing the unique protons and carbons associated with the five double bonds and the CoA moiety. A high-field NMR spectrometer (≥600 MHz) is essential to maximize signal dispersion.[1]
Our strategy is built on a hierarchy of NMR experiments, each answering a specific structural question.
Experimental Protocol: A Step-by-Step NMR Workflow
1. Sample Preparation: The Foundation of Trustworthy Data
The integrity of the final data is critically dependent on meticulous sample preparation. Acyl-CoAs are susceptible to both oxidation of the free thiol on the pantetheine arm and hydrolysis of the thioester bond.[3]
-
Solvent System: A buffered aqueous system using D₂O is preferred to mimic physiological conditions and solubilize the polar CoA head group. A common choice is 50 mM phosphate buffer (pD 6.5-7.4). The pD is adjusted using the correction pD = pH_reading + 0.4.[3]
-
Stabilizing Agents:
-
Degassing: Oxygen is paramagnetic and can significantly shorten relaxation times, leading to broader lines. Degas the buffered solvent with a gentle stream of an inert gas (e.g., argon or helium) for at least 15 minutes prior to dissolving the sample.[3] Studies have shown that degassing can halt the oxidation of free CoA over a 24-hour period.[4][5][6]
-
Concentration: Aim for a concentration of 5-10 mg in 0.5-0.6 mL of solvent for adequate signal-to-noise in a reasonable timeframe, especially for ¹³C-based experiments.[7][8]
2. Data Acquisition: A Multi-dimensional Strategy
The following sequence of experiments provides a logical workflow for assembling the structural puzzle.
-
1D ¹H NMR: This is the initial scout experiment. It provides an overview of the molecule, revealing characteristic proton regions:
-
Olefinic Protons (δ ~5.3-6.5 ppm): Critical for identifying the double bonds.[9]
-
CoA Protons: Including the adenine proton (δ ~8.5 ppm), ribose protons (δ ~4.2-6.1 ppm), and pantetheine protons (δ ~2.4-4.1 ppm).[10]
-
Acyl Chain Protons: α-CH₂ to the thioester (δ ~2.8-3.0 ppm), allylic and bis-allylic protons (δ ~2.0-2.8 ppm), and the heavily overlapped bulk methylene chain (δ ~1.2-1.7 ppm).[11][12][13]
-
-
2D ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It is the primary tool for tracing the carbon backbone by connecting adjacent protons. We will use it to "walk" down the acyl chain from the α-CH₂ group and from the olefinic protons.
-
2D ¹H-¹H TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond adjacent protons to reveal entire spin systems.[14][15] For this molecule, it will be invaluable for identifying the complete proton network of the ribose sugar in the CoA moiety and for linking the olefinic protons to their respective allylic and bis-allylic neighbors in a single experiment.
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This powerful experiment correlates each proton directly to the carbon it is attached to.[12] It provides the ¹³C chemical shifts for all protonated carbons, dramatically improving resolution compared to the 1D ¹H spectrum. An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups.
-
2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is crucial for connecting the fragments established by COSY and HSQC. Key correlations will include:
-
From the α-CH₂ protons to the thioester carbonyl carbon (C1).
-
From the olefinic protons to carbons across the double bond and to adjacent allylic carbons.
-
From the pantetheine protons of CoA to the thioester carbonyl, confirming the linkage.
-
-
2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of their bonding connectivity. This is the definitive experiment for determining the stereochemistry of the double bonds.
-
For the Z (cis) bonds (19Z, 22Z, 25Z, 28Z), strong NOE cross-peaks will be observed between the two olefinic protons on the double bond.
-
For the E (trans) bond (2E), no (or a very weak) NOE will be seen between the olefinic protons due to their larger spatial separation. A key NOE will be observed between the H2 proton and the H4 allylic protons.
-
Workflow & Data Interpretation Diagram
Pillar 2: Comparative Analysis with Orthogonal Techniques
High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a cornerstone of lipid analysis due to its exceptional sensitivity.[16]
-
Strengths:
-
Unambiguous Molecular Formula: HRMS (e.g., Orbitrap or TOF) provides a highly accurate mass measurement, allowing for the confident determination of the elemental formula. This is the first and most crucial validation step.
-
Sensitivity: Requires picomole to femtomole amounts of sample, far less than NMR.[16]
-
Fragmentation (MS/MS): Tandem mass spectrometry can provide structural information. For acyl-CoAs, a characteristic neutral loss of the phosphorylated ADP moiety (507 Da) is a key diagnostic fragment.[17][18] Further fragmentation can help characterize the acyl chain.
-
-
Weaknesses:
-
Structural Isomers: MS cannot inherently distinguish isomers, such as the position of double bonds or their E/Z geometry. While some fragmentation patterns can be indicative, they are not definitive in the way NMR is.
-
Quantification: While relative quantification is straightforward, absolute quantification by MS is more complex than NMR, often requiring expensive, isotopically labeled internal standards.[11]
-
Sample Integrity: MS is a destructive technique.[11]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Strengths:
-
Detection of Conjugation: The molecule's (2E)-enoyl-CoA system represents a conjugated chromophore (S-C=C-C=O). This system will produce a characteristic UV absorption maximum (λmax), typically around 260-280 nm, which is distinct from the adenine absorption of the CoA moiety (~260 nm).[19][20] The presence and position of this peak provide direct evidence for the conjugated system.
-
Quantification: Using the Beer-Lambert law, UV-Vis is a simple and rapid method for quantifying the concentration of the acyl-CoA, provided an extinction coefficient is known or can be determined.
-
-
Weaknesses:
-
Lack of Specificity: UV-Vis provides no information about the non-conjugated parts of the molecule (i.e., the four Z-double bonds or the long methylene chain).
-
Circular Dichroism (CD) Spectroscopy
-
Strengths:
-
Chirality Probe: CD spectroscopy is highly sensitive to the chiral environment of chromophores.[21][22] The CoA moiety contains multiple chiral centers (in the ribose sugar and pantetheine arm). A CD spectrum can serve as a sensitive fingerprint for the overall three-dimensional fold and integrity of the CoA portion of the molecule.
-
-
Weaknesses:
-
Limited Acyl Chain Information: The acyl chain itself lacks chiral centers. Therefore, CD will not provide direct information on the geometry of the double bonds. It is a tool for confirming the integrity of the chiral CoA part, not for elucidating the fatty acyl structure.
-
Data Summary & Comparison
| Technique | Information Provided | Strengths | Limitations | Sample Amount |
| NMR Spectroscopy | Complete 3D structure, covalent connectivity, stereochemistry (E/Z), quantification. | Unambiguous structure, non-destructive, excellent for quantification. | Lower sensitivity, complex data analysis, potential for signal overlap. | mg |
| HR-Mass Spectrometry | Accurate mass, molecular formula, fragmentation patterns. | Highest sensitivity, confirms elemental composition. | Cannot distinguish isomers (e.g., double bond position/geometry), destructive. | pmol - fmol |
| UV-Vis Spectroscopy | Presence of conjugated systems, quantification. | Simple, rapid, good for quantification of chromophores. | Provides information only on the conjugated part of the molecule. | µmol - nmol |
| Circular Dichroism | Chiral environment, conformational integrity of CoA moiety. | Highly sensitive to 3D structure and chirality. | Provides no information on the achiral fatty acyl chain. | nmol |
Logical Framework for Integrated Structural Elucidation
A hierarchical and self-validating approach ensures the highest confidence in the final structure.
Conclusion
The structural elucidation of a complex molecule like (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA demands a multi-faceted analytical strategy. While techniques like high-resolution mass spectrometry and UV-Vis spectroscopy are essential for initial validation of molecular formula and key structural motifs, only a comprehensive suite of 1D and 2D NMR experiments can provide the unambiguous, atom-level detail required to define the precise connectivity and, crucially, the stereochemistry of all five double bonds. The protocols and comparative frameworks presented here offer a robust, trustworthy, and scientifically rigorous guide for researchers tackling the challenges of complex lipid analysis, ensuring data of the highest integrity for applications in biochemistry, drug development, and metabolic research.
References
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Krishnan, C., et al. (2019). Extending the Scope of ¹H NMR Spectroscopy for the Analysis of Cellular Coenzyme A and Acetyl Coenzyme A. Analytical Chemistry, 91(5), 3539-3546. [Link]
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Krishnan, C., et al. (2019). Extending the Scope of 1H NMR Spectroscopy for the Analysis of Cellular Coenzyme A and Acetyl Coenzyme A. PubMed. [Link]
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Krishnan, C., et al. (2019). Extending the Scope of 1H NMR Spectroscopy for the Analysis of Cellular Coenzyme A and Acetyl Coenzyme A. University of Washington. [Link]
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Simas, A. B. C., et al. (2019). Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver. MDPI. [Link]
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Mass spectrometer settings and chromatographic properties of selected fatty acyl-CoAs. (n.d.). ScienceDirect. [Link]
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Nanalysis Corp. (2020). MS vs. NMR: Which One Is a Better Pick for Bio-fluids Analysis?. Nanalysis. [Link]
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Ghorasaini, M., et al. (2019). Congruence and Complementarity of Differential Mobility Spectrometry and NMR Spectroscopy for Plasma Lipidomics. PubMed Central. [Link]
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Yang, K., & Cheng, H. (2016). Mass Spectrometry-based Lipidomics and Its Application to Biomedical Research. PubMed Central. [Link]
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Al-Kindi, S. G., et al. (2020). Comparison of Lipid Measurements by Clinical Chemistry and NMR Spectroscopy. MDPI. [Link]
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Williams, A. J., & Martin, G. E. (2005). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Helvetica Chimica Acta. [Link]
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Koistinen, K. M., et al. (2019). Personalized Profiling of Lipoprotein and Lipid Metabolism Based on 1018 Measures from Combined Quantitative NMR and LC-MS/MS Platforms. Analytical Chemistry. [Link]
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Bartel, J., et al. (2020). Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer. PubMed Central. [Link]
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Characterizing fatty acids with advanced multinuclear NMR methods. (2018). Magritek. [Link]
-
Gerothanassis, I. P., et al. (2016). High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. PubMed Central. [Link]
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Li, L. O., et al. (2017). Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. PubMed Central. [Link]
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Special Issue : NMR Spectroscopy in Natural Product Structure Elucidation. (n.d.). MDPI. [Link]
-
Sim, C., et al. (2015). High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet. PubMed Central. [Link]
-
Characterizing Fatty Acids with advanced multinuclear NMR methods. (2018). Magritek. [Link]
-
Haynes, C. A., et al. (2008). Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry. PubMed Central. [Link]
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Circular Dichroism (CD) spectra of α-LA/Fatty acids nanocomplex with... (n.d.). ResearchGate. [Link]
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Jaspars, M. (1999). Computer assisted structure elucidation of natural products using two-dimensional NMR spectroscopy. Natural Product Reports. [Link]
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Natural Product Structure Elucidation by NMR Spectroscopy. (n.d.). ResearchGate. [Link]
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Natural Products. (n.d.). Bruker. [Link]
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An introduction to circular dichroism spectroscopy. (n.d.). Applied Photophysics. [Link]
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Sample Preparation. (n.d.). University College London. [Link]
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Synthesis and NMR spectral data for sodium methyl acyl phosphate monoesters. (n.d.). University of Massachusetts Amherst. [Link]
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Soderberg, T. (n.d.). 14.8 Interpreting Ultraviolet Spectra: The Effect of Conjugation. Organic Chemistry: A Tenth Edition. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA
For Immediate Use by Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA, a long-chain fatty acyl-CoA utilized in specialized research applications. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. As a Senior Application Scientist, this guide is formulated to provide not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and responsibility in your laboratory.
Pre-Disposal Safety and Hazard Assessment
All personnel handling this compound must be trained on general chemical safety and hazardous waste disposal procedures as mandated by the Occupational Safety and Health Administration (OSHA).[3][4]
Table 1: Assumed Hazards and Recommended Personal Protective Equipment (PPE)
| Hazard Category | Recommended Personal Protective Equipment (PPE) | Precautionary Statements |
| Skin Irritation | Chemical-resistant gloves (e.g., nitrile) | Wash hands thoroughly after handling. Remove contaminated clothing and wash it before reuse.[2] |
| Eye Irritation | Safety glasses with side shields or chemical splash goggles | Wear appropriate eye protection.[2] If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
| General Handling | Laboratory coat | Do not eat, drink, or smoke when handling this product.[2] |
All handling of the compound, particularly in its solid form or in solution, should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The disposal of (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA must be managed as hazardous waste in accordance with the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5]
Before initiating disposal, it is crucial to assess the waste stream. Determine if the waste is in a solid or liquid form and whether it is mixed with other solvents or hazardous materials. This initial assessment is critical for proper segregation and labeling.
(2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA waste must be segregated from non-hazardous and other incompatible waste streams.[2] It should be collected in a designated, compatible, and properly labeled hazardous waste container.
The designated waste container must be in good condition, compatible with the chemical waste, and have a secure lid. The container must be clearly labeled with the words "Hazardous Waste."[6] The label should also include the full chemical name: "(2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA," and a list of all other components in the waste mixture, including solvents and their approximate concentrations. The date when the waste was first added to the container (accumulation start date) must also be clearly marked.[7]
The labeled hazardous waste container should be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[6][7] The SAA must be under the control of laboratory personnel.[7] It is important to note that laboratories can accumulate up to 55 gallons of hazardous waste in an SAA.[6][8]
Any container that held the neat compound or a concentrated solution must be treated as hazardous waste. These containers should be triple-rinsed with a suitable solvent (such as ethanol or another solvent in which the compound is soluble). The rinsate from this process is also considered hazardous waste and must be collected in the designated hazardous waste container.[7] After triple-rinsing, the container can be disposed of as regular non-hazardous waste, but the original label must be defaced or removed.[7]
Do not dispose of (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA or its solutions down the sink or in the regular trash.[7] This is to prevent potential harm to aquatic life and contamination of the wastewater system.[7] Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. The waste will be transported by a licensed hazardous waste management company for final disposal at an approved facility.[2]
Visualizing the Disposal Workflow
The following diagram illustrates the key decision points and procedural flow for the proper disposal of (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA.
Regulatory Framework and Institutional Responsibility
The management of hazardous waste in academic and research laboratories is regulated by the EPA, with specific provisions under Subpart K for academic entities that offer more flexibility than industrial regulations.[8][9] It is the responsibility of the institution to develop a comprehensive waste management plan and ensure all laboratory personnel receive adequate training on hazardous waste handling and emergency procedures.[3][5] Your institution's EHS office is the primary resource for specific guidance on chemical waste disposal and for ensuring compliance with all local, state, and federal regulations.
Disclaimer: This information is provided as a general guide. Always consult your institution's specific safety and disposal protocols and, if available, the manufacturer's Safety Data Sheet. The absence of a specific SDS for (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA necessitates a cautious approach based on the properties of similar compounds.
References
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- EPA tweaks hazardous waste rules for academic labs. (2008). Chemistry World.
- (2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA(4-). (n.d.). PubChem.
- Essential Guide to the Proper Disposal of 16-Methyltetracosanoyl-CoA. (2025). BenchChem.
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- Regulation of Laboratory Waste. (n.d.). American Chemical Society.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
